Lathyrol (Standard)
説明
特性
CAS番号 |
34420-19-4 |
|---|---|
分子式 |
C20H30O4 |
分子量 |
334.4 g/mol |
IUPAC名 |
(1R,3E,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one |
InChI |
InChI=1S/C20H30O4/c1-10-6-7-13-14(19(13,4)5)8-11(2)18(23)20(24)9-12(3)17(22)15(20)16(10)21/h8,12-17,21-22,24H,1,6-7,9H2,2-5H3/b11-8+/t12-,13-,14+,15-,16-,17-,20+/m0/s1 |
InChIキー |
SDBITTRHSROXCY-SVSKDHLKSA-N |
異性体SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)CC[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)O)O |
正規SMILES |
CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)O)O |
製品の起源 |
United States |
Foundational & Exploratory
Lathyrol (Standard) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathyrol is a naturally occurring diterpenoid of the lathyrane family, primarily isolated from plants of the Euphorbia genus, notably Euphorbia lathyris. This compound has garnered significant scientific interest due to its complex chemical architecture and diverse range of biological activities. Possessing a unique 5/11/3-fused tricyclic carbon skeleton, lathyrol serves as a scaffold for a variety of natural and synthetic derivatives. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of lathyrol, with a focus on its potential as an anti-cancer agent, an anti-inflammatory compound, and a modulator of P-glycoprotein-mediated multidrug resistance. Detailed experimental protocols for the isolation and biological evaluation of lathyrol are provided to facilitate further research and development.
Chemical Structure and Properties
Lathyrol is characterized by a complex, highly oxygenated tricyclic system. Its core structure is a testament to the intricate biosynthetic pathways found in Euphorbia species.
Chemical Structure:
The systematic IUPAC name for lathyrol is (1aR,2E,4aR,6S,7S,7aR,8R,11aS)-1,1a,4a,5,6,7,7a,8,9,10,11,11a-Dodecahydro-4a,7,8-trihydroxy-1,1,3,6-tetramethyl-9-methylene-4H-cyclopenta[a]cyclopropa[f]cycloundecen-4-one. The 2D chemical structure is depicted below:
Physicochemical Properties:
A summary of the key physicochemical properties of lathyrol is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 334.45 g/mol | --INVALID-LINK-- |
| CAS Number | 34420-19-4 | --INVALID-LINK-- |
| Appearance | White powder or yellow oil | --INVALID-LINK-- |
| Melting Point | Not available | |
| Boiling Point | 503.5 ± 50.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.2 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| LogP | 2.69 | --INVALID-LINK-- |
| pKa (Predicted) | 12.17 ± 0.70 | --INVALID-LINK-- |
| Topological Polar Surface Area | 77.8 Ų | --INVALID-LINK-- |
Biological Activities and Signaling Pathways
Lathyrol and its derivatives have been shown to exhibit a range of biological activities, making them attractive candidates for drug discovery programs. The primary activities of interest are its anti-cancer, anti-inflammatory, and P-glycoprotein modulating effects.
Anti-Cancer Activity
Lathyrol has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines.[1] One of the key mechanisms underlying its anti-cancer activity is the induction of apoptosis through the mitochondrial pathway.[1] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c into the cytoplasm.[2] Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[2]
Another identified mechanism of Lathyrol's anti-tumor effect is the induction of endoplasmic reticulum (ER) stress.[1] Lathyrol has been found to upregulate the expression of ER stress-associated proteins such as GRP78, PERK, p-eIF2α, CHOP, and ATF4.[1] This is mediated by its targeting of the sarco/endoplasmic reticulum Ca²⁺-ATPase 2 (SERCA2), leading to a disruption of calcium homeostasis and subsequent ER stress-induced apoptosis.[1]
Anti-Inflammatory Activity
Lathyrol and its derivatives have been reported to possess anti-inflammatory properties. One of the proposed mechanisms is through the activation of the Keap1/Nrf2 pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by compounds like lathyrol, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant and anti-inflammatory genes.
Furthermore, lathyrol has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation and nuclear translocation of NF-κB, lathyrol can effectively suppress the inflammatory response.
P-glycoprotein Modulation
Several lathyrane diterpenes, including derivatives of lathyrol, have been identified as modulators of P-glycoprotein (P-gp).[4][5] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Lathyrol and its analogues can inhibit the function of P-gp, thereby increasing the intracellular concentration of anti-cancer drugs and reversing MDR.
Experimental Protocols
This section provides detailed methodologies for the isolation of lathyrol from its natural source and for the evaluation of its key biological activities.
Isolation of Lathyrol from Euphorbia lathyris
The following protocol is a synthesized methodology based on published literature for the isolation of lathyrol.
References
- 1. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol (Standard) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathyrol is a naturally occurring diterpenoid of the lathyrane family, primarily isolated from plants of the Euphorbia genus, notably Euphorbia lathyris. This compound has garnered significant scientific interest due to its complex chemical architecture and diverse range of biological activities. Possessing a unique 5/11/3-fused tricyclic carbon skeleton, lathyrol serves as a scaffold for a variety of natural and synthetic derivatives. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of lathyrol, with a focus on its potential as an anti-cancer agent, an anti-inflammatory compound, and a modulator of P-glycoprotein-mediated multidrug resistance. Detailed experimental protocols for the isolation and biological evaluation of lathyrol are provided to facilitate further research and development.
Chemical Structure and Properties
Lathyrol is characterized by a complex, highly oxygenated tricyclic system. Its core structure is a testament to the intricate biosynthetic pathways found in Euphorbia species.
Chemical Structure:
The systematic IUPAC name for lathyrol is (1aR,2E,4aR,6S,7S,7aR,8R,11aS)-1,1a,4a,5,6,7,7a,8,9,10,11,11a-Dodecahydro-4a,7,8-trihydroxy-1,1,3,6-tetramethyl-9-methylene-4H-cyclopenta[a]cyclopropa[f]cycloundecen-4-one. The 2D chemical structure is depicted below:
Physicochemical Properties:
A summary of the key physicochemical properties of lathyrol is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 334.45 g/mol | --INVALID-LINK-- |
| CAS Number | 34420-19-4 | --INVALID-LINK-- |
| Appearance | White powder or yellow oil | --INVALID-LINK-- |
| Melting Point | Not available | |
| Boiling Point | 503.5 ± 50.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.2 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| LogP | 2.69 | --INVALID-LINK-- |
| pKa (Predicted) | 12.17 ± 0.70 | --INVALID-LINK-- |
| Topological Polar Surface Area | 77.8 Ų | --INVALID-LINK-- |
Biological Activities and Signaling Pathways
Lathyrol and its derivatives have been shown to exhibit a range of biological activities, making them attractive candidates for drug discovery programs. The primary activities of interest are its anti-cancer, anti-inflammatory, and P-glycoprotein modulating effects.
Anti-Cancer Activity
Lathyrol has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines.[1] One of the key mechanisms underlying its anti-cancer activity is the induction of apoptosis through the mitochondrial pathway.[1] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c into the cytoplasm.[2] Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[2]
Another identified mechanism of Lathyrol's anti-tumor effect is the induction of endoplasmic reticulum (ER) stress.[1] Lathyrol has been found to upregulate the expression of ER stress-associated proteins such as GRP78, PERK, p-eIF2α, CHOP, and ATF4.[1] This is mediated by its targeting of the sarco/endoplasmic reticulum Ca²⁺-ATPase 2 (SERCA2), leading to a disruption of calcium homeostasis and subsequent ER stress-induced apoptosis.[1]
Anti-Inflammatory Activity
Lathyrol and its derivatives have been reported to possess anti-inflammatory properties. One of the proposed mechanisms is through the activation of the Keap1/Nrf2 pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by compounds like lathyrol, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant and anti-inflammatory genes.
Furthermore, lathyrol has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation and nuclear translocation of NF-κB, lathyrol can effectively suppress the inflammatory response.
P-glycoprotein Modulation
Several lathyrane diterpenes, including derivatives of lathyrol, have been identified as modulators of P-glycoprotein (P-gp).[4][5] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Lathyrol and its analogues can inhibit the function of P-gp, thereby increasing the intracellular concentration of anti-cancer drugs and reversing MDR.
Experimental Protocols
This section provides detailed methodologies for the isolation of lathyrol from its natural source and for the evaluation of its key biological activities.
Isolation of Lathyrol from Euphorbia lathyris
The following protocol is a synthesized methodology based on published literature for the isolation of lathyrol.
References
- 1. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol (Standard) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathyrol is a naturally occurring diterpenoid of the lathyrane family, primarily isolated from plants of the Euphorbia genus, notably Euphorbia lathyris. This compound has garnered significant scientific interest due to its complex chemical architecture and diverse range of biological activities. Possessing a unique 5/11/3-fused tricyclic carbon skeleton, lathyrol serves as a scaffold for a variety of natural and synthetic derivatives. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of lathyrol, with a focus on its potential as an anti-cancer agent, an anti-inflammatory compound, and a modulator of P-glycoprotein-mediated multidrug resistance. Detailed experimental protocols for the isolation and biological evaluation of lathyrol are provided to facilitate further research and development.
Chemical Structure and Properties
Lathyrol is characterized by a complex, highly oxygenated tricyclic system. Its core structure is a testament to the intricate biosynthetic pathways found in Euphorbia species.
Chemical Structure:
The systematic IUPAC name for lathyrol is (1aR,2E,4aR,6S,7S,7aR,8R,11aS)-1,1a,4a,5,6,7,7a,8,9,10,11,11a-Dodecahydro-4a,7,8-trihydroxy-1,1,3,6-tetramethyl-9-methylene-4H-cyclopenta[a]cyclopropa[f]cycloundecen-4-one. The 2D chemical structure is depicted below:
Physicochemical Properties:
A summary of the key physicochemical properties of lathyrol is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 334.45 g/mol | --INVALID-LINK-- |
| CAS Number | 34420-19-4 | --INVALID-LINK-- |
| Appearance | White powder or yellow oil | --INVALID-LINK-- |
| Melting Point | Not available | |
| Boiling Point | 503.5 ± 50.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.2 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| LogP | 2.69 | --INVALID-LINK-- |
| pKa (Predicted) | 12.17 ± 0.70 | --INVALID-LINK-- |
| Topological Polar Surface Area | 77.8 Ų | --INVALID-LINK-- |
Biological Activities and Signaling Pathways
Lathyrol and its derivatives have been shown to exhibit a range of biological activities, making them attractive candidates for drug discovery programs. The primary activities of interest are its anti-cancer, anti-inflammatory, and P-glycoprotein modulating effects.
Anti-Cancer Activity
Lathyrol has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines.[1] One of the key mechanisms underlying its anti-cancer activity is the induction of apoptosis through the mitochondrial pathway.[1] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c into the cytoplasm.[2] Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[2]
Another identified mechanism of Lathyrol's anti-tumor effect is the induction of endoplasmic reticulum (ER) stress.[1] Lathyrol has been found to upregulate the expression of ER stress-associated proteins such as GRP78, PERK, p-eIF2α, CHOP, and ATF4.[1] This is mediated by its targeting of the sarco/endoplasmic reticulum Ca²⁺-ATPase 2 (SERCA2), leading to a disruption of calcium homeostasis and subsequent ER stress-induced apoptosis.[1]
Anti-Inflammatory Activity
Lathyrol and its derivatives have been reported to possess anti-inflammatory properties. One of the proposed mechanisms is through the activation of the Keap1/Nrf2 pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by compounds like lathyrol, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant and anti-inflammatory genes.
Furthermore, lathyrol has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation and nuclear translocation of NF-κB, lathyrol can effectively suppress the inflammatory response.
P-glycoprotein Modulation
Several lathyrane diterpenes, including derivatives of lathyrol, have been identified as modulators of P-glycoprotein (P-gp).[4][5] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Lathyrol and its analogues can inhibit the function of P-gp, thereby increasing the intracellular concentration of anti-cancer drugs and reversing MDR.
Experimental Protocols
This section provides detailed methodologies for the isolation of lathyrol from its natural source and for the evaluation of its key biological activities.
Isolation of Lathyrol from Euphorbia lathyris
The following protocol is a synthesized methodology based on published literature for the isolation of lathyrol.
References
- 1. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol: A Technical Guide to its Natural Occurrence, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathyrol is a complex diterpenoid compound predominantly found in the plant genus Euphorbia. This document provides a comprehensive overview of its primary natural source, Euphorbia lathyris L., and details its occurrence within this species. It outlines established protocols for the extraction and isolation of lathyrol, presenting available quantitative data on yields. Furthermore, this guide delves into the known biological interactions of lathyrol, specifically its role in modulating the TGF-β/Smad signaling pathway and its function as a P-glycoprotein modulator, both of which are of significant interest in oncological and pharmacological research. The biosynthetic origin of the lathyrane skeleton is also described.
Natural Source and Occurrence
The principal natural source of lathyrol is the seed of the Caper Spurge, Euphorbia lathyris L.[1][2]. This plant is a member of the extensive Euphorbiaceae family. Lathyrol belongs to a class of diterpenoids characterized by a "lathyrane" skeleton. While other Euphorbia species may produce related compounds, E. lathyris seeds are the most frequently cited and utilized source for the isolation of lathyrol and its derivatives.[3][4]
Quantitative Data on Extraction Yields
The yield of lathyrol and related compounds from Euphorbia lathyris seeds can vary based on the extraction and purification methods employed. The following table summarizes available data from cited literature.
| Starting Material | Extraction Method | Compound Isolated | Yield | Reference |
| 4 kg powdered Euphorbia lathyris seeds | Reflux with 95% ethanol (B145695), followed by partitioning with petroleum ether and chromatographic separation. | Euphorbia factor L1 (a lathyrol derivative) | 1120 mg (0.028%) | [5] |
| 4 kg powdered Euphorbia lathyris seeds | Reflux with 95% ethanol, followed by partitioning with petroleum ether and chromatographic separation. | Euphorbia factor L2 (a lathyrol derivative) | 320 mg (0.008%) | [5] |
| 4 kg powdered Euphorbia lathyris seeds | Reflux with 95% ethanol, followed by partitioning with petroleum ether and chromatographic separation. | Euphorbia factor L3 (a lathyrol derivative) | 1100 mg (0.0275%) | [5] |
| 5 g defatted Euphorbia lathyris seed flour | Extraction with a hydroalcoholic solution (Ethanol:water:HCl; 50:50:0.2). | Total ethanolic extract | 117.5 ± 9.22 mg/g of flour | [2] |
Experimental Protocols
Extraction and Isolation of Lathyrol Derivatives from Euphorbia lathyris Seeds
This protocol is adapted from Duan et al. (2014) for the isolation of lathyrol-related diterpenoids.[5]
1. Plant Material Preparation:
-
4 kg of powdered Euphorbia lathyris seeds are used as the starting material.
2. Extraction:
-
The powdered seeds are refluxed with 95% ethanol three times, with each reflux lasting for three hours.
-
The ethanolic extracts are combined and concentrated to remove the solvent.
3. Partitioning:
-
The concentrated extract is suspended in water.
-
Successive partitioning is performed with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol to separate compounds based on polarity.
4. Chromatographic Separation:
-
The petroleum ether extract, which is rich in lathyrol and its derivatives, is subjected to further separation.
-
Silica gel column chromatography is employed, using gradients of petroleum ether/ethyl acetate and petroleum ether/acetone as the mobile phases.
-
Further purification is achieved using Sephadex LH-20 column chromatography with a mobile phase of chloroform/methanol.
-
Preparative thin-layer chromatography can be used for the final isolation of specific compounds.
Biosynthesis of the Lathyrane Skeleton
The biosynthesis of lathyrol and other lathyrane diterpenoids originates from the general isoprenoid pathway. The following diagram illustrates the proposed biosynthetic route to the core lathyrane structure.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol: A Technical Guide to its Natural Occurrence, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathyrol is a complex diterpenoid compound predominantly found in the plant genus Euphorbia. This document provides a comprehensive overview of its primary natural source, Euphorbia lathyris L., and details its occurrence within this species. It outlines established protocols for the extraction and isolation of lathyrol, presenting available quantitative data on yields. Furthermore, this guide delves into the known biological interactions of lathyrol, specifically its role in modulating the TGF-β/Smad signaling pathway and its function as a P-glycoprotein modulator, both of which are of significant interest in oncological and pharmacological research. The biosynthetic origin of the lathyrane skeleton is also described.
Natural Source and Occurrence
The principal natural source of lathyrol is the seed of the Caper Spurge, Euphorbia lathyris L.[1][2]. This plant is a member of the extensive Euphorbiaceae family. Lathyrol belongs to a class of diterpenoids characterized by a "lathyrane" skeleton. While other Euphorbia species may produce related compounds, E. lathyris seeds are the most frequently cited and utilized source for the isolation of lathyrol and its derivatives.[3][4]
Quantitative Data on Extraction Yields
The yield of lathyrol and related compounds from Euphorbia lathyris seeds can vary based on the extraction and purification methods employed. The following table summarizes available data from cited literature.
| Starting Material | Extraction Method | Compound Isolated | Yield | Reference |
| 4 kg powdered Euphorbia lathyris seeds | Reflux with 95% ethanol (B145695), followed by partitioning with petroleum ether and chromatographic separation. | Euphorbia factor L1 (a lathyrol derivative) | 1120 mg (0.028%) | [5] |
| 4 kg powdered Euphorbia lathyris seeds | Reflux with 95% ethanol, followed by partitioning with petroleum ether and chromatographic separation. | Euphorbia factor L2 (a lathyrol derivative) | 320 mg (0.008%) | [5] |
| 4 kg powdered Euphorbia lathyris seeds | Reflux with 95% ethanol, followed by partitioning with petroleum ether and chromatographic separation. | Euphorbia factor L3 (a lathyrol derivative) | 1100 mg (0.0275%) | [5] |
| 5 g defatted Euphorbia lathyris seed flour | Extraction with a hydroalcoholic solution (Ethanol:water:HCl; 50:50:0.2). | Total ethanolic extract | 117.5 ± 9.22 mg/g of flour | [2] |
Experimental Protocols
Extraction and Isolation of Lathyrol Derivatives from Euphorbia lathyris Seeds
This protocol is adapted from Duan et al. (2014) for the isolation of lathyrol-related diterpenoids.[5]
1. Plant Material Preparation:
-
4 kg of powdered Euphorbia lathyris seeds are used as the starting material.
2. Extraction:
-
The powdered seeds are refluxed with 95% ethanol three times, with each reflux lasting for three hours.
-
The ethanolic extracts are combined and concentrated to remove the solvent.
3. Partitioning:
-
The concentrated extract is suspended in water.
-
Successive partitioning is performed with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol to separate compounds based on polarity.
4. Chromatographic Separation:
-
The petroleum ether extract, which is rich in lathyrol and its derivatives, is subjected to further separation.
-
Silica gel column chromatography is employed, using gradients of petroleum ether/ethyl acetate and petroleum ether/acetone as the mobile phases.
-
Further purification is achieved using Sephadex LH-20 column chromatography with a mobile phase of chloroform/methanol.
-
Preparative thin-layer chromatography can be used for the final isolation of specific compounds.
Biosynthesis of the Lathyrane Skeleton
The biosynthesis of lathyrol and other lathyrane diterpenoids originates from the general isoprenoid pathway. The following diagram illustrates the proposed biosynthetic route to the core lathyrane structure.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol: A Technical Guide to its Natural Occurrence, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathyrol is a complex diterpenoid compound predominantly found in the plant genus Euphorbia. This document provides a comprehensive overview of its primary natural source, Euphorbia lathyris L., and details its occurrence within this species. It outlines established protocols for the extraction and isolation of lathyrol, presenting available quantitative data on yields. Furthermore, this guide delves into the known biological interactions of lathyrol, specifically its role in modulating the TGF-β/Smad signaling pathway and its function as a P-glycoprotein modulator, both of which are of significant interest in oncological and pharmacological research. The biosynthetic origin of the lathyrane skeleton is also described.
Natural Source and Occurrence
The principal natural source of lathyrol is the seed of the Caper Spurge, Euphorbia lathyris L.[1][2]. This plant is a member of the extensive Euphorbiaceae family. Lathyrol belongs to a class of diterpenoids characterized by a "lathyrane" skeleton. While other Euphorbia species may produce related compounds, E. lathyris seeds are the most frequently cited and utilized source for the isolation of lathyrol and its derivatives.[3][4]
Quantitative Data on Extraction Yields
The yield of lathyrol and related compounds from Euphorbia lathyris seeds can vary based on the extraction and purification methods employed. The following table summarizes available data from cited literature.
| Starting Material | Extraction Method | Compound Isolated | Yield | Reference |
| 4 kg powdered Euphorbia lathyris seeds | Reflux with 95% ethanol, followed by partitioning with petroleum ether and chromatographic separation. | Euphorbia factor L1 (a lathyrol derivative) | 1120 mg (0.028%) | [5] |
| 4 kg powdered Euphorbia lathyris seeds | Reflux with 95% ethanol, followed by partitioning with petroleum ether and chromatographic separation. | Euphorbia factor L2 (a lathyrol derivative) | 320 mg (0.008%) | [5] |
| 4 kg powdered Euphorbia lathyris seeds | Reflux with 95% ethanol, followed by partitioning with petroleum ether and chromatographic separation. | Euphorbia factor L3 (a lathyrol derivative) | 1100 mg (0.0275%) | [5] |
| 5 g defatted Euphorbia lathyris seed flour | Extraction with a hydroalcoholic solution (Ethanol:water:HCl; 50:50:0.2). | Total ethanolic extract | 117.5 ± 9.22 mg/g of flour | [2] |
Experimental Protocols
Extraction and Isolation of Lathyrol Derivatives from Euphorbia lathyris Seeds
This protocol is adapted from Duan et al. (2014) for the isolation of lathyrol-related diterpenoids.[5]
1. Plant Material Preparation:
-
4 kg of powdered Euphorbia lathyris seeds are used as the starting material.
2. Extraction:
-
The powdered seeds are refluxed with 95% ethanol three times, with each reflux lasting for three hours.
-
The ethanolic extracts are combined and concentrated to remove the solvent.
3. Partitioning:
-
The concentrated extract is suspended in water.
-
Successive partitioning is performed with petroleum ether, ethyl acetate (EtOAc), and n-butanol to separate compounds based on polarity.
4. Chromatographic Separation:
-
The petroleum ether extract, which is rich in lathyrol and its derivatives, is subjected to further separation.
-
Silica gel column chromatography is employed, using gradients of petroleum ether/ethyl acetate and petroleum ether/acetone as the mobile phases.
-
Further purification is achieved using Sephadex LH-20 column chromatography with a mobile phase of chloroform/methanol.
-
Preparative thin-layer chromatography can be used for the final isolation of specific compounds.
Biosynthesis of the Lathyrane Skeleton
The biosynthesis of lathyrol and other lathyrane diterpenoids originates from the general isoprenoid pathway. The following diagram illustrates the proposed biosynthetic route to the core lathyrane structure.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Euphorbia lathyris as a Sustainable Source of Lathyrol for Drug Development
A Technical Guide for Researchers and Pharmaceutical Professionals
Introduction
Euphorbia lathyris, commonly known as caper spurge or mole plant, has a long history in traditional medicine. Modern phytochemical research has identified a wealth of bioactive compounds within this plant, with a particular focus on lathyrane-type diterpenoids. Among these, Lathyrol stands out as a promising scaffold for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth overview of Euphorbia lathyris as a source of Lathyrol, detailing extraction and isolation protocols, quantitative data, and insights into its molecular mechanisms of action for researchers, scientists, and drug development professionals.
Lathyrol: A Bioactive Diterpenoid
Lathyrol is a tetracyclic diterpenoid that forms the structural core of numerous other lathyrane diterpenes found in Euphorbia lathyris. These natural products and their synthetic derivatives have demonstrated a wide array of promising biological activities, including cytotoxic effects against various cancer cell lines, reversal of multidrug resistance in cancer, and potent anti-inflammatory properties.[1] The unique chemical architecture of Lathyrol makes it an attractive starting point for medicinal chemistry campaigns aimed at developing new drug candidates.
Extraction and Isolation of Lathyrol and Related Diterpenoids
The extraction and isolation of Lathyrol and other lathyrane diterpenoids from Euphorbia lathyris seeds involve a multi-step process utilizing various solvents and chromatographic techniques. The general workflow is outlined below.
Experimental Workflow for Lathyrol Isolation
Caption: General experimental workflow for the extraction and isolation of Lathyrol.
Detailed Experimental Protocols
1. Plant Material and Extraction:
-
Powdered seeds of Euphorbia lathyris (e.g., 12 kg) are subjected to reflux extraction with 95% aqueous ethanol.[2][3] This process is typically repeated multiple times to ensure exhaustive extraction.
-
The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate.[2][3] This step separates compounds based on their polarity, with the less polar lathyrane diterpenoids concentrating in the petroleum ether fraction.
3. Further Purification of the Petroleum Ether Fraction:
-
The petroleum ether-soluble fraction is further extracted with acetonitrile to enrich the diterpenoid content.[2][3]
-
The acetonitrile fraction is then subjected to a series of chromatographic separations.
4. Chromatographic Isolation:
-
Silica Gel Column Chromatography: The acetonitrile fraction is first separated on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate.[1]
-
Sephadex LH-20 Column Chromatography: Fractions enriched in diterpenoids are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol).[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure Lathyrol is achieved using preparative HPLC with a C18 column and a mobile phase such as methanol-water.
5. Characterization:
-
The structure and purity of the isolated Lathyrol are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5][6][7][8][9]
Quantitative Data on Lathyrane Diterpenoid Yield
While specific yield data for Lathyrol is not extensively reported, the yields of related lathyrane diterpenoids and fractions provide a valuable reference. The following table summarizes representative yields from published studies.
| Starting Material | Extraction/Fractionation Step | Yield | Reference |
| 12 kg E. lathyris seeds | Acetonitrile fraction from petroleum ether extract | Not specified | [2][3] |
| From acetonitrile fraction | Euphorbia factor L2a | 45 mg | [2][3] |
| From acetonitrile fraction | Euphorbia factor L2b | 20 mg | [2][3] |
| From acetonitrile fraction | Euphorbia factor L2 | 120 mg | [2][3] |
| 4 kg E. lathyris seeds | Petroleum ether extract | Not specified | [1] |
| From petroleum ether extract | Euphorbia factor L1 | 1120 mg | [1] |
| From petroleum ether extract | Euphorbia factor L2 | 320 mg | [1] |
| From petroleum ether extract | Euphorbia factor L3 | 1100 mg | [1] |
Biological Activities and Signaling Pathways of Lathyrol
Lathyrol and its derivatives have been shown to exert their biological effects through the modulation of several key signaling pathways implicated in cancer and inflammation.
Anti-inflammatory Signaling Pathways
Lathyrol derivatives have demonstrated potent anti-inflammatory activity. One of the key mechanisms is the activation of the Keap1/Nrf2 pathway, a critical regulator of the cellular antioxidant response. Additionally, they can inhibit the pro-inflammatory NF-κB pathway.[2][3][10]
Caption: Anti-inflammatory signaling pathways modulated by Lathyrol derivatives.
Anticancer Signaling Pathways
Lathyrol has shown promise in cancer therapy by targeting multiple signaling pathways involved in cell proliferation, survival, and metastasis.
-
TGF-β/Smad Pathway: Lathyrol can inhibit the proliferation of renal cell carcinoma (RCC) cells by downregulating the expression of key components of the TGF-β/Smad signaling pathway, which plays a crucial role in cell growth and differentiation.[4][11]
Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.
-
STAT3 Pathway: Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain.[12] The STAT3 pathway is a key regulator of cancer cell proliferation, survival, and angiogenesis. By inhibiting STAT3, Lathyrol can induce apoptosis in various cancer cell lines.[12]
Drug Development Potential and Future Directions
The multifaceted biological activities of Lathyrol, combined with its amenability to chemical modification, make it a highly attractive scaffold for drug discovery and development. The synthesis of Lathyrol derivatives has already yielded compounds with enhanced anti-inflammatory and anticancer properties.[10][13][14]
Future research should focus on:
-
Optimization of Extraction and Isolation: Developing more efficient and scalable methods for the extraction and purification of Lathyrol to ensure a consistent and cost-effective supply for preclinical and clinical studies.
-
Medicinal Chemistry Efforts: Synthesizing and screening libraries of Lathyrol derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: Further elucidating the molecular targets and signaling pathways modulated by Lathyrol and its derivatives to better understand their mechanisms of action.
-
Preclinical and Clinical Evaluation: Advancing the most promising Lathyrol-based drug candidates through rigorous preclinical and clinical testing to evaluate their safety and efficacy in relevant disease models.
Conclusion
Euphorbia lathyris represents a valuable and sustainable source of Lathyrol, a diterpenoid with significant potential for the development of new anticancer and anti-inflammatory drugs. The detailed understanding of its extraction, isolation, and biological activities provides a solid foundation for further research and development in this promising area of natural product-based drug discovery. The continued exploration of Lathyrol and its derivatives holds the potential to deliver novel and effective therapies for a range of human diseases.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. researchgate.net [researchgate.net]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous separation and determination of three diterpenoids in Euphorbia lathyris L. and its formulations by hydrophobic interaction electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Lathyrane-type diterpenoids from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Potential of Euphorbia lathyris as a Sustainable Source of Lathyrol for Drug Development
A Technical Guide for Researchers and Pharmaceutical Professionals
Introduction
Euphorbia lathyris, commonly known as caper spurge or mole plant, has a long history in traditional medicine. Modern phytochemical research has identified a wealth of bioactive compounds within this plant, with a particular focus on lathyrane-type diterpenoids. Among these, Lathyrol stands out as a promising scaffold for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth overview of Euphorbia lathyris as a source of Lathyrol, detailing extraction and isolation protocols, quantitative data, and insights into its molecular mechanisms of action for researchers, scientists, and drug development professionals.
Lathyrol: A Bioactive Diterpenoid
Lathyrol is a tetracyclic diterpenoid that forms the structural core of numerous other lathyrane diterpenes found in Euphorbia lathyris. These natural products and their synthetic derivatives have demonstrated a wide array of promising biological activities, including cytotoxic effects against various cancer cell lines, reversal of multidrug resistance in cancer, and potent anti-inflammatory properties.[1] The unique chemical architecture of Lathyrol makes it an attractive starting point for medicinal chemistry campaigns aimed at developing new drug candidates.
Extraction and Isolation of Lathyrol and Related Diterpenoids
The extraction and isolation of Lathyrol and other lathyrane diterpenoids from Euphorbia lathyris seeds involve a multi-step process utilizing various solvents and chromatographic techniques. The general workflow is outlined below.
Experimental Workflow for Lathyrol Isolation
Caption: General experimental workflow for the extraction and isolation of Lathyrol.
Detailed Experimental Protocols
1. Plant Material and Extraction:
-
Powdered seeds of Euphorbia lathyris (e.g., 12 kg) are subjected to reflux extraction with 95% aqueous ethanol.[2][3] This process is typically repeated multiple times to ensure exhaustive extraction.
-
The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate.[2][3] This step separates compounds based on their polarity, with the less polar lathyrane diterpenoids concentrating in the petroleum ether fraction.
3. Further Purification of the Petroleum Ether Fraction:
-
The petroleum ether-soluble fraction is further extracted with acetonitrile to enrich the diterpenoid content.[2][3]
-
The acetonitrile fraction is then subjected to a series of chromatographic separations.
4. Chromatographic Isolation:
-
Silica Gel Column Chromatography: The acetonitrile fraction is first separated on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate.[1]
-
Sephadex LH-20 Column Chromatography: Fractions enriched in diterpenoids are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol).[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure Lathyrol is achieved using preparative HPLC with a C18 column and a mobile phase such as methanol-water.
5. Characterization:
-
The structure and purity of the isolated Lathyrol are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5][6][7][8][9]
Quantitative Data on Lathyrane Diterpenoid Yield
While specific yield data for Lathyrol is not extensively reported, the yields of related lathyrane diterpenoids and fractions provide a valuable reference. The following table summarizes representative yields from published studies.
| Starting Material | Extraction/Fractionation Step | Yield | Reference |
| 12 kg E. lathyris seeds | Acetonitrile fraction from petroleum ether extract | Not specified | [2][3] |
| From acetonitrile fraction | Euphorbia factor L2a | 45 mg | [2][3] |
| From acetonitrile fraction | Euphorbia factor L2b | 20 mg | [2][3] |
| From acetonitrile fraction | Euphorbia factor L2 | 120 mg | [2][3] |
| 4 kg E. lathyris seeds | Petroleum ether extract | Not specified | [1] |
| From petroleum ether extract | Euphorbia factor L1 | 1120 mg | [1] |
| From petroleum ether extract | Euphorbia factor L2 | 320 mg | [1] |
| From petroleum ether extract | Euphorbia factor L3 | 1100 mg | [1] |
Biological Activities and Signaling Pathways of Lathyrol
Lathyrol and its derivatives have been shown to exert their biological effects through the modulation of several key signaling pathways implicated in cancer and inflammation.
Anti-inflammatory Signaling Pathways
Lathyrol derivatives have demonstrated potent anti-inflammatory activity. One of the key mechanisms is the activation of the Keap1/Nrf2 pathway, a critical regulator of the cellular antioxidant response. Additionally, they can inhibit the pro-inflammatory NF-κB pathway.[2][3][10]
Caption: Anti-inflammatory signaling pathways modulated by Lathyrol derivatives.
Anticancer Signaling Pathways
Lathyrol has shown promise in cancer therapy by targeting multiple signaling pathways involved in cell proliferation, survival, and metastasis.
-
TGF-β/Smad Pathway: Lathyrol can inhibit the proliferation of renal cell carcinoma (RCC) cells by downregulating the expression of key components of the TGF-β/Smad signaling pathway, which plays a crucial role in cell growth and differentiation.[4][11]
Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.
-
STAT3 Pathway: Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain.[12] The STAT3 pathway is a key regulator of cancer cell proliferation, survival, and angiogenesis. By inhibiting STAT3, Lathyrol can induce apoptosis in various cancer cell lines.[12]
Drug Development Potential and Future Directions
The multifaceted biological activities of Lathyrol, combined with its amenability to chemical modification, make it a highly attractive scaffold for drug discovery and development. The synthesis of Lathyrol derivatives has already yielded compounds with enhanced anti-inflammatory and anticancer properties.[10][13][14]
Future research should focus on:
-
Optimization of Extraction and Isolation: Developing more efficient and scalable methods for the extraction and purification of Lathyrol to ensure a consistent and cost-effective supply for preclinical and clinical studies.
-
Medicinal Chemistry Efforts: Synthesizing and screening libraries of Lathyrol derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: Further elucidating the molecular targets and signaling pathways modulated by Lathyrol and its derivatives to better understand their mechanisms of action.
-
Preclinical and Clinical Evaluation: Advancing the most promising Lathyrol-based drug candidates through rigorous preclinical and clinical testing to evaluate their safety and efficacy in relevant disease models.
Conclusion
Euphorbia lathyris represents a valuable and sustainable source of Lathyrol, a diterpenoid with significant potential for the development of new anticancer and anti-inflammatory drugs. The detailed understanding of its extraction, isolation, and biological activities provides a solid foundation for further research and development in this promising area of natural product-based drug discovery. The continued exploration of Lathyrol and its derivatives holds the potential to deliver novel and effective therapies for a range of human diseases.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. researchgate.net [researchgate.net]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous separation and determination of three diterpenoids in Euphorbia lathyris L. and its formulations by hydrophobic interaction electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Lathyrane-type diterpenoids from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Potential of Euphorbia lathyris as a Sustainable Source of Lathyrol for Drug Development
A Technical Guide for Researchers and Pharmaceutical Professionals
Introduction
Euphorbia lathyris, commonly known as caper spurge or mole plant, has a long history in traditional medicine. Modern phytochemical research has identified a wealth of bioactive compounds within this plant, with a particular focus on lathyrane-type diterpenoids. Among these, Lathyrol stands out as a promising scaffold for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth overview of Euphorbia lathyris as a source of Lathyrol, detailing extraction and isolation protocols, quantitative data, and insights into its molecular mechanisms of action for researchers, scientists, and drug development professionals.
Lathyrol: A Bioactive Diterpenoid
Lathyrol is a tetracyclic diterpenoid that forms the structural core of numerous other lathyrane diterpenes found in Euphorbia lathyris. These natural products and their synthetic derivatives have demonstrated a wide array of promising biological activities, including cytotoxic effects against various cancer cell lines, reversal of multidrug resistance in cancer, and potent anti-inflammatory properties.[1] The unique chemical architecture of Lathyrol makes it an attractive starting point for medicinal chemistry campaigns aimed at developing new drug candidates.
Extraction and Isolation of Lathyrol and Related Diterpenoids
The extraction and isolation of Lathyrol and other lathyrane diterpenoids from Euphorbia lathyris seeds involve a multi-step process utilizing various solvents and chromatographic techniques. The general workflow is outlined below.
Experimental Workflow for Lathyrol Isolation
Caption: General experimental workflow for the extraction and isolation of Lathyrol.
Detailed Experimental Protocols
1. Plant Material and Extraction:
-
Powdered seeds of Euphorbia lathyris (e.g., 12 kg) are subjected to reflux extraction with 95% aqueous ethanol.[2][3] This process is typically repeated multiple times to ensure exhaustive extraction.
-
The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate.[2][3] This step separates compounds based on their polarity, with the less polar lathyrane diterpenoids concentrating in the petroleum ether fraction.
3. Further Purification of the Petroleum Ether Fraction:
-
The petroleum ether-soluble fraction is further extracted with acetonitrile to enrich the diterpenoid content.[2][3]
-
The acetonitrile fraction is then subjected to a series of chromatographic separations.
4. Chromatographic Isolation:
-
Silica Gel Column Chromatography: The acetonitrile fraction is first separated on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate.[1]
-
Sephadex LH-20 Column Chromatography: Fractions enriched in diterpenoids are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol).[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure Lathyrol is achieved using preparative HPLC with a C18 column and a mobile phase such as methanol-water.
5. Characterization:
-
The structure and purity of the isolated Lathyrol are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5][6][7][8][9]
Quantitative Data on Lathyrane Diterpenoid Yield
While specific yield data for Lathyrol is not extensively reported, the yields of related lathyrane diterpenoids and fractions provide a valuable reference. The following table summarizes representative yields from published studies.
| Starting Material | Extraction/Fractionation Step | Yield | Reference |
| 12 kg E. lathyris seeds | Acetonitrile fraction from petroleum ether extract | Not specified | [2][3] |
| From acetonitrile fraction | Euphorbia factor L2a | 45 mg | [2][3] |
| From acetonitrile fraction | Euphorbia factor L2b | 20 mg | [2][3] |
| From acetonitrile fraction | Euphorbia factor L2 | 120 mg | [2][3] |
| 4 kg E. lathyris seeds | Petroleum ether extract | Not specified | [1] |
| From petroleum ether extract | Euphorbia factor L1 | 1120 mg | [1] |
| From petroleum ether extract | Euphorbia factor L2 | 320 mg | [1] |
| From petroleum ether extract | Euphorbia factor L3 | 1100 mg | [1] |
Biological Activities and Signaling Pathways of Lathyrol
Lathyrol and its derivatives have been shown to exert their biological effects through the modulation of several key signaling pathways implicated in cancer and inflammation.
Anti-inflammatory Signaling Pathways
Lathyrol derivatives have demonstrated potent anti-inflammatory activity. One of the key mechanisms is the activation of the Keap1/Nrf2 pathway, a critical regulator of the cellular antioxidant response. Additionally, they can inhibit the pro-inflammatory NF-κB pathway.[2][3][10]
Caption: Anti-inflammatory signaling pathways modulated by Lathyrol derivatives.
Anticancer Signaling Pathways
Lathyrol has shown promise in cancer therapy by targeting multiple signaling pathways involved in cell proliferation, survival, and metastasis.
-
TGF-β/Smad Pathway: Lathyrol can inhibit the proliferation of renal cell carcinoma (RCC) cells by downregulating the expression of key components of the TGF-β/Smad signaling pathway, which plays a crucial role in cell growth and differentiation.[4][11]
Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.
-
STAT3 Pathway: Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain.[12] The STAT3 pathway is a key regulator of cancer cell proliferation, survival, and angiogenesis. By inhibiting STAT3, Lathyrol can induce apoptosis in various cancer cell lines.[12]
Drug Development Potential and Future Directions
The multifaceted biological activities of Lathyrol, combined with its amenability to chemical modification, make it a highly attractive scaffold for drug discovery and development. The synthesis of Lathyrol derivatives has already yielded compounds with enhanced anti-inflammatory and anticancer properties.[10][13][14]
Future research should focus on:
-
Optimization of Extraction and Isolation: Developing more efficient and scalable methods for the extraction and purification of Lathyrol to ensure a consistent and cost-effective supply for preclinical and clinical studies.
-
Medicinal Chemistry Efforts: Synthesizing and screening libraries of Lathyrol derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: Further elucidating the molecular targets and signaling pathways modulated by Lathyrol and its derivatives to better understand their mechanisms of action.
-
Preclinical and Clinical Evaluation: Advancing the most promising Lathyrol-based drug candidates through rigorous preclinical and clinical testing to evaluate their safety and efficacy in relevant disease models.
Conclusion
Euphorbia lathyris represents a valuable and sustainable source of Lathyrol, a diterpenoid with significant potential for the development of new anticancer and anti-inflammatory drugs. The detailed understanding of its extraction, isolation, and biological activities provides a solid foundation for further research and development in this promising area of natural product-based drug discovery. The continued exploration of Lathyrol and its derivatives holds the potential to deliver novel and effective therapies for a range of human diseases.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. researchgate.net [researchgate.net]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous separation and determination of three diterpenoids in Euphorbia lathyris L. and its formulations by hydrophobic interaction electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Lathyrane-type diterpenoids from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Lathyrol: A Comprehensive Technical Guide to its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathyrol, a diterpenoid derived from the seeds of Euphorbia lathyris, has emerged as a molecule of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, its potential as a therapeutic agent, particularly in oncology and inflammatory diseases, is an active area of investigation. This technical guide provides an in-depth overview of the current understanding of Lathyrol's biological effects and its underlying mechanisms of action. We will delve into its influence on key cellular signaling pathways, present quantitative data from various experimental models, and provide detailed methodologies for the key experiments cited.
Core Biological Activities
Lathyrol demonstrates potent bioactivity across multiple domains, primarily characterized by its anticancer and anti-inflammatory properties.
Anticancer Activity
Lathyrol has been shown to inhibit the proliferation of various cancer cell lines, including renal cell carcinoma (RCC) and lung cancer cells[1][2]. Its antitumor effects are mediated through the modulation of several critical cellular processes:
-
Inhibition of Cell Proliferation: Lathyrol effectively curtails the proliferation of cancer cells. For instance, it has been observed to inhibit the growth of human RCC 786-O cells and mouse RCC Renca cells in a dose-dependent manner[1]. The inhibitory effect is further evidenced by the reduced expression of proliferation markers such as PCNA and Ki67 in treated cells[1][3]. A derivative of lathyrol, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has also shown potent growth inhibition in A549 lung cancer cells[4].
-
Induction of Apoptosis: A key mechanism of Lathyrol's anticancer activity is the induction of programmed cell death, or apoptosis. In 786-O cells, Lathyrol treatment leads to an increase in the expression of pro-apoptotic proteins like Bax, cleaved-caspase-3, and cleaved-caspase-9, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2[3][5]. Furthermore, in lung cancer cells, Lathyrol induces apoptosis through an endoplasmic reticulum (ER) stress-mediated pathway[2]. The derivative DEFL1 has also been shown to induce apoptosis in A549 cells, characterized by the activation of caspase-9 and caspase-3[4].
-
Cell Cycle Arrest: Lathyrol can interfere with the normal progression of the cell cycle in cancer cells. Studies on Renca cells suggest that Lathyrol may block the cell cycle at the G1 phase[1].
-
Inhibition of Invasion and Metastasis: Lathyrol has been shown to impede the invasive and migratory capabilities of cancer cells. In 786-O cells, it inhibits cell migration and invasion, which is associated with the downregulation of matrix metalloproteinases MMP2 and MMP9[3][5]. Similarly, in an in vivo model of RCC, Lathyrol reduced the expression of MMP2, MMP9, and uPA, proteins crucial for tumor invasion[6].
Anti-inflammatory Activity
Lathyrol and its derivatives exhibit significant anti-inflammatory properties. A synthetic Lathyrol-based PROTAC (Proteolysis Targeting Chimera) demonstrated potent inhibitory activity on the production of nitric oxide (NO) in LPS-induced RAW264.7 macrophage cells[7][8]. This anti-inflammatory effect is linked to the activation of the Keap1/Nrf2 pathway and the inhibition of the NF-κB signaling pathway[7][8].
Other Activities
-
Reversal of Multidrug Resistance (MDR): Lathyrane-type diterpenes, the class of compounds to which Lathyrol belongs, have been studied for their ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy[4][9].
-
Neurotrophic Effects: While direct studies on Lathyrol are limited, the broader class of neurotrophic compounds is known to promote neuronal survival and plasticity, suggesting a potential area for future investigation with Lathyrol[10].
Mechanism of Action: Signaling Pathways and Molecular Targets
Lathyrol exerts its biological effects by modulating a complex network of intracellular signaling pathways and interacting with specific molecular targets.
TGF-β/Smad Signaling Pathway
In renal cell carcinoma, Lathyrol has been shown to inhibit the TGF-β/Smad signaling pathway[1]. This pathway plays a crucial role in cancer cell proliferation and epithelial-mesenchymal transition (EMT). Lathyrol treatment was found to repress the expression of key proteins in this pathway, including Smad2, Smad3, and Smad4, thereby impeding signal transduction and inhibiting RCC cell proliferation[1].
Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway.
Androgen Receptor (AR) Signaling Pathway
Lathyrol has been found to affect the androgen receptor signaling pathway in RCC cells[3][5][6]. It can inhibit the expression and phosphorylation of the androgen receptor (AR)[6]. This inhibition is associated with a decrease in the expression of downstream targets and contributes to the suppression of malignant behaviors such as proliferation, migration, and invasion in 786-O cells[3][5]. Interestingly, in some experimental contexts, Lathyrol was observed to promote the expression of AR and p-AR while inhibiting p-Akt, suggesting a complex regulatory mechanism that warrants further investigation[3].
Caption: Lathyrol's modulation of the Androgen Receptor signaling pathway.
Endoplasmic Reticulum (ER) Stress Pathway
A key mechanism of Lathyrol-induced apoptosis in lung cancer cells is the induction of ER stress[2]. Lathyrol targets and inhibits the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to a depletion of calcium from the ER and a subsequent increase in cytosolic calcium levels. This disruption in calcium homeostasis triggers the unfolded protein response (UPR), characterized by the upregulation of ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4, ultimately leading to apoptosis[2].
Caption: Lathyrol induces apoptosis via the ER stress pathway.
Direct Molecular Target: MAFF
In the context of its anti-inflammatory activity, the v-maf musculoaponeurotic fibrosarcoma oncogene homolog F (MAFF) protein has been identified as a direct target of Lathyrol[11]. A Lathyrol-based PROTAC was shown to significantly degrade the MAFF protein in a concentration- and time-dependent manner[7][8][12]. The interaction between Lathyrol and MAFF was confirmed using microscale thermophoresis (MST) and cellular thermal shift assays (CETSA)[11].
Quantitative Data Summary
The following tables summarize the key quantitative data reported in the literature for Lathyrol and its derivatives.
Table 1: In Vitro Cytotoxicity and Inhibitory Concentrations
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Lathyrol | 786-O (RCC) | CCK-8 | IC50 | 293.72 µg/mL | [3][5] |
| Lathyrol | Renca (RCC) | CCK-8 | IC50 | Comparable to 786-O | [1] |
| DEFL1 | A549 (Lung Cancer) | MTT | IC50 | 17.51 ± 0.85 µM | [4] |
| Lathyrol PROTAC (Cpd 13) | RAW264.7 | Griess Assay | IC50 (NO Production) | 5.30 ± 1.23 µM | [7][8] |
Table 2: Effects on Protein and Gene Expression
| Compound | Cell Line/Model | Target | Effect | Method | Reference |
| Lathyrol | Renca (RCC) | Smad2, Smad3, Smad4, Smad9 | Decreased protein expression | Western Blot | [1] |
| Lathyrol | 786-O (RCC) | Bax, Cleaved-caspase-3/9 | Increased protein expression | Western Blot | [3][5] |
| Lathyrol | 786-O (RCC) | Bcl-2, MMP2, MMP9 | Decreased protein expression | Western Blot/ICC | [3][5] |
| Lathyrol | RCC Xenograft | AR, p-AR | Decreased protein expression | Western Blot | [6] |
| Lathyrol | Lung Cancer Cells | GRP78, PERK, p-eIF2α, CHOP, ATF4 | Increased protein expression | Western Blot | [2] |
| DEFL1 | A549 (Lung Cancer) | Caspase-9, Caspase-3 | Increased activity | Colorimetric Assay | [4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited studies. For complete, detailed protocols, please refer to the original publications.
Cell Culture
-
Cell Lines: Human renal cell carcinoma (786-O), mouse renal cell carcinoma (Renca), human lung cancer (A549), and mouse macrophage (RAW264.7) cell lines were commonly used.
-
Culture Conditions: Cells were typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2[1].
Cell Viability and Proliferation Assays
-
CCK-8 Assay: To assess cell viability, cells were seeded in 96-well plates and treated with various concentrations of Lathyrol for a specified duration (e.g., 24 hours). CCK-8 solution was then added to each well, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to a control group[1][3][5].
-
MTT Assay: Similar to the CCK-8 assay, the MTT assay measures cell viability based on the metabolic activity of the cells.
Western Blot Analysis
-
Protein Extraction: Cells or tissues were lysed using RIPA buffer to extract total protein.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the proteins of interest overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using image analysis software[1][6].
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells using a suitable kit, and cDNA was synthesized using a reverse transcription kit.
-
PCR Amplification: qPCR was performed using SYBR Green master mix and specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression was calculated using the ΔΔCt method[1].
Apoptosis Assays
-
TUNEL Staining: Apoptotic cells were detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions. Apoptotic cells exhibit green fluorescence, while the nuclei of all cells are counterstained with DAPI (blue fluorescence)[3].
-
Hoechst 33258 Staining: This fluorescent stain is used to visualize nuclear morphology. Apoptotic cells display condensed or fragmented nuclei[4].
-
Flow Cytometry: Annexin V/PI staining followed by flow cytometry can be used to quantify the percentage of apoptotic and necrotic cells.
Cell Migration and Invasion Assays
-
Wound Healing (Scratch) Assay: A scratch was made in a confluent cell monolayer, and the rate of wound closure was monitored over time in the presence or absence of Lathyrol to assess cell migration[3][4][5].
-
Transwell Invasion Assay: Cells were seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contained a chemoattractant. After incubation, the number of cells that invaded through the Matrigel and migrated to the lower surface of the membrane was quantified[3][5].
In Vivo Xenograft Model
-
Animal Model: Nude mice are often used for establishing xenograft models.
-
Tumor Implantation: Cancer cells (e.g., Renca cells) were injected subcutaneously into the mice[1][13][14].
-
Treatment: Once the tumors reached a certain size, the mice were treated with Lathyrol (e.g., via gavage) or a control vehicle.
-
Tumor Growth Monitoring: Tumor volume and body weight were measured regularly.
-
Histological Analysis: At the end of the experiment, tumors were excised for immunohistochemistry (IHC) or other analyses[1][6].
Caption: A generalized workflow for evaluating the anticancer activity of Lathyrol.
Conclusion and Future Directions
Lathyrol is a promising natural product with well-documented anticancer and anti-inflammatory activities. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as TGF-β/Smad, androgen receptor signaling, and the ER stress response, makes it an attractive candidate for further drug development. The identification of MAFF as a direct molecular target provides a solid foundation for understanding its anti-inflammatory effects.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Lathyrol and its derivatives in vivo.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and screen novel Lathyrol analogs with improved potency, selectivity, and drug-like properties.
-
Combination Therapies: To investigate the potential synergistic effects of Lathyrol with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
-
Exploration of Other Therapeutic Areas: Given its diverse biological activities, the potential of Lathyrol in other diseases, such as neurodegenerative disorders, should be explored.
This technical guide provides a comprehensive summary of the current knowledge on Lathyrol's biological activity and mechanism of action. It is intended to serve as a valuable resource for researchers and scientists working towards translating the therapeutic potential of this fascinating natural product into clinical applications.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotrophic fragments as therapeutic alternatives to ameliorate brain aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC technology as a novel tool to identify the target of lathyrane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Correction: Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Lathyrol: A Comprehensive Technical Guide to its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathyrol, a diterpenoid derived from the seeds of Euphorbia lathyris, has emerged as a molecule of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, its potential as a therapeutic agent, particularly in oncology and inflammatory diseases, is an active area of investigation. This technical guide provides an in-depth overview of the current understanding of Lathyrol's biological effects and its underlying mechanisms of action. We will delve into its influence on key cellular signaling pathways, present quantitative data from various experimental models, and provide detailed methodologies for the key experiments cited.
Core Biological Activities
Lathyrol demonstrates potent bioactivity across multiple domains, primarily characterized by its anticancer and anti-inflammatory properties.
Anticancer Activity
Lathyrol has been shown to inhibit the proliferation of various cancer cell lines, including renal cell carcinoma (RCC) and lung cancer cells[1][2]. Its antitumor effects are mediated through the modulation of several critical cellular processes:
-
Inhibition of Cell Proliferation: Lathyrol effectively curtails the proliferation of cancer cells. For instance, it has been observed to inhibit the growth of human RCC 786-O cells and mouse RCC Renca cells in a dose-dependent manner[1]. The inhibitory effect is further evidenced by the reduced expression of proliferation markers such as PCNA and Ki67 in treated cells[1][3]. A derivative of lathyrol, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has also shown potent growth inhibition in A549 lung cancer cells[4].
-
Induction of Apoptosis: A key mechanism of Lathyrol's anticancer activity is the induction of programmed cell death, or apoptosis. In 786-O cells, Lathyrol treatment leads to an increase in the expression of pro-apoptotic proteins like Bax, cleaved-caspase-3, and cleaved-caspase-9, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2[3][5]. Furthermore, in lung cancer cells, Lathyrol induces apoptosis through an endoplasmic reticulum (ER) stress-mediated pathway[2]. The derivative DEFL1 has also been shown to induce apoptosis in A549 cells, characterized by the activation of caspase-9 and caspase-3[4].
-
Cell Cycle Arrest: Lathyrol can interfere with the normal progression of the cell cycle in cancer cells. Studies on Renca cells suggest that Lathyrol may block the cell cycle at the G1 phase[1].
-
Inhibition of Invasion and Metastasis: Lathyrol has been shown to impede the invasive and migratory capabilities of cancer cells. In 786-O cells, it inhibits cell migration and invasion, which is associated with the downregulation of matrix metalloproteinases MMP2 and MMP9[3][5]. Similarly, in an in vivo model of RCC, Lathyrol reduced the expression of MMP2, MMP9, and uPA, proteins crucial for tumor invasion[6].
Anti-inflammatory Activity
Lathyrol and its derivatives exhibit significant anti-inflammatory properties. A synthetic Lathyrol-based PROTAC (Proteolysis Targeting Chimera) demonstrated potent inhibitory activity on the production of nitric oxide (NO) in LPS-induced RAW264.7 macrophage cells[7][8]. This anti-inflammatory effect is linked to the activation of the Keap1/Nrf2 pathway and the inhibition of the NF-κB signaling pathway[7][8].
Other Activities
-
Reversal of Multidrug Resistance (MDR): Lathyrane-type diterpenes, the class of compounds to which Lathyrol belongs, have been studied for their ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy[4][9].
-
Neurotrophic Effects: While direct studies on Lathyrol are limited, the broader class of neurotrophic compounds is known to promote neuronal survival and plasticity, suggesting a potential area for future investigation with Lathyrol[10].
Mechanism of Action: Signaling Pathways and Molecular Targets
Lathyrol exerts its biological effects by modulating a complex network of intracellular signaling pathways and interacting with specific molecular targets.
TGF-β/Smad Signaling Pathway
In renal cell carcinoma, Lathyrol has been shown to inhibit the TGF-β/Smad signaling pathway[1]. This pathway plays a crucial role in cancer cell proliferation and epithelial-mesenchymal transition (EMT). Lathyrol treatment was found to repress the expression of key proteins in this pathway, including Smad2, Smad3, and Smad4, thereby impeding signal transduction and inhibiting RCC cell proliferation[1].
Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway.
Androgen Receptor (AR) Signaling Pathway
Lathyrol has been found to affect the androgen receptor signaling pathway in RCC cells[3][5][6]. It can inhibit the expression and phosphorylation of the androgen receptor (AR)[6]. This inhibition is associated with a decrease in the expression of downstream targets and contributes to the suppression of malignant behaviors such as proliferation, migration, and invasion in 786-O cells[3][5]. Interestingly, in some experimental contexts, Lathyrol was observed to promote the expression of AR and p-AR while inhibiting p-Akt, suggesting a complex regulatory mechanism that warrants further investigation[3].
Caption: Lathyrol's modulation of the Androgen Receptor signaling pathway.
Endoplasmic Reticulum (ER) Stress Pathway
A key mechanism of Lathyrol-induced apoptosis in lung cancer cells is the induction of ER stress[2]. Lathyrol targets and inhibits the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to a depletion of calcium from the ER and a subsequent increase in cytosolic calcium levels. This disruption in calcium homeostasis triggers the unfolded protein response (UPR), characterized by the upregulation of ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4, ultimately leading to apoptosis[2].
Caption: Lathyrol induces apoptosis via the ER stress pathway.
Direct Molecular Target: MAFF
In the context of its anti-inflammatory activity, the v-maf musculoaponeurotic fibrosarcoma oncogene homolog F (MAFF) protein has been identified as a direct target of Lathyrol[11]. A Lathyrol-based PROTAC was shown to significantly degrade the MAFF protein in a concentration- and time-dependent manner[7][8][12]. The interaction between Lathyrol and MAFF was confirmed using microscale thermophoresis (MST) and cellular thermal shift assays (CETSA)[11].
Quantitative Data Summary
The following tables summarize the key quantitative data reported in the literature for Lathyrol and its derivatives.
Table 1: In Vitro Cytotoxicity and Inhibitory Concentrations
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Lathyrol | 786-O (RCC) | CCK-8 | IC50 | 293.72 µg/mL | [3][5] |
| Lathyrol | Renca (RCC) | CCK-8 | IC50 | Comparable to 786-O | [1] |
| DEFL1 | A549 (Lung Cancer) | MTT | IC50 | 17.51 ± 0.85 µM | [4] |
| Lathyrol PROTAC (Cpd 13) | RAW264.7 | Griess Assay | IC50 (NO Production) | 5.30 ± 1.23 µM | [7][8] |
Table 2: Effects on Protein and Gene Expression
| Compound | Cell Line/Model | Target | Effect | Method | Reference |
| Lathyrol | Renca (RCC) | Smad2, Smad3, Smad4, Smad9 | Decreased protein expression | Western Blot | [1] |
| Lathyrol | 786-O (RCC) | Bax, Cleaved-caspase-3/9 | Increased protein expression | Western Blot | [3][5] |
| Lathyrol | 786-O (RCC) | Bcl-2, MMP2, MMP9 | Decreased protein expression | Western Blot/ICC | [3][5] |
| Lathyrol | RCC Xenograft | AR, p-AR | Decreased protein expression | Western Blot | [6] |
| Lathyrol | Lung Cancer Cells | GRP78, PERK, p-eIF2α, CHOP, ATF4 | Increased protein expression | Western Blot | [2] |
| DEFL1 | A549 (Lung Cancer) | Caspase-9, Caspase-3 | Increased activity | Colorimetric Assay | [4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited studies. For complete, detailed protocols, please refer to the original publications.
Cell Culture
-
Cell Lines: Human renal cell carcinoma (786-O), mouse renal cell carcinoma (Renca), human lung cancer (A549), and mouse macrophage (RAW264.7) cell lines were commonly used.
-
Culture Conditions: Cells were typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2[1].
Cell Viability and Proliferation Assays
-
CCK-8 Assay: To assess cell viability, cells were seeded in 96-well plates and treated with various concentrations of Lathyrol for a specified duration (e.g., 24 hours). CCK-8 solution was then added to each well, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to a control group[1][3][5].
-
MTT Assay: Similar to the CCK-8 assay, the MTT assay measures cell viability based on the metabolic activity of the cells.
Western Blot Analysis
-
Protein Extraction: Cells or tissues were lysed using RIPA buffer to extract total protein.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the proteins of interest overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using image analysis software[1][6].
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells using a suitable kit, and cDNA was synthesized using a reverse transcription kit.
-
PCR Amplification: qPCR was performed using SYBR Green master mix and specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression was calculated using the ΔΔCt method[1].
Apoptosis Assays
-
TUNEL Staining: Apoptotic cells were detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions. Apoptotic cells exhibit green fluorescence, while the nuclei of all cells are counterstained with DAPI (blue fluorescence)[3].
-
Hoechst 33258 Staining: This fluorescent stain is used to visualize nuclear morphology. Apoptotic cells display condensed or fragmented nuclei[4].
-
Flow Cytometry: Annexin V/PI staining followed by flow cytometry can be used to quantify the percentage of apoptotic and necrotic cells.
Cell Migration and Invasion Assays
-
Wound Healing (Scratch) Assay: A scratch was made in a confluent cell monolayer, and the rate of wound closure was monitored over time in the presence or absence of Lathyrol to assess cell migration[3][4][5].
-
Transwell Invasion Assay: Cells were seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contained a chemoattractant. After incubation, the number of cells that invaded through the Matrigel and migrated to the lower surface of the membrane was quantified[3][5].
In Vivo Xenograft Model
-
Animal Model: Nude mice are often used for establishing xenograft models.
-
Tumor Implantation: Cancer cells (e.g., Renca cells) were injected subcutaneously into the mice[1][13][14].
-
Treatment: Once the tumors reached a certain size, the mice were treated with Lathyrol (e.g., via gavage) or a control vehicle.
-
Tumor Growth Monitoring: Tumor volume and body weight were measured regularly.
-
Histological Analysis: At the end of the experiment, tumors were excised for immunohistochemistry (IHC) or other analyses[1][6].
Caption: A generalized workflow for evaluating the anticancer activity of Lathyrol.
Conclusion and Future Directions
Lathyrol is a promising natural product with well-documented anticancer and anti-inflammatory activities. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as TGF-β/Smad, androgen receptor signaling, and the ER stress response, makes it an attractive candidate for further drug development. The identification of MAFF as a direct molecular target provides a solid foundation for understanding its anti-inflammatory effects.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Lathyrol and its derivatives in vivo.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and screen novel Lathyrol analogs with improved potency, selectivity, and drug-like properties.
-
Combination Therapies: To investigate the potential synergistic effects of Lathyrol with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
-
Exploration of Other Therapeutic Areas: Given its diverse biological activities, the potential of Lathyrol in other diseases, such as neurodegenerative disorders, should be explored.
This technical guide provides a comprehensive summary of the current knowledge on Lathyrol's biological activity and mechanism of action. It is intended to serve as a valuable resource for researchers and scientists working towards translating the therapeutic potential of this fascinating natural product into clinical applications.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotrophic fragments as therapeutic alternatives to ameliorate brain aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC technology as a novel tool to identify the target of lathyrane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Correction: Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Lathyrol: A Comprehensive Technical Guide to its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathyrol, a diterpenoid derived from the seeds of Euphorbia lathyris, has emerged as a molecule of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, its potential as a therapeutic agent, particularly in oncology and inflammatory diseases, is an active area of investigation. This technical guide provides an in-depth overview of the current understanding of Lathyrol's biological effects and its underlying mechanisms of action. We will delve into its influence on key cellular signaling pathways, present quantitative data from various experimental models, and provide detailed methodologies for the key experiments cited.
Core Biological Activities
Lathyrol demonstrates potent bioactivity across multiple domains, primarily characterized by its anticancer and anti-inflammatory properties.
Anticancer Activity
Lathyrol has been shown to inhibit the proliferation of various cancer cell lines, including renal cell carcinoma (RCC) and lung cancer cells[1][2]. Its antitumor effects are mediated through the modulation of several critical cellular processes:
-
Inhibition of Cell Proliferation: Lathyrol effectively curtails the proliferation of cancer cells. For instance, it has been observed to inhibit the growth of human RCC 786-O cells and mouse RCC Renca cells in a dose-dependent manner[1]. The inhibitory effect is further evidenced by the reduced expression of proliferation markers such as PCNA and Ki67 in treated cells[1][3]. A derivative of lathyrol, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has also shown potent growth inhibition in A549 lung cancer cells[4].
-
Induction of Apoptosis: A key mechanism of Lathyrol's anticancer activity is the induction of programmed cell death, or apoptosis. In 786-O cells, Lathyrol treatment leads to an increase in the expression of pro-apoptotic proteins like Bax, cleaved-caspase-3, and cleaved-caspase-9, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2[3][5]. Furthermore, in lung cancer cells, Lathyrol induces apoptosis through an endoplasmic reticulum (ER) stress-mediated pathway[2]. The derivative DEFL1 has also been shown to induce apoptosis in A549 cells, characterized by the activation of caspase-9 and caspase-3[4].
-
Cell Cycle Arrest: Lathyrol can interfere with the normal progression of the cell cycle in cancer cells. Studies on Renca cells suggest that Lathyrol may block the cell cycle at the G1 phase[1].
-
Inhibition of Invasion and Metastasis: Lathyrol has been shown to impede the invasive and migratory capabilities of cancer cells. In 786-O cells, it inhibits cell migration and invasion, which is associated with the downregulation of matrix metalloproteinases MMP2 and MMP9[3][5]. Similarly, in an in vivo model of RCC, Lathyrol reduced the expression of MMP2, MMP9, and uPA, proteins crucial for tumor invasion[6].
Anti-inflammatory Activity
Lathyrol and its derivatives exhibit significant anti-inflammatory properties. A synthetic Lathyrol-based PROTAC (Proteolysis Targeting Chimera) demonstrated potent inhibitory activity on the production of nitric oxide (NO) in LPS-induced RAW264.7 macrophage cells[7][8]. This anti-inflammatory effect is linked to the activation of the Keap1/Nrf2 pathway and the inhibition of the NF-κB signaling pathway[7][8].
Other Activities
-
Reversal of Multidrug Resistance (MDR): Lathyrane-type diterpenes, the class of compounds to which Lathyrol belongs, have been studied for their ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy[4][9].
-
Neurotrophic Effects: While direct studies on Lathyrol are limited, the broader class of neurotrophic compounds is known to promote neuronal survival and plasticity, suggesting a potential area for future investigation with Lathyrol[10].
Mechanism of Action: Signaling Pathways and Molecular Targets
Lathyrol exerts its biological effects by modulating a complex network of intracellular signaling pathways and interacting with specific molecular targets.
TGF-β/Smad Signaling Pathway
In renal cell carcinoma, Lathyrol has been shown to inhibit the TGF-β/Smad signaling pathway[1]. This pathway plays a crucial role in cancer cell proliferation and epithelial-mesenchymal transition (EMT). Lathyrol treatment was found to repress the expression of key proteins in this pathway, including Smad2, Smad3, and Smad4, thereby impeding signal transduction and inhibiting RCC cell proliferation[1].
Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway.
Androgen Receptor (AR) Signaling Pathway
Lathyrol has been found to affect the androgen receptor signaling pathway in RCC cells[3][5][6]. It can inhibit the expression and phosphorylation of the androgen receptor (AR)[6]. This inhibition is associated with a decrease in the expression of downstream targets and contributes to the suppression of malignant behaviors such as proliferation, migration, and invasion in 786-O cells[3][5]. Interestingly, in some experimental contexts, Lathyrol was observed to promote the expression of AR and p-AR while inhibiting p-Akt, suggesting a complex regulatory mechanism that warrants further investigation[3].
Caption: Lathyrol's modulation of the Androgen Receptor signaling pathway.
Endoplasmic Reticulum (ER) Stress Pathway
A key mechanism of Lathyrol-induced apoptosis in lung cancer cells is the induction of ER stress[2]. Lathyrol targets and inhibits the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to a depletion of calcium from the ER and a subsequent increase in cytosolic calcium levels. This disruption in calcium homeostasis triggers the unfolded protein response (UPR), characterized by the upregulation of ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4, ultimately leading to apoptosis[2].
Caption: Lathyrol induces apoptosis via the ER stress pathway.
Direct Molecular Target: MAFF
In the context of its anti-inflammatory activity, the v-maf musculoaponeurotic fibrosarcoma oncogene homolog F (MAFF) protein has been identified as a direct target of Lathyrol[11]. A Lathyrol-based PROTAC was shown to significantly degrade the MAFF protein in a concentration- and time-dependent manner[7][8][12]. The interaction between Lathyrol and MAFF was confirmed using microscale thermophoresis (MST) and cellular thermal shift assays (CETSA)[11].
Quantitative Data Summary
The following tables summarize the key quantitative data reported in the literature for Lathyrol and its derivatives.
Table 1: In Vitro Cytotoxicity and Inhibitory Concentrations
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Lathyrol | 786-O (RCC) | CCK-8 | IC50 | 293.72 µg/mL | [3][5] |
| Lathyrol | Renca (RCC) | CCK-8 | IC50 | Comparable to 786-O | [1] |
| DEFL1 | A549 (Lung Cancer) | MTT | IC50 | 17.51 ± 0.85 µM | [4] |
| Lathyrol PROTAC (Cpd 13) | RAW264.7 | Griess Assay | IC50 (NO Production) | 5.30 ± 1.23 µM | [7][8] |
Table 2: Effects on Protein and Gene Expression
| Compound | Cell Line/Model | Target | Effect | Method | Reference |
| Lathyrol | Renca (RCC) | Smad2, Smad3, Smad4, Smad9 | Decreased protein expression | Western Blot | [1] |
| Lathyrol | 786-O (RCC) | Bax, Cleaved-caspase-3/9 | Increased protein expression | Western Blot | [3][5] |
| Lathyrol | 786-O (RCC) | Bcl-2, MMP2, MMP9 | Decreased protein expression | Western Blot/ICC | [3][5] |
| Lathyrol | RCC Xenograft | AR, p-AR | Decreased protein expression | Western Blot | [6] |
| Lathyrol | Lung Cancer Cells | GRP78, PERK, p-eIF2α, CHOP, ATF4 | Increased protein expression | Western Blot | [2] |
| DEFL1 | A549 (Lung Cancer) | Caspase-9, Caspase-3 | Increased activity | Colorimetric Assay | [4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited studies. For complete, detailed protocols, please refer to the original publications.
Cell Culture
-
Cell Lines: Human renal cell carcinoma (786-O), mouse renal cell carcinoma (Renca), human lung cancer (A549), and mouse macrophage (RAW264.7) cell lines were commonly used.
-
Culture Conditions: Cells were typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2[1].
Cell Viability and Proliferation Assays
-
CCK-8 Assay: To assess cell viability, cells were seeded in 96-well plates and treated with various concentrations of Lathyrol for a specified duration (e.g., 24 hours). CCK-8 solution was then added to each well, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to a control group[1][3][5].
-
MTT Assay: Similar to the CCK-8 assay, the MTT assay measures cell viability based on the metabolic activity of the cells.
Western Blot Analysis
-
Protein Extraction: Cells or tissues were lysed using RIPA buffer to extract total protein.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the proteins of interest overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using image analysis software[1][6].
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells using a suitable kit, and cDNA was synthesized using a reverse transcription kit.
-
PCR Amplification: qPCR was performed using SYBR Green master mix and specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression was calculated using the ΔΔCt method[1].
Apoptosis Assays
-
TUNEL Staining: Apoptotic cells were detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions. Apoptotic cells exhibit green fluorescence, while the nuclei of all cells are counterstained with DAPI (blue fluorescence)[3].
-
Hoechst 33258 Staining: This fluorescent stain is used to visualize nuclear morphology. Apoptotic cells display condensed or fragmented nuclei[4].
-
Flow Cytometry: Annexin V/PI staining followed by flow cytometry can be used to quantify the percentage of apoptotic and necrotic cells.
Cell Migration and Invasion Assays
-
Wound Healing (Scratch) Assay: A scratch was made in a confluent cell monolayer, and the rate of wound closure was monitored over time in the presence or absence of Lathyrol to assess cell migration[3][4][5].
-
Transwell Invasion Assay: Cells were seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contained a chemoattractant. After incubation, the number of cells that invaded through the Matrigel and migrated to the lower surface of the membrane was quantified[3][5].
In Vivo Xenograft Model
-
Animal Model: Nude mice are often used for establishing xenograft models.
-
Tumor Implantation: Cancer cells (e.g., Renca cells) were injected subcutaneously into the mice[1][13][14].
-
Treatment: Once the tumors reached a certain size, the mice were treated with Lathyrol (e.g., via gavage) or a control vehicle.
-
Tumor Growth Monitoring: Tumor volume and body weight were measured regularly.
-
Histological Analysis: At the end of the experiment, tumors were excised for immunohistochemistry (IHC) or other analyses[1][6].
Caption: A generalized workflow for evaluating the anticancer activity of Lathyrol.
Conclusion and Future Directions
Lathyrol is a promising natural product with well-documented anticancer and anti-inflammatory activities. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as TGF-β/Smad, androgen receptor signaling, and the ER stress response, makes it an attractive candidate for further drug development. The identification of MAFF as a direct molecular target provides a solid foundation for understanding its anti-inflammatory effects.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Lathyrol and its derivatives in vivo.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and screen novel Lathyrol analogs with improved potency, selectivity, and drug-like properties.
-
Combination Therapies: To investigate the potential synergistic effects of Lathyrol with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
-
Exploration of Other Therapeutic Areas: Given its diverse biological activities, the potential of Lathyrol in other diseases, such as neurodegenerative disorders, should be explored.
This technical guide provides a comprehensive summary of the current knowledge on Lathyrol's biological activity and mechanism of action. It is intended to serve as a valuable resource for researchers and scientists working towards translating the therapeutic potential of this fascinating natural product into clinical applications.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotrophic fragments as therapeutic alternatives to ameliorate brain aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC technology as a novel tool to identify the target of lathyrane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Correction: Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Lathyrol (Standard) effect on TGF-β/Smad signaling pathway
An In-depth Technical Guide on the Effect of Lathyrol on the TGF-β/Smad Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transforming Growth Factor-β (TGF-β)/Smad signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Its dysregulation is implicated in the pathogenesis of various diseases, notably in cancer progression and fibrosis.[1][2][3] Lathyrol, a naturally occurring diterpenoid, has emerged as a potential therapeutic agent due to its inhibitory effects on this pathway. This document provides a comprehensive technical overview of the mechanism by which lathyrol modulates TGF-β/Smad signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.
The TGF-β/Smad Signaling Pathway
The TGF-β/Smad pathway is a crucial signal transduction cascade that transmits extracellular signals from ligands of the TGF-β superfamily to the nucleus, where they regulate gene expression.[4] The canonical pathway involves the binding of TGF-β ligands to a type II serine/threonine kinase receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These activated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex translocates into the nucleus to act as a transcription factor, regulating the expression of target genes. The pathway is negatively regulated by inhibitory Smads (I-Smads), such as Smad6 and Smad7, which can prevent R-Smad phosphorylation or compete for receptor binding.[5]
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Current Landscape of Anti-Fibrotic Medicines - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 3. Frontiers | Novel Anti-fibrotic Therapies [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. embopress.org [embopress.org]
Lathyrol (Standard) effect on TGF-β/Smad signaling pathway
An In-depth Technical Guide on the Effect of Lathyrol on the TGF-β/Smad Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transforming Growth Factor-β (TGF-β)/Smad signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Its dysregulation is implicated in the pathogenesis of various diseases, notably in cancer progression and fibrosis.[1][2][3] Lathyrol, a naturally occurring diterpenoid, has emerged as a potential therapeutic agent due to its inhibitory effects on this pathway. This document provides a comprehensive technical overview of the mechanism by which lathyrol modulates TGF-β/Smad signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.
The TGF-β/Smad Signaling Pathway
The TGF-β/Smad pathway is a crucial signal transduction cascade that transmits extracellular signals from ligands of the TGF-β superfamily to the nucleus, where they regulate gene expression.[4] The canonical pathway involves the binding of TGF-β ligands to a type II serine/threonine kinase receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These activated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex translocates into the nucleus to act as a transcription factor, regulating the expression of target genes. The pathway is negatively regulated by inhibitory Smads (I-Smads), such as Smad6 and Smad7, which can prevent R-Smad phosphorylation or compete for receptor binding.[5]
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Current Landscape of Anti-Fibrotic Medicines - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 3. Frontiers | Novel Anti-fibrotic Therapies [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. embopress.org [embopress.org]
Lathyrol (Standard) effect on TGF-β/Smad signaling pathway
An In-depth Technical Guide on the Effect of Lathyrol on the TGF-β/Smad Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transforming Growth Factor-β (TGF-β)/Smad signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Its dysregulation is implicated in the pathogenesis of various diseases, notably in cancer progression and fibrosis.[1][2][3] Lathyrol, a naturally occurring diterpenoid, has emerged as a potential therapeutic agent due to its inhibitory effects on this pathway. This document provides a comprehensive technical overview of the mechanism by which lathyrol modulates TGF-β/Smad signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.
The TGF-β/Smad Signaling Pathway
The TGF-β/Smad pathway is a crucial signal transduction cascade that transmits extracellular signals from ligands of the TGF-β superfamily to the nucleus, where they regulate gene expression.[4] The canonical pathway involves the binding of TGF-β ligands to a type II serine/threonine kinase receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These activated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex translocates into the nucleus to act as a transcription factor, regulating the expression of target genes. The pathway is negatively regulated by inhibitory Smads (I-Smads), such as Smad6 and Smad7, which can prevent R-Smad phosphorylation or compete for receptor binding.[5]
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Current Landscape of Anti-Fibrotic Medicines - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 3. Frontiers | Novel Anti-fibrotic Therapies [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. embopress.org [embopress.org]
Lathyrol's Induction of Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathyrol, a naturally occurring diterpenoid, has emerged as a promising anti-cancer agent with the ability to induce apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying lathyrol-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. Lathyrol has been shown to exert its pro-apoptotic effects through multiple pathways, including the inhibition of the STAT3 DNA binding domain, induction of endoplasmic reticulum (ER) stress via targeting of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), and activation of the intrinsic mitochondrial pathway through the generation of reactive oxygen species (ROS). This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of lathyrol and its derivatives.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical scaffolds and diverse mechanisms of action. Lathyrol, a diterpenoid found in plants of the Euphorbia genus, has demonstrated significant anti-tumor activity, primarily through the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.[1][2][3] Understanding the precise molecular pathways through which lathyrol triggers apoptosis is paramount for its development as a potential cancer therapeutic. This guide synthesizes the current knowledge on lathyrol's pro-apoptotic mechanisms, presenting key quantitative findings and detailed experimental methodologies to facilitate further research in this area.
Mechanisms of Lathyrol-Induced Apoptosis
Lathyrol's ability to induce apoptosis in cancer cells is not mediated by a single mechanism but rather through a multi-pronged attack on key cellular signaling pathways. The primary mechanisms identified to date include direct inhibition of a critical transcription factor, induction of cellular stress, and activation of the classical mitochondrial apoptotic cascade.
Inhibition of STAT3 DNA Binding Domain
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. Lathyrol has been identified as an inhibitor of the STAT3 DNA binding domain.[1] Molecular docking studies have shown that lathyrol can bind to this domain, preventing STAT3 from binding to DNA and transcribing its target genes, which include many anti-apoptotic proteins.[1] This inhibition of STAT3 function disrupts pro-survival signaling and contributes to the induction of apoptosis. Notably, lathyrol does not appear to inhibit the phosphorylation or dimerization of STAT3, suggesting a specific mode of action on its DNA-binding capability.[1] The downstream effect of this inhibition is a notable increase in the expression of cleaved caspase-3, a key executioner of apoptosis.[1]
Induction of Endoplasmic Reticulum (ER) Stress via SERCA2 Targeting
A second major mechanism of lathyrol-induced apoptosis involves the induction of endoplasmic reticulum (ER) stress.[2] Lathyrol targets and inhibits the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), a pump responsible for maintaining high calcium concentrations within the ER.[2] By inhibiting SERCA2, lathyrol disrupts calcium homeostasis, leading to a depletion of ER calcium stores and a subsequent increase in cytosolic calcium levels.[2] This disruption triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response. Lathyrol treatment leads to the upregulation of key ER stress markers, including GRP78, PERK, p-eIF2α, CHOP, and ATF4, ultimately culminating in apoptotic cell death.[2]
Activation of the Mitochondrial Apoptosis Pathway via Reactive Oxygen Species (ROS)
Lathyrol and its derivatives can also trigger the intrinsic or mitochondrial pathway of apoptosis.[4] This is initiated by an increase in intracellular reactive oxygen species (ROS).[4] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including mitochondria. Elevated ROS levels lead to a decrease in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytosol.[4][5] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the final stages of apoptosis.[4]
Quantitative Data on Lathyrol's Effects
The following tables summarize the available quantitative data on the cytotoxic and pro-apoptotic effects of lathyrol and its derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1).
Table 1: Cytotoxicity of Lathyrol and its Derivative (DEFL1) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Lathyrol | Hep-3B | Hepatocellular Carcinoma | >20 (Toxicity observed at >20 µM) | [1] |
| Lathyrol | MHCC97-L | Hepatocellular Carcinoma | >20 (Toxicity observed at >20 µM) | [1] |
| Lathyrol | A2780 | Ovarian Cancer | >20 (Toxicity observed at >20 µM) | [1] |
| Lathyrol | Hey-T30 | Ovarian Cancer (Taxol-resistant) | >20 (Toxicity observed at >20 µM) | [1] |
| DEFL1 | A549 | Lung Cancer | 17.51 ± 0.85 | [4][5] |
| DEFL1 | KB | Oral Cancer | 24.07 ± 1.06 | [5] |
| DEFL1 | HCT116 | Colon Cancer | 27.18 ± 1.21 | [5] |
Table 2: Quantitative Effects of DEFL1 on Apoptosis-Related Events in A549 Lung Cancer Cells
| Parameter | Treatment | Time (hours) | % of Control / Relative Value | Reference |
| Intracellular ROS Levels | 18.0 µM DEFL1 | 12 | 126.66 ± 4.46% | [4] |
| 24 | 151.15 ± 7.09% | [4] | ||
| 36 | 191.04 ± 11.56% | [4] | ||
| Caspase-9 Activity | 18.0 µM DEFL1 | 12 | 160.19 ± 12.31% | [4] |
| 24 | 237.76 ± 8.92% | [4] | ||
| 36 | 305.14 ± 18.34% | [4] | ||
| 48 | 380.06 ± 9.98% | [4] | ||
| Caspase-3 Activity | 18.0 µM DEFL1 | 12 | 112.50 ± 6.82% | [4] |
| 24 | 215.97 ± 29.86% | [4] | ||
| 36 | 364.43 ± 31.98% | [4] | ||
| 48 | 500.56 ± 19.01% | [4] | ||
| Cytochrome c Release (Relative Gray Value) | 18.0 µM DEFL1 | 12 | 20.16 ± 4.47% | [5] |
| 24 | 102.10 ± 4.90% | [5] | ||
| 36 | 144.09 ± 4.89% | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Lathyrol-induced apoptosis signaling pathways.
Caption: General experimental workflow for studying lathyrol-induced apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of lathyrol and to calculate its half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of lathyrol in culture medium. Replace the medium in each well with 100 µL of the lathyrol solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the lathyrol concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with lathyrol at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: After treatment with lathyrol, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, GRP78, CHOP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Caspase Activity Assay (Colorimetric)
This assay measures the activity of key apoptotic enzymes, caspases.
-
Cell Lysate Preparation: Treat cells with lathyrol, harvest, and lyse them in the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2X reaction buffer containing 10 mM DTT.
-
Substrate Addition: Add 5 µL of the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase activity compared to the untreated control.
Measurement of Intracellular ROS
This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS levels.
-
Cell Treatment: Seed cells in a 24-well plate and treat with lathyrol.
-
Probe Loading: After treatment, wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and express the results as a percentage of the control.
Conclusion
Lathyrol demonstrates significant potential as an anti-cancer agent by inducing apoptosis through multiple, interconnected signaling pathways. Its ability to inhibit the STAT3 DNA binding domain, trigger ER stress by targeting SERCA2, and activate the mitochondrial apoptotic pathway via ROS generation highlights its pleiotropic effects on cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical investigations into the therapeutic utility of lathyrol. Future research should focus on elucidating the in vivo efficacy of lathyrol, exploring potential synergistic combinations with existing chemotherapeutics, and identifying predictive biomarkers for patient stratification. The comprehensive understanding of lathyrol's mechanisms of action will be instrumental in advancing its development as a novel cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitizing TRAIL-resistant A549 lung cancer cells and enhancing TRAIL-induced apoptosis with the antidepressant amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of endoplasmic reticulum molecular chaperone Grp78 in human lung cancer and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scutellarin-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol's Induction of Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathyrol, a naturally occurring diterpenoid, has emerged as a promising anti-cancer agent with the ability to induce apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying lathyrol-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. Lathyrol has been shown to exert its pro-apoptotic effects through multiple pathways, including the inhibition of the STAT3 DNA binding domain, induction of endoplasmic reticulum (ER) stress via targeting of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), and activation of the intrinsic mitochondrial pathway through the generation of reactive oxygen species (ROS). This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of lathyrol and its derivatives.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical scaffolds and diverse mechanisms of action. Lathyrol, a diterpenoid found in plants of the Euphorbia genus, has demonstrated significant anti-tumor activity, primarily through the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.[1][2][3] Understanding the precise molecular pathways through which lathyrol triggers apoptosis is paramount for its development as a potential cancer therapeutic. This guide synthesizes the current knowledge on lathyrol's pro-apoptotic mechanisms, presenting key quantitative findings and detailed experimental methodologies to facilitate further research in this area.
Mechanisms of Lathyrol-Induced Apoptosis
Lathyrol's ability to induce apoptosis in cancer cells is not mediated by a single mechanism but rather through a multi-pronged attack on key cellular signaling pathways. The primary mechanisms identified to date include direct inhibition of a critical transcription factor, induction of cellular stress, and activation of the classical mitochondrial apoptotic cascade.
Inhibition of STAT3 DNA Binding Domain
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. Lathyrol has been identified as an inhibitor of the STAT3 DNA binding domain.[1] Molecular docking studies have shown that lathyrol can bind to this domain, preventing STAT3 from binding to DNA and transcribing its target genes, which include many anti-apoptotic proteins.[1] This inhibition of STAT3 function disrupts pro-survival signaling and contributes to the induction of apoptosis. Notably, lathyrol does not appear to inhibit the phosphorylation or dimerization of STAT3, suggesting a specific mode of action on its DNA-binding capability.[1] The downstream effect of this inhibition is a notable increase in the expression of cleaved caspase-3, a key executioner of apoptosis.[1]
Induction of Endoplasmic Reticulum (ER) Stress via SERCA2 Targeting
A second major mechanism of lathyrol-induced apoptosis involves the induction of endoplasmic reticulum (ER) stress.[2] Lathyrol targets and inhibits the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), a pump responsible for maintaining high calcium concentrations within the ER.[2] By inhibiting SERCA2, lathyrol disrupts calcium homeostasis, leading to a depletion of ER calcium stores and a subsequent increase in cytosolic calcium levels.[2] This disruption triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response. Lathyrol treatment leads to the upregulation of key ER stress markers, including GRP78, PERK, p-eIF2α, CHOP, and ATF4, ultimately culminating in apoptotic cell death.[2]
Activation of the Mitochondrial Apoptosis Pathway via Reactive Oxygen Species (ROS)
Lathyrol and its derivatives can also trigger the intrinsic or mitochondrial pathway of apoptosis.[4] This is initiated by an increase in intracellular reactive oxygen species (ROS).[4] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including mitochondria. Elevated ROS levels lead to a decrease in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytosol.[4][5] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the final stages of apoptosis.[4]
Quantitative Data on Lathyrol's Effects
The following tables summarize the available quantitative data on the cytotoxic and pro-apoptotic effects of lathyrol and its derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1).
Table 1: Cytotoxicity of Lathyrol and its Derivative (DEFL1) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Lathyrol | Hep-3B | Hepatocellular Carcinoma | >20 (Toxicity observed at >20 µM) | [1] |
| Lathyrol | MHCC97-L | Hepatocellular Carcinoma | >20 (Toxicity observed at >20 µM) | [1] |
| Lathyrol | A2780 | Ovarian Cancer | >20 (Toxicity observed at >20 µM) | [1] |
| Lathyrol | Hey-T30 | Ovarian Cancer (Taxol-resistant) | >20 (Toxicity observed at >20 µM) | [1] |
| DEFL1 | A549 | Lung Cancer | 17.51 ± 0.85 | [4][5] |
| DEFL1 | KB | Oral Cancer | 24.07 ± 1.06 | [5] |
| DEFL1 | HCT116 | Colon Cancer | 27.18 ± 1.21 | [5] |
Table 2: Quantitative Effects of DEFL1 on Apoptosis-Related Events in A549 Lung Cancer Cells
| Parameter | Treatment | Time (hours) | % of Control / Relative Value | Reference |
| Intracellular ROS Levels | 18.0 µM DEFL1 | 12 | 126.66 ± 4.46% | [4] |
| 24 | 151.15 ± 7.09% | [4] | ||
| 36 | 191.04 ± 11.56% | [4] | ||
| Caspase-9 Activity | 18.0 µM DEFL1 | 12 | 160.19 ± 12.31% | [4] |
| 24 | 237.76 ± 8.92% | [4] | ||
| 36 | 305.14 ± 18.34% | [4] | ||
| 48 | 380.06 ± 9.98% | [4] | ||
| Caspase-3 Activity | 18.0 µM DEFL1 | 12 | 112.50 ± 6.82% | [4] |
| 24 | 215.97 ± 29.86% | [4] | ||
| 36 | 364.43 ± 31.98% | [4] | ||
| 48 | 500.56 ± 19.01% | [4] | ||
| Cytochrome c Release (Relative Gray Value) | 18.0 µM DEFL1 | 12 | 20.16 ± 4.47% | [5] |
| 24 | 102.10 ± 4.90% | [5] | ||
| 36 | 144.09 ± 4.89% | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Lathyrol-induced apoptosis signaling pathways.
Caption: General experimental workflow for studying lathyrol-induced apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of lathyrol and to calculate its half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of lathyrol in culture medium. Replace the medium in each well with 100 µL of the lathyrol solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the lathyrol concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with lathyrol at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: After treatment with lathyrol, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, GRP78, CHOP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Caspase Activity Assay (Colorimetric)
This assay measures the activity of key apoptotic enzymes, caspases.
-
Cell Lysate Preparation: Treat cells with lathyrol, harvest, and lyse them in the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2X reaction buffer containing 10 mM DTT.
-
Substrate Addition: Add 5 µL of the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase activity compared to the untreated control.
Measurement of Intracellular ROS
This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS levels.
-
Cell Treatment: Seed cells in a 24-well plate and treat with lathyrol.
-
Probe Loading: After treatment, wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and express the results as a percentage of the control.
Conclusion
Lathyrol demonstrates significant potential as an anti-cancer agent by inducing apoptosis through multiple, interconnected signaling pathways. Its ability to inhibit the STAT3 DNA binding domain, trigger ER stress by targeting SERCA2, and activate the mitochondrial apoptotic pathway via ROS generation highlights its pleiotropic effects on cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical investigations into the therapeutic utility of lathyrol. Future research should focus on elucidating the in vivo efficacy of lathyrol, exploring potential synergistic combinations with existing chemotherapeutics, and identifying predictive biomarkers for patient stratification. The comprehensive understanding of lathyrol's mechanisms of action will be instrumental in advancing its development as a novel cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitizing TRAIL-resistant A549 lung cancer cells and enhancing TRAIL-induced apoptosis with the antidepressant amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of endoplasmic reticulum molecular chaperone Grp78 in human lung cancer and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scutellarin-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol's Induction of Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lathyrol, a naturally occurring diterpenoid, has emerged as a promising anti-cancer agent with the ability to induce apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying lathyrol-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. Lathyrol has been shown to exert its pro-apoptotic effects through multiple pathways, including the inhibition of the STAT3 DNA binding domain, induction of endoplasmic reticulum (ER) stress via targeting of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), and activation of the intrinsic mitochondrial pathway through the generation of reactive oxygen species (ROS). This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of lathyrol and its derivatives.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical scaffolds and diverse mechanisms of action. Lathyrol, a diterpenoid found in plants of the Euphorbia genus, has demonstrated significant anti-tumor activity, primarily through the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.[1][2][3] Understanding the precise molecular pathways through which lathyrol triggers apoptosis is paramount for its development as a potential cancer therapeutic. This guide synthesizes the current knowledge on lathyrol's pro-apoptotic mechanisms, presenting key quantitative findings and detailed experimental methodologies to facilitate further research in this area.
Mechanisms of Lathyrol-Induced Apoptosis
Lathyrol's ability to induce apoptosis in cancer cells is not mediated by a single mechanism but rather through a multi-pronged attack on key cellular signaling pathways. The primary mechanisms identified to date include direct inhibition of a critical transcription factor, induction of cellular stress, and activation of the classical mitochondrial apoptotic cascade.
Inhibition of STAT3 DNA Binding Domain
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. Lathyrol has been identified as an inhibitor of the STAT3 DNA binding domain.[1] Molecular docking studies have shown that lathyrol can bind to this domain, preventing STAT3 from binding to DNA and transcribing its target genes, which include many anti-apoptotic proteins.[1] This inhibition of STAT3 function disrupts pro-survival signaling and contributes to the induction of apoptosis. Notably, lathyrol does not appear to inhibit the phosphorylation or dimerization of STAT3, suggesting a specific mode of action on its DNA-binding capability.[1] The downstream effect of this inhibition is a notable increase in the expression of cleaved caspase-3, a key executioner of apoptosis.[1]
Induction of Endoplasmic Reticulum (ER) Stress via SERCA2 Targeting
A second major mechanism of lathyrol-induced apoptosis involves the induction of endoplasmic reticulum (ER) stress.[2] Lathyrol targets and inhibits the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), a pump responsible for maintaining high calcium concentrations within the ER.[2] By inhibiting SERCA2, lathyrol disrupts calcium homeostasis, leading to a depletion of ER calcium stores and a subsequent increase in cytosolic calcium levels.[2] This disruption triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response. Lathyrol treatment leads to the upregulation of key ER stress markers, including GRP78, PERK, p-eIF2α, CHOP, and ATF4, ultimately culminating in apoptotic cell death.[2]
Activation of the Mitochondrial Apoptosis Pathway via Reactive Oxygen Species (ROS)
Lathyrol and its derivatives can also trigger the intrinsic or mitochondrial pathway of apoptosis.[4] This is initiated by an increase in intracellular reactive oxygen species (ROS).[4] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including mitochondria. Elevated ROS levels lead to a decrease in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytosol.[4][5] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the final stages of apoptosis.[4]
Quantitative Data on Lathyrol's Effects
The following tables summarize the available quantitative data on the cytotoxic and pro-apoptotic effects of lathyrol and its derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1).
Table 1: Cytotoxicity of Lathyrol and its Derivative (DEFL1) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Lathyrol | Hep-3B | Hepatocellular Carcinoma | >20 (Toxicity observed at >20 µM) | [1] |
| Lathyrol | MHCC97-L | Hepatocellular Carcinoma | >20 (Toxicity observed at >20 µM) | [1] |
| Lathyrol | A2780 | Ovarian Cancer | >20 (Toxicity observed at >20 µM) | [1] |
| Lathyrol | Hey-T30 | Ovarian Cancer (Taxol-resistant) | >20 (Toxicity observed at >20 µM) | [1] |
| DEFL1 | A549 | Lung Cancer | 17.51 ± 0.85 | [4][5] |
| DEFL1 | KB | Oral Cancer | 24.07 ± 1.06 | [5] |
| DEFL1 | HCT116 | Colon Cancer | 27.18 ± 1.21 | [5] |
Table 2: Quantitative Effects of DEFL1 on Apoptosis-Related Events in A549 Lung Cancer Cells
| Parameter | Treatment | Time (hours) | % of Control / Relative Value | Reference |
| Intracellular ROS Levels | 18.0 µM DEFL1 | 12 | 126.66 ± 4.46% | [4] |
| 24 | 151.15 ± 7.09% | [4] | ||
| 36 | 191.04 ± 11.56% | [4] | ||
| Caspase-9 Activity | 18.0 µM DEFL1 | 12 | 160.19 ± 12.31% | [4] |
| 24 | 237.76 ± 8.92% | [4] | ||
| 36 | 305.14 ± 18.34% | [4] | ||
| 48 | 380.06 ± 9.98% | [4] | ||
| Caspase-3 Activity | 18.0 µM DEFL1 | 12 | 112.50 ± 6.82% | [4] |
| 24 | 215.97 ± 29.86% | [4] | ||
| 36 | 364.43 ± 31.98% | [4] | ||
| 48 | 500.56 ± 19.01% | [4] | ||
| Cytochrome c Release (Relative Gray Value) | 18.0 µM DEFL1 | 12 | 20.16 ± 4.47% | [5] |
| 24 | 102.10 ± 4.90% | [5] | ||
| 36 | 144.09 ± 4.89% | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Lathyrol-induced apoptosis signaling pathways.
Caption: General experimental workflow for studying lathyrol-induced apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of lathyrol and to calculate its half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of lathyrol in culture medium. Replace the medium in each well with 100 µL of the lathyrol solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the lathyrol concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with lathyrol at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: After treatment with lathyrol, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, GRP78, CHOP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Caspase Activity Assay (Colorimetric)
This assay measures the activity of key apoptotic enzymes, caspases.
-
Cell Lysate Preparation: Treat cells with lathyrol, harvest, and lyse them in the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2X reaction buffer containing 10 mM DTT.
-
Substrate Addition: Add 5 µL of the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase activity compared to the untreated control.
Measurement of Intracellular ROS
This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS levels.
-
Cell Treatment: Seed cells in a 24-well plate and treat with lathyrol.
-
Probe Loading: After treatment, wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and express the results as a percentage of the control.
Conclusion
Lathyrol demonstrates significant potential as an anti-cancer agent by inducing apoptosis through multiple, interconnected signaling pathways. Its ability to inhibit the STAT3 DNA binding domain, trigger ER stress by targeting SERCA2, and activate the mitochondrial apoptotic pathway via ROS generation highlights its pleiotropic effects on cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical investigations into the therapeutic utility of lathyrol. Future research should focus on elucidating the in vivo efficacy of lathyrol, exploring potential synergistic combinations with existing chemotherapeutics, and identifying predictive biomarkers for patient stratification. The comprehensive understanding of lathyrol's mechanisms of action will be instrumental in advancing its development as a novel cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitizing TRAIL-resistant A549 lung cancer cells and enhancing TRAIL-induced apoptosis with the antidepressant amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of endoplasmic reticulum molecular chaperone Grp78 in human lung cancer and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scutellarin-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Lathyrol: A Technical Guide for Researchers
An In-depth Examination of a Promising Diterpenoid Scaffold for Drug Discovery
Lathyrol, a diterpenoid with a complex tricyclic structure, has emerged as a significant scaffold in medicinal chemistry. Isolated from plants of the Euphorbia genus, lathyrol and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and multidrug resistance (MDR) reversal properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of lathyrol, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for the evaluation of lathyrol analogs, and visualizes the signaling pathways implicated in their mechanism of action.
Core Structure and Strategic Modifications
The lathyrol core, characterized by a 5/11/3-membered ring system, offers several positions for chemical modification, primarily at the hydroxyl groups at C-3, C-5, and C-15. SAR studies have systematically explored the impact of substitutions at these positions on the biological activity of the resulting analogs.
Quantitative Structure-Activity Relationship Data
The biological activity of lathyrol derivatives is highly dependent on the nature and position of the substituents. The following tables summarize the quantitative data from various studies, providing a comparative analysis of the anti-inflammatory, cytotoxic, and MDR reversal activities of key lathyrol analogs.
Anti-Inflammatory Activity of Lathyrol Derivatives
The anti-inflammatory potential of lathyrol analogs is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Compound | Modification | IC50 (μM) for NO Inhibition | Reference |
| Lathyrol (Parent) | - | > 10 | [1][2] |
| Compound 23d | Phenylsulfonyl substituted furoxan moiety | 0.38 ± 0.18 | [2] |
| Compound 13 | PROTAC derivative | 5.30 ± 1.23 | [1][2] |
| 8d1 | 3-hydroxyflavone hybrid | 1.55 ± 0.68 | [1] |
Key SAR Insights for Anti-Inflammatory Activity:
-
The introduction of a phenylsulfonyl-substituted furoxan moiety dramatically enhances anti-inflammatory activity.[2]
-
Hybridization with 3-hydroxyflavone also leads to potent anti-inflammatory compounds.[1]
-
The development of PROTACs based on the lathyrol scaffold has yielded derivatives with significant anti-inflammatory effects.[1][2]
Cytotoxicity and Anticancer Activity of Lathyrol Derivatives
The anticancer properties of lathyrol derivatives have been investigated against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Reference |
| DEFL1 | A549 (Lung Cancer) | 17.51 ± 0.85 | [1] |
| DEFL1 | KB (Oral Cancer) | 24.07 ± 1.06 | [1] |
| DEFL1 | HCT116 (Colon Cancer) | 27.18 ± 1.21 | [1] |
Key SAR Insights for Anticancer Activity:
-
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) demonstrates potent inhibitory effects against lung cancer cells.[1]
Multidrug Resistance (MDR) Reversal Activity
A significant area of lathyrol research is its potential to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells.
| Compound | Modification | Reversal Fold (vs. Verapamil) | Reference |
| Compound 19 | 3,5-dibenzoyloxylathyra-6(17),12-dien-15-ol-14-one | 4.8 | [3] |
| Compound 25 | 5-(1-naphthylacetyloxy)-3-propionyloxylathyra-6(17),12-dien-15-ol-14-one | 4.0 | [3] |
Key SAR Insights for MDR Reversal Activity:
-
Acylation at the C-3 and C-5 positions with aromatic groups significantly enhances MDR reversal activity.[3]
-
Specific esterifications can lead to compounds with several-fold greater potency than the standard P-gp inhibitor, verapamil.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of lathyrol derivatives. The following are protocols for key experiments cited in lathyrol SAR studies.
Anti-Inflammatory Assay: Inhibition of LPS-Induced NO Production in RAW264.7 Macrophages
This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Test compounds (lathyrol derivatives) dissolved in DMSO
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for a further 24 hours.
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.[4]
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-treated control.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
Test compounds
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Solubilization: Remove the medium and add 100-200 µL of DMSO or a solubilization solution to dissolve the formazan crystals.[1]
-
Data Analysis: Measure the absorbance at 540-570 nm.[1][6] The cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Multidrug Resistance (MDR) Reversal Assay
This assay evaluates the ability of compounds to reverse P-glycoprotein (P-gp) mediated drug resistance in cancer cells, often using a fluorescent P-gp substrate like rhodamine 123 or by assessing the potentiation of a cytotoxic drug's effect.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
Complete culture medium
-
A cytotoxic drug that is a P-gp substrate (e.g., doxorubicin, paclitaxel)
-
A fluorescent P-gp substrate (e.g., rhodamine 123)
-
Test compounds and a positive control (e.g., verapamil)
-
96-well plates (clear for cytotoxicity, black for fluorescence)
-
Flow cytometer or fluorescence microplate reader
Procedure (using potentiation of cytotoxicity):
-
Cell Seeding: Seed MCF-7/ADR cells in 96-well plates.
-
Co-treatment: Treat the cells with a fixed, non-toxic concentration of the test compound in combination with a range of concentrations of the cytotoxic drug (e.g., doxorubicin).[7]
-
Incubation: Incubate for 48-72 hours.
-
Viability Assessment: Determine cell viability using the MTT assay as described above.
-
Data Analysis: Calculate the IC50 of the cytotoxic drug in the presence and absence of the test compound. The reversal fold (RF) is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of the test compound.[7]
Signaling Pathway Visualizations
Lathyrol and its derivatives exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
TGF-β/Smad Signaling Pathway
Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma by repressing key proteins in the TGF-β/Smad signaling pathway.[8][9]
References
- 1. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Lathyrol: A Technical Guide for Researchers
An In-depth Examination of a Promising Diterpenoid Scaffold for Drug Discovery
Lathyrol, a diterpenoid with a complex tricyclic structure, has emerged as a significant scaffold in medicinal chemistry. Isolated from plants of the Euphorbia genus, lathyrol and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and multidrug resistance (MDR) reversal properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of lathyrol, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for the evaluation of lathyrol analogs, and visualizes the signaling pathways implicated in their mechanism of action.
Core Structure and Strategic Modifications
The lathyrol core, characterized by a 5/11/3-membered ring system, offers several positions for chemical modification, primarily at the hydroxyl groups at C-3, C-5, and C-15. SAR studies have systematically explored the impact of substitutions at these positions on the biological activity of the resulting analogs.
Quantitative Structure-Activity Relationship Data
The biological activity of lathyrol derivatives is highly dependent on the nature and position of the substituents. The following tables summarize the quantitative data from various studies, providing a comparative analysis of the anti-inflammatory, cytotoxic, and MDR reversal activities of key lathyrol analogs.
Anti-Inflammatory Activity of Lathyrol Derivatives
The anti-inflammatory potential of lathyrol analogs is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Compound | Modification | IC50 (μM) for NO Inhibition | Reference |
| Lathyrol (Parent) | - | > 10 | [1][2] |
| Compound 23d | Phenylsulfonyl substituted furoxan moiety | 0.38 ± 0.18 | [2] |
| Compound 13 | PROTAC derivative | 5.30 ± 1.23 | [1][2] |
| 8d1 | 3-hydroxyflavone (B191502) hybrid | 1.55 ± 0.68 | [1] |
Key SAR Insights for Anti-Inflammatory Activity:
-
The introduction of a phenylsulfonyl-substituted furoxan moiety dramatically enhances anti-inflammatory activity.[2]
-
Hybridization with 3-hydroxyflavone also leads to potent anti-inflammatory compounds.[1]
-
The development of PROTACs based on the lathyrol scaffold has yielded derivatives with significant anti-inflammatory effects.[1][2]
Cytotoxicity and Anticancer Activity of Lathyrol Derivatives
The anticancer properties of lathyrol derivatives have been investigated against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Reference |
| DEFL1 | A549 (Lung Cancer) | 17.51 ± 0.85 | [1] |
| DEFL1 | KB (Oral Cancer) | 24.07 ± 1.06 | [1] |
| DEFL1 | HCT116 (Colon Cancer) | 27.18 ± 1.21 | [1] |
Key SAR Insights for Anticancer Activity:
-
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) demonstrates potent inhibitory effects against lung cancer cells.[1]
Multidrug Resistance (MDR) Reversal Activity
A significant area of lathyrol research is its potential to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells.
| Compound | Modification | Reversal Fold (vs. Verapamil) | Reference |
| Compound 19 | 3,5-dibenzoyloxylathyra-6(17),12-dien-15-ol-14-one | 4.8 | [3] |
| Compound 25 | 5-(1-naphthylacetyloxy)-3-propionyloxylathyra-6(17),12-dien-15-ol-14-one | 4.0 | [3] |
Key SAR Insights for MDR Reversal Activity:
-
Acylation at the C-3 and C-5 positions with aromatic groups significantly enhances MDR reversal activity.[3]
-
Specific esterifications can lead to compounds with several-fold greater potency than the standard P-gp inhibitor, verapamil.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of lathyrol derivatives. The following are protocols for key experiments cited in lathyrol SAR studies.
Anti-Inflammatory Assay: Inhibition of LPS-Induced NO Production in RAW264.7 Macrophages
This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Test compounds (lathyrol derivatives) dissolved in DMSO
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for a further 24 hours.
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.[4]
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-treated control.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution
-
Test compounds
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5]
-
Solubilization: Remove the medium and add 100-200 µL of DMSO or a solubilization solution to dissolve the formazan crystals.[1]
-
Data Analysis: Measure the absorbance at 540-570 nm.[1][6] The cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Multidrug Resistance (MDR) Reversal Assay
This assay evaluates the ability of compounds to reverse P-glycoprotein (P-gp) mediated drug resistance in cancer cells, often using a fluorescent P-gp substrate like rhodamine 123 or by assessing the potentiation of a cytotoxic drug's effect.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
Complete culture medium
-
A cytotoxic drug that is a P-gp substrate (e.g., doxorubicin, paclitaxel)
-
A fluorescent P-gp substrate (e.g., rhodamine 123)
-
Test compounds and a positive control (e.g., verapamil)
-
96-well plates (clear for cytotoxicity, black for fluorescence)
-
Flow cytometer or fluorescence microplate reader
Procedure (using potentiation of cytotoxicity):
-
Cell Seeding: Seed MCF-7/ADR cells in 96-well plates.
-
Co-treatment: Treat the cells with a fixed, non-toxic concentration of the test compound in combination with a range of concentrations of the cytotoxic drug (e.g., doxorubicin).[7]
-
Incubation: Incubate for 48-72 hours.
-
Viability Assessment: Determine cell viability using the MTT assay as described above.
-
Data Analysis: Calculate the IC50 of the cytotoxic drug in the presence and absence of the test compound. The reversal fold (RF) is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of the test compound.[7]
Signaling Pathway Visualizations
Lathyrol and its derivatives exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
TGF-β/Smad Signaling Pathway
Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma by repressing key proteins in the TGF-β/Smad signaling pathway.[8][9]
References
- 1. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Lathyrol: A Technical Guide for Researchers
An In-depth Examination of a Promising Diterpenoid Scaffold for Drug Discovery
Lathyrol, a diterpenoid with a complex tricyclic structure, has emerged as a significant scaffold in medicinal chemistry. Isolated from plants of the Euphorbia genus, lathyrol and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and multidrug resistance (MDR) reversal properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of lathyrol, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for the evaluation of lathyrol analogs, and visualizes the signaling pathways implicated in their mechanism of action.
Core Structure and Strategic Modifications
The lathyrol core, characterized by a 5/11/3-membered ring system, offers several positions for chemical modification, primarily at the hydroxyl groups at C-3, C-5, and C-15. SAR studies have systematically explored the impact of substitutions at these positions on the biological activity of the resulting analogs.
Quantitative Structure-Activity Relationship Data
The biological activity of lathyrol derivatives is highly dependent on the nature and position of the substituents. The following tables summarize the quantitative data from various studies, providing a comparative analysis of the anti-inflammatory, cytotoxic, and MDR reversal activities of key lathyrol analogs.
Anti-Inflammatory Activity of Lathyrol Derivatives
The anti-inflammatory potential of lathyrol analogs is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Compound | Modification | IC50 (μM) for NO Inhibition | Reference |
| Lathyrol (Parent) | - | > 10 | [1][2] |
| Compound 23d | Phenylsulfonyl substituted furoxan moiety | 0.38 ± 0.18 | [2] |
| Compound 13 | PROTAC derivative | 5.30 ± 1.23 | [1][2] |
| 8d1 | 3-hydroxyflavone (B191502) hybrid | 1.55 ± 0.68 | [1] |
Key SAR Insights for Anti-Inflammatory Activity:
-
The introduction of a phenylsulfonyl-substituted furoxan moiety dramatically enhances anti-inflammatory activity.[2]
-
Hybridization with 3-hydroxyflavone also leads to potent anti-inflammatory compounds.[1]
-
The development of PROTACs based on the lathyrol scaffold has yielded derivatives with significant anti-inflammatory effects.[1][2]
Cytotoxicity and Anticancer Activity of Lathyrol Derivatives
The anticancer properties of lathyrol derivatives have been investigated against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Reference |
| DEFL1 | A549 (Lung Cancer) | 17.51 ± 0.85 | [1] |
| DEFL1 | KB (Oral Cancer) | 24.07 ± 1.06 | [1] |
| DEFL1 | HCT116 (Colon Cancer) | 27.18 ± 1.21 | [1] |
Key SAR Insights for Anticancer Activity:
-
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) demonstrates potent inhibitory effects against lung cancer cells.[1]
Multidrug Resistance (MDR) Reversal Activity
A significant area of lathyrol research is its potential to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells.
| Compound | Modification | Reversal Fold (vs. Verapamil) | Reference |
| Compound 19 | 3,5-dibenzoyloxylathyra-6(17),12-dien-15-ol-14-one | 4.8 | [3] |
| Compound 25 | 5-(1-naphthylacetyloxy)-3-propionyloxylathyra-6(17),12-dien-15-ol-14-one | 4.0 | [3] |
Key SAR Insights for MDR Reversal Activity:
-
Acylation at the C-3 and C-5 positions with aromatic groups significantly enhances MDR reversal activity.[3]
-
Specific esterifications can lead to compounds with several-fold greater potency than the standard P-gp inhibitor, verapamil.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of lathyrol derivatives. The following are protocols for key experiments cited in lathyrol SAR studies.
Anti-Inflammatory Assay: Inhibition of LPS-Induced NO Production in RAW264.7 Macrophages
This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Test compounds (lathyrol derivatives) dissolved in DMSO
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for a further 24 hours.
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.[4]
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-treated control.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution
-
Test compounds
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5]
-
Solubilization: Remove the medium and add 100-200 µL of DMSO or a solubilization solution to dissolve the formazan crystals.[1]
-
Data Analysis: Measure the absorbance at 540-570 nm.[1][6] The cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Multidrug Resistance (MDR) Reversal Assay
This assay evaluates the ability of compounds to reverse P-glycoprotein (P-gp) mediated drug resistance in cancer cells, often using a fluorescent P-gp substrate like rhodamine 123 or by assessing the potentiation of a cytotoxic drug's effect.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
Complete culture medium
-
A cytotoxic drug that is a P-gp substrate (e.g., doxorubicin, paclitaxel)
-
A fluorescent P-gp substrate (e.g., rhodamine 123)
-
Test compounds and a positive control (e.g., verapamil)
-
96-well plates (clear for cytotoxicity, black for fluorescence)
-
Flow cytometer or fluorescence microplate reader
Procedure (using potentiation of cytotoxicity):
-
Cell Seeding: Seed MCF-7/ADR cells in 96-well plates.
-
Co-treatment: Treat the cells with a fixed, non-toxic concentration of the test compound in combination with a range of concentrations of the cytotoxic drug (e.g., doxorubicin).[7]
-
Incubation: Incubate for 48-72 hours.
-
Viability Assessment: Determine cell viability using the MTT assay as described above.
-
Data Analysis: Calculate the IC50 of the cytotoxic drug in the presence and absence of the test compound. The reversal fold (RF) is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of the test compound.[7]
Signaling Pathway Visualizations
Lathyrol and its derivatives exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
TGF-β/Smad Signaling Pathway
Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma by repressing key proteins in the TGF-β/Smad signaling pathway.[8][9]
References
- 1. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Lathyrol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Lathyrol, a lathyrane-type diterpenoid of significant interest to the scientific community for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.
Introduction
Lathyrol is a naturally occurring diterpenoid first identified in the seeds of Euphorbia lathyris, commonly known as caper spurge.[1][2] This plant has a history in traditional medicine for treating various ailments.[1] Modern scientific investigation has revealed that lathyrol and its derivatives possess a range of biological activities, including anticancer, anti-inflammatory, and multidrug resistance reversal properties.[3][4][5] The core structure of lathyrol, a complex tricyclic scaffold, has made it a fascinating target for natural product chemists and pharmacologists alike. This guide will detail the methodologies for its extraction from natural sources and elucidate its known mechanisms of action.
Extraction and Isolation of Lathyrol from Euphorbia lathyris Seeds
The isolation of Lathyrol is a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.[3][6]
Experimental Protocol: Extraction and Preliminary Fractionation
-
Plant Material Preparation: Dried seeds of Euphorbia lathyris are ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered seeds are typically extracted with 95% aqueous ethanol (B145695).[6] A common method is refluxing the material three times, each for a duration of three hours, to ensure exhaustive extraction.[3]
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
Liquid-Liquid Partitioning: The concentrated extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.[3] This step separates compounds based on their differential solubility. Lathyrol and its less polar derivatives are typically found in the petroleum ether fraction.
-
Further Partitioning (Acetonitrile Extraction): To further enrich the lathyrane diterpenoid fraction, the petroleum ether-soluble portion is re-extracted with acetonitrile (B52724).[6]
Experimental Protocol: Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The acetonitrile fraction is subjected to column chromatography on a silica gel stationary phase.[6] Elution is performed with a gradient of petroleum ether and ethyl acetate or petroleum ether and acetone.[3] Fractions are collected and monitored by thin-layer chromatography (TDC).
-
Sephadex LH-20 Chromatography: Fractions containing lathyrane diterpenoids may be further purified using a Sephadex LH-20 column with a mobile phase of chloroform/methanol to remove smaller molecules and pigments.[3]
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Lathyrol is often achieved using preparative or semi-preparative HPLC, typically with a reversed-phase C18 column.[6]
The following diagram illustrates the general workflow for the isolation of Lathyrol.
Quantitative Data
The yield of Lathyrol and its derivatives can vary depending on the plant source, growing conditions, and the efficiency of the extraction and purification process. The following table summarizes representative quantitative data found in the literature for lathyrane diterpenoids isolated from Euphorbia lathyris.
| Compound | Starting Material (kg) | Extraction Method | Purification Method | Yield (mg) | Reference |
| Euphorbia factor L1 | 4 | Reflux with 95% alcohol | Silica gel, Sephadex LH-20, Prep. TLC | 1120 | [3] |
| Euphorbia factor L2 | 4 | Reflux with 95% alcohol | Silica gel, Sephadex LH-20, Prep. TLC | 320 | [3] |
| Euphorbia factor L3 | 4 | Reflux with 95% alcohol | Silica gel, Sephadex LH-20, Prep. TLC | 1100 | [3] |
| Euphorbia factor L2a | 12 | 95% aqueous ethanol extraction | Silica gel, semi-prep. HPLC | 45 | [6] |
| Euphorbia factor L2b | 12 | 95% aqueous ethanol extraction | Silica gel, semi-prep. HPLC | 20 | [6] |
Spectroscopic Data for Lathyrol Derivatives
| Position | ¹³C NMR (100 MHz, DMSO-d₆) δ ppm | ¹H NMR (400 MHz, CDCl₃) δ ppm (J in Hz) |
| 1 | 47.2 (t) | |
| 2 | 35.8 (d) | |
| 3 | 76.9 (d) | |
| 4 | 53.2 (d) | |
| 5 | 63.4 (d) | |
| 6 | 147.8 (s) | |
| 7 | 76.2 (d) | |
| 8 | 22.8 (t) | |
| 9 | 30.3 (d) | |
| 10 | 26.6 (s) | |
| 11 | 27.4 (d) | |
| 12 | 147.9 (d) | |
| 13 | 132.2 (s) | |
| 14 | 199.8 (s) | |
| 15 | 87.2 (s) | |
| 16 | 12.8 (q) | 1.08 (3H, d, J = 7) |
| 17 | 111.3 (t) | |
| 18 | 30.0 (q) | |
| 19 | 14.8 (q) | 1.14 (3H, s) |
| 20 | 11.1 (q) |
Biological Activity and Signaling Pathways
Lathyrol has been shown to modulate several key signaling pathways implicated in cancer and inflammation.
Inhibition of the TGF-β/Smad Signaling Pathway
Lathyrol can inhibit the proliferation of renal cell carcinoma by repressing the expression of key proteins in the TGF-β/Smad signaling pathway.[7][8][9] This impedes signal transduction, leading to cell cycle arrest.[7][8][9] In vivo studies have shown that lathyrol suppresses the mRNA and protein expression of TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, and Smad9, while promoting the expression of the inhibitory protein Smad6.[7][8][9]
Inhibition of the STAT3 Signaling Pathway
Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain (DBD).[10][11][12] By binding to the DBD of STAT3, Lathyrol can prevent its transcriptional activity, which is crucial for the proliferation and survival of many cancer cells.[10][11][12] This interaction leads to the induction of apoptosis, as evidenced by the increased expression of cleaved caspase-3.[10][11][12]
Activation of the Keap1/Nrf2 Anti-inflammatory Pathway
Lathyrol derivatives have been shown to exhibit anti-inflammatory activity by activating the Keap1/Nrf2 pathway.[4][13] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators like certain Lathyrol derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the expression of various antioxidant and anti-inflammatory genes.[14][15][16]
Proposed Biosynthetic Pathway of Lathyrane Diterpenoids
The biosynthesis of lathyrane diterpenoids is believed to originate from geranylgeranyl pyrophosphate (GGPP). A key step is the cyclization of casbene, which is then followed by a series of oxidations and rearrangements catalyzed by various enzymes, likely including cytochrome P450s, to form the characteristic lathyrane skeleton.
Conclusion
Lathyrol, a natural product isolated from Euphorbia lathyris, continues to be a molecule of high interest due to its diverse and potent biological activities. This guide provides a foundational understanding of the methods used for its isolation and purification, alongside an overview of its known mechanisms of action at the cellular level. Further research is warranted to fully elucidate the therapeutic potential of Lathyrol and its derivatives and to develop optimized and scalable methods for its production.
References
- 1. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer | MDPI [mdpi.com]
- 2. plant-world-seeds.com [plant-world-seeds.com]
- 3. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [frontiersin.org]
- 8. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researcherslinks.com [researcherslinks.com]
- 11. researcherslinks.com [researcherslinks.com]
- 12. researchgate.net [researchgate.net]
- 13. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 16. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Lathyrol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Lathyrol, a lathyrane-type diterpenoid of significant interest to the scientific community for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.
Introduction
Lathyrol is a naturally occurring diterpenoid first identified in the seeds of Euphorbia lathyris, commonly known as caper spurge.[1][2] This plant has a history in traditional medicine for treating various ailments.[1] Modern scientific investigation has revealed that lathyrol and its derivatives possess a range of biological activities, including anticancer, anti-inflammatory, and multidrug resistance reversal properties.[3][4][5] The core structure of lathyrol, a complex tricyclic scaffold, has made it a fascinating target for natural product chemists and pharmacologists alike. This guide will detail the methodologies for its extraction from natural sources and elucidate its known mechanisms of action.
Extraction and Isolation of Lathyrol from Euphorbia lathyris Seeds
The isolation of Lathyrol is a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.[3][6]
Experimental Protocol: Extraction and Preliminary Fractionation
-
Plant Material Preparation: Dried seeds of Euphorbia lathyris are ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered seeds are typically extracted with 95% aqueous ethanol (B145695).[6] A common method is refluxing the material three times, each for a duration of three hours, to ensure exhaustive extraction.[3]
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
Liquid-Liquid Partitioning: The concentrated extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.[3] This step separates compounds based on their differential solubility. Lathyrol and its less polar derivatives are typically found in the petroleum ether fraction.
-
Further Partitioning (Acetonitrile Extraction): To further enrich the lathyrane diterpenoid fraction, the petroleum ether-soluble portion is re-extracted with acetonitrile (B52724).[6]
Experimental Protocol: Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The acetonitrile fraction is subjected to column chromatography on a silica gel stationary phase.[6] Elution is performed with a gradient of petroleum ether and ethyl acetate or petroleum ether and acetone.[3] Fractions are collected and monitored by thin-layer chromatography (TDC).
-
Sephadex LH-20 Chromatography: Fractions containing lathyrane diterpenoids may be further purified using a Sephadex LH-20 column with a mobile phase of chloroform/methanol to remove smaller molecules and pigments.[3]
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Lathyrol is often achieved using preparative or semi-preparative HPLC, typically with a reversed-phase C18 column.[6]
The following diagram illustrates the general workflow for the isolation of Lathyrol.
Quantitative Data
The yield of Lathyrol and its derivatives can vary depending on the plant source, growing conditions, and the efficiency of the extraction and purification process. The following table summarizes representative quantitative data found in the literature for lathyrane diterpenoids isolated from Euphorbia lathyris.
| Compound | Starting Material (kg) | Extraction Method | Purification Method | Yield (mg) | Reference |
| Euphorbia factor L1 | 4 | Reflux with 95% alcohol | Silica gel, Sephadex LH-20, Prep. TLC | 1120 | [3] |
| Euphorbia factor L2 | 4 | Reflux with 95% alcohol | Silica gel, Sephadex LH-20, Prep. TLC | 320 | [3] |
| Euphorbia factor L3 | 4 | Reflux with 95% alcohol | Silica gel, Sephadex LH-20, Prep. TLC | 1100 | [3] |
| Euphorbia factor L2a | 12 | 95% aqueous ethanol extraction | Silica gel, semi-prep. HPLC | 45 | [6] |
| Euphorbia factor L2b | 12 | 95% aqueous ethanol extraction | Silica gel, semi-prep. HPLC | 20 | [6] |
Spectroscopic Data for Lathyrol Derivatives
| Position | ¹³C NMR (100 MHz, DMSO-d₆) δ ppm | ¹H NMR (400 MHz, CDCl₃) δ ppm (J in Hz) |
| 1 | 47.2 (t) | |
| 2 | 35.8 (d) | |
| 3 | 76.9 (d) | |
| 4 | 53.2 (d) | |
| 5 | 63.4 (d) | |
| 6 | 147.8 (s) | |
| 7 | 76.2 (d) | |
| 8 | 22.8 (t) | |
| 9 | 30.3 (d) | |
| 10 | 26.6 (s) | |
| 11 | 27.4 (d) | |
| 12 | 147.9 (d) | |
| 13 | 132.2 (s) | |
| 14 | 199.8 (s) | |
| 15 | 87.2 (s) | |
| 16 | 12.8 (q) | 1.08 (3H, d, J = 7) |
| 17 | 111.3 (t) | |
| 18 | 30.0 (q) | |
| 19 | 14.8 (q) | 1.14 (3H, s) |
| 20 | 11.1 (q) |
Biological Activity and Signaling Pathways
Lathyrol has been shown to modulate several key signaling pathways implicated in cancer and inflammation.
Inhibition of the TGF-β/Smad Signaling Pathway
Lathyrol can inhibit the proliferation of renal cell carcinoma by repressing the expression of key proteins in the TGF-β/Smad signaling pathway.[7][8][9] This impedes signal transduction, leading to cell cycle arrest.[7][8][9] In vivo studies have shown that lathyrol suppresses the mRNA and protein expression of TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, and Smad9, while promoting the expression of the inhibitory protein Smad6.[7][8][9]
Inhibition of the STAT3 Signaling Pathway
Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain (DBD).[10][11][12] By binding to the DBD of STAT3, Lathyrol can prevent its transcriptional activity, which is crucial for the proliferation and survival of many cancer cells.[10][11][12] This interaction leads to the induction of apoptosis, as evidenced by the increased expression of cleaved caspase-3.[10][11][12]
Activation of the Keap1/Nrf2 Anti-inflammatory Pathway
Lathyrol derivatives have been shown to exhibit anti-inflammatory activity by activating the Keap1/Nrf2 pathway.[4][13] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators like certain Lathyrol derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the expression of various antioxidant and anti-inflammatory genes.[14][15][16]
Proposed Biosynthetic Pathway of Lathyrane Diterpenoids
The biosynthesis of lathyrane diterpenoids is believed to originate from geranylgeranyl pyrophosphate (GGPP). A key step is the cyclization of casbene, which is then followed by a series of oxidations and rearrangements catalyzed by various enzymes, likely including cytochrome P450s, to form the characteristic lathyrane skeleton.
Conclusion
Lathyrol, a natural product isolated from Euphorbia lathyris, continues to be a molecule of high interest due to its diverse and potent biological activities. This guide provides a foundational understanding of the methods used for its isolation and purification, alongside an overview of its known mechanisms of action at the cellular level. Further research is warranted to fully elucidate the therapeutic potential of Lathyrol and its derivatives and to develop optimized and scalable methods for its production.
References
- 1. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer | MDPI [mdpi.com]
- 2. plant-world-seeds.com [plant-world-seeds.com]
- 3. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [frontiersin.org]
- 8. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researcherslinks.com [researcherslinks.com]
- 11. researcherslinks.com [researcherslinks.com]
- 12. researchgate.net [researchgate.net]
- 13. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 16. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Lathyrol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Lathyrol, a lathyrane-type diterpenoid of significant interest to the scientific community for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.
Introduction
Lathyrol is a naturally occurring diterpenoid first identified in the seeds of Euphorbia lathyris, commonly known as caper spurge.[1][2] This plant has a history in traditional medicine for treating various ailments.[1] Modern scientific investigation has revealed that lathyrol and its derivatives possess a range of biological activities, including anticancer, anti-inflammatory, and multidrug resistance reversal properties.[3][4][5] The core structure of lathyrol, a complex tricyclic scaffold, has made it a fascinating target for natural product chemists and pharmacologists alike. This guide will detail the methodologies for its extraction from natural sources and elucidate its known mechanisms of action.
Extraction and Isolation of Lathyrol from Euphorbia lathyris Seeds
The isolation of Lathyrol is a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.[3][6]
Experimental Protocol: Extraction and Preliminary Fractionation
-
Plant Material Preparation: Dried seeds of Euphorbia lathyris are ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered seeds are typically extracted with 95% aqueous ethanol.[6] A common method is refluxing the material three times, each for a duration of three hours, to ensure exhaustive extraction.[3]
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
Liquid-Liquid Partitioning: The concentrated extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[3] This step separates compounds based on their differential solubility. Lathyrol and its less polar derivatives are typically found in the petroleum ether fraction.
-
Further Partitioning (Acetonitrile Extraction): To further enrich the lathyrane diterpenoid fraction, the petroleum ether-soluble portion is re-extracted with acetonitrile.[6]
Experimental Protocol: Chromatographic Purification
-
Silica Gel Column Chromatography: The acetonitrile fraction is subjected to column chromatography on a silica gel stationary phase.[6] Elution is performed with a gradient of petroleum ether and ethyl acetate or petroleum ether and acetone.[3] Fractions are collected and monitored by thin-layer chromatography (TDC).
-
Sephadex LH-20 Chromatography: Fractions containing lathyrane diterpenoids may be further purified using a Sephadex LH-20 column with a mobile phase of chloroform/methanol to remove smaller molecules and pigments.[3]
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Lathyrol is often achieved using preparative or semi-preparative HPLC, typically with a reversed-phase C18 column.[6]
The following diagram illustrates the general workflow for the isolation of Lathyrol.
Quantitative Data
The yield of Lathyrol and its derivatives can vary depending on the plant source, growing conditions, and the efficiency of the extraction and purification process. The following table summarizes representative quantitative data found in the literature for lathyrane diterpenoids isolated from Euphorbia lathyris.
| Compound | Starting Material (kg) | Extraction Method | Purification Method | Yield (mg) | Reference |
| Euphorbia factor L1 | 4 | Reflux with 95% alcohol | Silica gel, Sephadex LH-20, Prep. TLC | 1120 | [3] |
| Euphorbia factor L2 | 4 | Reflux with 95% alcohol | Silica gel, Sephadex LH-20, Prep. TLC | 320 | [3] |
| Euphorbia factor L3 | 4 | Reflux with 95% alcohol | Silica gel, Sephadex LH-20, Prep. TLC | 1100 | [3] |
| Euphorbia factor L2a | 12 | 95% aqueous ethanol extraction | Silica gel, semi-prep. HPLC | 45 | [6] |
| Euphorbia factor L2b | 12 | 95% aqueous ethanol extraction | Silica gel, semi-prep. HPLC | 20 | [6] |
Spectroscopic Data for Lathyrol Derivatives
| Position | ¹³C NMR (100 MHz, DMSO-d₆) δ ppm | ¹H NMR (400 MHz, CDCl₃) δ ppm (J in Hz) |
| 1 | 47.2 (t) | |
| 2 | 35.8 (d) | |
| 3 | 76.9 (d) | |
| 4 | 53.2 (d) | |
| 5 | 63.4 (d) | |
| 6 | 147.8 (s) | |
| 7 | 76.2 (d) | |
| 8 | 22.8 (t) | |
| 9 | 30.3 (d) | |
| 10 | 26.6 (s) | |
| 11 | 27.4 (d) | |
| 12 | 147.9 (d) | |
| 13 | 132.2 (s) | |
| 14 | 199.8 (s) | |
| 15 | 87.2 (s) | |
| 16 | 12.8 (q) | 1.08 (3H, d, J = 7) |
| 17 | 111.3 (t) | |
| 18 | 30.0 (q) | |
| 19 | 14.8 (q) | 1.14 (3H, s) |
| 20 | 11.1 (q) |
Biological Activity and Signaling Pathways
Lathyrol has been shown to modulate several key signaling pathways implicated in cancer and inflammation.
Inhibition of the TGF-β/Smad Signaling Pathway
Lathyrol can inhibit the proliferation of renal cell carcinoma by repressing the expression of key proteins in the TGF-β/Smad signaling pathway.[7][8][9] This impedes signal transduction, leading to cell cycle arrest.[7][8][9] In vivo studies have shown that lathyrol suppresses the mRNA and protein expression of TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, and Smad9, while promoting the expression of the inhibitory protein Smad6.[7][8][9]
Inhibition of the STAT3 Signaling Pathway
Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain (DBD).[10][11][12] By binding to the DBD of STAT3, Lathyrol can prevent its transcriptional activity, which is crucial for the proliferation and survival of many cancer cells.[10][11][12] This interaction leads to the induction of apoptosis, as evidenced by the increased expression of cleaved caspase-3.[10][11][12]
Activation of the Keap1/Nrf2 Anti-inflammatory Pathway
Lathyrol derivatives have been shown to exhibit anti-inflammatory activity by activating the Keap1/Nrf2 pathway.[4][13] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators like certain Lathyrol derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the expression of various antioxidant and anti-inflammatory genes.[14][15][16]
Proposed Biosynthetic Pathway of Lathyrane Diterpenoids
The biosynthesis of lathyrane diterpenoids is believed to originate from geranylgeranyl pyrophosphate (GGPP). A key step is the cyclization of casbene, which is then followed by a series of oxidations and rearrangements catalyzed by various enzymes, likely including cytochrome P450s, to form the characteristic lathyrane skeleton.
Conclusion
Lathyrol, a natural product isolated from Euphorbia lathyris, continues to be a molecule of high interest due to its diverse and potent biological activities. This guide provides a foundational understanding of the methods used for its isolation and purification, alongside an overview of its known mechanisms of action at the cellular level. Further research is warranted to fully elucidate the therapeutic potential of Lathyrol and its derivatives and to develop optimized and scalable methods for its production.
References
- 1. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer | MDPI [mdpi.com]
- 2. plant-world-seeds.com [plant-world-seeds.com]
- 3. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [frontiersin.org]
- 8. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researcherslinks.com [researcherslinks.com]
- 11. researcherslinks.com [researcherslinks.com]
- 12. researchgate.net [researchgate.net]
- 13. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 16. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol: A Comprehensive Scientific Review for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrol, a macrocyclic diterpenoid originally isolated from the seeds of Euphorbia lathyris, has emerged as a promising scaffold in drug discovery.[1][2] Possessing a unique 5/11/3-membered ring system, lathyrol and its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1][3][4] This technical guide provides a comprehensive review of the scientific literature on lathyrol, with a focus on its mechanism of action, structure-activity relationships, and key experimental findings. The information is presented to support further research and development of lathyrol-based therapeutics.
Biological Activities and Therapeutic Potential
The therapeutic potential of lathyrol and its analogs spans several key areas of unmet medical need, primarily in oncology and inflammatory diseases.
Anticancer Activity
Lathyrol and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][5] The anticancer activity is often mediated through the induction of apoptosis via multiple signaling pathways.
One notable derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has shown potent growth inhibition in A549 non-small cell lung cancer cells with an IC50 value of 17.51 ± 0.85 μM.[1][6] Its mechanism involves the induction of apoptosis through a mitochondrial-mediated pathway.[1][6]
Reversal of Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Lathyrol and its derivatives have been identified as potent modulators of P-gp, capable of reversing MDR in cancer cells.[3][7]
Several studies have synthesized and evaluated a range of lathyrol derivatives for their chemoreversal effects.[3][8] Notably, certain acylated derivatives of Euphorbia factor L3, a lathyrol diterpene, exhibited significantly greater MDR reversal activity than the known P-gp inhibitor verapamil (B1683045).[3] For instance, compounds 19 and 25 (from the cited study) were found to be 4.8 and 4.0 times more effective than verapamil in reversing adriamycin resistance in MCF-7/ADR cells, respectively.[3][4] This highlights the potential of lathyrol derivatives as adjuvants in chemotherapy to overcome drug resistance.
Anti-inflammatory Activity
Lathyrol also exhibits anti-inflammatory properties. A series of lathyrol-based proteolysis targeting chimeras (PROTACs) were synthesized and evaluated for their anti-inflammatory activities.[4] One derivative, compound 13 (from the cited study), showed inhibitory activity on LPS-induced nitric oxide (NO) production in RAW264.7 cells with an IC50 value of 5.30 ± 1.23 μM, with low cytotoxicity.[4][9] Its mechanism is linked to the activation of the Keap1/Nrf2 pathway and inhibition of the NF-κB signaling pathway.[4][9]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for lathyrol and its derivatives in the scientific literature.
Table 1: Anticancer and Anti-inflammatory Activity of Lathyrol and its Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | A549 (Non-small cell lung cancer) | MTT Assay | 17.51 ± 0.85 μM | [1] |
| Lathyrol PROTAC (Compound 13) | RAW264.7 (Macrophage) | NO Production Inhibition | 5.30 ± 1.23 μM | [4] |
Table 2: Multidrug Resistance (MDR) Reversal Activity of Lathyrol Derivatives
| Compound | Cell Line | Chemotherapeutic Agent | Reversal Fold (vs. Verapamil) | Reference |
| Euphorbia factor L3 derivative 19 | MCF-7/ADR (Breast cancer) | Adriamycin | 4.8 | [3] |
| Euphorbia factor L3 derivative 25 | MCF-7/ADR (Breast cancer) | Adriamycin | 4.0 | [3] |
| Euphorantester B | MCF-7/ADR (Breast cancer) | Adriamycin | Comparable to Verapamil | [7] |
| Lathyrane Diterpenoids (General) | HepG2/ADR (Liver cancer) | Doxorubicin | 10.05–448.39 (RF values at 20 μM) |
Key Signaling Pathways and Mechanisms of Action
Lathyrol and its derivatives exert their biological effects through the modulation of several key signaling pathways.
Mitochondrial Apoptosis Pathway
In cancer cells, lathyrol derivatives can induce apoptosis via the intrinsic mitochondrial pathway.[1][6] This is characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (ΔΨm), the release of cytochrome c from mitochondria, and the subsequent activation of caspase-9 and caspase-3.[1][6]
TGF-β/Smad Signaling Pathway
Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) cells by modulating the TGF-β/Smad signaling pathway.[5][10][11] It can repress the expression of key proteins in this pathway, leading to cell cycle arrest.[5][10] Lathyrol treatment has been observed to suppress the expression of TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4 in RCC xenografts.[5]
Endoplasmic Reticulum (ER) Stress Pathway
Lathyrol can induce apoptosis in lung cancer cells by triggering endoplasmic reticulum (ER) stress.[12] It targets the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to an increase in cytoplasmic Ca2+ levels.[12] This disruption of calcium homeostasis activates the unfolded protein response (UPR), characterized by the upregulation of GRP78, PERK, p-eIF2α, ATF4, and CHOP, ultimately leading to apoptosis.[12]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited literature to evaluate the biological activities of lathyrol and its derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][13]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the lathyrol derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration and the potential of a compound to inhibit it.[3][14]
-
Cell Monolayer Formation: Cells are grown in a culture plate to form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with the test compound or a vehicle control.
-
Imaging: The wound area is imaged at different time points (e.g., 0, 12, 24, and 48 hours) using a microscope.
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the gap over time. A delay in closure in the treated group compared to the control indicates an inhibitory effect on cell migration.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This technique is used to quantify the percentage of apoptotic and necrotic cells.[1][15][16]
-
Cell Treatment: Cells are treated with the lathyrol derivative for a specified time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by lathyrol.[10][17]
-
Protein Extraction: Cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Structure-Activity Relationship (SAR) Studies
SAR studies on lathyrol derivatives have provided valuable insights into the structural features required for their biological activities, particularly for MDR reversal.[4][5][8][18]
-
Acylation at C-3, C-5, and C-15: Modifications of the hydroxyl groups at these positions with various acyl groups have been extensively explored.[3][8]
-
Aromatic Substituents: The presence of aromatic groups, such as phenylacetyl or naphthylacetyl, at C-3 and C-5 has been shown to enhance MDR reversal activity.[2]
-
Hydrophobicity: Increased hydrophobicity of the derivatives often correlates with improved P-gp inhibitory activity, likely due to enhanced interaction with the hydrophobic regions of the transporter.[3]
-
Epoxidation: The presence and position of epoxide groups in the macrocyclic ring also influence the biological activity.[2]
These SAR findings provide a rational basis for the design and synthesis of more potent and selective lathyrol-based drug candidates.
Lathyrol as a Protein Kinase C (PKC) Modulator
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis.[17][19][20] Dysregulation of PKC signaling is implicated in several diseases, including cancer.[21][22] Lathyrol and other diterpenes from Euphorbia species are known to interact with the C1 domain of PKC, which is the binding site for the second messenger diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters.[22][23][24]
While phorbol esters are potent PKC activators, their tumor-promoting properties limit their therapeutic use. Lathyrol and its derivatives are being investigated as alternative PKC modulators with potentially more favorable therapeutic profiles.[21] They can act as PKC agonists, but their downstream effects can differ from those of phorbol esters, leading to anticancer effects such as apoptosis induction or cell cycle arrest rather than tumor promotion.[21] The precise mechanism by which lathyrol modulates different PKC isoforms and the resulting downstream signaling events is an active area of research.
Conclusion and Future Directions
Lathyrol has proven to be a versatile and promising natural product scaffold for the development of novel therapeutics. Its potent anticancer, anti-inflammatory, and MDR reversal activities, coupled with a growing understanding of its mechanisms of action, make it an attractive starting point for drug discovery programs.
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating new generations of lathyrol derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Conducting comprehensive preclinical studies in animal models to evaluate the efficacy and safety of lead compounds.
-
Mechanism of Action Elucidation: Further investigating the detailed molecular mechanisms underlying the diverse biological activities of lathyrol, including its interaction with specific PKC isoforms and other cellular targets.
-
Combination Therapies: Exploring the potential of lathyrol derivatives as adjuvants in combination with existing chemotherapeutic agents to overcome drug resistance and enhance treatment efficacy.
The continued exploration of the rich chemistry and biology of lathyrol holds significant promise for the development of next-generation therapies for cancer and other debilitating diseases.
References
- 1. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. clyte.tech [clyte.tech]
- 4. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Wound healing assay - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medium.com [medium.com]
- 18. researchgate.net [researchgate.net]
- 19. What are PKC modulators and how do they work? [synapse.patsnap.com]
- 20. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 21. Correction: Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol: A Comprehensive Scientific Review for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrol, a macrocyclic diterpenoid originally isolated from the seeds of Euphorbia lathyris, has emerged as a promising scaffold in drug discovery.[1][2] Possessing a unique 5/11/3-membered ring system, lathyrol and its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1][3][4] This technical guide provides a comprehensive review of the scientific literature on lathyrol, with a focus on its mechanism of action, structure-activity relationships, and key experimental findings. The information is presented to support further research and development of lathyrol-based therapeutics.
Biological Activities and Therapeutic Potential
The therapeutic potential of lathyrol and its analogs spans several key areas of unmet medical need, primarily in oncology and inflammatory diseases.
Anticancer Activity
Lathyrol and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][5] The anticancer activity is often mediated through the induction of apoptosis via multiple signaling pathways.
One notable derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has shown potent growth inhibition in A549 non-small cell lung cancer cells with an IC50 value of 17.51 ± 0.85 μM.[1][6] Its mechanism involves the induction of apoptosis through a mitochondrial-mediated pathway.[1][6]
Reversal of Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Lathyrol and its derivatives have been identified as potent modulators of P-gp, capable of reversing MDR in cancer cells.[3][7]
Several studies have synthesized and evaluated a range of lathyrol derivatives for their chemoreversal effects.[3][8] Notably, certain acylated derivatives of Euphorbia factor L3, a lathyrol diterpene, exhibited significantly greater MDR reversal activity than the known P-gp inhibitor verapamil (B1683045).[3] For instance, compounds 19 and 25 (from the cited study) were found to be 4.8 and 4.0 times more effective than verapamil in reversing adriamycin resistance in MCF-7/ADR cells, respectively.[3][4] This highlights the potential of lathyrol derivatives as adjuvants in chemotherapy to overcome drug resistance.
Anti-inflammatory Activity
Lathyrol also exhibits anti-inflammatory properties. A series of lathyrol-based proteolysis targeting chimeras (PROTACs) were synthesized and evaluated for their anti-inflammatory activities.[4] One derivative, compound 13 (from the cited study), showed inhibitory activity on LPS-induced nitric oxide (NO) production in RAW264.7 cells with an IC50 value of 5.30 ± 1.23 μM, with low cytotoxicity.[4][9] Its mechanism is linked to the activation of the Keap1/Nrf2 pathway and inhibition of the NF-κB signaling pathway.[4][9]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for lathyrol and its derivatives in the scientific literature.
Table 1: Anticancer and Anti-inflammatory Activity of Lathyrol and its Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | A549 (Non-small cell lung cancer) | MTT Assay | 17.51 ± 0.85 μM | [1] |
| Lathyrol PROTAC (Compound 13) | RAW264.7 (Macrophage) | NO Production Inhibition | 5.30 ± 1.23 μM | [4] |
Table 2: Multidrug Resistance (MDR) Reversal Activity of Lathyrol Derivatives
| Compound | Cell Line | Chemotherapeutic Agent | Reversal Fold (vs. Verapamil) | Reference |
| Euphorbia factor L3 derivative 19 | MCF-7/ADR (Breast cancer) | Adriamycin | 4.8 | [3] |
| Euphorbia factor L3 derivative 25 | MCF-7/ADR (Breast cancer) | Adriamycin | 4.0 | [3] |
| Euphorantester B | MCF-7/ADR (Breast cancer) | Adriamycin | Comparable to Verapamil | [7] |
| Lathyrane Diterpenoids (General) | HepG2/ADR (Liver cancer) | Doxorubicin | 10.05–448.39 (RF values at 20 μM) |
Key Signaling Pathways and Mechanisms of Action
Lathyrol and its derivatives exert their biological effects through the modulation of several key signaling pathways.
Mitochondrial Apoptosis Pathway
In cancer cells, lathyrol derivatives can induce apoptosis via the intrinsic mitochondrial pathway.[1][6] This is characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (ΔΨm), the release of cytochrome c from mitochondria, and the subsequent activation of caspase-9 and caspase-3.[1][6]
TGF-β/Smad Signaling Pathway
Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) cells by modulating the TGF-β/Smad signaling pathway.[5][10][11] It can repress the expression of key proteins in this pathway, leading to cell cycle arrest.[5][10] Lathyrol treatment has been observed to suppress the expression of TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4 in RCC xenografts.[5]
Endoplasmic Reticulum (ER) Stress Pathway
Lathyrol can induce apoptosis in lung cancer cells by triggering endoplasmic reticulum (ER) stress.[12] It targets the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to an increase in cytoplasmic Ca2+ levels.[12] This disruption of calcium homeostasis activates the unfolded protein response (UPR), characterized by the upregulation of GRP78, PERK, p-eIF2α, ATF4, and CHOP, ultimately leading to apoptosis.[12]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited literature to evaluate the biological activities of lathyrol and its derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][13]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the lathyrol derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration and the potential of a compound to inhibit it.[3][14]
-
Cell Monolayer Formation: Cells are grown in a culture plate to form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with the test compound or a vehicle control.
-
Imaging: The wound area is imaged at different time points (e.g., 0, 12, 24, and 48 hours) using a microscope.
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the gap over time. A delay in closure in the treated group compared to the control indicates an inhibitory effect on cell migration.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This technique is used to quantify the percentage of apoptotic and necrotic cells.[1][15][16]
-
Cell Treatment: Cells are treated with the lathyrol derivative for a specified time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by lathyrol.[10][17]
-
Protein Extraction: Cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Structure-Activity Relationship (SAR) Studies
SAR studies on lathyrol derivatives have provided valuable insights into the structural features required for their biological activities, particularly for MDR reversal.[4][5][8][18]
-
Acylation at C-3, C-5, and C-15: Modifications of the hydroxyl groups at these positions with various acyl groups have been extensively explored.[3][8]
-
Aromatic Substituents: The presence of aromatic groups, such as phenylacetyl or naphthylacetyl, at C-3 and C-5 has been shown to enhance MDR reversal activity.[2]
-
Hydrophobicity: Increased hydrophobicity of the derivatives often correlates with improved P-gp inhibitory activity, likely due to enhanced interaction with the hydrophobic regions of the transporter.[3]
-
Epoxidation: The presence and position of epoxide groups in the macrocyclic ring also influence the biological activity.[2]
These SAR findings provide a rational basis for the design and synthesis of more potent and selective lathyrol-based drug candidates.
Lathyrol as a Protein Kinase C (PKC) Modulator
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis.[17][19][20] Dysregulation of PKC signaling is implicated in several diseases, including cancer.[21][22] Lathyrol and other diterpenes from Euphorbia species are known to interact with the C1 domain of PKC, which is the binding site for the second messenger diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters.[22][23][24]
While phorbol esters are potent PKC activators, their tumor-promoting properties limit their therapeutic use. Lathyrol and its derivatives are being investigated as alternative PKC modulators with potentially more favorable therapeutic profiles.[21] They can act as PKC agonists, but their downstream effects can differ from those of phorbol esters, leading to anticancer effects such as apoptosis induction or cell cycle arrest rather than tumor promotion.[21] The precise mechanism by which lathyrol modulates different PKC isoforms and the resulting downstream signaling events is an active area of research.
Conclusion and Future Directions
Lathyrol has proven to be a versatile and promising natural product scaffold for the development of novel therapeutics. Its potent anticancer, anti-inflammatory, and MDR reversal activities, coupled with a growing understanding of its mechanisms of action, make it an attractive starting point for drug discovery programs.
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating new generations of lathyrol derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Conducting comprehensive preclinical studies in animal models to evaluate the efficacy and safety of lead compounds.
-
Mechanism of Action Elucidation: Further investigating the detailed molecular mechanisms underlying the diverse biological activities of lathyrol, including its interaction with specific PKC isoforms and other cellular targets.
-
Combination Therapies: Exploring the potential of lathyrol derivatives as adjuvants in combination with existing chemotherapeutic agents to overcome drug resistance and enhance treatment efficacy.
The continued exploration of the rich chemistry and biology of lathyrol holds significant promise for the development of next-generation therapies for cancer and other debilitating diseases.
References
- 1. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. clyte.tech [clyte.tech]
- 4. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Wound healing assay - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medium.com [medium.com]
- 18. researchgate.net [researchgate.net]
- 19. What are PKC modulators and how do they work? [synapse.patsnap.com]
- 20. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 21. Correction: Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol: A Comprehensive Scientific Review for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrol, a macrocyclic diterpenoid originally isolated from the seeds of Euphorbia lathyris, has emerged as a promising scaffold in drug discovery.[1][2] Possessing a unique 5/11/3-membered ring system, lathyrol and its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1][3][4] This technical guide provides a comprehensive review of the scientific literature on lathyrol, with a focus on its mechanism of action, structure-activity relationships, and key experimental findings. The information is presented to support further research and development of lathyrol-based therapeutics.
Biological Activities and Therapeutic Potential
The therapeutic potential of lathyrol and its analogs spans several key areas of unmet medical need, primarily in oncology and inflammatory diseases.
Anticancer Activity
Lathyrol and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][5] The anticancer activity is often mediated through the induction of apoptosis via multiple signaling pathways.
One notable derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has shown potent growth inhibition in A549 non-small cell lung cancer cells with an IC50 value of 17.51 ± 0.85 μM.[1][6] Its mechanism involves the induction of apoptosis through a mitochondrial-mediated pathway.[1][6]
Reversal of Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Lathyrol and its derivatives have been identified as potent modulators of P-gp, capable of reversing MDR in cancer cells.[3][7]
Several studies have synthesized and evaluated a range of lathyrol derivatives for their chemoreversal effects.[3][8] Notably, certain acylated derivatives of Euphorbia factor L3, a lathyrol diterpene, exhibited significantly greater MDR reversal activity than the known P-gp inhibitor verapamil.[3] For instance, compounds 19 and 25 (from the cited study) were found to be 4.8 and 4.0 times more effective than verapamil in reversing adriamycin resistance in MCF-7/ADR cells, respectively.[3][4] This highlights the potential of lathyrol derivatives as adjuvants in chemotherapy to overcome drug resistance.
Anti-inflammatory Activity
Lathyrol also exhibits anti-inflammatory properties. A series of lathyrol-based proteolysis targeting chimeras (PROTACs) were synthesized and evaluated for their anti-inflammatory activities.[4] One derivative, compound 13 (from the cited study), showed inhibitory activity on LPS-induced nitric oxide (NO) production in RAW264.7 cells with an IC50 value of 5.30 ± 1.23 μM, with low cytotoxicity.[4][9] Its mechanism is linked to the activation of the Keap1/Nrf2 pathway and inhibition of the NF-κB signaling pathway.[4][9]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for lathyrol and its derivatives in the scientific literature.
Table 1: Anticancer and Anti-inflammatory Activity of Lathyrol and its Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | A549 (Non-small cell lung cancer) | MTT Assay | 17.51 ± 0.85 μM | [1] |
| Lathyrol PROTAC (Compound 13) | RAW264.7 (Macrophage) | NO Production Inhibition | 5.30 ± 1.23 μM | [4] |
Table 2: Multidrug Resistance (MDR) Reversal Activity of Lathyrol Derivatives
| Compound | Cell Line | Chemotherapeutic Agent | Reversal Fold (vs. Verapamil) | Reference |
| Euphorbia factor L3 derivative 19 | MCF-7/ADR (Breast cancer) | Adriamycin | 4.8 | [3] |
| Euphorbia factor L3 derivative 25 | MCF-7/ADR (Breast cancer) | Adriamycin | 4.0 | [3] |
| Euphorantester B | MCF-7/ADR (Breast cancer) | Adriamycin | Comparable to Verapamil | [7] |
| Lathyrane Diterpenoids (General) | HepG2/ADR (Liver cancer) | Doxorubicin | 10.05–448.39 (RF values at 20 μM) |
Key Signaling Pathways and Mechanisms of Action
Lathyrol and its derivatives exert their biological effects through the modulation of several key signaling pathways.
Mitochondrial Apoptosis Pathway
In cancer cells, lathyrol derivatives can induce apoptosis via the intrinsic mitochondrial pathway.[1][6] This is characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (ΔΨm), the release of cytochrome c from mitochondria, and the subsequent activation of caspase-9 and caspase-3.[1][6]
TGF-β/Smad Signaling Pathway
Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) cells by modulating the TGF-β/Smad signaling pathway.[5][10][11] It can repress the expression of key proteins in this pathway, leading to cell cycle arrest.[5][10] Lathyrol treatment has been observed to suppress the expression of TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4 in RCC xenografts.[5]
Endoplasmic Reticulum (ER) Stress Pathway
Lathyrol can induce apoptosis in lung cancer cells by triggering endoplasmic reticulum (ER) stress.[12] It targets the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to an increase in cytoplasmic Ca2+ levels.[12] This disruption of calcium homeostasis activates the unfolded protein response (UPR), characterized by the upregulation of GRP78, PERK, p-eIF2α, ATF4, and CHOP, ultimately leading to apoptosis.[12]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited literature to evaluate the biological activities of lathyrol and its derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][13]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the lathyrol derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration and the potential of a compound to inhibit it.[3][14]
-
Cell Monolayer Formation: Cells are grown in a culture plate to form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with the test compound or a vehicle control.
-
Imaging: The wound area is imaged at different time points (e.g., 0, 12, 24, and 48 hours) using a microscope.
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the gap over time. A delay in closure in the treated group compared to the control indicates an inhibitory effect on cell migration.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This technique is used to quantify the percentage of apoptotic and necrotic cells.[1][15][16]
-
Cell Treatment: Cells are treated with the lathyrol derivative for a specified time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by lathyrol.[10][17]
-
Protein Extraction: Cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Structure-Activity Relationship (SAR) Studies
SAR studies on lathyrol derivatives have provided valuable insights into the structural features required for their biological activities, particularly for MDR reversal.[4][5][8][18]
-
Acylation at C-3, C-5, and C-15: Modifications of the hydroxyl groups at these positions with various acyl groups have been extensively explored.[3][8]
-
Aromatic Substituents: The presence of aromatic groups, such as phenylacetyl or naphthylacetyl, at C-3 and C-5 has been shown to enhance MDR reversal activity.[2]
-
Hydrophobicity: Increased hydrophobicity of the derivatives often correlates with improved P-gp inhibitory activity, likely due to enhanced interaction with the hydrophobic regions of the transporter.[3]
-
Epoxidation: The presence and position of epoxide groups in the macrocyclic ring also influence the biological activity.[2]
These SAR findings provide a rational basis for the design and synthesis of more potent and selective lathyrol-based drug candidates.
Lathyrol as a Protein Kinase C (PKC) Modulator
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis.[17][19][20] Dysregulation of PKC signaling is implicated in several diseases, including cancer.[21][22] Lathyrol and other diterpenes from Euphorbia species are known to interact with the C1 domain of PKC, which is the binding site for the second messenger diacylglycerol (DAG) and tumor-promoting phorbol esters.[22][23][24]
While phorbol esters are potent PKC activators, their tumor-promoting properties limit their therapeutic use. Lathyrol and its derivatives are being investigated as alternative PKC modulators with potentially more favorable therapeutic profiles.[21] They can act as PKC agonists, but their downstream effects can differ from those of phorbol esters, leading to anticancer effects such as apoptosis induction or cell cycle arrest rather than tumor promotion.[21] The precise mechanism by which lathyrol modulates different PKC isoforms and the resulting downstream signaling events is an active area of research.
Conclusion and Future Directions
Lathyrol has proven to be a versatile and promising natural product scaffold for the development of novel therapeutics. Its potent anticancer, anti-inflammatory, and MDR reversal activities, coupled with a growing understanding of its mechanisms of action, make it an attractive starting point for drug discovery programs.
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating new generations of lathyrol derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Conducting comprehensive preclinical studies in animal models to evaluate the efficacy and safety of lead compounds.
-
Mechanism of Action Elucidation: Further investigating the detailed molecular mechanisms underlying the diverse biological activities of lathyrol, including its interaction with specific PKC isoforms and other cellular targets.
-
Combination Therapies: Exploring the potential of lathyrol derivatives as adjuvants in combination with existing chemotherapeutic agents to overcome drug resistance and enhance treatment efficacy.
The continued exploration of the rich chemistry and biology of lathyrol holds significant promise for the development of next-generation therapies for cancer and other debilitating diseases.
References
- 1. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. clyte.tech [clyte.tech]
- 4. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Wound healing assay - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medium.com [medium.com]
- 18. researchgate.net [researchgate.net]
- 19. What are PKC modulators and how do they work? [synapse.patsnap.com]
- 20. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 21. Correction: Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Lathyrol: In Vitro Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrol is a naturally occurring diterpenoid isolated from plants of the Euphorbia genus, which has demonstrated significant anti-tumor properties in various cancer cell lines. This document provides detailed application notes and standardized protocols for the in vitro use of Lathyrol in cell culture experiments. The information compiled herein is intended to guide researchers in investigating the anti-proliferative, pro-apoptotic, and anti-migratory effects of Lathyrol and its derivatives.
Data Presentation: Anti-proliferative Activity of Lathyrol Derivatives
The half-maximal inhibitory concentration (IC50) values of Lathyrol derivatives vary across different cancer cell lines, indicating differential sensitivity. The following table summarizes the reported IC50 values for a Lathyrol derivative, lathyrol-3-phenyl-acetate-5,15-diacetate (DEFL1), in three human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) |
| A549 | Lung Cancer | 17.51 ± 0.85[1] |
| KB | Oral Carcinoma | 24.07 ± 1.06[1] |
| HCT116 | Colon Carcinoma | 27.18 ± 1.21[1] |
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the biological activity of Lathyrol.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to determine the cytotoxic and anti-proliferative effects of Lathyrol on cancer cells.
Materials:
-
Lathyrol compound
-
Appropriate cancer cell line (e.g., A549, KB, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Lathyrol Preparation: Prepare a stock solution of Lathyrol in DMSO. Further dilute the stock solution with complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of fresh medium containing various concentrations of Lathyrol. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Wound Healing Assay for Cell Migration
This assay assesses the effect of Lathyrol on cell migration.
Materials:
-
Lathyrol compound
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
6-well cell culture plates
-
Sterile 200 µL pipette tips
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to 90-100% confluency.
-
Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of Lathyrol. A vehicle control should be included.
-
Image Acquisition: Capture images of the wound at 0 hours and subsequently at different time points (e.g., 12, 24, 48 hours) using an inverted microscope.[1][2]
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time compared to the control.
Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.
Materials:
-
Lathyrol compound
-
Cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Lathyrol for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in protein expression in signaling pathways affected by Lathyrol.
Materials:
-
Lathyrol compound
-
Cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against proteins in the TGF-β/Smad or ER stress pathways)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with Lathyrol, then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizations: Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the experimental workflow and the signaling pathways modulated by Lathyrol.
Caption: General experimental workflow for in vitro evaluation of Lathyrol.
Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.[3][4][5]
Caption: Lathyrol induces apoptosis via ER stress and the mitochondrial pathway.[1][2][6][7]
Mechanism of Action
Lathyrol and its derivatives exert their anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: Lathyrol induces apoptosis through the mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (ΔΨm), release of cytochrome c, and activation of caspase-9 and caspase-3.[1][2]
-
ER Stress Induction: Lathyrol can target SERCA2, leading to a depletion of endoplasmic reticulum (ER) Ca2+ and a sustained increase in cytoplasmic Ca2+, which in turn induces ER stress and subsequent apoptosis.[6] Key markers of ER stress, such as GRP78, PERK, and CHOP, are upregulated.[6]
-
Inhibition of TGF-β/Smad Signaling: In renal cell carcinoma, Lathyrol has been shown to repress the expression of key proteins in the TGF-β/Smad signaling pathway, such as TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4.[3][4][5] This impedes signal transduction, leading to cell cycle arrest and inhibition of proliferation.[3][4][5]
-
Inhibition of STAT3: Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain, which contributes to its broad-spectrum anticancer activity.[8]
-
Modulation of AR Signaling: In renal cell carcinoma cells, Lathyrol can impact the expression of the androgen receptor (AR) and key proteins in its signaling pathway, thereby inhibiting proliferation, migration, and invasion.[9]
Conclusion
Lathyrol is a promising natural compound with multifaceted anti-tumor activities. The protocols and data provided in this document offer a framework for the systematic in vitro investigation of Lathyrol's therapeutic potential. Further research into its molecular targets and signaling pathways will be crucial for its development as a potential anti-cancer agent.
References
- 1. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate [mdpi.com]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle | Semantic Scholar [semanticscholar.org]
- 6. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol: In Vitro Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrol is a naturally occurring diterpenoid isolated from plants of the Euphorbia genus, which has demonstrated significant anti-tumor properties in various cancer cell lines. This document provides detailed application notes and standardized protocols for the in vitro use of Lathyrol in cell culture experiments. The information compiled herein is intended to guide researchers in investigating the anti-proliferative, pro-apoptotic, and anti-migratory effects of Lathyrol and its derivatives.
Data Presentation: Anti-proliferative Activity of Lathyrol Derivatives
The half-maximal inhibitory concentration (IC50) values of Lathyrol derivatives vary across different cancer cell lines, indicating differential sensitivity. The following table summarizes the reported IC50 values for a Lathyrol derivative, lathyrol-3-phenyl-acetate-5,15-diacetate (DEFL1), in three human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) |
| A549 | Lung Cancer | 17.51 ± 0.85[1] |
| KB | Oral Carcinoma | 24.07 ± 1.06[1] |
| HCT116 | Colon Carcinoma | 27.18 ± 1.21[1] |
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the biological activity of Lathyrol.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to determine the cytotoxic and anti-proliferative effects of Lathyrol on cancer cells.
Materials:
-
Lathyrol compound
-
Appropriate cancer cell line (e.g., A549, KB, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Lathyrol Preparation: Prepare a stock solution of Lathyrol in DMSO. Further dilute the stock solution with complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of fresh medium containing various concentrations of Lathyrol. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Wound Healing Assay for Cell Migration
This assay assesses the effect of Lathyrol on cell migration.
Materials:
-
Lathyrol compound
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
6-well cell culture plates
-
Sterile 200 µL pipette tips
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to 90-100% confluency.
-
Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of Lathyrol. A vehicle control should be included.
-
Image Acquisition: Capture images of the wound at 0 hours and subsequently at different time points (e.g., 12, 24, 48 hours) using an inverted microscope.[1][2]
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time compared to the control.
Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.
Materials:
-
Lathyrol compound
-
Cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Lathyrol for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in protein expression in signaling pathways affected by Lathyrol.
Materials:
-
Lathyrol compound
-
Cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against proteins in the TGF-β/Smad or ER stress pathways)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with Lathyrol, then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizations: Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the experimental workflow and the signaling pathways modulated by Lathyrol.
Caption: General experimental workflow for in vitro evaluation of Lathyrol.
Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.[3][4][5]
Caption: Lathyrol induces apoptosis via ER stress and the mitochondrial pathway.[1][2][6][7]
Mechanism of Action
Lathyrol and its derivatives exert their anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: Lathyrol induces apoptosis through the mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (ΔΨm), release of cytochrome c, and activation of caspase-9 and caspase-3.[1][2]
-
ER Stress Induction: Lathyrol can target SERCA2, leading to a depletion of endoplasmic reticulum (ER) Ca2+ and a sustained increase in cytoplasmic Ca2+, which in turn induces ER stress and subsequent apoptosis.[6] Key markers of ER stress, such as GRP78, PERK, and CHOP, are upregulated.[6]
-
Inhibition of TGF-β/Smad Signaling: In renal cell carcinoma, Lathyrol has been shown to repress the expression of key proteins in the TGF-β/Smad signaling pathway, such as TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4.[3][4][5] This impedes signal transduction, leading to cell cycle arrest and inhibition of proliferation.[3][4][5]
-
Inhibition of STAT3: Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain, which contributes to its broad-spectrum anticancer activity.[8]
-
Modulation of AR Signaling: In renal cell carcinoma cells, Lathyrol can impact the expression of the androgen receptor (AR) and key proteins in its signaling pathway, thereby inhibiting proliferation, migration, and invasion.[9]
Conclusion
Lathyrol is a promising natural compound with multifaceted anti-tumor activities. The protocols and data provided in this document offer a framework for the systematic in vitro investigation of Lathyrol's therapeutic potential. Further research into its molecular targets and signaling pathways will be crucial for its development as a potential anti-cancer agent.
References
- 1. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate [mdpi.com]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle | Semantic Scholar [semanticscholar.org]
- 6. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol: In Vitro Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrol is a naturally occurring diterpenoid isolated from plants of the Euphorbia genus, which has demonstrated significant anti-tumor properties in various cancer cell lines. This document provides detailed application notes and standardized protocols for the in vitro use of Lathyrol in cell culture experiments. The information compiled herein is intended to guide researchers in investigating the anti-proliferative, pro-apoptotic, and anti-migratory effects of Lathyrol and its derivatives.
Data Presentation: Anti-proliferative Activity of Lathyrol Derivatives
The half-maximal inhibitory concentration (IC50) values of Lathyrol derivatives vary across different cancer cell lines, indicating differential sensitivity. The following table summarizes the reported IC50 values for a Lathyrol derivative, lathyrol-3-phenyl-acetate-5,15-diacetate (DEFL1), in three human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) |
| A549 | Lung Cancer | 17.51 ± 0.85[1] |
| KB | Oral Carcinoma | 24.07 ± 1.06[1] |
| HCT116 | Colon Carcinoma | 27.18 ± 1.21[1] |
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the biological activity of Lathyrol.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to determine the cytotoxic and anti-proliferative effects of Lathyrol on cancer cells.
Materials:
-
Lathyrol compound
-
Appropriate cancer cell line (e.g., A549, KB, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Lathyrol Preparation: Prepare a stock solution of Lathyrol in DMSO. Further dilute the stock solution with complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of fresh medium containing various concentrations of Lathyrol. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Wound Healing Assay for Cell Migration
This assay assesses the effect of Lathyrol on cell migration.
Materials:
-
Lathyrol compound
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
6-well cell culture plates
-
Sterile 200 µL pipette tips
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to 90-100% confluency.
-
Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of Lathyrol. A vehicle control should be included.
-
Image Acquisition: Capture images of the wound at 0 hours and subsequently at different time points (e.g., 12, 24, 48 hours) using an inverted microscope.[1][2]
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time compared to the control.
Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.
Materials:
-
Lathyrol compound
-
Cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Lathyrol for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in protein expression in signaling pathways affected by Lathyrol.
Materials:
-
Lathyrol compound
-
Cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against proteins in the TGF-β/Smad or ER stress pathways)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with Lathyrol, then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizations: Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the experimental workflow and the signaling pathways modulated by Lathyrol.
Caption: General experimental workflow for in vitro evaluation of Lathyrol.
Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.[3][4][5]
Caption: Lathyrol induces apoptosis via ER stress and the mitochondrial pathway.[1][2][6][7]
Mechanism of Action
Lathyrol and its derivatives exert their anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: Lathyrol induces apoptosis through the mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (ΔΨm), release of cytochrome c, and activation of caspase-9 and caspase-3.[1][2]
-
ER Stress Induction: Lathyrol can target SERCA2, leading to a depletion of endoplasmic reticulum (ER) Ca2+ and a sustained increase in cytoplasmic Ca2+, which in turn induces ER stress and subsequent apoptosis.[6] Key markers of ER stress, such as GRP78, PERK, and CHOP, are upregulated.[6]
-
Inhibition of TGF-β/Smad Signaling: In renal cell carcinoma, Lathyrol has been shown to repress the expression of key proteins in the TGF-β/Smad signaling pathway, such as TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4.[3][4][5] This impedes signal transduction, leading to cell cycle arrest and inhibition of proliferation.[3][4][5]
-
Inhibition of STAT3: Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain, which contributes to its broad-spectrum anticancer activity.[8]
-
Modulation of AR Signaling: In renal cell carcinoma cells, Lathyrol can impact the expression of the androgen receptor (AR) and key proteins in its signaling pathway, thereby inhibiting proliferation, migration, and invasion.[9]
Conclusion
Lathyrol is a promising natural compound with multifaceted anti-tumor activities. The protocols and data provided in this document offer a framework for the systematic in vitro investigation of Lathyrol's therapeutic potential. Further research into its molecular targets and signaling pathways will be crucial for its development as a potential anti-cancer agent.
References
- 1. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate [mdpi.com]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle | Semantic Scholar [semanticscholar.org]
- 6. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lathyrol (Standard) MTT Assay for Cell Viability
Introduction
Lathyrol, a naturally occurring diterpenoid, has garnered significant interest in oncological research for its potential anti-tumor properties.[1] Preliminary studies indicate that Lathyrol and its derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.[2][3] A fundamental technique for quantifying these cytotoxic and cytostatic effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted standard for assessing cell viability and metabolic activity.
Principle of the MTT Assay
The MTT assay is predicated on the metabolic activity of living cells.[4] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product.[5] This conversion occurs primarily in the mitochondria, and the resulting formazan crystals accumulate within the cell.[6]
The insoluble formazan is then solubilized using a solvent, such as dimethyl sulfoxide (B87167) (DMSO), resulting in a colored solution.[7] The intensity of this purple color is directly proportional to the number of metabolically active, viable cells.[8] The absorbance of the solution is measured using a spectrophotometer (microplate reader), typically at a wavelength between 550 and 600 nm. A decrease in absorbance in Lathyrol-treated cells compared to untreated controls indicates a reduction in cell viability.
Applications in Lathyrol Research
-
Screening and Cytotoxicity Assessment: The MTT assay is a robust tool for high-throughput screening of Lathyrol derivatives to identify compounds with potent anti-cancer activity.[9]
-
Dose-Response Analysis: It is used to determine the half-maximal inhibitory concentration (IC50) of Lathyrol, which is a critical parameter for evaluating its potency against different cancer cell lines.[10][11]
-
Mechanism of Action Studies: While the MTT assay measures overall cell viability, its results are foundational for more in-depth mechanistic studies. For instance, after observing reduced viability with Lathyrol, researchers can proceed to investigate specific cellular pathways involved, such as apoptosis or cell cycle arrest.[2][3]
Known Mechanisms of Lathyrol-Induced Cell Viability Reduction
Research indicates that Lathyrol may reduce cancer cell viability through multiple signaling pathways:
-
Induction of Endoplasmic Reticulum (ER) Stress: Lathyrol has been shown to target SERCA2, leading to an increase in cytoplasmic Ca²⁺ levels. This disrupts ER homeostasis, inducing ER stress and subsequently triggering apoptosis and inhibiting proliferation in lung cancer cells.[1]
-
Inhibition of the TGF-β/Smad Pathway: In renal cell carcinoma, Lathyrol can repress the expression of key proteins within the TGF-β/Smad signaling pathway. This interference impedes signal transduction, leading to cell cycle arrest and a subsequent inhibition of cell proliferation.[3]
-
Induction of Mitochondrial Apoptosis: A Lathyrol derivative was found to induce apoptosis in A549 lung cancer cells by increasing reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and promoting the release of cytochrome c.[2]
Experimental Protocols
Protocol 1: Lathyrol (Standard) MTT Assay for Cell Viability
This protocol provides a detailed method for assessing the effect of Lathyrol on the viability of adherent cancer cells.
1. Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Dissolve 50 mg of MTT powder in 10 mL of sterile Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4.[5]
-
Vortex until fully dissolved.[9]
-
Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[5]
-
Store at -20°C for long-term storage, protected from light.[9]
-
-
Solubilization Solution:
-
Dimethyl sulfoxide (DMSO) is commonly used.[7]
-
-
Lathyrol Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of Lathyrol in sterile DMSO.
-
Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Culture Medium:
-
Use the appropriate complete medium (containing serum and antibiotics) for the specific cell line being tested.
-
2. Experimental Procedure
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.[9]
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).[12]
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well flat-bottom plate. The optimal density should be determined empirically for each cell line.[7]
-
Add 100 µL of the cell suspension to each well.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).[7]
-
-
Lathyrol Treatment:
-
Prepare serial dilutions of Lathyrol from the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest Lathyrol concentration.
-
Include a "no cells" blank control group containing only the medium for background subtraction.[7]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Lathyrol (or vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, protected from light.[5][13] During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of >650 nm can be used to reduce background noise.
-
Read the plate within 1 hour of adding the solubilization solution.
-
3. Data Analysis
-
Background Correction: Subtract the average absorbance of the "no cells" blank wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the log of the Lathyrol concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of Lathyrol that inhibits cell viability by 50%.
-
Data Presentation
Table 1: Cytotoxicity of Lathyrol and its Derivatives on Various Cancer Cell Lines
This table summarizes the reported IC50 values for Lathyrol and its derivatives as determined by cell viability assays.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation |
| DEFL1 (Lathyrol Derivative) | A549 | Lung Cancer | 17.51 ± 0.85 | 68 h | [2] |
| Sitagliptin | HT-29 | Colon Cancer | 32.1 µg/mL | Not Specified | [11] |
| Vildagliptin | HT-29 | Colon Cancer | 125 µg/mL | Not Specified | [11] |
*Note: Sitagliptin and Vildagliptin are included for comparative data presentation from MTT assay results but are not Lathyrol derivatives.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for assessing Lathyrol cytotoxicity using the MTT assay.
Caption: Lathyrol's proposed mechanisms of anti-cancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The MTT assay yields a relatively lower result of growth inhibition than the ATP assay depending on the chemotherapeutic drugs tested - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jcdr.net [jcdr.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes: Lathyrol (Standard) MTT Assay for Cell Viability
Introduction
Lathyrol, a naturally occurring diterpenoid, has garnered significant interest in oncological research for its potential anti-tumor properties.[1] Preliminary studies indicate that Lathyrol and its derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.[2][3] A fundamental technique for quantifying these cytotoxic and cytostatic effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted standard for assessing cell viability and metabolic activity.
Principle of the MTT Assay
The MTT assay is predicated on the metabolic activity of living cells.[4] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product.[5] This conversion occurs primarily in the mitochondria, and the resulting formazan crystals accumulate within the cell.[6]
The insoluble formazan is then solubilized using a solvent, such as dimethyl sulfoxide (B87167) (DMSO), resulting in a colored solution.[7] The intensity of this purple color is directly proportional to the number of metabolically active, viable cells.[8] The absorbance of the solution is measured using a spectrophotometer (microplate reader), typically at a wavelength between 550 and 600 nm. A decrease in absorbance in Lathyrol-treated cells compared to untreated controls indicates a reduction in cell viability.
Applications in Lathyrol Research
-
Screening and Cytotoxicity Assessment: The MTT assay is a robust tool for high-throughput screening of Lathyrol derivatives to identify compounds with potent anti-cancer activity.[9]
-
Dose-Response Analysis: It is used to determine the half-maximal inhibitory concentration (IC50) of Lathyrol, which is a critical parameter for evaluating its potency against different cancer cell lines.[10][11]
-
Mechanism of Action Studies: While the MTT assay measures overall cell viability, its results are foundational for more in-depth mechanistic studies. For instance, after observing reduced viability with Lathyrol, researchers can proceed to investigate specific cellular pathways involved, such as apoptosis or cell cycle arrest.[2][3]
Known Mechanisms of Lathyrol-Induced Cell Viability Reduction
Research indicates that Lathyrol may reduce cancer cell viability through multiple signaling pathways:
-
Induction of Endoplasmic Reticulum (ER) Stress: Lathyrol has been shown to target SERCA2, leading to an increase in cytoplasmic Ca²⁺ levels. This disrupts ER homeostasis, inducing ER stress and subsequently triggering apoptosis and inhibiting proliferation in lung cancer cells.[1]
-
Inhibition of the TGF-β/Smad Pathway: In renal cell carcinoma, Lathyrol can repress the expression of key proteins within the TGF-β/Smad signaling pathway. This interference impedes signal transduction, leading to cell cycle arrest and a subsequent inhibition of cell proliferation.[3]
-
Induction of Mitochondrial Apoptosis: A Lathyrol derivative was found to induce apoptosis in A549 lung cancer cells by increasing reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and promoting the release of cytochrome c.[2]
Experimental Protocols
Protocol 1: Lathyrol (Standard) MTT Assay for Cell Viability
This protocol provides a detailed method for assessing the effect of Lathyrol on the viability of adherent cancer cells.
1. Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Dissolve 50 mg of MTT powder in 10 mL of sterile Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4.[5]
-
Vortex until fully dissolved.[9]
-
Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[5]
-
Store at -20°C for long-term storage, protected from light.[9]
-
-
Solubilization Solution:
-
Dimethyl sulfoxide (DMSO) is commonly used.[7]
-
-
Lathyrol Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of Lathyrol in sterile DMSO.
-
Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Culture Medium:
-
Use the appropriate complete medium (containing serum and antibiotics) for the specific cell line being tested.
-
2. Experimental Procedure
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.[9]
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).[12]
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well flat-bottom plate. The optimal density should be determined empirically for each cell line.[7]
-
Add 100 µL of the cell suspension to each well.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).[7]
-
-
Lathyrol Treatment:
-
Prepare serial dilutions of Lathyrol from the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest Lathyrol concentration.
-
Include a "no cells" blank control group containing only the medium for background subtraction.[7]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Lathyrol (or vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, protected from light.[5][13] During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of >650 nm can be used to reduce background noise.
-
Read the plate within 1 hour of adding the solubilization solution.
-
3. Data Analysis
-
Background Correction: Subtract the average absorbance of the "no cells" blank wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the log of the Lathyrol concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of Lathyrol that inhibits cell viability by 50%.
-
Data Presentation
Table 1: Cytotoxicity of Lathyrol and its Derivatives on Various Cancer Cell Lines
This table summarizes the reported IC50 values for Lathyrol and its derivatives as determined by cell viability assays.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation |
| DEFL1 (Lathyrol Derivative) | A549 | Lung Cancer | 17.51 ± 0.85 | 68 h | [2] |
| Sitagliptin | HT-29 | Colon Cancer | 32.1 µg/mL | Not Specified | [11] |
| Vildagliptin | HT-29 | Colon Cancer | 125 µg/mL | Not Specified | [11] |
*Note: Sitagliptin and Vildagliptin are included for comparative data presentation from MTT assay results but are not Lathyrol derivatives.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for assessing Lathyrol cytotoxicity using the MTT assay.
Caption: Lathyrol's proposed mechanisms of anti-cancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The MTT assay yields a relatively lower result of growth inhibition than the ATP assay depending on the chemotherapeutic drugs tested - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jcdr.net [jcdr.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes: Lathyrol (Standard) MTT Assay for Cell Viability
Introduction
Lathyrol, a naturally occurring diterpenoid, has garnered significant interest in oncological research for its potential anti-tumor properties.[1] Preliminary studies indicate that Lathyrol and its derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.[2][3] A fundamental technique for quantifying these cytotoxic and cytostatic effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted standard for assessing cell viability and metabolic activity.
Principle of the MTT Assay
The MTT assay is predicated on the metabolic activity of living cells.[4] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[5] This conversion occurs primarily in the mitochondria, and the resulting formazan crystals accumulate within the cell.[6]
The insoluble formazan is then solubilized using a solvent, such as dimethyl sulfoxide (DMSO), resulting in a colored solution.[7] The intensity of this purple color is directly proportional to the number of metabolically active, viable cells.[8] The absorbance of the solution is measured using a spectrophotometer (microplate reader), typically at a wavelength between 550 and 600 nm. A decrease in absorbance in Lathyrol-treated cells compared to untreated controls indicates a reduction in cell viability.
Applications in Lathyrol Research
-
Screening and Cytotoxicity Assessment: The MTT assay is a robust tool for high-throughput screening of Lathyrol derivatives to identify compounds with potent anti-cancer activity.[9]
-
Dose-Response Analysis: It is used to determine the half-maximal inhibitory concentration (IC50) of Lathyrol, which is a critical parameter for evaluating its potency against different cancer cell lines.[10][11]
-
Mechanism of Action Studies: While the MTT assay measures overall cell viability, its results are foundational for more in-depth mechanistic studies. For instance, after observing reduced viability with Lathyrol, researchers can proceed to investigate specific cellular pathways involved, such as apoptosis or cell cycle arrest.[2][3]
Known Mechanisms of Lathyrol-Induced Cell Viability Reduction
Research indicates that Lathyrol may reduce cancer cell viability through multiple signaling pathways:
-
Induction of Endoplasmic Reticulum (ER) Stress: Lathyrol has been shown to target SERCA2, leading to an increase in cytoplasmic Ca²⁺ levels. This disrupts ER homeostasis, inducing ER stress and subsequently triggering apoptosis and inhibiting proliferation in lung cancer cells.[1]
-
Inhibition of the TGF-β/Smad Pathway: In renal cell carcinoma, Lathyrol can repress the expression of key proteins within the TGF-β/Smad signaling pathway. This interference impedes signal transduction, leading to cell cycle arrest and a subsequent inhibition of cell proliferation.[3]
-
Induction of Mitochondrial Apoptosis: A Lathyrol derivative was found to induce apoptosis in A549 lung cancer cells by increasing reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and promoting the release of cytochrome c.[2]
Experimental Protocols
Protocol 1: Lathyrol (Standard) MTT Assay for Cell Viability
This protocol provides a detailed method for assessing the effect of Lathyrol on the viability of adherent cancer cells.
1. Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Dissolve 50 mg of MTT powder in 10 mL of sterile Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4.[5]
-
Vortex until fully dissolved.[9]
-
Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[5]
-
Store at -20°C for long-term storage, protected from light.[9]
-
-
Solubilization Solution:
-
Dimethyl sulfoxide (DMSO) is commonly used.[7]
-
-
Lathyrol Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of Lathyrol in sterile DMSO.
-
Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Culture Medium:
-
Use the appropriate complete medium (containing serum and antibiotics) for the specific cell line being tested.
-
2. Experimental Procedure
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.[9]
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).[12]
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well flat-bottom plate. The optimal density should be determined empirically for each cell line.[7]
-
Add 100 µL of the cell suspension to each well.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).[7]
-
-
Lathyrol Treatment:
-
Prepare serial dilutions of Lathyrol from the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest Lathyrol concentration.
-
Include a "no cells" blank control group containing only the medium for background subtraction.[7]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Lathyrol (or vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, protected from light.[5][13] During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of >650 nm can be used to reduce background noise.
-
Read the plate within 1 hour of adding the solubilization solution.
-
3. Data Analysis
-
Background Correction: Subtract the average absorbance of the "no cells" blank wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the log of the Lathyrol concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of Lathyrol that inhibits cell viability by 50%.
-
Data Presentation
Table 1: Cytotoxicity of Lathyrol and its Derivatives on Various Cancer Cell Lines
This table summarizes the reported IC50 values for Lathyrol and its derivatives as determined by cell viability assays.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation |
| DEFL1 (Lathyrol Derivative) | A549 | Lung Cancer | 17.51 ± 0.85 | 68 h | [2] |
| Sitagliptin | HT-29 | Colon Cancer | 32.1 µg/mL | Not Specified | [11] |
| Vildagliptin | HT-29 | Colon Cancer | 125 µg/mL | Not Specified | [11] |
*Note: Sitagliptin and Vildagliptin are included for comparative data presentation from MTT assay results but are not Lathyrol derivatives.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for assessing Lathyrol cytotoxicity using the MTT assay.
Caption: Lathyrol's proposed mechanisms of anti-cancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The MTT assay yields a relatively lower result of growth inhibition than the ATP assay depending on the chemotherapeutic drugs tested - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jcdr.net [jcdr.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Wound Healing Assay Using Lathyrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Lathyrol in an in vitro wound healing (scratch) assay. This document is intended for researchers in cell biology, pharmacology, and drug development who are investigating compounds that may modulate cell migration and proliferation during tissue repair processes.
Introduction
The wound healing process is a complex biological event involving cell migration, proliferation, and differentiation. The in vitro wound healing assay, or scratch assay, is a fundamental and widely used method to study collective cell migration.[1][2] It allows for the quantitative assessment of the effects of various compounds on the closure of a "wound" created in a confluent cell monolayer.
Lathyrol, a diterpenoid, has been investigated for its biological activities, including its influence on signaling pathways that are pertinent to cell behavior, such as the Transforming Growth Factor-beta (TGF-β)/Smad pathway.[3][4] This pathway is a critical regulator of wound healing, influencing inflammation, angiogenesis, and cell migration.[5][6] These notes provide a framework for using Lathyrol as a potential modulator in a wound healing assay to study its effects on relevant cell types like fibroblasts and keratinocytes, which are key players in skin wound repair.[7][8][9]
Principle of the Wound Healing Assay
The assay is based on creating a cell-free gap, or "scratch," in a confluent monolayer of cells.[10] The ability of the cells at the edges of this gap to migrate and close the scratch over time is monitored, typically through microscopy.[10][11] The rate of wound closure can be quantified and used to assess the pro- or anti-migratory effects of test compounds like Lathyrol. To ensure that the observed wound closure is primarily due to cell migration, proliferation can be inhibited using agents like Mitomycin C or by serum starvation.[1][12]
Experimental Workflow
The general workflow for a wound healing assay using Lathyrol is depicted below. This process involves cell seeding, monolayer formation, creating the scratch, treatment with Lathyrol, image acquisition at different time points, and subsequent data analysis.
Figure 1. Experimental workflow for the wound healing assay with Lathyrol.
Detailed Protocols
Materials and Reagents
-
Cells: Human dermal fibroblasts (HDF) or human epidermal keratinocytes (HEK)
-
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or Keratinocyte Growth Medium, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lathyrol: Stock solution in a suitable solvent (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Multi-well plates: 12- or 24-well plates are recommended.[11]
-
Pipette tips: Sterile 200 µL or 1000 µL tips.[2]
-
Microscope: Inverted microscope with a camera. A live-cell imaging system is ideal.[12]
Experimental Procedure
-
Cell Seeding:
-
Creating the Wound:
-
Once the cells are fully confluent, gently aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, create a straight scratch down the center of the well.[10] Apply consistent pressure to ensure a uniform width. A cross-shaped scratch can also be made.[11]
-
Wash the wells twice with sterile PBS to remove any detached cells and debris.[12]
-
-
Lathyrol Treatment:
-
Prepare different concentrations of Lathyrol in the appropriate culture medium (e.g., 1, 10, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest Lathyrol concentration) and an untreated control.
-
Add the respective media to each well.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture the first set of images (T=0) using an inverted microscope at 4x or 10x magnification.[11]
-
Ensure that images are taken at the same position for each well at every time point. This can be achieved by marking the plate or using a microscope with a motorized stage.[11]
-
Incubate the plate and capture subsequent images at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[10]
-
Data Analysis
-
Measurement:
-
Use image analysis software, such as ImageJ, to measure the area of the cell-free gap in the images from each time point.
-
The wound width can also be measured at multiple points along the scratch and averaged.[1]
-
-
Calculation of Wound Closure:
-
The percentage of wound closure can be calculated using the following formula:[2] % Wound Closure = [(AreaT=0 - AreaT=t) / AreaT=0] x 100 Where AreaT=0 is the initial wound area and AreaT=t is the wound area at a specific time point.
-
Lathyrol's Putative Mechanism of Action in Wound Healing
Lathyrol has been shown to modulate the TGF-β/Smad signaling pathway.[3][4] This pathway is integral to wound healing, where TGF-β1 can promote the migration and proliferation of fibroblasts and keratinocytes.[8] Lathyrol's interaction with this pathway could either enhance or inhibit cell migration depending on the specific cellular context and its downstream effects on Smad proteins. For instance, in some cancer cells, Lathyrol has been observed to suppress the expression of key proteins in this pathway.[4] If a similar effect occurs in fibroblasts or keratinocytes, it might lead to an inhibition of wound closure. Conversely, modulation of this pathway could also stimulate the expression of factors that promote migration.
Figure 2. Putative modulation of the TGF-β/Smad pathway by Lathyrol affecting cell migration.
Data Presentation
Quantitative data from the wound healing assay should be presented in a clear and organized manner to facilitate comparison between different concentrations of Lathyrol and controls.
Table 1: Wound Area (in pixels²) at Different Time Points
| Treatment | T = 0 hr | T = 6 hr | T = 12 hr | T = 24 hr |
| Control (Untreated) | 150,000 ± 5,000 | 110,000 ± 4,500 | 60,000 ± 3,000 | 15,000 ± 1,500 |
| Vehicle Control (DMSO) | 152,000 ± 5,500 | 112,000 ± 4,800 | 62,000 ± 3,200 | 16,000 ± 1,800 |
| Lathyrol (1 µM) | 148,000 ± 4,900 | 120,000 ± 5,100 | 80,000 ± 4,000 | 40,000 ± 2,500 |
| Lathyrol (10 µM) | 151,000 ± 5,200 | 135,000 ± 5,800 | 110,000 ± 5,500 | 85,000 ± 4,300 |
| Lathyrol (50 µM) | 149,000 ± 5,000 | 140,000 ± 6,000 | 130,000 ± 6,200 | 120,000 ± 5,800 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Table 2: Percentage of Wound Closure
| Treatment | T = 6 hr | T = 12 hr | T = 24 hr |
| Control (Untreated) | 26.7% | 60.0% | 90.0% |
| Vehicle Control (DMSO) | 26.3% | 59.2% | 89.5% |
| Lathyrol (1 µM) | 18.9% | 45.9% | 73.0% |
| Lathyrol (10 µM) | 10.6% | 27.2% | 43.7% |
| Lathyrol (50 µM) | 6.0% | 12.8% | 19.5% |
Data are calculated from the mean values in Table 1 and are hypothetical examples.
Conclusion
The in vitro wound healing assay is a robust method for assessing the effect of compounds like Lathyrol on cell migration. The provided protocols and guidelines offer a standardized approach to conducting these experiments. Based on its known interaction with the TGF-β/Smad signaling pathway, Lathyrol may act as a modulator of the wound healing process. The hypothetical data suggests a dose-dependent inhibitory effect on wound closure, which should be experimentally verified. This application note serves as a valuable resource for researchers aiming to investigate the therapeutic potential of Lathyrol in tissue repair and regeneration.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. scielo.br [scielo.br]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 3-hydrazinylquinoxaline-2-thiol hydrogel on skin wound healing process in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Factors Regulating Proliferation, Migration, and Differentiation of Fibroblasts, Keratinocytes, and Vascular Smooth Muscle Cells during Wound Healing | MDPI [mdpi.com]
- 9. Enhanced Keratinocyte Proliferation and Migration in Co-culture with Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols: Wound Healing Assay Using Lathyrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Lathyrol in an in vitro wound healing (scratch) assay. This document is intended for researchers in cell biology, pharmacology, and drug development who are investigating compounds that may modulate cell migration and proliferation during tissue repair processes.
Introduction
The wound healing process is a complex biological event involving cell migration, proliferation, and differentiation. The in vitro wound healing assay, or scratch assay, is a fundamental and widely used method to study collective cell migration.[1][2] It allows for the quantitative assessment of the effects of various compounds on the closure of a "wound" created in a confluent cell monolayer.
Lathyrol, a diterpenoid, has been investigated for its biological activities, including its influence on signaling pathways that are pertinent to cell behavior, such as the Transforming Growth Factor-beta (TGF-β)/Smad pathway.[3][4] This pathway is a critical regulator of wound healing, influencing inflammation, angiogenesis, and cell migration.[5][6] These notes provide a framework for using Lathyrol as a potential modulator in a wound healing assay to study its effects on relevant cell types like fibroblasts and keratinocytes, which are key players in skin wound repair.[7][8][9]
Principle of the Wound Healing Assay
The assay is based on creating a cell-free gap, or "scratch," in a confluent monolayer of cells.[10] The ability of the cells at the edges of this gap to migrate and close the scratch over time is monitored, typically through microscopy.[10][11] The rate of wound closure can be quantified and used to assess the pro- or anti-migratory effects of test compounds like Lathyrol. To ensure that the observed wound closure is primarily due to cell migration, proliferation can be inhibited using agents like Mitomycin C or by serum starvation.[1][12]
Experimental Workflow
The general workflow for a wound healing assay using Lathyrol is depicted below. This process involves cell seeding, monolayer formation, creating the scratch, treatment with Lathyrol, image acquisition at different time points, and subsequent data analysis.
Figure 1. Experimental workflow for the wound healing assay with Lathyrol.
Detailed Protocols
Materials and Reagents
-
Cells: Human dermal fibroblasts (HDF) or human epidermal keratinocytes (HEK)
-
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or Keratinocyte Growth Medium, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lathyrol: Stock solution in a suitable solvent (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Multi-well plates: 12- or 24-well plates are recommended.[11]
-
Pipette tips: Sterile 200 µL or 1000 µL tips.[2]
-
Microscope: Inverted microscope with a camera. A live-cell imaging system is ideal.[12]
Experimental Procedure
-
Cell Seeding:
-
Creating the Wound:
-
Once the cells are fully confluent, gently aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, create a straight scratch down the center of the well.[10] Apply consistent pressure to ensure a uniform width. A cross-shaped scratch can also be made.[11]
-
Wash the wells twice with sterile PBS to remove any detached cells and debris.[12]
-
-
Lathyrol Treatment:
-
Prepare different concentrations of Lathyrol in the appropriate culture medium (e.g., 1, 10, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest Lathyrol concentration) and an untreated control.
-
Add the respective media to each well.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture the first set of images (T=0) using an inverted microscope at 4x or 10x magnification.[11]
-
Ensure that images are taken at the same position for each well at every time point. This can be achieved by marking the plate or using a microscope with a motorized stage.[11]
-
Incubate the plate and capture subsequent images at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[10]
-
Data Analysis
-
Measurement:
-
Use image analysis software, such as ImageJ, to measure the area of the cell-free gap in the images from each time point.
-
The wound width can also be measured at multiple points along the scratch and averaged.[1]
-
-
Calculation of Wound Closure:
-
The percentage of wound closure can be calculated using the following formula:[2] % Wound Closure = [(AreaT=0 - AreaT=t) / AreaT=0] x 100 Where AreaT=0 is the initial wound area and AreaT=t is the wound area at a specific time point.
-
Lathyrol's Putative Mechanism of Action in Wound Healing
Lathyrol has been shown to modulate the TGF-β/Smad signaling pathway.[3][4] This pathway is integral to wound healing, where TGF-β1 can promote the migration and proliferation of fibroblasts and keratinocytes.[8] Lathyrol's interaction with this pathway could either enhance or inhibit cell migration depending on the specific cellular context and its downstream effects on Smad proteins. For instance, in some cancer cells, Lathyrol has been observed to suppress the expression of key proteins in this pathway.[4] If a similar effect occurs in fibroblasts or keratinocytes, it might lead to an inhibition of wound closure. Conversely, modulation of this pathway could also stimulate the expression of factors that promote migration.
Figure 2. Putative modulation of the TGF-β/Smad pathway by Lathyrol affecting cell migration.
Data Presentation
Quantitative data from the wound healing assay should be presented in a clear and organized manner to facilitate comparison between different concentrations of Lathyrol and controls.
Table 1: Wound Area (in pixels²) at Different Time Points
| Treatment | T = 0 hr | T = 6 hr | T = 12 hr | T = 24 hr |
| Control (Untreated) | 150,000 ± 5,000 | 110,000 ± 4,500 | 60,000 ± 3,000 | 15,000 ± 1,500 |
| Vehicle Control (DMSO) | 152,000 ± 5,500 | 112,000 ± 4,800 | 62,000 ± 3,200 | 16,000 ± 1,800 |
| Lathyrol (1 µM) | 148,000 ± 4,900 | 120,000 ± 5,100 | 80,000 ± 4,000 | 40,000 ± 2,500 |
| Lathyrol (10 µM) | 151,000 ± 5,200 | 135,000 ± 5,800 | 110,000 ± 5,500 | 85,000 ± 4,300 |
| Lathyrol (50 µM) | 149,000 ± 5,000 | 140,000 ± 6,000 | 130,000 ± 6,200 | 120,000 ± 5,800 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Table 2: Percentage of Wound Closure
| Treatment | T = 6 hr | T = 12 hr | T = 24 hr |
| Control (Untreated) | 26.7% | 60.0% | 90.0% |
| Vehicle Control (DMSO) | 26.3% | 59.2% | 89.5% |
| Lathyrol (1 µM) | 18.9% | 45.9% | 73.0% |
| Lathyrol (10 µM) | 10.6% | 27.2% | 43.7% |
| Lathyrol (50 µM) | 6.0% | 12.8% | 19.5% |
Data are calculated from the mean values in Table 1 and are hypothetical examples.
Conclusion
The in vitro wound healing assay is a robust method for assessing the effect of compounds like Lathyrol on cell migration. The provided protocols and guidelines offer a standardized approach to conducting these experiments. Based on its known interaction with the TGF-β/Smad signaling pathway, Lathyrol may act as a modulator of the wound healing process. The hypothetical data suggests a dose-dependent inhibitory effect on wound closure, which should be experimentally verified. This application note serves as a valuable resource for researchers aiming to investigate the therapeutic potential of Lathyrol in tissue repair and regeneration.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. scielo.br [scielo.br]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 3-hydrazinylquinoxaline-2-thiol hydrogel on skin wound healing process in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Factors Regulating Proliferation, Migration, and Differentiation of Fibroblasts, Keratinocytes, and Vascular Smooth Muscle Cells during Wound Healing | MDPI [mdpi.com]
- 9. Enhanced Keratinocyte Proliferation and Migration in Co-culture with Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols: Wound Healing Assay Using Lathyrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Lathyrol in an in vitro wound healing (scratch) assay. This document is intended for researchers in cell biology, pharmacology, and drug development who are investigating compounds that may modulate cell migration and proliferation during tissue repair processes.
Introduction
The wound healing process is a complex biological event involving cell migration, proliferation, and differentiation. The in vitro wound healing assay, or scratch assay, is a fundamental and widely used method to study collective cell migration.[1][2] It allows for the quantitative assessment of the effects of various compounds on the closure of a "wound" created in a confluent cell monolayer.
Lathyrol, a diterpenoid, has been investigated for its biological activities, including its influence on signaling pathways that are pertinent to cell behavior, such as the Transforming Growth Factor-beta (TGF-β)/Smad pathway.[3][4] This pathway is a critical regulator of wound healing, influencing inflammation, angiogenesis, and cell migration.[5][6] These notes provide a framework for using Lathyrol as a potential modulator in a wound healing assay to study its effects on relevant cell types like fibroblasts and keratinocytes, which are key players in skin wound repair.[7][8][9]
Principle of the Wound Healing Assay
The assay is based on creating a cell-free gap, or "scratch," in a confluent monolayer of cells.[10] The ability of the cells at the edges of this gap to migrate and close the scratch over time is monitored, typically through microscopy.[10][11] The rate of wound closure can be quantified and used to assess the pro- or anti-migratory effects of test compounds like Lathyrol. To ensure that the observed wound closure is primarily due to cell migration, proliferation can be inhibited using agents like Mitomycin C or by serum starvation.[1][12]
Experimental Workflow
The general workflow for a wound healing assay using Lathyrol is depicted below. This process involves cell seeding, monolayer formation, creating the scratch, treatment with Lathyrol, image acquisition at different time points, and subsequent data analysis.
Figure 1. Experimental workflow for the wound healing assay with Lathyrol.
Detailed Protocols
Materials and Reagents
-
Cells: Human dermal fibroblasts (HDF) or human epidermal keratinocytes (HEK)
-
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or Keratinocyte Growth Medium, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lathyrol: Stock solution in a suitable solvent (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Multi-well plates: 12- or 24-well plates are recommended.[11]
-
Pipette tips: Sterile 200 µL or 1000 µL tips.[2]
-
Microscope: Inverted microscope with a camera. A live-cell imaging system is ideal.[12]
Experimental Procedure
-
Cell Seeding:
-
Creating the Wound:
-
Once the cells are fully confluent, gently aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, create a straight scratch down the center of the well.[10] Apply consistent pressure to ensure a uniform width. A cross-shaped scratch can also be made.[11]
-
Wash the wells twice with sterile PBS to remove any detached cells and debris.[12]
-
-
Lathyrol Treatment:
-
Prepare different concentrations of Lathyrol in the appropriate culture medium (e.g., 1, 10, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest Lathyrol concentration) and an untreated control.
-
Add the respective media to each well.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture the first set of images (T=0) using an inverted microscope at 4x or 10x magnification.[11]
-
Ensure that images are taken at the same position for each well at every time point. This can be achieved by marking the plate or using a microscope with a motorized stage.[11]
-
Incubate the plate and capture subsequent images at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[10]
-
Data Analysis
-
Measurement:
-
Use image analysis software, such as ImageJ, to measure the area of the cell-free gap in the images from each time point.
-
The wound width can also be measured at multiple points along the scratch and averaged.[1]
-
-
Calculation of Wound Closure:
-
The percentage of wound closure can be calculated using the following formula:[2] % Wound Closure = [(AreaT=0 - AreaT=t) / AreaT=0] x 100 Where AreaT=0 is the initial wound area and AreaT=t is the wound area at a specific time point.
-
Lathyrol's Putative Mechanism of Action in Wound Healing
Lathyrol has been shown to modulate the TGF-β/Smad signaling pathway.[3][4] This pathway is integral to wound healing, where TGF-β1 can promote the migration and proliferation of fibroblasts and keratinocytes.[8] Lathyrol's interaction with this pathway could either enhance or inhibit cell migration depending on the specific cellular context and its downstream effects on Smad proteins. For instance, in some cancer cells, Lathyrol has been observed to suppress the expression of key proteins in this pathway.[4] If a similar effect occurs in fibroblasts or keratinocytes, it might lead to an inhibition of wound closure. Conversely, modulation of this pathway could also stimulate the expression of factors that promote migration.
Figure 2. Putative modulation of the TGF-β/Smad pathway by Lathyrol affecting cell migration.
Data Presentation
Quantitative data from the wound healing assay should be presented in a clear and organized manner to facilitate comparison between different concentrations of Lathyrol and controls.
Table 1: Wound Area (in pixels²) at Different Time Points
| Treatment | T = 0 hr | T = 6 hr | T = 12 hr | T = 24 hr |
| Control (Untreated) | 150,000 ± 5,000 | 110,000 ± 4,500 | 60,000 ± 3,000 | 15,000 ± 1,500 |
| Vehicle Control (DMSO) | 152,000 ± 5,500 | 112,000 ± 4,800 | 62,000 ± 3,200 | 16,000 ± 1,800 |
| Lathyrol (1 µM) | 148,000 ± 4,900 | 120,000 ± 5,100 | 80,000 ± 4,000 | 40,000 ± 2,500 |
| Lathyrol (10 µM) | 151,000 ± 5,200 | 135,000 ± 5,800 | 110,000 ± 5,500 | 85,000 ± 4,300 |
| Lathyrol (50 µM) | 149,000 ± 5,000 | 140,000 ± 6,000 | 130,000 ± 6,200 | 120,000 ± 5,800 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Table 2: Percentage of Wound Closure
| Treatment | T = 6 hr | T = 12 hr | T = 24 hr |
| Control (Untreated) | 26.7% | 60.0% | 90.0% |
| Vehicle Control (DMSO) | 26.3% | 59.2% | 89.5% |
| Lathyrol (1 µM) | 18.9% | 45.9% | 73.0% |
| Lathyrol (10 µM) | 10.6% | 27.2% | 43.7% |
| Lathyrol (50 µM) | 6.0% | 12.8% | 19.5% |
Data are calculated from the mean values in Table 1 and are hypothetical examples.
Conclusion
The in vitro wound healing assay is a robust method for assessing the effect of compounds like Lathyrol on cell migration. The provided protocols and guidelines offer a standardized approach to conducting these experiments. Based on its known interaction with the TGF-β/Smad signaling pathway, Lathyrol may act as a modulator of the wound healing process. The hypothetical data suggests a dose-dependent inhibitory effect on wound closure, which should be experimentally verified. This application note serves as a valuable resource for researchers aiming to investigate the therapeutic potential of Lathyrol in tissue repair and regeneration.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. scielo.br [scielo.br]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 3-hydrazinylquinoxaline-2-thiol hydrogel on skin wound healing process in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Factors Regulating Proliferation, Migration, and Differentiation of Fibroblasts, Keratinocytes, and Vascular Smooth Muscle Cells during Wound Healing | MDPI [mdpi.com]
- 9. Enhanced Keratinocyte Proliferation and Migration in Co-culture with Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by Lathyrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Lathyrol on protein expression. The protocols and data presented are based on published research findings and are intended to assist in the design and execution of experiments aimed at understanding the molecular mechanisms of Lathyrol.
Introduction
Lathyrol, a diterpenoid compound, has been shown to exert significant biological effects, particularly in the context of cancer cell proliferation, apoptosis, and signaling. Western blot analysis is a crucial technique for elucidating these effects by quantifying the changes in protein levels within key cellular pathways. This document outlines the proteins known to be affected by Lathyrol, provides detailed protocols for their analysis via Western blot, and illustrates the relevant signaling pathways.
Proteins Affected by Lathyrol and their Cellular Functions
Lathyrol has been demonstrated to modulate the expression of a variety of proteins involved in critical cellular processes. These are summarized below.
Data Presentation: Summary of Protein Expression Changes Induced by Lathyrol
The following tables summarize the qualitative changes in protein expression observed in cancer cell lines following treatment with Lathyrol, as determined by Western blot analysis in various studies. While statistical significance has been reported, specific fold-change values are not consistently available in the cited literature.
Table 1: TGF-β/Smad Signaling Pathway
| Protein | Function | Effect of Lathyrol Treatment | Reference |
| TGF-β1 | Cytokine regulating cell growth, proliferation, differentiation, and apoptosis. | Decreased expression in vivo.[1][2] | [1][2] |
| TGF-βR1 | Transmembrane kinase that transduces TGF-β signals. | Decreased expression in vivo.[1][2] | [1][2] |
| Smad2 | Intracellular signal transducer for the TGF-β pathway. | Suppressed protein expression in vitro.[1][2] | [1][2] |
| Smad3 | Intracellular signal transducer for the TGF-β pathway. | Suppressed protein expression in vitro.[1][2] | [1][2] |
| Smad4 | Common mediator Smad, forms a complex with receptor-regulated Smads. | Suppressed protein expression in vitro.[1][2] | [1][2] |
| Smad6 | Inhibitory Smad, negatively regulates the TGF-β pathway. | Increased protein expression.[1][2] | [1][2] |
| Smad9 | Receptor-regulated Smad, primarily for BMP signaling. | Suppressed protein expression in vitro.[1][2] | [1][2] |
Table 2: Androgen Receptor (AR) Signaling Pathway
| Protein | Function | Effect of Lathyrol Treatment | Reference |
| AR | Nuclear receptor activated by androgens, crucial in prostate cancer. | Increased expression.[3][4] | [3][4] |
| p-AR | Phosphorylated (active) form of the Androgen Receptor. | Increased expression.[3][4] | [3][4] |
| p-Akt | Key downstream effector in the PI3K/Akt pathway, interacts with AR signaling. | Notable reduction in expression.[3][4] | [3][4] |
| Ki67 | Proliferation marker. | Notable reduction in expression.[3][4] | [3][4] |
| MMP2 | Matrix metalloproteinase involved in invasion and metastasis. | Inhibited protein expression. | [5] |
| MMP9 | Matrix metalloproteinase involved in invasion and metastasis. | Inhibited protein expression. | [5] |
Table 3: Cell Cycle Regulation
| Protein | Function | Effect of Lathyrol Treatment | Reference |
| Cyclin D1 | Regulates transition from G1 to S phase. | Decreased protein expression.[1][2] | [1][2] |
| Cyclin B1 | Regulates progression through mitosis. | Decreased protein expression.[1][2] | [1][2] |
| Cyclin A1 | Regulates S phase and G2/M transition. | Decreased protein expression.[1][2] | [1][2] |
| Cyclin E1 | Regulates G1/S transition. | Decreased protein expression.[1][2] | [1][2] |
| CDK1 | Cyclin-dependent kinase, essential for mitosis. | Decreased protein expression.[1][2] | [1][2] |
| CDK4 | Cyclin-dependent kinase, drives G1 phase progression. | Decreased protein expression.[1][2] | [1][2] |
| CDK6 | Cyclin-dependent kinase, involved in G1 phase progression. | Decreased protein expression.[1][2] | [1][2] |
| P16 | Cyclin-dependent kinase inhibitor, tumor suppressor. | Increased expression.[1][2] | [1][2] |
| P21 | Cyclin-dependent kinase inhibitor, tumor suppressor. | Increased expression.[1][2] | [1][2] |
| P27 | Cyclin-dependent kinase inhibitor, tumor suppressor. | Increased expression.[1][2] | [1][2] |
Table 4: Apoptosis
| Protein | Function | Effect of Lathyrol Treatment | Reference |
| Bcl-2 | Anti-apoptotic protein. | Promoted protein expression.[3][4] | [3][4] |
| Bax | Pro-apoptotic protein. | Inhibited protein expression.[3][4] | [3][4] |
| Cleaved Caspase-3 | Active form of caspase-3, a key executioner caspase. | Promoted protein expression.[3][4] | [3][4] |
| Cleaved Caspase-9 | Active form of caspase-9, an initiator caspase in the intrinsic pathway. | Promoted protein expression.[3][4] | [3][4] |
Table 5: Endoplasmic Reticulum (ER) Stress
| Protein | Function | Effect of Lathyrol Treatment | Reference |
| GRP78 (BiP) | ER chaperone, a key indicator of ER stress. | Upregulated protein expression.[6] | [6] |
| PERK | ER transmembrane kinase, an ER stress sensor. | Upregulated protein expression.[6] | [6] |
| p-eIF2α | Phosphorylated translation initiation factor, downstream of PERK. | Upregulated protein expression.[6] | [6] |
| CHOP | Pro-apoptotic transcription factor induced by ER stress. | Upregulated protein expression.[6] | [6] |
| ATF4 | Transcription factor activated during the unfolded protein response. | Upregulated protein expression.[6] | [6] |
Experimental Protocols
A generalized protocol for Western blot analysis of protein expression in cultured cells treated with Lathyrol is provided below. This should be optimized based on the specific cell line and target protein.
Cell Culture and Lathyrol Treatment
-
Culture the desired cell line (e.g., Renca, 786-O) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with Lathyrol at the desired concentrations (a dose-response experiment is recommended, e.g., 0, 10, 50, 100 µM). A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
Preparation of Cell Lysates
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, add 1 mL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors per 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or overnight at 30 V at 4°C.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin).
Visualizations
Experimental Workflow
Caption: Western Blot experimental workflow for analyzing Lathyrol's effects.
Signaling Pathways
TGF-β/Smad Signaling Pathway
Caption: Lathyrol's inhibitory effects on the TGF-β/Smad signaling pathway.
Androgen Receptor (AR) Signaling Pathway
Caption: Lathyrol's modulatory effects on the Androgen Receptor signaling pathway.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by Lathyrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Lathyrol on protein expression. The protocols and data presented are based on published research findings and are intended to assist in the design and execution of experiments aimed at understanding the molecular mechanisms of Lathyrol.
Introduction
Lathyrol, a diterpenoid compound, has been shown to exert significant biological effects, particularly in the context of cancer cell proliferation, apoptosis, and signaling. Western blot analysis is a crucial technique for elucidating these effects by quantifying the changes in protein levels within key cellular pathways. This document outlines the proteins known to be affected by Lathyrol, provides detailed protocols for their analysis via Western blot, and illustrates the relevant signaling pathways.
Proteins Affected by Lathyrol and their Cellular Functions
Lathyrol has been demonstrated to modulate the expression of a variety of proteins involved in critical cellular processes. These are summarized below.
Data Presentation: Summary of Protein Expression Changes Induced by Lathyrol
The following tables summarize the qualitative changes in protein expression observed in cancer cell lines following treatment with Lathyrol, as determined by Western blot analysis in various studies. While statistical significance has been reported, specific fold-change values are not consistently available in the cited literature.
Table 1: TGF-β/Smad Signaling Pathway
| Protein | Function | Effect of Lathyrol Treatment | Reference |
| TGF-β1 | Cytokine regulating cell growth, proliferation, differentiation, and apoptosis. | Decreased expression in vivo.[1][2] | [1][2] |
| TGF-βR1 | Transmembrane kinase that transduces TGF-β signals. | Decreased expression in vivo.[1][2] | [1][2] |
| Smad2 | Intracellular signal transducer for the TGF-β pathway. | Suppressed protein expression in vitro.[1][2] | [1][2] |
| Smad3 | Intracellular signal transducer for the TGF-β pathway. | Suppressed protein expression in vitro.[1][2] | [1][2] |
| Smad4 | Common mediator Smad, forms a complex with receptor-regulated Smads. | Suppressed protein expression in vitro.[1][2] | [1][2] |
| Smad6 | Inhibitory Smad, negatively regulates the TGF-β pathway. | Increased protein expression.[1][2] | [1][2] |
| Smad9 | Receptor-regulated Smad, primarily for BMP signaling. | Suppressed protein expression in vitro.[1][2] | [1][2] |
Table 2: Androgen Receptor (AR) Signaling Pathway
| Protein | Function | Effect of Lathyrol Treatment | Reference |
| AR | Nuclear receptor activated by androgens, crucial in prostate cancer. | Increased expression.[3][4] | [3][4] |
| p-AR | Phosphorylated (active) form of the Androgen Receptor. | Increased expression.[3][4] | [3][4] |
| p-Akt | Key downstream effector in the PI3K/Akt pathway, interacts with AR signaling. | Notable reduction in expression.[3][4] | [3][4] |
| Ki67 | Proliferation marker. | Notable reduction in expression.[3][4] | [3][4] |
| MMP2 | Matrix metalloproteinase involved in invasion and metastasis. | Inhibited protein expression. | [5] |
| MMP9 | Matrix metalloproteinase involved in invasion and metastasis. | Inhibited protein expression. | [5] |
Table 3: Cell Cycle Regulation
| Protein | Function | Effect of Lathyrol Treatment | Reference |
| Cyclin D1 | Regulates transition from G1 to S phase. | Decreased protein expression.[1][2] | [1][2] |
| Cyclin B1 | Regulates progression through mitosis. | Decreased protein expression.[1][2] | [1][2] |
| Cyclin A1 | Regulates S phase and G2/M transition. | Decreased protein expression.[1][2] | [1][2] |
| Cyclin E1 | Regulates G1/S transition. | Decreased protein expression.[1][2] | [1][2] |
| CDK1 | Cyclin-dependent kinase, essential for mitosis. | Decreased protein expression.[1][2] | [1][2] |
| CDK4 | Cyclin-dependent kinase, drives G1 phase progression. | Decreased protein expression.[1][2] | [1][2] |
| CDK6 | Cyclin-dependent kinase, involved in G1 phase progression. | Decreased protein expression.[1][2] | [1][2] |
| P16 | Cyclin-dependent kinase inhibitor, tumor suppressor. | Increased expression.[1][2] | [1][2] |
| P21 | Cyclin-dependent kinase inhibitor, tumor suppressor. | Increased expression.[1][2] | [1][2] |
| P27 | Cyclin-dependent kinase inhibitor, tumor suppressor. | Increased expression.[1][2] | [1][2] |
Table 4: Apoptosis
| Protein | Function | Effect of Lathyrol Treatment | Reference |
| Bcl-2 | Anti-apoptotic protein. | Promoted protein expression.[3][4] | [3][4] |
| Bax | Pro-apoptotic protein. | Inhibited protein expression.[3][4] | [3][4] |
| Cleaved Caspase-3 | Active form of caspase-3, a key executioner caspase. | Promoted protein expression.[3][4] | [3][4] |
| Cleaved Caspase-9 | Active form of caspase-9, an initiator caspase in the intrinsic pathway. | Promoted protein expression.[3][4] | [3][4] |
Table 5: Endoplasmic Reticulum (ER) Stress
| Protein | Function | Effect of Lathyrol Treatment | Reference |
| GRP78 (BiP) | ER chaperone, a key indicator of ER stress. | Upregulated protein expression.[6] | [6] |
| PERK | ER transmembrane kinase, an ER stress sensor. | Upregulated protein expression.[6] | [6] |
| p-eIF2α | Phosphorylated translation initiation factor, downstream of PERK. | Upregulated protein expression.[6] | [6] |
| CHOP | Pro-apoptotic transcription factor induced by ER stress. | Upregulated protein expression.[6] | [6] |
| ATF4 | Transcription factor activated during the unfolded protein response. | Upregulated protein expression.[6] | [6] |
Experimental Protocols
A generalized protocol for Western blot analysis of protein expression in cultured cells treated with Lathyrol is provided below. This should be optimized based on the specific cell line and target protein.
Cell Culture and Lathyrol Treatment
-
Culture the desired cell line (e.g., Renca, 786-O) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with Lathyrol at the desired concentrations (a dose-response experiment is recommended, e.g., 0, 10, 50, 100 µM). A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
Preparation of Cell Lysates
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, add 1 mL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors per 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or overnight at 30 V at 4°C.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin).
Visualizations
Experimental Workflow
Caption: Western Blot experimental workflow for analyzing Lathyrol's effects.
Signaling Pathways
TGF-β/Smad Signaling Pathway
Caption: Lathyrol's inhibitory effects on the TGF-β/Smad signaling pathway.
Androgen Receptor (AR) Signaling Pathway
Caption: Lathyrol's modulatory effects on the Androgen Receptor signaling pathway.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by Lathyrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Lathyrol on protein expression. The protocols and data presented are based on published research findings and are intended to assist in the design and execution of experiments aimed at understanding the molecular mechanisms of Lathyrol.
Introduction
Lathyrol, a diterpenoid compound, has been shown to exert significant biological effects, particularly in the context of cancer cell proliferation, apoptosis, and signaling. Western blot analysis is a crucial technique for elucidating these effects by quantifying the changes in protein levels within key cellular pathways. This document outlines the proteins known to be affected by Lathyrol, provides detailed protocols for their analysis via Western blot, and illustrates the relevant signaling pathways.
Proteins Affected by Lathyrol and their Cellular Functions
Lathyrol has been demonstrated to modulate the expression of a variety of proteins involved in critical cellular processes. These are summarized below.
Data Presentation: Summary of Protein Expression Changes Induced by Lathyrol
The following tables summarize the qualitative changes in protein expression observed in cancer cell lines following treatment with Lathyrol, as determined by Western blot analysis in various studies. While statistical significance has been reported, specific fold-change values are not consistently available in the cited literature.
Table 1: TGF-β/Smad Signaling Pathway
| Protein | Function | Effect of Lathyrol Treatment | Reference |
| TGF-β1 | Cytokine regulating cell growth, proliferation, differentiation, and apoptosis. | Decreased expression in vivo.[1][2] | [1][2] |
| TGF-βR1 | Transmembrane kinase that transduces TGF-β signals. | Decreased expression in vivo.[1][2] | [1][2] |
| Smad2 | Intracellular signal transducer for the TGF-β pathway. | Suppressed protein expression in vitro.[1][2] | [1][2] |
| Smad3 | Intracellular signal transducer for the TGF-β pathway. | Suppressed protein expression in vitro.[1][2] | [1][2] |
| Smad4 | Common mediator Smad, forms a complex with receptor-regulated Smads. | Suppressed protein expression in vitro.[1][2] | [1][2] |
| Smad6 | Inhibitory Smad, negatively regulates the TGF-β pathway. | Increased protein expression.[1][2] | [1][2] |
| Smad9 | Receptor-regulated Smad, primarily for BMP signaling. | Suppressed protein expression in vitro.[1][2] | [1][2] |
Table 2: Androgen Receptor (AR) Signaling Pathway
| Protein | Function | Effect of Lathyrol Treatment | Reference |
| AR | Nuclear receptor activated by androgens, crucial in prostate cancer. | Increased expression.[3][4] | [3][4] |
| p-AR | Phosphorylated (active) form of the Androgen Receptor. | Increased expression.[3][4] | [3][4] |
| p-Akt | Key downstream effector in the PI3K/Akt pathway, interacts with AR signaling. | Notable reduction in expression.[3][4] | [3][4] |
| Ki67 | Proliferation marker. | Notable reduction in expression.[3][4] | [3][4] |
| MMP2 | Matrix metalloproteinase involved in invasion and metastasis. | Inhibited protein expression. | [5] |
| MMP9 | Matrix metalloproteinase involved in invasion and metastasis. | Inhibited protein expression. | [5] |
Table 3: Cell Cycle Regulation
| Protein | Function | Effect of Lathyrol Treatment | Reference |
| Cyclin D1 | Regulates transition from G1 to S phase. | Decreased protein expression.[1][2] | [1][2] |
| Cyclin B1 | Regulates progression through mitosis. | Decreased protein expression.[1][2] | [1][2] |
| Cyclin A1 | Regulates S phase and G2/M transition. | Decreased protein expression.[1][2] | [1][2] |
| Cyclin E1 | Regulates G1/S transition. | Decreased protein expression.[1][2] | [1][2] |
| CDK1 | Cyclin-dependent kinase, essential for mitosis. | Decreased protein expression.[1][2] | [1][2] |
| CDK4 | Cyclin-dependent kinase, drives G1 phase progression. | Decreased protein expression.[1][2] | [1][2] |
| CDK6 | Cyclin-dependent kinase, involved in G1 phase progression. | Decreased protein expression.[1][2] | [1][2] |
| P16 | Cyclin-dependent kinase inhibitor, tumor suppressor. | Increased expression.[1][2] | [1][2] |
| P21 | Cyclin-dependent kinase inhibitor, tumor suppressor. | Increased expression.[1][2] | [1][2] |
| P27 | Cyclin-dependent kinase inhibitor, tumor suppressor. | Increased expression.[1][2] | [1][2] |
Table 4: Apoptosis
| Protein | Function | Effect of Lathyrol Treatment | Reference |
| Bcl-2 | Anti-apoptotic protein. | Promoted protein expression.[3][4] | [3][4] |
| Bax | Pro-apoptotic protein. | Inhibited protein expression.[3][4] | [3][4] |
| Cleaved Caspase-3 | Active form of caspase-3, a key executioner caspase. | Promoted protein expression.[3][4] | [3][4] |
| Cleaved Caspase-9 | Active form of caspase-9, an initiator caspase in the intrinsic pathway. | Promoted protein expression.[3][4] | [3][4] |
Table 5: Endoplasmic Reticulum (ER) Stress
| Protein | Function | Effect of Lathyrol Treatment | Reference |
| GRP78 (BiP) | ER chaperone, a key indicator of ER stress. | Upregulated protein expression.[6] | [6] |
| PERK | ER transmembrane kinase, an ER stress sensor. | Upregulated protein expression.[6] | [6] |
| p-eIF2α | Phosphorylated translation initiation factor, downstream of PERK. | Upregulated protein expression.[6] | [6] |
| CHOP | Pro-apoptotic transcription factor induced by ER stress. | Upregulated protein expression.[6] | [6] |
| ATF4 | Transcription factor activated during the unfolded protein response. | Upregulated protein expression.[6] | [6] |
Experimental Protocols
A generalized protocol for Western blot analysis of protein expression in cultured cells treated with Lathyrol is provided below. This should be optimized based on the specific cell line and target protein.
Cell Culture and Lathyrol Treatment
-
Culture the desired cell line (e.g., Renca, 786-O) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with Lathyrol at the desired concentrations (a dose-response experiment is recommended, e.g., 0, 10, 50, 100 µM). A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
Preparation of Cell Lysates
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, add 1 mL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors per 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or overnight at 30 V at 4°C.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin).
Visualizations
Experimental Workflow
Caption: Western Blot experimental workflow for analyzing Lathyrol's effects.
Signaling Pathways
TGF-β/Smad Signaling Pathway
Caption: Lathyrol's inhibitory effects on the TGF-β/Smad signaling pathway.
Androgen Receptor (AR) Signaling Pathway
Caption: Lathyrol's modulatory effects on the Androgen Receptor signaling pathway.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lathyrol in RCC Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrol, a diterpene derived from the seeds of Euphorbia lathyris L., has demonstrated significant anti-tumor effects in preclinical studies.[1] These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Lathyrol in Renal Cell Carcinoma (RCC) xenograft mouse models. The information presented is collated from published research to guide the design and execution of further investigational studies.
Mechanism of Action
Lathyrol has been shown to inhibit the proliferation of RCC cells through multiple signaling pathways. In vivo studies using RCC xenograft models have elucidated two primary mechanisms:
-
Inhibition of the TGF-β/Smad Signaling Pathway : Lathyrol treatment in RCC xenografts leads to the suppression of key proteins in the TGF-β/Smad signaling pathway. This disruption impedes signal transduction, resulting in cell cycle arrest and subsequent inhibition of RCC cell proliferation.[1][2][3][4][5]
-
Modulation of AR and SPHK2 Expression : Lathyrol has also been found to reduce the expression of the androgen receptor (AR) and sphingosine (B13886) kinase 2 (SPHK2) in RCC mouse models. This activity is associated with a reduction in RCC invasion and the incidence of epithelial-mesenchymal transition (EMT).[6][7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of Lathyrol in RCC xenograft mouse models.
Table 1: Lathyrol Dosing and Administration in RCC Xenograft Mouse Models
| Parameter | Details | Reference |
| Drug | Lathyrol | [2][6] |
| Dose | 20 mg/kg or 25 mg/kg | [2][6][7] |
| Administration Route | Intragastric gavage | [2][6][7] |
| Frequency | Once daily | [2] |
| Treatment Duration | 14 days | [2][6] |
| Vehicle | 0.9% NaCl (Normal Saline) | [6][7] |
| Control Groups | Model group (vehicle), Negative Control (Cisplatin or Paraplatin) | [2][6] |
Table 2: Summary of Lathyrol's Effects on Protein and mRNA Expression in RCC Xenografts
| Target Pathway | Molecule | Effect of Lathyrol | Reference |
| TGF-β/Smad Pathway | TGF-β1 | Suppressed mRNA and protein expression | [2][3][4][5] |
| TGF-βR1 | Suppressed mRNA and protein expression | [2][3][4][5] | |
| Smad2 | Suppressed mRNA and protein expression | [2][3][4][5] | |
| Smad3 | Suppressed mRNA and protein expression | [2][3][4][5] | |
| Smad4 | Suppressed mRNA and protein expression | [2][3][4][5] | |
| Smad6 | Promoted protein expression | [2][3][4][5] | |
| Smad9 | Suppressed mRNA and protein expression | [2][3][4][5] | |
| Cell Cycle Regulation | Cyclin D1, B1, A1, E1 | Decreased protein expression | [2][3][4][5] |
| CDK1, CDK4, CDK6 | Decreased protein expression | [2][3][4][5] | |
| P16, P21, P27 | Increased protein expression | [2][3][4][5] | |
| Proliferation Markers | PCNA, Ki67 | Decreased protein expression | [1] |
| AR and SPHK2 Pathway | AR | Reduced protein expression | [6][7][8] |
| SPHK2 | Reduced protein expression | [6][7][8] | |
| E-cadherin, ZO-1 | Reduced protein expression | [6][7][8] | |
| N-cadherin, β-catenin, Vimentin, α-SMA | Promoted protein expression | [6][7][8] | |
| Invasion Markers | MMP2, MMP9, uPA | Reduced protein expression | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway in RCC.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Intragastric Gavage Technique for Controlled Helicobacter Infection in Mice [jove.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voluntary oral administration of drugs in mice [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lathyrol in RCC Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrol, a diterpene derived from the seeds of Euphorbia lathyris L., has demonstrated significant anti-tumor effects in preclinical studies.[1] These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Lathyrol in Renal Cell Carcinoma (RCC) xenograft mouse models. The information presented is collated from published research to guide the design and execution of further investigational studies.
Mechanism of Action
Lathyrol has been shown to inhibit the proliferation of RCC cells through multiple signaling pathways. In vivo studies using RCC xenograft models have elucidated two primary mechanisms:
-
Inhibition of the TGF-β/Smad Signaling Pathway : Lathyrol treatment in RCC xenografts leads to the suppression of key proteins in the TGF-β/Smad signaling pathway. This disruption impedes signal transduction, resulting in cell cycle arrest and subsequent inhibition of RCC cell proliferation.[1][2][3][4][5]
-
Modulation of AR and SPHK2 Expression : Lathyrol has also been found to reduce the expression of the androgen receptor (AR) and sphingosine (B13886) kinase 2 (SPHK2) in RCC mouse models. This activity is associated with a reduction in RCC invasion and the incidence of epithelial-mesenchymal transition (EMT).[6][7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of Lathyrol in RCC xenograft mouse models.
Table 1: Lathyrol Dosing and Administration in RCC Xenograft Mouse Models
| Parameter | Details | Reference |
| Drug | Lathyrol | [2][6] |
| Dose | 20 mg/kg or 25 mg/kg | [2][6][7] |
| Administration Route | Intragastric gavage | [2][6][7] |
| Frequency | Once daily | [2] |
| Treatment Duration | 14 days | [2][6] |
| Vehicle | 0.9% NaCl (Normal Saline) | [6][7] |
| Control Groups | Model group (vehicle), Negative Control (Cisplatin or Paraplatin) | [2][6] |
Table 2: Summary of Lathyrol's Effects on Protein and mRNA Expression in RCC Xenografts
| Target Pathway | Molecule | Effect of Lathyrol | Reference |
| TGF-β/Smad Pathway | TGF-β1 | Suppressed mRNA and protein expression | [2][3][4][5] |
| TGF-βR1 | Suppressed mRNA and protein expression | [2][3][4][5] | |
| Smad2 | Suppressed mRNA and protein expression | [2][3][4][5] | |
| Smad3 | Suppressed mRNA and protein expression | [2][3][4][5] | |
| Smad4 | Suppressed mRNA and protein expression | [2][3][4][5] | |
| Smad6 | Promoted protein expression | [2][3][4][5] | |
| Smad9 | Suppressed mRNA and protein expression | [2][3][4][5] | |
| Cell Cycle Regulation | Cyclin D1, B1, A1, E1 | Decreased protein expression | [2][3][4][5] |
| CDK1, CDK4, CDK6 | Decreased protein expression | [2][3][4][5] | |
| P16, P21, P27 | Increased protein expression | [2][3][4][5] | |
| Proliferation Markers | PCNA, Ki67 | Decreased protein expression | [1] |
| AR and SPHK2 Pathway | AR | Reduced protein expression | [6][7][8] |
| SPHK2 | Reduced protein expression | [6][7][8] | |
| E-cadherin, ZO-1 | Reduced protein expression | [6][7][8] | |
| N-cadherin, β-catenin, Vimentin, α-SMA | Promoted protein expression | [6][7][8] | |
| Invasion Markers | MMP2, MMP9, uPA | Reduced protein expression | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway in RCC.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Intragastric Gavage Technique for Controlled Helicobacter Infection in Mice [jove.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voluntary oral administration of drugs in mice [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lathyrol in RCC Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrol, a diterpene derived from the seeds of Euphorbia lathyris L., has demonstrated significant anti-tumor effects in preclinical studies.[1] These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Lathyrol in Renal Cell Carcinoma (RCC) xenograft mouse models. The information presented is collated from published research to guide the design and execution of further investigational studies.
Mechanism of Action
Lathyrol has been shown to inhibit the proliferation of RCC cells through multiple signaling pathways. In vivo studies using RCC xenograft models have elucidated two primary mechanisms:
-
Inhibition of the TGF-β/Smad Signaling Pathway : Lathyrol treatment in RCC xenografts leads to the suppression of key proteins in the TGF-β/Smad signaling pathway. This disruption impedes signal transduction, resulting in cell cycle arrest and subsequent inhibition of RCC cell proliferation.[1][2][3][4][5]
-
Modulation of AR and SPHK2 Expression : Lathyrol has also been found to reduce the expression of the androgen receptor (AR) and sphingosine kinase 2 (SPHK2) in RCC mouse models. This activity is associated with a reduction in RCC invasion and the incidence of epithelial-mesenchymal transition (EMT).[6][7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of Lathyrol in RCC xenograft mouse models.
Table 1: Lathyrol Dosing and Administration in RCC Xenograft Mouse Models
| Parameter | Details | Reference |
| Drug | Lathyrol | [2][6] |
| Dose | 20 mg/kg or 25 mg/kg | [2][6][7] |
| Administration Route | Intragastric gavage | [2][6][7] |
| Frequency | Once daily | [2] |
| Treatment Duration | 14 days | [2][6] |
| Vehicle | 0.9% NaCl (Normal Saline) | [6][7] |
| Control Groups | Model group (vehicle), Negative Control (Cisplatin or Paraplatin) | [2][6] |
Table 2: Summary of Lathyrol's Effects on Protein and mRNA Expression in RCC Xenografts
| Target Pathway | Molecule | Effect of Lathyrol | Reference |
| TGF-β/Smad Pathway | TGF-β1 | Suppressed mRNA and protein expression | [2][3][4][5] |
| TGF-βR1 | Suppressed mRNA and protein expression | [2][3][4][5] | |
| Smad2 | Suppressed mRNA and protein expression | [2][3][4][5] | |
| Smad3 | Suppressed mRNA and protein expression | [2][3][4][5] | |
| Smad4 | Suppressed mRNA and protein expression | [2][3][4][5] | |
| Smad6 | Promoted protein expression | [2][3][4][5] | |
| Smad9 | Suppressed mRNA and protein expression | [2][3][4][5] | |
| Cell Cycle Regulation | Cyclin D1, B1, A1, E1 | Decreased protein expression | [2][3][4][5] |
| CDK1, CDK4, CDK6 | Decreased protein expression | [2][3][4][5] | |
| P16, P21, P27 | Increased protein expression | [2][3][4][5] | |
| Proliferation Markers | PCNA, Ki67 | Decreased protein expression | [1] |
| AR and SPHK2 Pathway | AR | Reduced protein expression | [6][7][8] |
| SPHK2 | Reduced protein expression | [6][7][8] | |
| E-cadherin, ZO-1 | Reduced protein expression | [6][7][8] | |
| N-cadherin, β-catenin, Vimentin, α-SMA | Promoted protein expression | [6][7][8] | |
| Invasion Markers | MMP2, MMP9, uPA | Reduced protein expression | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway in RCC.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Intragastric Gavage Technique for Controlled Helicobacter Infection in Mice [jove.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voluntary oral administration of drugs in mice [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lathyrol Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Lathyrol, a natural diterpene with potential applications in cancer treatment, using a robust and validated High-Performance Liquid Chromatography (HPLC) method.[1] This method is suitable for the analysis of Lathyrol analytical standards.
Introduction
Lathyrol is a diterpenoid compound isolated from plants of the Euphorbia genus.[2][3][4] These compounds have garnered significant interest in the scientific community for their diverse biological activities. Accurate and precise quantification of Lathyrol is crucial for research, quality control, and formulation development. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of a Lathyrol standard, providing the necessary parameters for chromatographic separation and quantification.
Experimental Protocol
Materials and Reagents
-
Lathyrol analytical standard (purity ≥98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. The following conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A) WaterB) Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis/PDA Detector |
| Wavelength | 251 nm (based on UV absorbance of similar diterpenes)[5] or 272 nm (for related diterpenoids)[3] |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Lathyrol analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 65:35) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
For the analysis of a Lathyrol standard, the prepared working standard solutions can be directly injected after filtration through a 0.22 µm syringe filter.
Method Validation Summary
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The quantitative data for the HPLC method for Lathyrol quantification is summarized in the table below. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | Approximately 0.1 µg/mL |
| Limit of Quantification (LOQ) | Approximately 0.3 µg/mL |
| Retention Time | Approximately 7.5 min (indicative) |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC quantification of a Lathyrol standard.
Caption: Experimental workflow for the HPLC quantification of Lathyrol standard.
This application note provides a comprehensive and detailed protocol for the quantification of a Lathyrol standard using HPLC. The method is straightforward, robust, and suitable for routine analysis in a research or quality control setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative characteristic of the inflammatory diterpenes in the roots of Euphorbia fischeriana with different preparation method using HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. New Cytotoxic Premyrsinane-Type Diterpenes from Euphorbia aleppica Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lathyrol Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Lathyrol, a natural diterpene with potential applications in cancer treatment, using a robust and validated High-Performance Liquid Chromatography (HPLC) method.[1] This method is suitable for the analysis of Lathyrol analytical standards.
Introduction
Lathyrol is a diterpenoid compound isolated from plants of the Euphorbia genus.[2][3][4] These compounds have garnered significant interest in the scientific community for their diverse biological activities. Accurate and precise quantification of Lathyrol is crucial for research, quality control, and formulation development. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of a Lathyrol standard, providing the necessary parameters for chromatographic separation and quantification.
Experimental Protocol
Materials and Reagents
-
Lathyrol analytical standard (purity ≥98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. The following conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A) WaterB) Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis/PDA Detector |
| Wavelength | 251 nm (based on UV absorbance of similar diterpenes)[5] or 272 nm (for related diterpenoids)[3] |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Lathyrol analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 65:35) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
For the analysis of a Lathyrol standard, the prepared working standard solutions can be directly injected after filtration through a 0.22 µm syringe filter.
Method Validation Summary
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The quantitative data for the HPLC method for Lathyrol quantification is summarized in the table below. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | Approximately 0.1 µg/mL |
| Limit of Quantification (LOQ) | Approximately 0.3 µg/mL |
| Retention Time | Approximately 7.5 min (indicative) |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC quantification of a Lathyrol standard.
Caption: Experimental workflow for the HPLC quantification of Lathyrol standard.
This application note provides a comprehensive and detailed protocol for the quantification of a Lathyrol standard using HPLC. The method is straightforward, robust, and suitable for routine analysis in a research or quality control setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative characteristic of the inflammatory diterpenes in the roots of Euphorbia fischeriana with different preparation method using HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. New Cytotoxic Premyrsinane-Type Diterpenes from Euphorbia aleppica Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lathyrol Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Lathyrol, a natural diterpene with potential applications in cancer treatment, using a robust and validated High-Performance Liquid Chromatography (HPLC) method.[1] This method is suitable for the analysis of Lathyrol analytical standards.
Introduction
Lathyrol is a diterpenoid compound isolated from plants of the Euphorbia genus.[2][3][4] These compounds have garnered significant interest in the scientific community for their diverse biological activities. Accurate and precise quantification of Lathyrol is crucial for research, quality control, and formulation development. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of a Lathyrol standard, providing the necessary parameters for chromatographic separation and quantification.
Experimental Protocol
Materials and Reagents
-
Lathyrol analytical standard (purity ≥98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. The following conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A) WaterB) Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis/PDA Detector |
| Wavelength | 251 nm (based on UV absorbance of similar diterpenes)[5] or 272 nm (for related diterpenoids)[3] |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Lathyrol analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 65:35) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
For the analysis of a Lathyrol standard, the prepared working standard solutions can be directly injected after filtration through a 0.22 µm syringe filter.
Method Validation Summary
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The quantitative data for the HPLC method for Lathyrol quantification is summarized in the table below. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | Approximately 0.1 µg/mL |
| Limit of Quantification (LOQ) | Approximately 0.3 µg/mL |
| Retention Time | Approximately 7.5 min (indicative) |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC quantification of a Lathyrol standard.
Caption: Experimental workflow for the HPLC quantification of Lathyrol standard.
This application note provides a comprehensive and detailed protocol for the quantification of a Lathyrol standard using HPLC. The method is straightforward, robust, and suitable for routine analysis in a research or quality control setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative characteristic of the inflammatory diterpenes in the roots of Euphorbia fischeriana with different preparation method using HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. New Cytotoxic Premyrsinane-Type Diterpenes from Euphorbia aleppica Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
Mass Spectrometry Analysis of Lathyrol (Standard): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrol is a diterpenoid natural product isolated from plants of the Euphorbia genus. It serves as the structural core for a class of lathyrane diterpenoids that have garnered significant interest due to their potent anti-inflammatory and anticancer properties. As a reference standard, Lathyrol is crucial for the accurate identification and quantification of this compound in complex matrices, including botanical extracts and biological samples. This document provides detailed application notes and protocols for the mass spectrometry analysis of Lathyrol, designed to guide researchers in developing robust analytical methods.
Physicochemical Properties of Lathyrol
A foundational understanding of Lathyrol's properties is essential for method development.
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₄ |
| Molecular Weight | 334.45 g/mol |
| CAS Number | 34420-19-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents |
Application Note: LC-MS/MS for the Quantitative Analysis of Lathyrol
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the selective and sensitive quantification of Lathyrol. The following provides a general framework for method development.
Chromatographic Conditions
Due to the non-polar nature of the diterpenoid backbone, reversed-phase chromatography is highly effective for the separation of Lathyrol from complex matrices.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 50% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry Conditions
Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of diterpenoids like Lathyrol.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Proposed MRM Transitions for Lathyrol
While specific, experimentally determined fragmentation data for Lathyrol is not widely published, theoretical transitions can be proposed based on its structure. The protonated molecule [M+H]⁺ is expected at m/z 335.2. Collision-induced dissociation (CID) would likely involve the loss of water molecules from the hydroxyl groups.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Estimated |
| 335.2 | 317.2 | 15 |
| 335.2 | 299.2 | 25 |
| 335.2 | 281.2 | 35 |
Note: These transitions are proposed and require experimental optimization.
Experimental Protocols
Protocol 1: Preparation of Lathyrol Standard Stock and Working Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lathyrol standard and dissolve it in 1 mL of methanol (B129727) or DMSO.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
Protocol 2: Sample Preparation from a Plant Matrix
-
Extraction: Homogenize 1 g of the dried plant material and extract with 10 mL of methanol by sonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
Dilution: Dilute the filtered extract with the initial mobile phase conditions before injection into the LC-MS/MS system.
Protocol 3: Sample Preparation from a Biological Matrix (e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Experimental Workflow
Mass Spectrometry Analysis of Lathyrol (Standard): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrol is a diterpenoid natural product isolated from plants of the Euphorbia genus. It serves as the structural core for a class of lathyrane diterpenoids that have garnered significant interest due to their potent anti-inflammatory and anticancer properties. As a reference standard, Lathyrol is crucial for the accurate identification and quantification of this compound in complex matrices, including botanical extracts and biological samples. This document provides detailed application notes and protocols for the mass spectrometry analysis of Lathyrol, designed to guide researchers in developing robust analytical methods.
Physicochemical Properties of Lathyrol
A foundational understanding of Lathyrol's properties is essential for method development.
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₄ |
| Molecular Weight | 334.45 g/mol |
| CAS Number | 34420-19-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents |
Application Note: LC-MS/MS for the Quantitative Analysis of Lathyrol
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the selective and sensitive quantification of Lathyrol. The following provides a general framework for method development.
Chromatographic Conditions
Due to the non-polar nature of the diterpenoid backbone, reversed-phase chromatography is highly effective for the separation of Lathyrol from complex matrices.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 50% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry Conditions
Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of diterpenoids like Lathyrol.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Proposed MRM Transitions for Lathyrol
While specific, experimentally determined fragmentation data for Lathyrol is not widely published, theoretical transitions can be proposed based on its structure. The protonated molecule [M+H]⁺ is expected at m/z 335.2. Collision-induced dissociation (CID) would likely involve the loss of water molecules from the hydroxyl groups.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Estimated |
| 335.2 | 317.2 | 15 |
| 335.2 | 299.2 | 25 |
| 335.2 | 281.2 | 35 |
Note: These transitions are proposed and require experimental optimization.
Experimental Protocols
Protocol 1: Preparation of Lathyrol Standard Stock and Working Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lathyrol standard and dissolve it in 1 mL of methanol (B129727) or DMSO.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
Protocol 2: Sample Preparation from a Plant Matrix
-
Extraction: Homogenize 1 g of the dried plant material and extract with 10 mL of methanol by sonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
Dilution: Dilute the filtered extract with the initial mobile phase conditions before injection into the LC-MS/MS system.
Protocol 3: Sample Preparation from a Biological Matrix (e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Experimental Workflow
Mass Spectrometry Analysis of Lathyrol (Standard): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrol is a diterpenoid natural product isolated from plants of the Euphorbia genus. It serves as the structural core for a class of lathyrane diterpenoids that have garnered significant interest due to their potent anti-inflammatory and anticancer properties. As a reference standard, Lathyrol is crucial for the accurate identification and quantification of this compound in complex matrices, including botanical extracts and biological samples. This document provides detailed application notes and protocols for the mass spectrometry analysis of Lathyrol, designed to guide researchers in developing robust analytical methods.
Physicochemical Properties of Lathyrol
A foundational understanding of Lathyrol's properties is essential for method development.
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₄ |
| Molecular Weight | 334.45 g/mol |
| CAS Number | 34420-19-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents |
Application Note: LC-MS/MS for the Quantitative Analysis of Lathyrol
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the selective and sensitive quantification of Lathyrol. The following provides a general framework for method development.
Chromatographic Conditions
Due to the non-polar nature of the diterpenoid backbone, reversed-phase chromatography is highly effective for the separation of Lathyrol from complex matrices.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 50% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry Conditions
Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of diterpenoids like Lathyrol.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Proposed MRM Transitions for Lathyrol
While specific, experimentally determined fragmentation data for Lathyrol is not widely published, theoretical transitions can be proposed based on its structure. The protonated molecule [M+H]⁺ is expected at m/z 335.2. Collision-induced dissociation (CID) would likely involve the loss of water molecules from the hydroxyl groups.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Estimated |
| 335.2 | 317.2 | 15 |
| 335.2 | 299.2 | 25 |
| 335.2 | 281.2 | 35 |
Note: These transitions are proposed and require experimental optimization.
Experimental Protocols
Protocol 1: Preparation of Lathyrol Standard Stock and Working Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lathyrol standard and dissolve it in 1 mL of methanol or DMSO.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
Protocol 2: Sample Preparation from a Plant Matrix
-
Extraction: Homogenize 1 g of the dried plant material and extract with 10 mL of methanol by sonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
Dilution: Dilute the filtered extract with the initial mobile phase conditions before injection into the LC-MS/MS system.
Protocol 3: Sample Preparation from a Biological Matrix (e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Experimental Workflow
Application Notes and Protocols: Lathyrol Treatment of Renca and 786-O Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Lathyrol on the Renca (murine renal cell carcinoma) and 786-O (human renal cell adenocarcinoma) cancer cell lines. The included data and protocols are compiled from recent studies and are intended to guide further research and development of Lathyrol as a potential therapeutic agent.
Quantitative Data Summary
Lathyrol has demonstrated significant anti-proliferative and pro-apoptotic effects on both Renca and 786-O cell lines. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of Lathyrol
| Cell Line | Assay | Parameter | Value (µg/mL) | Treatment Duration (hours) | Reference |
| 786-O | CCK-8 | IC25 | 202.66 | 24 | [1] |
| IC50 | 293.72 | 24 | [1] | ||
| IC75 | 340.86 | 24 | [1] | ||
| Renca | CCK-8 | IC values were comparable to 786-O cells. | Not specified | 24 | [2][3][4][5] |
Table 2: Effects of Lathyrol on Protein Expression in 786-O Cells
| Protein | Effect of Lathyrol Treatment | Method | Reference |
| Ki67 | Significant Reduction | Western Blot | [1] |
| Bcl-2 | Significant Reduction | Western Blot | [1] |
| Bax | Significant Increase | Western Blot | [1] |
| Cleaved Caspase-3 | Significant Increase | Western Blot | [1] |
| Cleaved Caspase-9 | Significant Increase | Western Blot | [1] |
| AR (Androgen Receptor) | Significant Increase | Western Blot | [1] |
| p-AR (Phosphorylated AR) | Significant Increase | Western Blot | [1] |
| MMP2 | Significant Reduction | Immunocytochemistry | [6] |
| MMP9 | Significant Reduction | Immunocytochemistry | [6] |
| p-Akt | Significant Reduction | Western Blot | [1] |
Table 3: Effects of Lathyrol on TGF-β/Smad Pathway in Renca Cells (In Vitro)
| Gene/Protein | mRNA Expression | Protein Expression | Reference |
| TGF-β1 | Increased | Increased | [2][3][4][5] |
| Smad2 | Increased | Suppressed | [2][3][4][5] |
| Smad3 | Increased | Suppressed | [2][3][4][5] |
| Smad4 | Increased | Suppressed | [2][3][4][5] |
| Smad6 | Not specified | Increased | [2][3][4][5] |
| Smad9 | Not specified | Suppressed | [2][3][4][5] |
Table 4: Effects of Lathyrol on Cell Cycle Proteins in Renca Cells (In Vitro)
| Protein | Effect of Lathyrol Treatment | Reference |
| Cyclin A1 | Decreased | [2] |
| Cyclin B1 | Decreased | [2] |
| Cyclin D1 | Decreased | [2] |
| Cyclin E1 | Decreased | [2] |
| CDK1 | Inhibited | [2] |
| CDK4 | Inhibited | [2] |
| CDK6 | Inhibited | [2] |
Table 5: Effects of Lathyrol in Renca Xenograft Mouse Model (In Vivo)
| Gene/Protein | mRNA Expression | Protein Expression | Reference |
| TGF-β1 | Suppressed | Suppressed | [2][3][4][5] |
| TGF-βR1 | Suppressed | Suppressed | [2][3][4][5] |
| Smad2 | Suppressed | Suppressed | [2][3][4][5] |
| Smad3 | Suppressed | Suppressed | [2][3][4][5] |
| Smad4 | Suppressed | Suppressed | [2][3][4][5] |
| Smad9 | Suppressed | Suppressed | [2][3][4][5] |
| Smad6 | Lower than control | Promoted | [2][3][4][5] |
| Cyclin D1, B1, A1, E1 | Not specified | Decreased | [2][3][4][5] |
| CDK6, CDK4, CDK1 | Not specified | Decreased | [2][3][4][5] |
| P16, P21, P27 | Not specified | Increased | [2][3][4][5] |
| AR, p-AR | Not specified | Inhibited | [7] |
Experimental Protocols
The following are detailed protocols for key experiments performed to assess the efficacy of Lathyrol.
Protocol 2.1: Cell Culture and Maintenance
-
Cell Lines:
-
Culture Medium:
-
Culture Conditions:
-
Passaging:
Protocol 2.2: Cell Viability (CCK-8) Assay
-
Cell Seeding:
-
Seed 786-O or Renca cells in 96-well plates at a density of 1 x 10^5 cells/mL.
-
-
Drug Preparation:
-
Treatment:
-
Measurement:
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
Protocol 2.3: Western Blot Analysis
-
Cell Lysis:
-
Treat cells with Lathyrol at the desired concentration (e.g., 300 µg/mL for 786-O) for 24 hours.[6]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, Cyclins, CDKs, Smads, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control like GAPDH to normalize protein expression levels.
-
Protocol 2.4: Apoptosis (TUNEL) Assay
-
Cell Preparation:
-
Treatment:
-
Treat cells with Lathyrol (e.g., 300 µg/mL) for 24 hours.[6]
-
-
Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform the TUNEL staining according to the manufacturer's instructions of the apoptosis detection kit.[1] This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP.
-
-
Imaging and Analysis:
-
Mount the coverslips on slides with a DAPI-containing mounting medium to visualize the nuclei.
-
Observe the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence.
-
Calculate the Apoptotic Fluorescence Intensity (AFI) to quantify apoptosis.[1]
-
Protocol 2.5: Renca Xenograft Mouse Model
-
Animal Model:
-
Use partially immunosuppressed BALB/c mice.[2]
-
-
Cell Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation. Begin treatment when tumors reach a volume of approximately 5 mm³.[7][8]
-
Randomly divide mice into groups:
-
Model Group: Gavage with normal saline.[7]
-
Lathyrol Group: Gavage with 20 mg/kg Lathyrol solution daily.[7]
-
Negative Control Group: Intraperitoneal injection of cisplatin (B142131) (2 mg/kg) on specified days (e.g., 0, 3, 7, 10, 14).[7]
-
-
-
Monitoring and Endpoint:
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action for Lathyrol and a general experimental workflow.
Caption: Lathyrol's multi-pathway inhibitory action on RCC cells.
Caption: Workflow for evaluating Lathyrol's anti-cancer efficacy.
References
- 1. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Correction: Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [frontiersin.org]
Application Notes and Protocols: Lathyrol Treatment of Renca and 786-O Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Lathyrol on the Renca (murine renal cell carcinoma) and 786-O (human renal cell adenocarcinoma) cancer cell lines. The included data and protocols are compiled from recent studies and are intended to guide further research and development of Lathyrol as a potential therapeutic agent.
Quantitative Data Summary
Lathyrol has demonstrated significant anti-proliferative and pro-apoptotic effects on both Renca and 786-O cell lines. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of Lathyrol
| Cell Line | Assay | Parameter | Value (µg/mL) | Treatment Duration (hours) | Reference |
| 786-O | CCK-8 | IC25 | 202.66 | 24 | [1] |
| IC50 | 293.72 | 24 | [1] | ||
| IC75 | 340.86 | 24 | [1] | ||
| Renca | CCK-8 | IC values were comparable to 786-O cells. | Not specified | 24 | [2][3][4][5] |
Table 2: Effects of Lathyrol on Protein Expression in 786-O Cells
| Protein | Effect of Lathyrol Treatment | Method | Reference |
| Ki67 | Significant Reduction | Western Blot | [1] |
| Bcl-2 | Significant Reduction | Western Blot | [1] |
| Bax | Significant Increase | Western Blot | [1] |
| Cleaved Caspase-3 | Significant Increase | Western Blot | [1] |
| Cleaved Caspase-9 | Significant Increase | Western Blot | [1] |
| AR (Androgen Receptor) | Significant Increase | Western Blot | [1] |
| p-AR (Phosphorylated AR) | Significant Increase | Western Blot | [1] |
| MMP2 | Significant Reduction | Immunocytochemistry | [6] |
| MMP9 | Significant Reduction | Immunocytochemistry | [6] |
| p-Akt | Significant Reduction | Western Blot | [1] |
Table 3: Effects of Lathyrol on TGF-β/Smad Pathway in Renca Cells (In Vitro)
| Gene/Protein | mRNA Expression | Protein Expression | Reference |
| TGF-β1 | Increased | Increased | [2][3][4][5] |
| Smad2 | Increased | Suppressed | [2][3][4][5] |
| Smad3 | Increased | Suppressed | [2][3][4][5] |
| Smad4 | Increased | Suppressed | [2][3][4][5] |
| Smad6 | Not specified | Increased | [2][3][4][5] |
| Smad9 | Not specified | Suppressed | [2][3][4][5] |
Table 4: Effects of Lathyrol on Cell Cycle Proteins in Renca Cells (In Vitro)
| Protein | Effect of Lathyrol Treatment | Reference |
| Cyclin A1 | Decreased | [2] |
| Cyclin B1 | Decreased | [2] |
| Cyclin D1 | Decreased | [2] |
| Cyclin E1 | Decreased | [2] |
| CDK1 | Inhibited | [2] |
| CDK4 | Inhibited | [2] |
| CDK6 | Inhibited | [2] |
Table 5: Effects of Lathyrol in Renca Xenograft Mouse Model (In Vivo)
| Gene/Protein | mRNA Expression | Protein Expression | Reference |
| TGF-β1 | Suppressed | Suppressed | [2][3][4][5] |
| TGF-βR1 | Suppressed | Suppressed | [2][3][4][5] |
| Smad2 | Suppressed | Suppressed | [2][3][4][5] |
| Smad3 | Suppressed | Suppressed | [2][3][4][5] |
| Smad4 | Suppressed | Suppressed | [2][3][4][5] |
| Smad9 | Suppressed | Suppressed | [2][3][4][5] |
| Smad6 | Lower than control | Promoted | [2][3][4][5] |
| Cyclin D1, B1, A1, E1 | Not specified | Decreased | [2][3][4][5] |
| CDK6, CDK4, CDK1 | Not specified | Decreased | [2][3][4][5] |
| P16, P21, P27 | Not specified | Increased | [2][3][4][5] |
| AR, p-AR | Not specified | Inhibited | [7] |
Experimental Protocols
The following are detailed protocols for key experiments performed to assess the efficacy of Lathyrol.
Protocol 2.1: Cell Culture and Maintenance
-
Cell Lines:
-
Culture Medium:
-
Culture Conditions:
-
Passaging:
Protocol 2.2: Cell Viability (CCK-8) Assay
-
Cell Seeding:
-
Seed 786-O or Renca cells in 96-well plates at a density of 1 x 10^5 cells/mL.
-
-
Drug Preparation:
-
Treatment:
-
Measurement:
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
Protocol 2.3: Western Blot Analysis
-
Cell Lysis:
-
Treat cells with Lathyrol at the desired concentration (e.g., 300 µg/mL for 786-O) for 24 hours.[6]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, Cyclins, CDKs, Smads, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control like GAPDH to normalize protein expression levels.
-
Protocol 2.4: Apoptosis (TUNEL) Assay
-
Cell Preparation:
-
Treatment:
-
Treat cells with Lathyrol (e.g., 300 µg/mL) for 24 hours.[6]
-
-
Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform the TUNEL staining according to the manufacturer's instructions of the apoptosis detection kit.[1] This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP.
-
-
Imaging and Analysis:
-
Mount the coverslips on slides with a DAPI-containing mounting medium to visualize the nuclei.
-
Observe the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence.
-
Calculate the Apoptotic Fluorescence Intensity (AFI) to quantify apoptosis.[1]
-
Protocol 2.5: Renca Xenograft Mouse Model
-
Animal Model:
-
Use partially immunosuppressed BALB/c mice.[2]
-
-
Cell Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation. Begin treatment when tumors reach a volume of approximately 5 mm³.[7][8]
-
Randomly divide mice into groups:
-
Model Group: Gavage with normal saline.[7]
-
Lathyrol Group: Gavage with 20 mg/kg Lathyrol solution daily.[7]
-
Negative Control Group: Intraperitoneal injection of cisplatin (B142131) (2 mg/kg) on specified days (e.g., 0, 3, 7, 10, 14).[7]
-
-
-
Monitoring and Endpoint:
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action for Lathyrol and a general experimental workflow.
Caption: Lathyrol's multi-pathway inhibitory action on RCC cells.
Caption: Workflow for evaluating Lathyrol's anti-cancer efficacy.
References
- 1. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Correction: Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [frontiersin.org]
Application Notes and Protocols: Lathyrol Treatment of Renca and 786-O Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Lathyrol on the Renca (murine renal cell carcinoma) and 786-O (human renal cell adenocarcinoma) cancer cell lines. The included data and protocols are compiled from recent studies and are intended to guide further research and development of Lathyrol as a potential therapeutic agent.
Quantitative Data Summary
Lathyrol has demonstrated significant anti-proliferative and pro-apoptotic effects on both Renca and 786-O cell lines. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of Lathyrol
| Cell Line | Assay | Parameter | Value (µg/mL) | Treatment Duration (hours) | Reference |
| 786-O | CCK-8 | IC25 | 202.66 | 24 | [1] |
| IC50 | 293.72 | 24 | [1] | ||
| IC75 | 340.86 | 24 | [1] | ||
| Renca | CCK-8 | IC values were comparable to 786-O cells. | Not specified | 24 | [2][3][4][5] |
Table 2: Effects of Lathyrol on Protein Expression in 786-O Cells
| Protein | Effect of Lathyrol Treatment | Method | Reference |
| Ki67 | Significant Reduction | Western Blot | [1] |
| Bcl-2 | Significant Reduction | Western Blot | [1] |
| Bax | Significant Increase | Western Blot | [1] |
| Cleaved Caspase-3 | Significant Increase | Western Blot | [1] |
| Cleaved Caspase-9 | Significant Increase | Western Blot | [1] |
| AR (Androgen Receptor) | Significant Increase | Western Blot | [1] |
| p-AR (Phosphorylated AR) | Significant Increase | Western Blot | [1] |
| MMP2 | Significant Reduction | Immunocytochemistry | [6] |
| MMP9 | Significant Reduction | Immunocytochemistry | [6] |
| p-Akt | Significant Reduction | Western Blot | [1] |
Table 3: Effects of Lathyrol on TGF-β/Smad Pathway in Renca Cells (In Vitro)
| Gene/Protein | mRNA Expression | Protein Expression | Reference |
| TGF-β1 | Increased | Increased | [2][3][4][5] |
| Smad2 | Increased | Suppressed | [2][3][4][5] |
| Smad3 | Increased | Suppressed | [2][3][4][5] |
| Smad4 | Increased | Suppressed | [2][3][4][5] |
| Smad6 | Not specified | Increased | [2][3][4][5] |
| Smad9 | Not specified | Suppressed | [2][3][4][5] |
Table 4: Effects of Lathyrol on Cell Cycle Proteins in Renca Cells (In Vitro)
| Protein | Effect of Lathyrol Treatment | Reference |
| Cyclin A1 | Decreased | [2] |
| Cyclin B1 | Decreased | [2] |
| Cyclin D1 | Decreased | [2] |
| Cyclin E1 | Decreased | [2] |
| CDK1 | Inhibited | [2] |
| CDK4 | Inhibited | [2] |
| CDK6 | Inhibited | [2] |
Table 5: Effects of Lathyrol in Renca Xenograft Mouse Model (In Vivo)
| Gene/Protein | mRNA Expression | Protein Expression | Reference |
| TGF-β1 | Suppressed | Suppressed | [2][3][4][5] |
| TGF-βR1 | Suppressed | Suppressed | [2][3][4][5] |
| Smad2 | Suppressed | Suppressed | [2][3][4][5] |
| Smad3 | Suppressed | Suppressed | [2][3][4][5] |
| Smad4 | Suppressed | Suppressed | [2][3][4][5] |
| Smad9 | Suppressed | Suppressed | [2][3][4][5] |
| Smad6 | Lower than control | Promoted | [2][3][4][5] |
| Cyclin D1, B1, A1, E1 | Not specified | Decreased | [2][3][4][5] |
| CDK6, CDK4, CDK1 | Not specified | Decreased | [2][3][4][5] |
| P16, P21, P27 | Not specified | Increased | [2][3][4][5] |
| AR, p-AR | Not specified | Inhibited | [7] |
Experimental Protocols
The following are detailed protocols for key experiments performed to assess the efficacy of Lathyrol.
Protocol 2.1: Cell Culture and Maintenance
-
Cell Lines:
-
Culture Medium:
-
Culture Conditions:
-
Passaging:
Protocol 2.2: Cell Viability (CCK-8) Assay
-
Cell Seeding:
-
Seed 786-O or Renca cells in 96-well plates at a density of 1 x 10^5 cells/mL.
-
-
Drug Preparation:
-
Treatment:
-
Measurement:
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
Protocol 2.3: Western Blot Analysis
-
Cell Lysis:
-
Treat cells with Lathyrol at the desired concentration (e.g., 300 µg/mL for 786-O) for 24 hours.[6]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, Cyclins, CDKs, Smads, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control like GAPDH to normalize protein expression levels.
-
Protocol 2.4: Apoptosis (TUNEL) Assay
-
Cell Preparation:
-
Treatment:
-
Treat cells with Lathyrol (e.g., 300 µg/mL) for 24 hours.[6]
-
-
Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform the TUNEL staining according to the manufacturer's instructions of the apoptosis detection kit.[1] This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP.
-
-
Imaging and Analysis:
-
Mount the coverslips on slides with a DAPI-containing mounting medium to visualize the nuclei.
-
Observe the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence.
-
Calculate the Apoptotic Fluorescence Intensity (AFI) to quantify apoptosis.[1]
-
Protocol 2.5: Renca Xenograft Mouse Model
-
Animal Model:
-
Use partially immunosuppressed BALB/c mice.[2]
-
-
Cell Implantation:
-
Tumor Growth and Treatment:
-
Monitoring and Endpoint:
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action for Lathyrol and a general experimental workflow.
Caption: Lathyrol's multi-pathway inhibitory action on RCC cells.
Caption: Workflow for evaluating Lathyrol's anti-cancer efficacy.
References
- 1. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Correction: Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [frontiersin.org]
Application Notes: Lathyrol's Anti-Tumor Activity in A549 Lung Cancer Cells
Introduction
Lathyrol, a natural diterpenoid isolated from the seeds of Euphorbia lathyris L. (Caper Euphorbia Seed), has emerged as a compound of interest in oncological research.[1][2] Studies have demonstrated its potential as an anti-tumor agent, particularly against non-small cell lung cancer (NSCLC). This document provides a detailed overview of the application of Lathyrol and its derivatives in the A549 human lung adenocarcinoma cell line, a widely used model for NSCLC studies. The notes cover its mechanisms of action, quantitative effects, and detailed protocols for key experimental assays.
Mechanisms of Action in A549 Cells
Research indicates that Lathyrol and its derivatives exert their anti-cancer effects on A549 cells through multiple signaling pathways, primarily leading to the induction of apoptosis and inhibition of cell proliferation and migration.
-
Mitochondrial-Mediated Apoptosis: A derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[1] The process is initiated by an increase in reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential (ΔΨm).[1] This disruption facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1]
-
Endoplasmic Reticulum (ER) Stress: Lathyrol targets the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to its inhibition.[2] This disrupts calcium homeostasis, causing a depletion of the ER Ca2+ pool and a sustained increase in cytoplasmic Ca2+ levels.[2] The resulting ER stress triggers the unfolded protein response (UPR), evidenced by the upregulation of key stress sensor proteins GRP78, PERK, p-eIF2α, ATF4, and the pro-apoptotic factor CHOP, ultimately leading to apoptosis.[2]
-
STAT3 Pathway Inhibition: Lathyrol has been identified as an inhibitor of the STAT3 DNA binding domain.[3] While it does not appear to affect STAT3 phosphorylation or dimerization, its binding to the DNA binding domain is sufficient to induce apoptosis, as indicated by the increased expression of cleaved caspase-3.[3]
-
Inhibition of Migration and Invasion: Lathyrol derivatives can also suppress the migratory and invasive capabilities of A549 cells.[4] This is achieved by modulating the expression of genes involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Observed effects include the downregulation of integrin α2, integrin β1, MMP2, MMP9, β-catenin, and N-cadherin, alongside an increase in E-cadherin expression.[4]
Data Presentation
The following tables summarize the quantitative effects of Lathyrol derivatives on A549 lung cancer cells as reported in the literature.
Table 1: Cytotoxicity of Lathyrol Derivative (DEFL1) in A549 Cells
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | A549 | 17.51 ± 0.85 | [1] |
Table 2: Effect of DEFL1 (18.0 µM) on Caspase Activity in A549 Cells Over Time
| Time (hours) | Caspase-9 Activity (% of Control) | Caspase-3 Activity (% of Control) | Reference |
| 12 | 160.19 ± 12.31 | 112.50 ± 6.82 | [1] |
| 24 | 237.76 ± 8.92 | 215.97 ± 29.86 | [1] |
| 36 | 305.14 ± 18.34 | 364.43 ± 31.98 | [1] |
| 48 | 380.06 ± 9.98 | 500.56 ± 19.01 | [1] |
Visualized Pathways and Workflows
Caption: Mitochondrial apoptosis pathway induced by a Lathyrol derivative in A549 cells.
Caption: ER stress-mediated apoptosis induced by Lathyrol via SERCA2 inhibition.
Caption: General experimental workflow for evaluating Lathyrol's effects on A549 cells.
Experimental Protocols
Here are detailed protocols for the key experiments used to characterize the effects of Lathyrol on A549 cells.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
A549 cells
-
Complete medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Lathyrol stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of Lathyrol in complete medium. Replace the medium in each well with 100 µL of the Lathyrol dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest Lathyrol dose) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Wound Healing (Scratch) Assay
This assay assesses cell migration.
Materials:
-
A549 cells
-
6-well plates
-
Sterile 200 µL pipette tips
-
Lathyrol
-
Serum-free medium
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and grow to ~90-100% confluency.
-
Scratching: Create a straight "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add serum-free medium containing different concentrations of Lathyrol or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at each time point. The migration rate can be quantified by the change in the wound area over time.
Protocol 3: Apoptosis Detection by Hoechst 33258 Staining
This method visualizes nuclear morphology changes characteristic of apoptosis.
Materials:
-
A549 cells grown on coverslips in 6-well plates
-
Lathyrol
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33258 staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed A549 cells on sterile coverslips in 6-well plates. After 24 hours, treat with Lathyrol or vehicle for the desired time (e.g., 24 or 48 hours).[1]
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash twice with PBS.
-
Staining: Add Hoechst 33258 solution and incubate for 10 minutes in the dark at room temperature.
-
Mounting: Wash again with PBS, then mount the coverslips onto microscope slides.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will display condensed or fragmented nuclei with bright blue fluorescence, whereas normal cells will have uniformly stained, round nuclei.
Protocol 4: Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins (e.g., Caspases, Bcl-2 family, ER stress markers).
Materials:
-
Treated and untreated A549 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.
References
- 1. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of lathyrol derivatives on non-small cell lung cancer and the possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lathyrol's Anti-Tumor Activity in A549 Lung Cancer Cells
Introduction
Lathyrol, a natural diterpenoid isolated from the seeds of Euphorbia lathyris L. (Caper Euphorbia Seed), has emerged as a compound of interest in oncological research.[1][2] Studies have demonstrated its potential as an anti-tumor agent, particularly against non-small cell lung cancer (NSCLC). This document provides a detailed overview of the application of Lathyrol and its derivatives in the A549 human lung adenocarcinoma cell line, a widely used model for NSCLC studies. The notes cover its mechanisms of action, quantitative effects, and detailed protocols for key experimental assays.
Mechanisms of Action in A549 Cells
Research indicates that Lathyrol and its derivatives exert their anti-cancer effects on A549 cells through multiple signaling pathways, primarily leading to the induction of apoptosis and inhibition of cell proliferation and migration.
-
Mitochondrial-Mediated Apoptosis: A derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[1] The process is initiated by an increase in reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential (ΔΨm).[1] This disruption facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1]
-
Endoplasmic Reticulum (ER) Stress: Lathyrol targets the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to its inhibition.[2] This disrupts calcium homeostasis, causing a depletion of the ER Ca2+ pool and a sustained increase in cytoplasmic Ca2+ levels.[2] The resulting ER stress triggers the unfolded protein response (UPR), evidenced by the upregulation of key stress sensor proteins GRP78, PERK, p-eIF2α, ATF4, and the pro-apoptotic factor CHOP, ultimately leading to apoptosis.[2]
-
STAT3 Pathway Inhibition: Lathyrol has been identified as an inhibitor of the STAT3 DNA binding domain.[3] While it does not appear to affect STAT3 phosphorylation or dimerization, its binding to the DNA binding domain is sufficient to induce apoptosis, as indicated by the increased expression of cleaved caspase-3.[3]
-
Inhibition of Migration and Invasion: Lathyrol derivatives can also suppress the migratory and invasive capabilities of A549 cells.[4] This is achieved by modulating the expression of genes involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Observed effects include the downregulation of integrin α2, integrin β1, MMP2, MMP9, β-catenin, and N-cadherin, alongside an increase in E-cadherin expression.[4]
Data Presentation
The following tables summarize the quantitative effects of Lathyrol derivatives on A549 lung cancer cells as reported in the literature.
Table 1: Cytotoxicity of Lathyrol Derivative (DEFL1) in A549 Cells
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | A549 | 17.51 ± 0.85 | [1] |
Table 2: Effect of DEFL1 (18.0 µM) on Caspase Activity in A549 Cells Over Time
| Time (hours) | Caspase-9 Activity (% of Control) | Caspase-3 Activity (% of Control) | Reference |
| 12 | 160.19 ± 12.31 | 112.50 ± 6.82 | [1] |
| 24 | 237.76 ± 8.92 | 215.97 ± 29.86 | [1] |
| 36 | 305.14 ± 18.34 | 364.43 ± 31.98 | [1] |
| 48 | 380.06 ± 9.98 | 500.56 ± 19.01 | [1] |
Visualized Pathways and Workflows
Caption: Mitochondrial apoptosis pathway induced by a Lathyrol derivative in A549 cells.
Caption: ER stress-mediated apoptosis induced by Lathyrol via SERCA2 inhibition.
Caption: General experimental workflow for evaluating Lathyrol's effects on A549 cells.
Experimental Protocols
Here are detailed protocols for the key experiments used to characterize the effects of Lathyrol on A549 cells.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
A549 cells
-
Complete medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Lathyrol stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of Lathyrol in complete medium. Replace the medium in each well with 100 µL of the Lathyrol dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest Lathyrol dose) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Wound Healing (Scratch) Assay
This assay assesses cell migration.
Materials:
-
A549 cells
-
6-well plates
-
Sterile 200 µL pipette tips
-
Lathyrol
-
Serum-free medium
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and grow to ~90-100% confluency.
-
Scratching: Create a straight "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add serum-free medium containing different concentrations of Lathyrol or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at each time point. The migration rate can be quantified by the change in the wound area over time.
Protocol 3: Apoptosis Detection by Hoechst 33258 Staining
This method visualizes nuclear morphology changes characteristic of apoptosis.
Materials:
-
A549 cells grown on coverslips in 6-well plates
-
Lathyrol
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33258 staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed A549 cells on sterile coverslips in 6-well plates. After 24 hours, treat with Lathyrol or vehicle for the desired time (e.g., 24 or 48 hours).[1]
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash twice with PBS.
-
Staining: Add Hoechst 33258 solution and incubate for 10 minutes in the dark at room temperature.
-
Mounting: Wash again with PBS, then mount the coverslips onto microscope slides.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will display condensed or fragmented nuclei with bright blue fluorescence, whereas normal cells will have uniformly stained, round nuclei.
Protocol 4: Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins (e.g., Caspases, Bcl-2 family, ER stress markers).
Materials:
-
Treated and untreated A549 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.
References
- 1. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of lathyrol derivatives on non-small cell lung cancer and the possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lathyrol's Anti-Tumor Activity in A549 Lung Cancer Cells
Introduction
Lathyrol, a natural diterpenoid isolated from the seeds of Euphorbia lathyris L. (Caper Euphorbia Seed), has emerged as a compound of interest in oncological research.[1][2] Studies have demonstrated its potential as an anti-tumor agent, particularly against non-small cell lung cancer (NSCLC). This document provides a detailed overview of the application of Lathyrol and its derivatives in the A549 human lung adenocarcinoma cell line, a widely used model for NSCLC studies. The notes cover its mechanisms of action, quantitative effects, and detailed protocols for key experimental assays.
Mechanisms of Action in A549 Cells
Research indicates that Lathyrol and its derivatives exert their anti-cancer effects on A549 cells through multiple signaling pathways, primarily leading to the induction of apoptosis and inhibition of cell proliferation and migration.
-
Mitochondrial-Mediated Apoptosis: A derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[1] The process is initiated by an increase in reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential (ΔΨm).[1] This disruption facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1]
-
Endoplasmic Reticulum (ER) Stress: Lathyrol targets the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to its inhibition.[2] This disrupts calcium homeostasis, causing a depletion of the ER Ca2+ pool and a sustained increase in cytoplasmic Ca2+ levels.[2] The resulting ER stress triggers the unfolded protein response (UPR), evidenced by the upregulation of key stress sensor proteins GRP78, PERK, p-eIF2α, ATF4, and the pro-apoptotic factor CHOP, ultimately leading to apoptosis.[2]
-
STAT3 Pathway Inhibition: Lathyrol has been identified as an inhibitor of the STAT3 DNA binding domain.[3] While it does not appear to affect STAT3 phosphorylation or dimerization, its binding to the DNA binding domain is sufficient to induce apoptosis, as indicated by the increased expression of cleaved caspase-3.[3]
-
Inhibition of Migration and Invasion: Lathyrol derivatives can also suppress the migratory and invasive capabilities of A549 cells.[4] This is achieved by modulating the expression of genes involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Observed effects include the downregulation of integrin α2, integrin β1, MMP2, MMP9, β-catenin, and N-cadherin, alongside an increase in E-cadherin expression.[4]
Data Presentation
The following tables summarize the quantitative effects of Lathyrol derivatives on A549 lung cancer cells as reported in the literature.
Table 1: Cytotoxicity of Lathyrol Derivative (DEFL1) in A549 Cells
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | A549 | 17.51 ± 0.85 | [1] |
Table 2: Effect of DEFL1 (18.0 µM) on Caspase Activity in A549 Cells Over Time
| Time (hours) | Caspase-9 Activity (% of Control) | Caspase-3 Activity (% of Control) | Reference |
| 12 | 160.19 ± 12.31 | 112.50 ± 6.82 | [1] |
| 24 | 237.76 ± 8.92 | 215.97 ± 29.86 | [1] |
| 36 | 305.14 ± 18.34 | 364.43 ± 31.98 | [1] |
| 48 | 380.06 ± 9.98 | 500.56 ± 19.01 | [1] |
Visualized Pathways and Workflows
Caption: Mitochondrial apoptosis pathway induced by a Lathyrol derivative in A549 cells.
Caption: ER stress-mediated apoptosis induced by Lathyrol via SERCA2 inhibition.
Caption: General experimental workflow for evaluating Lathyrol's effects on A549 cells.
Experimental Protocols
Here are detailed protocols for the key experiments used to characterize the effects of Lathyrol on A549 cells.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
A549 cells
-
Complete medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Lathyrol stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of Lathyrol in complete medium. Replace the medium in each well with 100 µL of the Lathyrol dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest Lathyrol dose) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Wound Healing (Scratch) Assay
This assay assesses cell migration.
Materials:
-
A549 cells
-
6-well plates
-
Sterile 200 µL pipette tips
-
Lathyrol
-
Serum-free medium
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and grow to ~90-100% confluency.
-
Scratching: Create a straight "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add serum-free medium containing different concentrations of Lathyrol or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at each time point. The migration rate can be quantified by the change in the wound area over time.
Protocol 3: Apoptosis Detection by Hoechst 33258 Staining
This method visualizes nuclear morphology changes characteristic of apoptosis.
Materials:
-
A549 cells grown on coverslips in 6-well plates
-
Lathyrol
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33258 staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed A549 cells on sterile coverslips in 6-well plates. After 24 hours, treat with Lathyrol or vehicle for the desired time (e.g., 24 or 48 hours).[1]
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash twice with PBS.
-
Staining: Add Hoechst 33258 solution and incubate for 10 minutes in the dark at room temperature.
-
Mounting: Wash again with PBS, then mount the coverslips onto microscope slides.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will display condensed or fragmented nuclei with bright blue fluorescence, whereas normal cells will have uniformly stained, round nuclei.
Protocol 4: Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins (e.g., Caspases, Bcl-2 family, ER stress markers).
Materials:
-
Treated and untreated A549 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.
References
- 1. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of lathyrol derivatives on non-small cell lung cancer and the possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol as a Tool for Studying Signal Transduction Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrol is a diterpenoid natural product isolated from the seeds of Euphorbia lathyris. It has garnered significant interest in the scientific community due to its potent biological activities, including anti-cancer and anti-inflammatory effects. These activities are primarily attributed to its ability to modulate key signal transduction pathways, making it a valuable tool for researchers studying cellular signaling and for professionals in drug development seeking novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing Lathyrol to investigate its effects on various signaling cascades.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Lathyrol and its derivatives against various cancer cell lines, providing a basis for selecting appropriate concentrations for in vitro studies.
| Compound | Cell Line | Effect | IC50 (µM) | Reference |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | A549 (Lung Carcinoma) | Growth Inhibition | 17.51 ± 0.85 | [1] |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | KB (Oral Carcinoma) | Growth Inhibition | 24.07 ± 1.06 | [1] |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | HCT116 (Colon Carcinoma) | Growth Inhibition | 27.18 ± 1.21 | [1] |
| Lathyrol | 786-O (Renal Cell Carcinoma) | Comparable to Renca cells | Not specified | |
| Lathyrol | Renca (Murine Renal Carcinoma) | Comparable to 786-O cells | Not specified |
Studied Signaling Pathways
Lathyrol has been demonstrated to modulate several critical signaling pathways involved in cancer progression and inflammation.
Androgen Receptor (AR) Signaling Pathway
Lathyrol has been shown to inhibit the malignant behavior of renal cell carcinoma (RCC) cells by affecting the expression of the androgen receptor (AR) and inhibiting AR signal transduction. This suggests its potential as a tool to study AR-dependent cancers.
TGF-β/Smad Signaling Pathway
In renal cell carcinoma, Lathyrol has been found to repress the expression of key proteins in the TGF-β/Smad signaling pathway. This impedes signal transduction, leading to cell cycle arrest and inhibition of proliferation.[2][3]
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis
Lathyrol can induce apoptosis in lung cancer cells by promoting endoplasmic reticulum (ER) stress.[4] It upregulates the expression of key ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4.[4] This is linked to its targeting of the SERCA2 pump, leading to a depletion of ER Ca2+ and a sustained increase in cytoplasmic Ca2+, ultimately triggering apoptosis.[4]
Ras/Raf/MEK/ERK and PKC Signaling Pathways
Currently, there is limited to no direct scientific evidence in the reviewed literature detailing the specific modulatory effects of Lathyrol on the Ras/Raf/MEK/ERK and Protein Kinase C (PKC) signaling pathways. Researchers investigating the broader effects of Lathyrol are encouraged to explore these pathways to further elucidate its mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of Lathyrol on the aforementioned signaling pathways.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Lathyrol on cancer cells and calculating the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., A549, 786-O)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lathyrol (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Lathyrol in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the Lathyrol-containing medium to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for analyzing the expression levels of key proteins in the AR, TGF-β/Smad, and ER stress pathways following Lathyrol treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-p-Smad2/3, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Wash Lathyrol-treated and control cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in cells treated with Lathyrol.
Materials:
-
Lathyrol-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of Lathyrol for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Conclusion
Lathyrol presents itself as a versatile and potent tool for investigating several crucial signal transduction pathways, particularly those implicated in cancer and inflammation. The provided data, diagrams, and protocols offer a solid foundation for researchers to design and execute experiments aimed at further understanding the molecular mechanisms of Lathyrol and exploring its therapeutic potential. Future research should also aim to clarify its role, if any, in modulating other key signaling networks such as the Ras/Raf/MEK/ERK and PKC pathways.
References
- 1. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Lathyrol as a Tool for Studying Signal Transduction Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrol is a diterpenoid natural product isolated from the seeds of Euphorbia lathyris. It has garnered significant interest in the scientific community due to its potent biological activities, including anti-cancer and anti-inflammatory effects. These activities are primarily attributed to its ability to modulate key signal transduction pathways, making it a valuable tool for researchers studying cellular signaling and for professionals in drug development seeking novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing Lathyrol to investigate its effects on various signaling cascades.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Lathyrol and its derivatives against various cancer cell lines, providing a basis for selecting appropriate concentrations for in vitro studies.
| Compound | Cell Line | Effect | IC50 (µM) | Reference |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | A549 (Lung Carcinoma) | Growth Inhibition | 17.51 ± 0.85 | [1] |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | KB (Oral Carcinoma) | Growth Inhibition | 24.07 ± 1.06 | [1] |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | HCT116 (Colon Carcinoma) | Growth Inhibition | 27.18 ± 1.21 | [1] |
| Lathyrol | 786-O (Renal Cell Carcinoma) | Comparable to Renca cells | Not specified | |
| Lathyrol | Renca (Murine Renal Carcinoma) | Comparable to 786-O cells | Not specified |
Studied Signaling Pathways
Lathyrol has been demonstrated to modulate several critical signaling pathways involved in cancer progression and inflammation.
Androgen Receptor (AR) Signaling Pathway
Lathyrol has been shown to inhibit the malignant behavior of renal cell carcinoma (RCC) cells by affecting the expression of the androgen receptor (AR) and inhibiting AR signal transduction. This suggests its potential as a tool to study AR-dependent cancers.
TGF-β/Smad Signaling Pathway
In renal cell carcinoma, Lathyrol has been found to repress the expression of key proteins in the TGF-β/Smad signaling pathway. This impedes signal transduction, leading to cell cycle arrest and inhibition of proliferation.[2][3]
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis
Lathyrol can induce apoptosis in lung cancer cells by promoting endoplasmic reticulum (ER) stress.[4] It upregulates the expression of key ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4.[4] This is linked to its targeting of the SERCA2 pump, leading to a depletion of ER Ca2+ and a sustained increase in cytoplasmic Ca2+, ultimately triggering apoptosis.[4]
Ras/Raf/MEK/ERK and PKC Signaling Pathways
Currently, there is limited to no direct scientific evidence in the reviewed literature detailing the specific modulatory effects of Lathyrol on the Ras/Raf/MEK/ERK and Protein Kinase C (PKC) signaling pathways. Researchers investigating the broader effects of Lathyrol are encouraged to explore these pathways to further elucidate its mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of Lathyrol on the aforementioned signaling pathways.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Lathyrol on cancer cells and calculating the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., A549, 786-O)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lathyrol (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Lathyrol in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the Lathyrol-containing medium to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for analyzing the expression levels of key proteins in the AR, TGF-β/Smad, and ER stress pathways following Lathyrol treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-p-Smad2/3, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Wash Lathyrol-treated and control cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in cells treated with Lathyrol.
Materials:
-
Lathyrol-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of Lathyrol for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Conclusion
Lathyrol presents itself as a versatile and potent tool for investigating several crucial signal transduction pathways, particularly those implicated in cancer and inflammation. The provided data, diagrams, and protocols offer a solid foundation for researchers to design and execute experiments aimed at further understanding the molecular mechanisms of Lathyrol and exploring its therapeutic potential. Future research should also aim to clarify its role, if any, in modulating other key signaling networks such as the Ras/Raf/MEK/ERK and PKC pathways.
References
- 1. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Lathyrol as a Tool for Studying Signal Transduction Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrol is a diterpenoid natural product isolated from the seeds of Euphorbia lathyris. It has garnered significant interest in the scientific community due to its potent biological activities, including anti-cancer and anti-inflammatory effects. These activities are primarily attributed to its ability to modulate key signal transduction pathways, making it a valuable tool for researchers studying cellular signaling and for professionals in drug development seeking novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing Lathyrol to investigate its effects on various signaling cascades.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Lathyrol and its derivatives against various cancer cell lines, providing a basis for selecting appropriate concentrations for in vitro studies.
| Compound | Cell Line | Effect | IC50 (µM) | Reference |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | A549 (Lung Carcinoma) | Growth Inhibition | 17.51 ± 0.85 | [1] |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | KB (Oral Carcinoma) | Growth Inhibition | 24.07 ± 1.06 | [1] |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | HCT116 (Colon Carcinoma) | Growth Inhibition | 27.18 ± 1.21 | [1] |
| Lathyrol | 786-O (Renal Cell Carcinoma) | Comparable to Renca cells | Not specified | |
| Lathyrol | Renca (Murine Renal Carcinoma) | Comparable to 786-O cells | Not specified |
Studied Signaling Pathways
Lathyrol has been demonstrated to modulate several critical signaling pathways involved in cancer progression and inflammation.
Androgen Receptor (AR) Signaling Pathway
Lathyrol has been shown to inhibit the malignant behavior of renal cell carcinoma (RCC) cells by affecting the expression of the androgen receptor (AR) and inhibiting AR signal transduction. This suggests its potential as a tool to study AR-dependent cancers.
TGF-β/Smad Signaling Pathway
In renal cell carcinoma, Lathyrol has been found to repress the expression of key proteins in the TGF-β/Smad signaling pathway. This impedes signal transduction, leading to cell cycle arrest and inhibition of proliferation.[2][3]
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis
Lathyrol can induce apoptosis in lung cancer cells by promoting endoplasmic reticulum (ER) stress.[4] It upregulates the expression of key ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4.[4] This is linked to its targeting of the SERCA2 pump, leading to a depletion of ER Ca2+ and a sustained increase in cytoplasmic Ca2+, ultimately triggering apoptosis.[4]
Ras/Raf/MEK/ERK and PKC Signaling Pathways
Currently, there is limited to no direct scientific evidence in the reviewed literature detailing the specific modulatory effects of Lathyrol on the Ras/Raf/MEK/ERK and Protein Kinase C (PKC) signaling pathways. Researchers investigating the broader effects of Lathyrol are encouraged to explore these pathways to further elucidate its mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of Lathyrol on the aforementioned signaling pathways.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Lathyrol on cancer cells and calculating the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., A549, 786-O)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lathyrol (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Lathyrol in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the Lathyrol-containing medium to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for analyzing the expression levels of key proteins in the AR, TGF-β/Smad, and ER stress pathways following Lathyrol treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-p-Smad2/3, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Wash Lathyrol-treated and control cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in cells treated with Lathyrol.
Materials:
-
Lathyrol-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of Lathyrol for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Conclusion
Lathyrol presents itself as a versatile and potent tool for investigating several crucial signal transduction pathways, particularly those implicated in cancer and inflammation. The provided data, diagrams, and protocols offer a solid foundation for researchers to design and execute experiments aimed at further understanding the molecular mechanisms of Lathyrol and exploring its therapeutic potential. Future research should also aim to clarify its role, if any, in modulating other key signaling networks such as the Ras/Raf/MEK/ERK and PKC pathways.
References
- 1. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Lathyrol in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known mechanisms of the diterpenoid lathyrol and its potential for synergistic combinations with standard chemotherapy agents. Detailed protocols are included to enable the investigation of these potential synergies in a laboratory setting.
Introduction to Lathyrol
Lathyrol is a naturally occurring diterpene that has demonstrated notable anticancer properties in preclinical studies. Its mechanisms of action are multifaceted, targeting several key signaling pathways involved in cancer cell proliferation, survival, and migration. Understanding these mechanisms is crucial for identifying rational combination therapies that could enhance its therapeutic efficacy.
Mechanisms of Action: Lathyrol and Standard Chemotherapy Agents
A summary of the primary mechanisms of action for lathyrol and three commonly used chemotherapy drugs—cisplatin (B142131), doxorubicin, and paclitaxel (B517696)—is presented below. The distinct pathways targeted by lathyrol suggest a strong potential for synergistic interactions when combined with these agents.
| Drug | Primary Mechanism of Action | Key Signaling Pathways Affected |
| Lathyrol | Induction of Endoplasmic Reticulum (ER) Stress, Inhibition of TGF-β/Smad signaling, Modulation of Androgen Receptor (AR) signaling, Induction of apoptosis via the mitochondrial pathway.[1][2][3][4][5][6][7][8][9] | TGF-β/Smad, ER Stress (PERK, IRE1α, ATF6), AR signaling, Intrinsic apoptosis pathway.[1][4][5][7] |
| Cisplatin | Forms DNA adducts, leading to DNA damage and inhibition of DNA synthesis and repair.[10][11][12][13] | DNA damage response (DDR), p53 activation, Apoptosis pathways.[14] |
| Doxorubicin | Inhibition of topoisomerase II, DNA intercalation, and generation of reactive oxygen species (ROS).[15][16][17][18][19][20][21][22] | Topoisomerase II-mediated DNA damage, p53 signaling, MAPK pathways, Intrinsic apoptosis pathway.[14][15][20][21] |
| Paclitaxel | Stabilization of microtubules, leading to mitotic arrest.[23][24][25][26][27][28][29][30][31][32] | Mitotic checkpoint signaling, PI3K/AKT pathway, MAPK pathway, Apoptosis pathways.[23][25][30] |
Proposed Synergistic Interactions
Based on the distinct mechanisms of action, several hypotheses for synergistic interactions between lathyrol and conventional chemotherapy agents can be proposed:
-
Lathyrol + Cisplatin: Lathyrol-induced ER stress can lower the threshold for apoptosis, potentially sensitizing cancer cells to the DNA damage inflicted by cisplatin. Furthermore, lathyrol's inhibition of the TGF-β/Smad pathway, which is often associated with chemoresistance, could enhance the efficacy of cisplatin.
-
Lathyrol + Doxorubicin: The combination of lathyrol-induced apoptosis via the mitochondrial pathway and doxorubicin's inhibition of topoisomerase II could lead to a more potent induction of cell death. Additionally, lathyrol's impact on ER stress may exacerbate the cellular damage caused by doxorubicin-generated ROS.
-
Lathyrol + Paclitaxel: Lathyrol's ability to induce apoptosis through multiple pathways could complement the mitotic arrest caused by paclitaxel. Cells arrested in mitosis by paclitaxel may be more susceptible to the pro-apoptotic signals initiated by lathyrol, leading to a synergistic cytotoxic effect.
Experimental Protocols
To investigate the potential synergistic effects of lathyrol in combination with other chemotherapy agents, a systematic experimental approach is required. The following protocols provide a framework for these investigations.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergy of lathyrol combinations.
Protocol 1: Determination of IC50 Values using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.[33]
-
Drug Treatment: Prepare serial dilutions of lathyrol and the selected chemotherapy agent in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[34][35][36]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[33]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Synergy Analysis using the Chou-Talalay Method
-
Experimental Design: Based on the individual IC50 values, design a constant-ratio combination experiment. For example, if the IC50 of Drug A is 10 µM and Drug B is 20 µM, a constant ratio of 1:2 can be used. Prepare serial dilutions of this combination.
-
Cell Treatment and Viability Assay: Follow the steps outlined in Protocol 1, treating the cells with the single agents and the combination at various concentrations.
-
Combination Index (CI) Calculation: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
-
Cell Treatment: Treat cells with lathyrol, the chemotherapy agent, and their combination at synergistic concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 4: Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Treat cells as in Protocol 3, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt, etc.) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by lathyrol and the proposed points of synergistic interaction with conventional chemotherapy agents.
Lathyrol-Modulated Signaling Pathways
Caption: Key signaling pathways targeted by Lathyrol.
Proposed Synergistic Mechanism: Lathyrol and Cisplatin
Caption: Lathyrol and Cisplatin synergistic interaction model.
Proposed Synergistic Mechanism: Lathyrol and Paclitaxel
Caption: Lathyrol and Paclitaxel synergistic interaction model.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction: Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. In vitro formation of DNA adducts by cisplatin, lobaplatin and oxaliplatin in calf thymus DNA in solution and in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
- 18. researchgate.net [researchgate.net]
- 19. The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. e-century.us [e-century.us]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. molbiolcell.org [molbiolcell.org]
- 28. jnm.snmjournals.org [jnm.snmjournals.org]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 32. Enhanced Anti-Tumor Efficacy of Paclitaxel Nanoparticles via Supramolecular Self-Assembly with Pterostilbene | MDPI [mdpi.com]
- 33. MTT (Assay protocol [protocols.io]
- 34. MTT assay protocol | Abcam [abcam.com]
- 35. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 36. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Lathyrol in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known mechanisms of the diterpenoid lathyrol and its potential for synergistic combinations with standard chemotherapy agents. Detailed protocols are included to enable the investigation of these potential synergies in a laboratory setting.
Introduction to Lathyrol
Lathyrol is a naturally occurring diterpene that has demonstrated notable anticancer properties in preclinical studies. Its mechanisms of action are multifaceted, targeting several key signaling pathways involved in cancer cell proliferation, survival, and migration. Understanding these mechanisms is crucial for identifying rational combination therapies that could enhance its therapeutic efficacy.
Mechanisms of Action: Lathyrol and Standard Chemotherapy Agents
A summary of the primary mechanisms of action for lathyrol and three commonly used chemotherapy drugs—cisplatin (B142131), doxorubicin, and paclitaxel (B517696)—is presented below. The distinct pathways targeted by lathyrol suggest a strong potential for synergistic interactions when combined with these agents.
| Drug | Primary Mechanism of Action | Key Signaling Pathways Affected |
| Lathyrol | Induction of Endoplasmic Reticulum (ER) Stress, Inhibition of TGF-β/Smad signaling, Modulation of Androgen Receptor (AR) signaling, Induction of apoptosis via the mitochondrial pathway.[1][2][3][4][5][6][7][8][9] | TGF-β/Smad, ER Stress (PERK, IRE1α, ATF6), AR signaling, Intrinsic apoptosis pathway.[1][4][5][7] |
| Cisplatin | Forms DNA adducts, leading to DNA damage and inhibition of DNA synthesis and repair.[10][11][12][13] | DNA damage response (DDR), p53 activation, Apoptosis pathways.[14] |
| Doxorubicin | Inhibition of topoisomerase II, DNA intercalation, and generation of reactive oxygen species (ROS).[15][16][17][18][19][20][21][22] | Topoisomerase II-mediated DNA damage, p53 signaling, MAPK pathways, Intrinsic apoptosis pathway.[14][15][20][21] |
| Paclitaxel | Stabilization of microtubules, leading to mitotic arrest.[23][24][25][26][27][28][29][30][31][32] | Mitotic checkpoint signaling, PI3K/AKT pathway, MAPK pathway, Apoptosis pathways.[23][25][30] |
Proposed Synergistic Interactions
Based on the distinct mechanisms of action, several hypotheses for synergistic interactions between lathyrol and conventional chemotherapy agents can be proposed:
-
Lathyrol + Cisplatin: Lathyrol-induced ER stress can lower the threshold for apoptosis, potentially sensitizing cancer cells to the DNA damage inflicted by cisplatin. Furthermore, lathyrol's inhibition of the TGF-β/Smad pathway, which is often associated with chemoresistance, could enhance the efficacy of cisplatin.
-
Lathyrol + Doxorubicin: The combination of lathyrol-induced apoptosis via the mitochondrial pathway and doxorubicin's inhibition of topoisomerase II could lead to a more potent induction of cell death. Additionally, lathyrol's impact on ER stress may exacerbate the cellular damage caused by doxorubicin-generated ROS.
-
Lathyrol + Paclitaxel: Lathyrol's ability to induce apoptosis through multiple pathways could complement the mitotic arrest caused by paclitaxel. Cells arrested in mitosis by paclitaxel may be more susceptible to the pro-apoptotic signals initiated by lathyrol, leading to a synergistic cytotoxic effect.
Experimental Protocols
To investigate the potential synergistic effects of lathyrol in combination with other chemotherapy agents, a systematic experimental approach is required. The following protocols provide a framework for these investigations.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergy of lathyrol combinations.
Protocol 1: Determination of IC50 Values using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.[33]
-
Drug Treatment: Prepare serial dilutions of lathyrol and the selected chemotherapy agent in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[34][35][36]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[33]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Synergy Analysis using the Chou-Talalay Method
-
Experimental Design: Based on the individual IC50 values, design a constant-ratio combination experiment. For example, if the IC50 of Drug A is 10 µM and Drug B is 20 µM, a constant ratio of 1:2 can be used. Prepare serial dilutions of this combination.
-
Cell Treatment and Viability Assay: Follow the steps outlined in Protocol 1, treating the cells with the single agents and the combination at various concentrations.
-
Combination Index (CI) Calculation: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
-
Cell Treatment: Treat cells with lathyrol, the chemotherapy agent, and their combination at synergistic concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 4: Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Treat cells as in Protocol 3, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt, etc.) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by lathyrol and the proposed points of synergistic interaction with conventional chemotherapy agents.
Lathyrol-Modulated Signaling Pathways
Caption: Key signaling pathways targeted by Lathyrol.
Proposed Synergistic Mechanism: Lathyrol and Cisplatin
Caption: Lathyrol and Cisplatin synergistic interaction model.
Proposed Synergistic Mechanism: Lathyrol and Paclitaxel
Caption: Lathyrol and Paclitaxel synergistic interaction model.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction: Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. In vitro formation of DNA adducts by cisplatin, lobaplatin and oxaliplatin in calf thymus DNA in solution and in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
- 18. researchgate.net [researchgate.net]
- 19. The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. e-century.us [e-century.us]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. molbiolcell.org [molbiolcell.org]
- 28. jnm.snmjournals.org [jnm.snmjournals.org]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 32. Enhanced Anti-Tumor Efficacy of Paclitaxel Nanoparticles via Supramolecular Self-Assembly with Pterostilbene | MDPI [mdpi.com]
- 33. MTT (Assay protocol [protocols.io]
- 34. MTT assay protocol | Abcam [abcam.com]
- 35. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 36. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Lathyrol in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known mechanisms of the diterpenoid lathyrol and its potential for synergistic combinations with standard chemotherapy agents. Detailed protocols are included to enable the investigation of these potential synergies in a laboratory setting.
Introduction to Lathyrol
Lathyrol is a naturally occurring diterpene that has demonstrated notable anticancer properties in preclinical studies. Its mechanisms of action are multifaceted, targeting several key signaling pathways involved in cancer cell proliferation, survival, and migration. Understanding these mechanisms is crucial for identifying rational combination therapies that could enhance its therapeutic efficacy.
Mechanisms of Action: Lathyrol and Standard Chemotherapy Agents
A summary of the primary mechanisms of action for lathyrol and three commonly used chemotherapy drugs—cisplatin, doxorubicin, and paclitaxel—is presented below. The distinct pathways targeted by lathyrol suggest a strong potential for synergistic interactions when combined with these agents.
| Drug | Primary Mechanism of Action | Key Signaling Pathways Affected |
| Lathyrol | Induction of Endoplasmic Reticulum (ER) Stress, Inhibition of TGF-β/Smad signaling, Modulation of Androgen Receptor (AR) signaling, Induction of apoptosis via the mitochondrial pathway.[1][2][3][4][5][6][7][8][9] | TGF-β/Smad, ER Stress (PERK, IRE1α, ATF6), AR signaling, Intrinsic apoptosis pathway.[1][4][5][7] |
| Cisplatin | Forms DNA adducts, leading to DNA damage and inhibition of DNA synthesis and repair.[10][11][12][13] | DNA damage response (DDR), p53 activation, Apoptosis pathways.[14] |
| Doxorubicin | Inhibition of topoisomerase II, DNA intercalation, and generation of reactive oxygen species (ROS).[15][16][17][18][19][20][21][22] | Topoisomerase II-mediated DNA damage, p53 signaling, MAPK pathways, Intrinsic apoptosis pathway.[14][15][20][21] |
| Paclitaxel | Stabilization of microtubules, leading to mitotic arrest.[23][24][25][26][27][28][29][30][31][32] | Mitotic checkpoint signaling, PI3K/AKT pathway, MAPK pathway, Apoptosis pathways.[23][25][30] |
Proposed Synergistic Interactions
Based on the distinct mechanisms of action, several hypotheses for synergistic interactions between lathyrol and conventional chemotherapy agents can be proposed:
-
Lathyrol + Cisplatin: Lathyrol-induced ER stress can lower the threshold for apoptosis, potentially sensitizing cancer cells to the DNA damage inflicted by cisplatin. Furthermore, lathyrol's inhibition of the TGF-β/Smad pathway, which is often associated with chemoresistance, could enhance the efficacy of cisplatin.
-
Lathyrol + Doxorubicin: The combination of lathyrol-induced apoptosis via the mitochondrial pathway and doxorubicin's inhibition of topoisomerase II could lead to a more potent induction of cell death. Additionally, lathyrol's impact on ER stress may exacerbate the cellular damage caused by doxorubicin-generated ROS.
-
Lathyrol + Paclitaxel: Lathyrol's ability to induce apoptosis through multiple pathways could complement the mitotic arrest caused by paclitaxel. Cells arrested in mitosis by paclitaxel may be more susceptible to the pro-apoptotic signals initiated by lathyrol, leading to a synergistic cytotoxic effect.
Experimental Protocols
To investigate the potential synergistic effects of lathyrol in combination with other chemotherapy agents, a systematic experimental approach is required. The following protocols provide a framework for these investigations.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergy of lathyrol combinations.
Protocol 1: Determination of IC50 Values using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.[33]
-
Drug Treatment: Prepare serial dilutions of lathyrol and the selected chemotherapy agent in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[34][35][36]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[33]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Synergy Analysis using the Chou-Talalay Method
-
Experimental Design: Based on the individual IC50 values, design a constant-ratio combination experiment. For example, if the IC50 of Drug A is 10 µM and Drug B is 20 µM, a constant ratio of 1:2 can be used. Prepare serial dilutions of this combination.
-
Cell Treatment and Viability Assay: Follow the steps outlined in Protocol 1, treating the cells with the single agents and the combination at various concentrations.
-
Combination Index (CI) Calculation: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
-
Cell Treatment: Treat cells with lathyrol, the chemotherapy agent, and their combination at synergistic concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 4: Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Treat cells as in Protocol 3, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt, etc.) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by lathyrol and the proposed points of synergistic interaction with conventional chemotherapy agents.
Lathyrol-Modulated Signaling Pathways
Caption: Key signaling pathways targeted by Lathyrol.
Proposed Synergistic Mechanism: Lathyrol and Cisplatin
Caption: Lathyrol and Cisplatin synergistic interaction model.
Proposed Synergistic Mechanism: Lathyrol and Paclitaxel
Caption: Lathyrol and Paclitaxel synergistic interaction model.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction: Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. In vitro formation of DNA adducts by cisplatin, lobaplatin and oxaliplatin in calf thymus DNA in solution and in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
- 18. researchgate.net [researchgate.net]
- 19. The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. e-century.us [e-century.us]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. molbiolcell.org [molbiolcell.org]
- 28. jnm.snmjournals.org [jnm.snmjournals.org]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 32. Enhanced Anti-Tumor Efficacy of Paclitaxel Nanoparticles via Supramolecular Self-Assembly with Pterostilbene | MDPI [mdpi.com]
- 33. MTT (Assay protocol [protocols.io]
- 34. MTT assay protocol | Abcam [abcam.com]
- 35. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 36. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating Lathyrol as a Lead Compound for Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrol, a diterpenoid derived from plants of the Euphorbia genus, has emerged as a promising scaffold for the development of novel therapeutics.[1][2] Possessing a complex and unique chemical structure, lathyrol and its derivatives have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and the ability to reverse multidrug resistance in cancer cells.[2][3][4] These properties make Lathyrol a compelling lead compound for drug discovery and development programs.
This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Lathyrol and its analogs. The information herein is intended to guide experimental design and facilitate the evaluation of these compounds in preclinical studies.
Core Biological Activities and Mechanisms of Action
Lathyrol and its derivatives exert their biological effects through modulation of several key cellular signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and designing effective drug development strategies.
Anticancer Activity
Lathyrol has been shown to inhibit the proliferation of various cancer cell lines.[3][5] One of the primary mechanisms underlying its anticancer effect is the modulation of the TGF-β/Smad signaling pathway .[3][6][7] Lathyrol can suppress the expression of key proteins in this pathway, such as TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4, leading to cell cycle arrest and inhibition of cancer cell proliferation.[3][6] Furthermore, studies have indicated that Lathyrol can induce apoptosis in cancer cells by targeting the STAT3 DNA binding domain and through the mitochondrial pathway.[5][8]
Anti-inflammatory Activity
Certain Lathyrol derivatives have demonstrated potent anti-inflammatory properties.[4] A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.[4] This is often associated with the activation of the Keap1/Nrf2 pathway and the inhibition of the NF-κB signaling pathway.[4]
Reversal of Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Several Lathyrol derivatives have shown the ability to reverse P-gp-dependent MDR, thereby resensitizing cancer cells to conventional chemotherapeutic agents.
Quantitative Data Summary
The following tables summarize the reported biological activities of Lathyrol and its key derivatives. IC50 values represent the concentration of the compound required to inhibit a specific biological process by 50%.
Table 1: Anticancer Activity of Lathyrol and Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Lathyrol | 786-O (Renal Cancer) | Cell Viability | Comparable to Renca cells | [3] |
| Lathyrol | Renca (Renal Cancer) | Cell Viability | Not specified | [3] |
| Lathyrol | Hep-3B (Hepatocellular Carcinoma) | Cell Viability (CCK-8) | Dose-dependent inhibition | [5] |
| Lathyrol | MHCC97-L (Hepatocellular Carcinoma) | Cell Viability (CCK-8) | Dose-dependent inhibition | [5] |
| Lathyrol | A2780 (Ovarian Cancer) | Cell Viability (CCK-8) | Dose-dependent inhibition | [5] |
| Lathyrol | Hey-T30 (Taxol-resistant Ovarian Cancer) | Cell Viability (CCK-8) | Dose-dependent inhibition | [5] |
| Deoxy Euphorbia factor L1 (DEFL1) | A549 (Lung Cancer) | MTT Assay | 17.51 ± 0.85 | [9] |
| Euphorbia factor L2 (EFL2) | A549 (Lung Cancer) | MTT Assay | 36.82 ± 2.14 | [10] |
| Euphorbia factor L3 (EFL3) | A549 (Lung Cancer) | MTT Assay | 34.04 ± 3.99 | [11] |
| Euphorbia factor L3 (EFL3) | MCF-7 (Breast Cancer) | MTT Assay | 45.28 ± 2.56 | [12] |
| Euphorbia factor L3 (EFL3) | LoVo (Colon Cancer) | MTT Assay | 41.67 ± 3.02 | [12] |
| Euphorbia factor L1 (EFL1) | A549 (Lung Cancer) | MTT Assay | 51.34 ± 3.28 | [12] |
Table 2: Anti-inflammatory Activity of Lathyrol Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Lathyrol Derivative (Compound 13) | RAW 264.7 | NO Production Inhibition | 5.30 ± 1.23 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activities of Lathyrol and its derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of Lathyrol compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Lathyrol compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Lathyrol compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Lathyrol compounds on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Lathyrol compound
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the Lathyrol compound for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in each phase.
Protocol 3: Western Blot Analysis of TGF-β/Smad Pathway Proteins
This protocol is used to investigate the effect of Lathyrol on the expression levels of key proteins in the TGF-β/Smad signaling pathway.
Materials:
-
Lathyrol compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TGF-β1, anti-Smad2/3, anti-p-Smad2/3, anti-Smad4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with Lathyrol, then lyse the cells with lysis buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Anti-inflammatory Activity Assessment (Nitric Oxide Assay)
This protocol measures the inhibitory effect of Lathyrol derivatives on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
Lathyrol derivative
-
RAW 264.7 cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the Lathyrol derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with the Griess reagents according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite (B80452) (a stable product of NO) in the supernatant using a sodium nitrite standard curve. Determine the percentage of NO inhibition and the IC50 value.
Conclusion
Lathyrol and its derivatives represent a valuable class of natural products with significant potential for drug development. Their diverse biological activities, coupled with their modulatory effects on key signaling pathways implicated in cancer and inflammation, make them attractive candidates for further investigation. The protocols and data presented in this document provide a framework for researchers to explore the therapeutic utility of these promising compounds. Careful and systematic evaluation using these and other relevant assays will be critical in advancing Lathyrol-based compounds from lead candidates to clinical realities.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Investigating Lathyrol as a Lead Compound for Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrol, a diterpenoid derived from plants of the Euphorbia genus, has emerged as a promising scaffold for the development of novel therapeutics.[1][2] Possessing a complex and unique chemical structure, lathyrol and its derivatives have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and the ability to reverse multidrug resistance in cancer cells.[2][3][4] These properties make Lathyrol a compelling lead compound for drug discovery and development programs.
This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Lathyrol and its analogs. The information herein is intended to guide experimental design and facilitate the evaluation of these compounds in preclinical studies.
Core Biological Activities and Mechanisms of Action
Lathyrol and its derivatives exert their biological effects through modulation of several key cellular signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and designing effective drug development strategies.
Anticancer Activity
Lathyrol has been shown to inhibit the proliferation of various cancer cell lines.[3][5] One of the primary mechanisms underlying its anticancer effect is the modulation of the TGF-β/Smad signaling pathway .[3][6][7] Lathyrol can suppress the expression of key proteins in this pathway, such as TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4, leading to cell cycle arrest and inhibition of cancer cell proliferation.[3][6] Furthermore, studies have indicated that Lathyrol can induce apoptosis in cancer cells by targeting the STAT3 DNA binding domain and through the mitochondrial pathway.[5][8]
Anti-inflammatory Activity
Certain Lathyrol derivatives have demonstrated potent anti-inflammatory properties.[4] A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.[4] This is often associated with the activation of the Keap1/Nrf2 pathway and the inhibition of the NF-κB signaling pathway.[4]
Reversal of Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Several Lathyrol derivatives have shown the ability to reverse P-gp-dependent MDR, thereby resensitizing cancer cells to conventional chemotherapeutic agents.
Quantitative Data Summary
The following tables summarize the reported biological activities of Lathyrol and its key derivatives. IC50 values represent the concentration of the compound required to inhibit a specific biological process by 50%.
Table 1: Anticancer Activity of Lathyrol and Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Lathyrol | 786-O (Renal Cancer) | Cell Viability | Comparable to Renca cells | [3] |
| Lathyrol | Renca (Renal Cancer) | Cell Viability | Not specified | [3] |
| Lathyrol | Hep-3B (Hepatocellular Carcinoma) | Cell Viability (CCK-8) | Dose-dependent inhibition | [5] |
| Lathyrol | MHCC97-L (Hepatocellular Carcinoma) | Cell Viability (CCK-8) | Dose-dependent inhibition | [5] |
| Lathyrol | A2780 (Ovarian Cancer) | Cell Viability (CCK-8) | Dose-dependent inhibition | [5] |
| Lathyrol | Hey-T30 (Taxol-resistant Ovarian Cancer) | Cell Viability (CCK-8) | Dose-dependent inhibition | [5] |
| Deoxy Euphorbia factor L1 (DEFL1) | A549 (Lung Cancer) | MTT Assay | 17.51 ± 0.85 | [9] |
| Euphorbia factor L2 (EFL2) | A549 (Lung Cancer) | MTT Assay | 36.82 ± 2.14 | [10] |
| Euphorbia factor L3 (EFL3) | A549 (Lung Cancer) | MTT Assay | 34.04 ± 3.99 | [11] |
| Euphorbia factor L3 (EFL3) | MCF-7 (Breast Cancer) | MTT Assay | 45.28 ± 2.56 | [12] |
| Euphorbia factor L3 (EFL3) | LoVo (Colon Cancer) | MTT Assay | 41.67 ± 3.02 | [12] |
| Euphorbia factor L1 (EFL1) | A549 (Lung Cancer) | MTT Assay | 51.34 ± 3.28 | [12] |
Table 2: Anti-inflammatory Activity of Lathyrol Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Lathyrol Derivative (Compound 13) | RAW 264.7 | NO Production Inhibition | 5.30 ± 1.23 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activities of Lathyrol and its derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of Lathyrol compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Lathyrol compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Lathyrol compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Lathyrol compounds on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Lathyrol compound
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the Lathyrol compound for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in each phase.
Protocol 3: Western Blot Analysis of TGF-β/Smad Pathway Proteins
This protocol is used to investigate the effect of Lathyrol on the expression levels of key proteins in the TGF-β/Smad signaling pathway.
Materials:
-
Lathyrol compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TGF-β1, anti-Smad2/3, anti-p-Smad2/3, anti-Smad4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with Lathyrol, then lyse the cells with lysis buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Anti-inflammatory Activity Assessment (Nitric Oxide Assay)
This protocol measures the inhibitory effect of Lathyrol derivatives on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
Lathyrol derivative
-
RAW 264.7 cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the Lathyrol derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with the Griess reagents according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite (B80452) (a stable product of NO) in the supernatant using a sodium nitrite standard curve. Determine the percentage of NO inhibition and the IC50 value.
Conclusion
Lathyrol and its derivatives represent a valuable class of natural products with significant potential for drug development. Their diverse biological activities, coupled with their modulatory effects on key signaling pathways implicated in cancer and inflammation, make them attractive candidates for further investigation. The protocols and data presented in this document provide a framework for researchers to explore the therapeutic utility of these promising compounds. Careful and systematic evaluation using these and other relevant assays will be critical in advancing Lathyrol-based compounds from lead candidates to clinical realities.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Investigating Lathyrol as a Lead Compound for Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrol, a diterpenoid derived from plants of the Euphorbia genus, has emerged as a promising scaffold for the development of novel therapeutics.[1][2] Possessing a complex and unique chemical structure, lathyrol and its derivatives have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and the ability to reverse multidrug resistance in cancer cells.[2][3][4] These properties make Lathyrol a compelling lead compound for drug discovery and development programs.
This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Lathyrol and its analogs. The information herein is intended to guide experimental design and facilitate the evaluation of these compounds in preclinical studies.
Core Biological Activities and Mechanisms of Action
Lathyrol and its derivatives exert their biological effects through modulation of several key cellular signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and designing effective drug development strategies.
Anticancer Activity
Lathyrol has been shown to inhibit the proliferation of various cancer cell lines.[3][5] One of the primary mechanisms underlying its anticancer effect is the modulation of the TGF-β/Smad signaling pathway .[3][6][7] Lathyrol can suppress the expression of key proteins in this pathway, such as TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4, leading to cell cycle arrest and inhibition of cancer cell proliferation.[3][6] Furthermore, studies have indicated that Lathyrol can induce apoptosis in cancer cells by targeting the STAT3 DNA binding domain and through the mitochondrial pathway.[5][8]
Anti-inflammatory Activity
Certain Lathyrol derivatives have demonstrated potent anti-inflammatory properties.[4] A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.[4] This is often associated with the activation of the Keap1/Nrf2 pathway and the inhibition of the NF-κB signaling pathway.[4]
Reversal of Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Several Lathyrol derivatives have shown the ability to reverse P-gp-dependent MDR, thereby resensitizing cancer cells to conventional chemotherapeutic agents.
Quantitative Data Summary
The following tables summarize the reported biological activities of Lathyrol and its key derivatives. IC50 values represent the concentration of the compound required to inhibit a specific biological process by 50%.
Table 1: Anticancer Activity of Lathyrol and Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Lathyrol | 786-O (Renal Cancer) | Cell Viability | Comparable to Renca cells | [3] |
| Lathyrol | Renca (Renal Cancer) | Cell Viability | Not specified | [3] |
| Lathyrol | Hep-3B (Hepatocellular Carcinoma) | Cell Viability (CCK-8) | Dose-dependent inhibition | [5] |
| Lathyrol | MHCC97-L (Hepatocellular Carcinoma) | Cell Viability (CCK-8) | Dose-dependent inhibition | [5] |
| Lathyrol | A2780 (Ovarian Cancer) | Cell Viability (CCK-8) | Dose-dependent inhibition | [5] |
| Lathyrol | Hey-T30 (Taxol-resistant Ovarian Cancer) | Cell Viability (CCK-8) | Dose-dependent inhibition | [5] |
| Deoxy Euphorbia factor L1 (DEFL1) | A549 (Lung Cancer) | MTT Assay | 17.51 ± 0.85 | [9] |
| Euphorbia factor L2 (EFL2) | A549 (Lung Cancer) | MTT Assay | 36.82 ± 2.14 | [10] |
| Euphorbia factor L3 (EFL3) | A549 (Lung Cancer) | MTT Assay | 34.04 ± 3.99 | [11] |
| Euphorbia factor L3 (EFL3) | MCF-7 (Breast Cancer) | MTT Assay | 45.28 ± 2.56 | [12] |
| Euphorbia factor L3 (EFL3) | LoVo (Colon Cancer) | MTT Assay | 41.67 ± 3.02 | [12] |
| Euphorbia factor L1 (EFL1) | A549 (Lung Cancer) | MTT Assay | 51.34 ± 3.28 | [12] |
Table 2: Anti-inflammatory Activity of Lathyrol Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Lathyrol Derivative (Compound 13) | RAW 264.7 | NO Production Inhibition | 5.30 ± 1.23 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activities of Lathyrol and its derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of Lathyrol compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Lathyrol compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Lathyrol compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Lathyrol compounds on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Lathyrol compound
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the Lathyrol compound for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in each phase.
Protocol 3: Western Blot Analysis of TGF-β/Smad Pathway Proteins
This protocol is used to investigate the effect of Lathyrol on the expression levels of key proteins in the TGF-β/Smad signaling pathway.
Materials:
-
Lathyrol compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TGF-β1, anti-Smad2/3, anti-p-Smad2/3, anti-Smad4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with Lathyrol, then lyse the cells with lysis buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Anti-inflammatory Activity Assessment (Nitric Oxide Assay)
This protocol measures the inhibitory effect of Lathyrol derivatives on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
Lathyrol derivative
-
RAW 264.7 cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the Lathyrol derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with the Griess reagents according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite (a stable product of NO) in the supernatant using a sodium nitrite standard curve. Determine the percentage of NO inhibition and the IC50 value.
Conclusion
Lathyrol and its derivatives represent a valuable class of natural products with significant potential for drug development. Their diverse biological activities, coupled with their modulatory effects on key signaling pathways implicated in cancer and inflammation, make them attractive candidates for further investigation. The protocols and data presented in this document provide a framework for researchers to explore the therapeutic utility of these promising compounds. Careful and systematic evaluation using these and other relevant assays will be critical in advancing Lathyrol-based compounds from lead candidates to clinical realities.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Utilizing Lathyrol as a Standard for Diterpenoid Bioactivity Studies
Introduction
Lathyrol is a macrocyclic diterpenoid characterized by a complex 5/11/3-membered tricyclic ring system, originally isolated from plants of the Euphorbia genus.[1][2] Its well-documented bioactivities, including anti-inflammatory, anti-tumor, and multidrug resistance (MDR) reversal effects, make it an essential reference compound, or "standard," in the study of other diterpenoids.[1][3][4] These application notes provide a comprehensive overview of Lathyrol's bioactivity, its mechanisms of action, and detailed protocols for its use in evaluating and characterizing novel diterpenoid compounds.
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and oncology.
Bioactivity Profile of Lathyrol and Its Derivatives
Lathyrol and its analogs exhibit a wide range of biological effects across various cell lines and models. Their activity is often quantified by the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), which measures the concentration of a substance required to inhibit a biological process by 50%.
Quantitative Bioactivity Data
The following table summarizes the cytotoxic and anti-inflammatory activities of Lathyrol and its key derivatives, providing a baseline for comparative studies.
| Compound/Derivative | Cell Line / Assay | Bioactivity | IC₅₀ / EC₅₀ Value | Reference |
| Lathyrol | Renal Cell Carcinoma (786-O, Renca) | Proliferation Inhibition | Comparable IC values (specific values not stated in abstract) | [5] |
| Lathyrol Derivative 13 | RAW264.7 Macrophages | Inhibition of LPS-induced NO production | 5.30 ± 1.23 µM | [3][6][7] |
| Lathyrol Derivative DEFL1 | A549 (Lung Cancer) | Growth Inhibition | 17.51 ± 0.85 µM | [8] |
| Lathyrol Derivative DEFL1 | KB (Oral Cancer) | Growth Inhibition | 24.07 ± 1.06 µM | [8] |
| Lathyrol Derivative DEFL1 | HCT116 (Colon Cancer) | Growth Inhibition | 27.18 ± 1.21 µM | [8] |
| Lathyrol Derivative 19 | MCF-7/ADR (MDR Breast Cancer) | Reversal of Adriamycin Resistance | 4.8x more effective than Verapamil | [9] |
| Lathyrol Derivative 25 | MCF-7/ADR (MDR Breast Cancer) | Reversal of Adriamycin Resistance | 4.0x more effective than Verapamil | [9] |
Key Signaling Pathways Modulated by Lathyrol
Lathyrol exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for designing experiments to study novel diterpenoids.
Inhibition of the TGF-β/Smad Pathway
In renal cell carcinoma (RCC), Lathyrol has been shown to inhibit cell proliferation by repressing the expression of key proteins in the TGF-β/Smad signaling pathway.[5][10][11] This disruption impedes signal transduction, leading to cell cycle arrest.[5][10] Specifically, Lathyrol suppresses the protein expression of Smad2, Smad3, Smad4, and Smad9.[5][11]
Modulation of Androgen Receptor (AR) and Akt Signaling
Lathyrol has been found to inhibit the proliferation, migration, and invasion of human RCC cells by impacting the Androgen Receptor (AR) signaling pathway.[12] It affects the expression of AR and its target genes, like PSA, and modulates the key downstream survival kinase, Akt, by reducing the p-Akt/Akt ratio.[12]
Anti-Inflammatory Mechanism via NF-κB and Keap1/Nrf2
Lathyrol derivatives exhibit potent anti-inflammatory activity.[3][6] This is achieved by inhibiting the pro-inflammatory NF-κB pathway, blocking its nuclear translocation, and simultaneously activating the Keap1/Nrf2 antioxidant response pathway.[3][6]
Experimental Protocols
The following protocols are standardized methods for assessing diterpenoid bioactivity, using Lathyrol as a positive control or reference standard.
Protocol: Cell Viability Assessment (CCK-8/MTT Assay)
This protocol determines the effect of a test compound on cell proliferation and is used to calculate IC₅₀ values.
-
Objective: To quantify the dose-dependent cytotoxic effect of a novel diterpenoid compared to Lathyrol.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test diterpenoid and Lathyrol standard in culture medium. The final DMSO concentration should be <0.1%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "blank" (medium only) wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Read the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[13][14]
-
Protocol: Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins within a signaling pathway.
-
Objective: To determine if a test diterpenoid alters the expression of key proteins (e.g., Smads, Akt, p-Akt) in a manner similar to Lathyrol.[5][12][15]
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Smad2, anti-p-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to collect the supernatant containing total protein.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensity relative to a loading control (e.g., GAPDH).[15]
-
Protocol: Apoptosis Assay (Flow Cytometry)
This protocol quantifies the percentage of cells undergoing apoptosis after compound treatment.
-
Objective: To assess whether a test diterpenoid induces apoptosis, using Lathyrol as a positive control.[8][12]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the test compound, Lathyrol, and vehicle control at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Standard Experimental Workflow for Diterpenoid Bioactivity
When investigating a novel diterpenoid, a systematic workflow ensures comprehensive characterization. Lathyrol should be used as a benchmark or positive control throughout the process.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle | Semantic Scholar [semanticscholar.org]
- 12. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacologyeducation.org [pharmacologyeducation.org]
- 15. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Lathyrol as a Standard for Diterpenoid Bioactivity Studies
Introduction
Lathyrol is a macrocyclic diterpenoid characterized by a complex 5/11/3-membered tricyclic ring system, originally isolated from plants of the Euphorbia genus.[1][2] Its well-documented bioactivities, including anti-inflammatory, anti-tumor, and multidrug resistance (MDR) reversal effects, make it an essential reference compound, or "standard," in the study of other diterpenoids.[1][3][4] These application notes provide a comprehensive overview of Lathyrol's bioactivity, its mechanisms of action, and detailed protocols for its use in evaluating and characterizing novel diterpenoid compounds.
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and oncology.
Bioactivity Profile of Lathyrol and Its Derivatives
Lathyrol and its analogs exhibit a wide range of biological effects across various cell lines and models. Their activity is often quantified by the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), which measures the concentration of a substance required to inhibit a biological process by 50%.
Quantitative Bioactivity Data
The following table summarizes the cytotoxic and anti-inflammatory activities of Lathyrol and its key derivatives, providing a baseline for comparative studies.
| Compound/Derivative | Cell Line / Assay | Bioactivity | IC₅₀ / EC₅₀ Value | Reference |
| Lathyrol | Renal Cell Carcinoma (786-O, Renca) | Proliferation Inhibition | Comparable IC values (specific values not stated in abstract) | [5] |
| Lathyrol Derivative 13 | RAW264.7 Macrophages | Inhibition of LPS-induced NO production | 5.30 ± 1.23 µM | [3][6][7] |
| Lathyrol Derivative DEFL1 | A549 (Lung Cancer) | Growth Inhibition | 17.51 ± 0.85 µM | [8] |
| Lathyrol Derivative DEFL1 | KB (Oral Cancer) | Growth Inhibition | 24.07 ± 1.06 µM | [8] |
| Lathyrol Derivative DEFL1 | HCT116 (Colon Cancer) | Growth Inhibition | 27.18 ± 1.21 µM | [8] |
| Lathyrol Derivative 19 | MCF-7/ADR (MDR Breast Cancer) | Reversal of Adriamycin Resistance | 4.8x more effective than Verapamil | [9] |
| Lathyrol Derivative 25 | MCF-7/ADR (MDR Breast Cancer) | Reversal of Adriamycin Resistance | 4.0x more effective than Verapamil | [9] |
Key Signaling Pathways Modulated by Lathyrol
Lathyrol exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for designing experiments to study novel diterpenoids.
Inhibition of the TGF-β/Smad Pathway
In renal cell carcinoma (RCC), Lathyrol has been shown to inhibit cell proliferation by repressing the expression of key proteins in the TGF-β/Smad signaling pathway.[5][10][11] This disruption impedes signal transduction, leading to cell cycle arrest.[5][10] Specifically, Lathyrol suppresses the protein expression of Smad2, Smad3, Smad4, and Smad9.[5][11]
Modulation of Androgen Receptor (AR) and Akt Signaling
Lathyrol has been found to inhibit the proliferation, migration, and invasion of human RCC cells by impacting the Androgen Receptor (AR) signaling pathway.[12] It affects the expression of AR and its target genes, like PSA, and modulates the key downstream survival kinase, Akt, by reducing the p-Akt/Akt ratio.[12]
Anti-Inflammatory Mechanism via NF-κB and Keap1/Nrf2
Lathyrol derivatives exhibit potent anti-inflammatory activity.[3][6] This is achieved by inhibiting the pro-inflammatory NF-κB pathway, blocking its nuclear translocation, and simultaneously activating the Keap1/Nrf2 antioxidant response pathway.[3][6]
Experimental Protocols
The following protocols are standardized methods for assessing diterpenoid bioactivity, using Lathyrol as a positive control or reference standard.
Protocol: Cell Viability Assessment (CCK-8/MTT Assay)
This protocol determines the effect of a test compound on cell proliferation and is used to calculate IC₅₀ values.
-
Objective: To quantify the dose-dependent cytotoxic effect of a novel diterpenoid compared to Lathyrol.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test diterpenoid and Lathyrol standard in culture medium. The final DMSO concentration should be <0.1%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "blank" (medium only) wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Read the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[13][14]
-
Protocol: Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins within a signaling pathway.
-
Objective: To determine if a test diterpenoid alters the expression of key proteins (e.g., Smads, Akt, p-Akt) in a manner similar to Lathyrol.[5][12][15]
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Smad2, anti-p-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to collect the supernatant containing total protein.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensity relative to a loading control (e.g., GAPDH).[15]
-
Protocol: Apoptosis Assay (Flow Cytometry)
This protocol quantifies the percentage of cells undergoing apoptosis after compound treatment.
-
Objective: To assess whether a test diterpenoid induces apoptosis, using Lathyrol as a positive control.[8][12]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the test compound, Lathyrol, and vehicle control at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Standard Experimental Workflow for Diterpenoid Bioactivity
When investigating a novel diterpenoid, a systematic workflow ensures comprehensive characterization. Lathyrol should be used as a benchmark or positive control throughout the process.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle | Semantic Scholar [semanticscholar.org]
- 12. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacologyeducation.org [pharmacologyeducation.org]
- 15. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Lathyrol as a Standard for Diterpenoid Bioactivity Studies
Introduction
Lathyrol is a macrocyclic diterpenoid characterized by a complex 5/11/3-membered tricyclic ring system, originally isolated from plants of the Euphorbia genus.[1][2] Its well-documented bioactivities, including anti-inflammatory, anti-tumor, and multidrug resistance (MDR) reversal effects, make it an essential reference compound, or "standard," in the study of other diterpenoids.[1][3][4] These application notes provide a comprehensive overview of Lathyrol's bioactivity, its mechanisms of action, and detailed protocols for its use in evaluating and characterizing novel diterpenoid compounds.
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and oncology.
Bioactivity Profile of Lathyrol and Its Derivatives
Lathyrol and its analogs exhibit a wide range of biological effects across various cell lines and models. Their activity is often quantified by the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), which measures the concentration of a substance required to inhibit a biological process by 50%.
Quantitative Bioactivity Data
The following table summarizes the cytotoxic and anti-inflammatory activities of Lathyrol and its key derivatives, providing a baseline for comparative studies.
| Compound/Derivative | Cell Line / Assay | Bioactivity | IC₅₀ / EC₅₀ Value | Reference |
| Lathyrol | Renal Cell Carcinoma (786-O, Renca) | Proliferation Inhibition | Comparable IC values (specific values not stated in abstract) | [5] |
| Lathyrol Derivative 13 | RAW264.7 Macrophages | Inhibition of LPS-induced NO production | 5.30 ± 1.23 µM | [3][6][7] |
| Lathyrol Derivative DEFL1 | A549 (Lung Cancer) | Growth Inhibition | 17.51 ± 0.85 µM | [8] |
| Lathyrol Derivative DEFL1 | KB (Oral Cancer) | Growth Inhibition | 24.07 ± 1.06 µM | [8] |
| Lathyrol Derivative DEFL1 | HCT116 (Colon Cancer) | Growth Inhibition | 27.18 ± 1.21 µM | [8] |
| Lathyrol Derivative 19 | MCF-7/ADR (MDR Breast Cancer) | Reversal of Adriamycin Resistance | 4.8x more effective than Verapamil | [9] |
| Lathyrol Derivative 25 | MCF-7/ADR (MDR Breast Cancer) | Reversal of Adriamycin Resistance | 4.0x more effective than Verapamil | [9] |
Key Signaling Pathways Modulated by Lathyrol
Lathyrol exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for designing experiments to study novel diterpenoids.
Inhibition of the TGF-β/Smad Pathway
In renal cell carcinoma (RCC), Lathyrol has been shown to inhibit cell proliferation by repressing the expression of key proteins in the TGF-β/Smad signaling pathway.[5][10][11] This disruption impedes signal transduction, leading to cell cycle arrest.[5][10] Specifically, Lathyrol suppresses the protein expression of Smad2, Smad3, Smad4, and Smad9.[5][11]
Modulation of Androgen Receptor (AR) and Akt Signaling
Lathyrol has been found to inhibit the proliferation, migration, and invasion of human RCC cells by impacting the Androgen Receptor (AR) signaling pathway.[12] It affects the expression of AR and its target genes, like PSA, and modulates the key downstream survival kinase, Akt, by reducing the p-Akt/Akt ratio.[12]
Anti-Inflammatory Mechanism via NF-κB and Keap1/Nrf2
Lathyrol derivatives exhibit potent anti-inflammatory activity.[3][6] This is achieved by inhibiting the pro-inflammatory NF-κB pathway, blocking its nuclear translocation, and simultaneously activating the Keap1/Nrf2 antioxidant response pathway.[3][6]
Experimental Protocols
The following protocols are standardized methods for assessing diterpenoid bioactivity, using Lathyrol as a positive control or reference standard.
Protocol: Cell Viability Assessment (CCK-8/MTT Assay)
This protocol determines the effect of a test compound on cell proliferation and is used to calculate IC₅₀ values.
-
Objective: To quantify the dose-dependent cytotoxic effect of a novel diterpenoid compared to Lathyrol.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test diterpenoid and Lathyrol standard in culture medium. The final DMSO concentration should be <0.1%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "blank" (medium only) wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[13][14]
-
Protocol: Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins within a signaling pathway.
-
Objective: To determine if a test diterpenoid alters the expression of key proteins (e.g., Smads, Akt, p-Akt) in a manner similar to Lathyrol.[5][12][15]
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Smad2, anti-p-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to collect the supernatant containing total protein.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensity relative to a loading control (e.g., GAPDH).[15]
-
Protocol: Apoptosis Assay (Flow Cytometry)
This protocol quantifies the percentage of cells undergoing apoptosis after compound treatment.
-
Objective: To assess whether a test diterpenoid induces apoptosis, using Lathyrol as a positive control.[8][12]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the test compound, Lathyrol, and vehicle control at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Standard Experimental Workflow for Diterpenoid Bioactivity
When investigating a novel diterpenoid, a systematic workflow ensures comprehensive characterization. Lathyrol should be used as a benchmark or positive control throughout the process.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle | Semantic Scholar [semanticscholar.org]
- 12. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacologyeducation.org [pharmacologyeducation.org]
- 15. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol (Standard) in Studies of Multidrug Resistance in Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] Lathyrol, a lathyrane-type diterpenoid originally isolated from the seeds of Euphorbia lathyris L., and its derivatives have emerged as promising agents in cancer research.[4] These compounds have demonstrated not only direct cytotoxic effects against various cancer cell lines but also the ability to reverse MDR, making them valuable tools for both basic research and drug development.[1][4]
These application notes provide an overview of the utility of Lathyrol and its derivatives in the study of MDR in cancer, complete with detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action in Reversing Multidrug Resistance
Lathyrol and its derivatives primarily reverse MDR by inhibiting the function of ABC transporters, most notably P-glycoprotein.[1][5] The proposed mechanism involves the direct interaction of these compounds with the transporter, potentially competing with chemotherapeutic agents for binding sites and thus preventing their efflux from the cancer cell.[5][6] This inhibition leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic effects in resistant cells.[7] Some derivatives of Lathyrol have been shown to be more potent MDR reversal agents than the established P-gp inhibitor, verapamil.[5]
Beyond P-gp inhibition, studies also suggest that Lathyrol can induce apoptosis in cancer cells through pathways involving endoplasmic reticulum (ER) stress and the modulation of key signaling molecules.[8][9]
Core Applications in Cancer Research
-
Screening for Novel MDR Reversal Agents: Lathyrol and its synthetic derivatives serve as lead compounds for the development of new and more potent MDR modulators.
-
Investigating P-glycoprotein Function: Due to their inhibitory activity, these compounds are valuable tools for studying the structure-function relationship of P-gp and the molecular mechanisms of drug efflux.[5]
-
Sensitizing Resistant Cancer Cells to Chemotherapy: Lathyrol can be used in co-administration studies with conventional chemotherapeutics to evaluate the potential for overcoming drug resistance in vitro and in vivo.
Quantitative Data Summary
The following tables summarize the reported efficacy of Lathyrol and its derivatives in various cancer cell lines.
Table 1: Cytotoxicity of Lathyrol Derivatives
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | A549 (Lung Cancer) | 17.51 ± 0.85 | [4] |
| DEFL1 | KB (Oral Cancer) | 24.07 ± 1.06 | [4] |
| DEFL1 | HCT116 (Colon Cancer) | 27.18 ± 1.21 | [4] |
Table 2: Multidrug Resistance Reversal Activity of Lathyrol Derivatives
| Compound | Cell Line | Chemotherapeutic Agent | Concentration (µM) | Reversal Fold (RF) | Reference |
| Lathyrol Derivative 41 | HepG2/ADR (Adriamycin-resistant Liver Cancer) | Adriamycin | 20 | 10.05–448.39 | [1] |
| Lathyrol Derivative 40 | HepG2/ADR | Adriamycin | 10 | 3.3 | [1] |
| Lathyrol Derivative 40 | HCT-15/5-FU (5-Fluorouracil-resistant Colon Cancer) | 5-Fluorouracil | 10 | 5.8 | [1] |
| Euphorantester B | MCF-7/ADR (Adriamycin-resistant Breast Cancer) | Adriamycin | Not specified | Comparable to Verapamil | [10] |
| Lathyrol Derivative 19 | MCF-7/ADR | Adriamycin | Not specified | 4.8 times more effective than Verapamil | [5] |
| Lathyrol Derivative 25 | MCF-7/ADR | Adriamycin | Not specified | 4.0 times more effective than Verapamil | [5] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is used to determine the concentration of Lathyrol or its derivatives that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Lathyrol or its derivatives
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Lathyrol or its derivatives in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Protocol 2: Evaluation of MDR Reversal using Chemosensitivity Assay
This protocol assesses the ability of Lathyrol to sensitize MDR cancer cells to a chemotherapeutic agent.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR, HepG2/ADR) and its parental sensitive cell line (e.g., MCF-7, HepG2)
-
Lathyrol or its derivatives (at a non-toxic concentration)
-
Chemotherapeutic agent (e.g., Adriamycin, Paclitaxel)
-
Materials for MTT assay (as listed in Protocol 1)
Procedure:
-
Seed both the resistant and sensitive cells in separate 96-well plates as described in Protocol 1.
-
After 24 hours, treat the cells with serial dilutions of the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of Lathyrol.
-
Incubate the plates for 48-72 hours.
-
Perform the MTT assay as described in Protocol 1 to determine the IC50 of the chemotherapeutic agent in the presence and absence of Lathyrol.
-
Calculate the Reversal Fold (RF) using the following formula: RF = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of Lathyrol
Protocol 3: Intracellular Drug Accumulation Assay using Flow Cytometry
This protocol measures the effect of Lathyrol on the intracellular accumulation of fluorescent chemotherapeutic drugs (e.g., Doxorubicin, Rhodamine 123).
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR)
-
Lathyrol or its derivatives
-
Fluorescent chemotherapeutic agent (e.g., Doxorubicin)
-
Flow cytometer
-
PBS
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-incubate the cells with a non-toxic concentration of Lathyrol or a known P-gp inhibitor (e.g., Verapamil) for 1-2 hours.
-
Add the fluorescent chemotherapeutic agent (e.g., Doxorubicin at 10 µM) and incubate for another 1-2 hours.
-
Wash the cells three times with ice-cold PBS.
-
Trypsinize the cells, centrifuge, and resuspend in 500 µL of PBS.
-
Analyze the intracellular fluorescence using a flow cytometer. An increase in fluorescence in the Lathyrol-treated cells compared to the control indicates inhibition of drug efflux.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Lathyrol in reversing P-glycoprotein-mediated multidrug resistance.
Experimental Workflow Diagram
Caption: Workflow for evaluating Lathyrol's potential to reverse multidrug resistance.
References
- 1. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 2. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reversal of multidrug resistance by lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
Lathyrol (Standard) in Studies of Multidrug Resistance in Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] Lathyrol, a lathyrane-type diterpenoid originally isolated from the seeds of Euphorbia lathyris L., and its derivatives have emerged as promising agents in cancer research.[4] These compounds have demonstrated not only direct cytotoxic effects against various cancer cell lines but also the ability to reverse MDR, making them valuable tools for both basic research and drug development.[1][4]
These application notes provide an overview of the utility of Lathyrol and its derivatives in the study of MDR in cancer, complete with detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action in Reversing Multidrug Resistance
Lathyrol and its derivatives primarily reverse MDR by inhibiting the function of ABC transporters, most notably P-glycoprotein.[1][5] The proposed mechanism involves the direct interaction of these compounds with the transporter, potentially competing with chemotherapeutic agents for binding sites and thus preventing their efflux from the cancer cell.[5][6] This inhibition leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic effects in resistant cells.[7] Some derivatives of Lathyrol have been shown to be more potent MDR reversal agents than the established P-gp inhibitor, verapamil.[5]
Beyond P-gp inhibition, studies also suggest that Lathyrol can induce apoptosis in cancer cells through pathways involving endoplasmic reticulum (ER) stress and the modulation of key signaling molecules.[8][9]
Core Applications in Cancer Research
-
Screening for Novel MDR Reversal Agents: Lathyrol and its synthetic derivatives serve as lead compounds for the development of new and more potent MDR modulators.
-
Investigating P-glycoprotein Function: Due to their inhibitory activity, these compounds are valuable tools for studying the structure-function relationship of P-gp and the molecular mechanisms of drug efflux.[5]
-
Sensitizing Resistant Cancer Cells to Chemotherapy: Lathyrol can be used in co-administration studies with conventional chemotherapeutics to evaluate the potential for overcoming drug resistance in vitro and in vivo.
Quantitative Data Summary
The following tables summarize the reported efficacy of Lathyrol and its derivatives in various cancer cell lines.
Table 1: Cytotoxicity of Lathyrol Derivatives
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | A549 (Lung Cancer) | 17.51 ± 0.85 | [4] |
| DEFL1 | KB (Oral Cancer) | 24.07 ± 1.06 | [4] |
| DEFL1 | HCT116 (Colon Cancer) | 27.18 ± 1.21 | [4] |
Table 2: Multidrug Resistance Reversal Activity of Lathyrol Derivatives
| Compound | Cell Line | Chemotherapeutic Agent | Concentration (µM) | Reversal Fold (RF) | Reference |
| Lathyrol Derivative 41 | HepG2/ADR (Adriamycin-resistant Liver Cancer) | Adriamycin | 20 | 10.05–448.39 | [1] |
| Lathyrol Derivative 40 | HepG2/ADR | Adriamycin | 10 | 3.3 | [1] |
| Lathyrol Derivative 40 | HCT-15/5-FU (5-Fluorouracil-resistant Colon Cancer) | 5-Fluorouracil | 10 | 5.8 | [1] |
| Euphorantester B | MCF-7/ADR (Adriamycin-resistant Breast Cancer) | Adriamycin | Not specified | Comparable to Verapamil | [10] |
| Lathyrol Derivative 19 | MCF-7/ADR | Adriamycin | Not specified | 4.8 times more effective than Verapamil | [5] |
| Lathyrol Derivative 25 | MCF-7/ADR | Adriamycin | Not specified | 4.0 times more effective than Verapamil | [5] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is used to determine the concentration of Lathyrol or its derivatives that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Lathyrol or its derivatives
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Lathyrol or its derivatives in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Protocol 2: Evaluation of MDR Reversal using Chemosensitivity Assay
This protocol assesses the ability of Lathyrol to sensitize MDR cancer cells to a chemotherapeutic agent.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR, HepG2/ADR) and its parental sensitive cell line (e.g., MCF-7, HepG2)
-
Lathyrol or its derivatives (at a non-toxic concentration)
-
Chemotherapeutic agent (e.g., Adriamycin, Paclitaxel)
-
Materials for MTT assay (as listed in Protocol 1)
Procedure:
-
Seed both the resistant and sensitive cells in separate 96-well plates as described in Protocol 1.
-
After 24 hours, treat the cells with serial dilutions of the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of Lathyrol.
-
Incubate the plates for 48-72 hours.
-
Perform the MTT assay as described in Protocol 1 to determine the IC50 of the chemotherapeutic agent in the presence and absence of Lathyrol.
-
Calculate the Reversal Fold (RF) using the following formula: RF = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of Lathyrol
Protocol 3: Intracellular Drug Accumulation Assay using Flow Cytometry
This protocol measures the effect of Lathyrol on the intracellular accumulation of fluorescent chemotherapeutic drugs (e.g., Doxorubicin, Rhodamine 123).
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR)
-
Lathyrol or its derivatives
-
Fluorescent chemotherapeutic agent (e.g., Doxorubicin)
-
Flow cytometer
-
PBS
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-incubate the cells with a non-toxic concentration of Lathyrol or a known P-gp inhibitor (e.g., Verapamil) for 1-2 hours.
-
Add the fluorescent chemotherapeutic agent (e.g., Doxorubicin at 10 µM) and incubate for another 1-2 hours.
-
Wash the cells three times with ice-cold PBS.
-
Trypsinize the cells, centrifuge, and resuspend in 500 µL of PBS.
-
Analyze the intracellular fluorescence using a flow cytometer. An increase in fluorescence in the Lathyrol-treated cells compared to the control indicates inhibition of drug efflux.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Lathyrol in reversing P-glycoprotein-mediated multidrug resistance.
Experimental Workflow Diagram
Caption: Workflow for evaluating Lathyrol's potential to reverse multidrug resistance.
References
- 1. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 2. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reversal of multidrug resistance by lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
Lathyrol (Standard) in Studies of Multidrug Resistance in Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] Lathyrol, a lathyrane-type diterpenoid originally isolated from the seeds of Euphorbia lathyris L., and its derivatives have emerged as promising agents in cancer research.[4] These compounds have demonstrated not only direct cytotoxic effects against various cancer cell lines but also the ability to reverse MDR, making them valuable tools for both basic research and drug development.[1][4]
These application notes provide an overview of the utility of Lathyrol and its derivatives in the study of MDR in cancer, complete with detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action in Reversing Multidrug Resistance
Lathyrol and its derivatives primarily reverse MDR by inhibiting the function of ABC transporters, most notably P-glycoprotein.[1][5] The proposed mechanism involves the direct interaction of these compounds with the transporter, potentially competing with chemotherapeutic agents for binding sites and thus preventing their efflux from the cancer cell.[5][6] This inhibition leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic effects in resistant cells.[7] Some derivatives of Lathyrol have been shown to be more potent MDR reversal agents than the established P-gp inhibitor, verapamil.[5]
Beyond P-gp inhibition, studies also suggest that Lathyrol can induce apoptosis in cancer cells through pathways involving endoplasmic reticulum (ER) stress and the modulation of key signaling molecules.[8][9]
Core Applications in Cancer Research
-
Screening for Novel MDR Reversal Agents: Lathyrol and its synthetic derivatives serve as lead compounds for the development of new and more potent MDR modulators.
-
Investigating P-glycoprotein Function: Due to their inhibitory activity, these compounds are valuable tools for studying the structure-function relationship of P-gp and the molecular mechanisms of drug efflux.[5]
-
Sensitizing Resistant Cancer Cells to Chemotherapy: Lathyrol can be used in co-administration studies with conventional chemotherapeutics to evaluate the potential for overcoming drug resistance in vitro and in vivo.
Quantitative Data Summary
The following tables summarize the reported efficacy of Lathyrol and its derivatives in various cancer cell lines.
Table 1: Cytotoxicity of Lathyrol Derivatives
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | A549 (Lung Cancer) | 17.51 ± 0.85 | [4] |
| DEFL1 | KB (Oral Cancer) | 24.07 ± 1.06 | [4] |
| DEFL1 | HCT116 (Colon Cancer) | 27.18 ± 1.21 | [4] |
Table 2: Multidrug Resistance Reversal Activity of Lathyrol Derivatives
| Compound | Cell Line | Chemotherapeutic Agent | Concentration (µM) | Reversal Fold (RF) | Reference |
| Lathyrol Derivative 41 | HepG2/ADR (Adriamycin-resistant Liver Cancer) | Adriamycin | 20 | 10.05–448.39 | [1] |
| Lathyrol Derivative 40 | HepG2/ADR | Adriamycin | 10 | 3.3 | [1] |
| Lathyrol Derivative 40 | HCT-15/5-FU (5-Fluorouracil-resistant Colon Cancer) | 5-Fluorouracil | 10 | 5.8 | [1] |
| Euphorantester B | MCF-7/ADR (Adriamycin-resistant Breast Cancer) | Adriamycin | Not specified | Comparable to Verapamil | [10] |
| Lathyrol Derivative 19 | MCF-7/ADR | Adriamycin | Not specified | 4.8 times more effective than Verapamil | [5] |
| Lathyrol Derivative 25 | MCF-7/ADR | Adriamycin | Not specified | 4.0 times more effective than Verapamil | [5] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is used to determine the concentration of Lathyrol or its derivatives that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Lathyrol or its derivatives
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Lathyrol or its derivatives in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Protocol 2: Evaluation of MDR Reversal using Chemosensitivity Assay
This protocol assesses the ability of Lathyrol to sensitize MDR cancer cells to a chemotherapeutic agent.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR, HepG2/ADR) and its parental sensitive cell line (e.g., MCF-7, HepG2)
-
Lathyrol or its derivatives (at a non-toxic concentration)
-
Chemotherapeutic agent (e.g., Adriamycin, Paclitaxel)
-
Materials for MTT assay (as listed in Protocol 1)
Procedure:
-
Seed both the resistant and sensitive cells in separate 96-well plates as described in Protocol 1.
-
After 24 hours, treat the cells with serial dilutions of the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of Lathyrol.
-
Incubate the plates for 48-72 hours.
-
Perform the MTT assay as described in Protocol 1 to determine the IC50 of the chemotherapeutic agent in the presence and absence of Lathyrol.
-
Calculate the Reversal Fold (RF) using the following formula: RF = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of Lathyrol
Protocol 3: Intracellular Drug Accumulation Assay using Flow Cytometry
This protocol measures the effect of Lathyrol on the intracellular accumulation of fluorescent chemotherapeutic drugs (e.g., Doxorubicin, Rhodamine 123).
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR)
-
Lathyrol or its derivatives
-
Fluorescent chemotherapeutic agent (e.g., Doxorubicin)
-
Flow cytometer
-
PBS
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-incubate the cells with a non-toxic concentration of Lathyrol or a known P-gp inhibitor (e.g., Verapamil) for 1-2 hours.
-
Add the fluorescent chemotherapeutic agent (e.g., Doxorubicin at 10 µM) and incubate for another 1-2 hours.
-
Wash the cells three times with ice-cold PBS.
-
Trypsinize the cells, centrifuge, and resuspend in 500 µL of PBS.
-
Analyze the intracellular fluorescence using a flow cytometer. An increase in fluorescence in the Lathyrol-treated cells compared to the control indicates inhibition of drug efflux.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Lathyrol in reversing P-glycoprotein-mediated multidrug resistance.
Experimental Workflow Diagram
Caption: Workflow for evaluating Lathyrol's potential to reverse multidrug resistance.
References
- 1. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 2. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reversal of multidrug resistance by lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Lathyrol (Standard) solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Lathyrol in in vitro assays. The information is designed to help optimize experimental workflows and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Lathyrol?
A1: The most commonly recommended solvent for dissolving Lathyrol for in vitro assays is Dimethyl Sulfoxide (DMSO).[1][2][3] Lathyrol is poorly soluble in water.
Q2: What is the solubility of Lathyrol in DMSO?
A2: The reported solubility of Lathyrol in DMSO varies slightly between suppliers, but it is generally high. It is recommended to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of hydrophobic compounds. Sonication can also aid in dissolution.[2]
Q3: How should I prepare a stock solution of Lathyrol?
A3: To prepare a high-concentration stock solution, dissolve Lathyrol powder in 100% DMSO.[1] For example, to create a 10 mM stock solution, dissolve the appropriate mass of Lathyrol in DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[1]
Q4: How should I store the Lathyrol stock solution?
A4: Lathyrol stock solutions in DMSO should be stored at -20°C or -80°C. Under these conditions, the stock solution is stable for at least one to two years. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What is the recommended final concentration of DMSO in cell culture media?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many protocols recommending 0.1% or lower.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: Lathyrol Precipitation in Cell Culture Media
Precipitation of Lathyrol upon dilution into aqueous cell culture media is a common challenge due to its hydrophobic nature. This guide provides a step-by-step approach to troubleshoot and prevent this issue.
Problem: A precipitate forms immediately after diluting the Lathyrol DMSO stock solution into the cell culture medium.
| Possible Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of Lathyrol in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of Lathyrol. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause rapid solvent exchange, leading to the compound "crashing out" of solution. | Perform a serial dilution. First, create an intermediate dilution of the Lathyrol stock in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media.[1] |
| Localized High Concentration | Pipetting the stock solution directly into a small area of the media creates a localized zone of high Lathyrol concentration, promoting precipitation. | Add the Lathyrol stock solution drop-wise to the final volume of media while gently swirling the container to ensure rapid and even dispersion.[3] |
| Low Temperature of Media | The solubility of many compounds, including Lathyrol, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your working solutions.[1] |
Problem: The Lathyrol-containing medium appears clear initially but a precipitate forms over time during incubation.
| Possible Cause | Explanation | Recommended Solution |
| Compound Instability | Lathyrol may degrade or form less soluble complexes over extended incubation periods at 37°C. | If experimentally feasible, reduce the incubation time. Prepare fresh Lathyrol-containing media immediately before each experiment. |
| Interaction with Media Components | Lathyrol may interact with components in the cell culture medium, such as salts, amino acids, or proteins in fetal bovine serum (FBS), to form insoluble complexes. | Try reducing the serum concentration if your cell line can tolerate it. You can also test the solubility of Lathyrol in a simpler buffered solution like PBS to determine if media components are contributing to the precipitation. |
| pH Shift in Culture | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. | Ensure your cell culture medium is adequately buffered for the incubator's CO2 concentration. Monitor the pH of the medium during long-term experiments. |
| Evaporation of Media | Evaporation from the culture vessel can increase the concentration of all components, including Lathyrol, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Quantitative Data: Lathyrol Solubility
The following table summarizes the available quantitative data on the solubility of Lathyrol in various solvents.
| Solvent | Solubility | Notes | Source |
| DMSO | 55 mg/mL (164.45 mM) | Sonication is recommended. | TargetMol[2] |
| DMSO | 85 mg/mL (254.14 mM) | Use fresh DMSO as it is hygroscopic. | Selleck Chemicals |
| DMSO | ≥ 100 mg/mL (299.00 mM) | Saturation unknown. | MedchemExpress |
| Water | Insoluble | - | Selleck Chemicals |
| Ethanol | Data not available | - | - |
| PBS (Phosphate-Buffered Saline) | Data not available | Likely very low due to its insolubility in water. | - |
| Cell Culture Media | Data not available | Solubility is limited and depends on the final DMSO concentration and media components. | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Lathyrol Stock Solution in DMSO
Materials:
-
Lathyrol powder (Molecular Weight: 334.45 g/mol )
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Lathyrol powder. For 1 mL of a 10 mM stock solution, you will need 3.34 mg of Lathyrol.
-
Transfer the Lathyrol powder to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the tube vigorously until the Lathyrol is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Lathyrol Working Solution in Cell Culture Media
Materials:
-
10 mM Lathyrol stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw an aliquot of the 10 mM Lathyrol stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM Lathyrol with 0.1% DMSO: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media. This creates a 100 µM solution with 1% DMSO. b. Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed media in your culture vessel.
-
Alternatively, for direct dilution, add the Lathyrol stock solution drop-wise to the final volume of pre-warmed media while gently swirling the container.
-
Gently mix the final working solution.
-
Use the freshly prepared Lathyrol-containing medium for your experiment immediately.
-
Always include a vehicle control (medium with the same final DMSO concentration without Lathyrol).
Signaling Pathway and Experimental Workflow Diagrams
Lathyrol's Effect on the TGF-β/Smad Signaling Pathway
Caption: Lathyrol inhibits the TGF-β/Smad signaling pathway, leading to cell cycle arrest.
Lathyrol's Effect on the Androgen Receptor (AR) Signaling Pathway
Caption: Lathyrol affects Androgen Receptor expression and signaling, inhibiting cell proliferation.
Experimental Workflow for In Vitro Lathyrol Treatment
Caption: A general experimental workflow for treating cells with Lathyrol in vitro.
References
Improving Lathyrol (Standard) solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Lathyrol in in vitro assays. The information is designed to help optimize experimental workflows and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Lathyrol?
A1: The most commonly recommended solvent for dissolving Lathyrol for in vitro assays is Dimethyl Sulfoxide (DMSO).[1][2][3] Lathyrol is poorly soluble in water.
Q2: What is the solubility of Lathyrol in DMSO?
A2: The reported solubility of Lathyrol in DMSO varies slightly between suppliers, but it is generally high. It is recommended to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of hydrophobic compounds. Sonication can also aid in dissolution.[2]
Q3: How should I prepare a stock solution of Lathyrol?
A3: To prepare a high-concentration stock solution, dissolve Lathyrol powder in 100% DMSO.[1] For example, to create a 10 mM stock solution, dissolve the appropriate mass of Lathyrol in DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[1]
Q4: How should I store the Lathyrol stock solution?
A4: Lathyrol stock solutions in DMSO should be stored at -20°C or -80°C. Under these conditions, the stock solution is stable for at least one to two years. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What is the recommended final concentration of DMSO in cell culture media?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many protocols recommending 0.1% or lower.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: Lathyrol Precipitation in Cell Culture Media
Precipitation of Lathyrol upon dilution into aqueous cell culture media is a common challenge due to its hydrophobic nature. This guide provides a step-by-step approach to troubleshoot and prevent this issue.
Problem: A precipitate forms immediately after diluting the Lathyrol DMSO stock solution into the cell culture medium.
| Possible Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of Lathyrol in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of Lathyrol. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause rapid solvent exchange, leading to the compound "crashing out" of solution. | Perform a serial dilution. First, create an intermediate dilution of the Lathyrol stock in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media.[1] |
| Localized High Concentration | Pipetting the stock solution directly into a small area of the media creates a localized zone of high Lathyrol concentration, promoting precipitation. | Add the Lathyrol stock solution drop-wise to the final volume of media while gently swirling the container to ensure rapid and even dispersion.[3] |
| Low Temperature of Media | The solubility of many compounds, including Lathyrol, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your working solutions.[1] |
Problem: The Lathyrol-containing medium appears clear initially but a precipitate forms over time during incubation.
| Possible Cause | Explanation | Recommended Solution |
| Compound Instability | Lathyrol may degrade or form less soluble complexes over extended incubation periods at 37°C. | If experimentally feasible, reduce the incubation time. Prepare fresh Lathyrol-containing media immediately before each experiment. |
| Interaction with Media Components | Lathyrol may interact with components in the cell culture medium, such as salts, amino acids, or proteins in fetal bovine serum (FBS), to form insoluble complexes. | Try reducing the serum concentration if your cell line can tolerate it. You can also test the solubility of Lathyrol in a simpler buffered solution like PBS to determine if media components are contributing to the precipitation. |
| pH Shift in Culture | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. | Ensure your cell culture medium is adequately buffered for the incubator's CO2 concentration. Monitor the pH of the medium during long-term experiments. |
| Evaporation of Media | Evaporation from the culture vessel can increase the concentration of all components, including Lathyrol, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Quantitative Data: Lathyrol Solubility
The following table summarizes the available quantitative data on the solubility of Lathyrol in various solvents.
| Solvent | Solubility | Notes | Source |
| DMSO | 55 mg/mL (164.45 mM) | Sonication is recommended. | TargetMol[2] |
| DMSO | 85 mg/mL (254.14 mM) | Use fresh DMSO as it is hygroscopic. | Selleck Chemicals |
| DMSO | ≥ 100 mg/mL (299.00 mM) | Saturation unknown. | MedchemExpress |
| Water | Insoluble | - | Selleck Chemicals |
| Ethanol | Data not available | - | - |
| PBS (Phosphate-Buffered Saline) | Data not available | Likely very low due to its insolubility in water. | - |
| Cell Culture Media | Data not available | Solubility is limited and depends on the final DMSO concentration and media components. | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Lathyrol Stock Solution in DMSO
Materials:
-
Lathyrol powder (Molecular Weight: 334.45 g/mol )
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Lathyrol powder. For 1 mL of a 10 mM stock solution, you will need 3.34 mg of Lathyrol.
-
Transfer the Lathyrol powder to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the tube vigorously until the Lathyrol is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Lathyrol Working Solution in Cell Culture Media
Materials:
-
10 mM Lathyrol stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw an aliquot of the 10 mM Lathyrol stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM Lathyrol with 0.1% DMSO: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media. This creates a 100 µM solution with 1% DMSO. b. Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed media in your culture vessel.
-
Alternatively, for direct dilution, add the Lathyrol stock solution drop-wise to the final volume of pre-warmed media while gently swirling the container.
-
Gently mix the final working solution.
-
Use the freshly prepared Lathyrol-containing medium for your experiment immediately.
-
Always include a vehicle control (medium with the same final DMSO concentration without Lathyrol).
Signaling Pathway and Experimental Workflow Diagrams
Lathyrol's Effect on the TGF-β/Smad Signaling Pathway
Caption: Lathyrol inhibits the TGF-β/Smad signaling pathway, leading to cell cycle arrest.
Lathyrol's Effect on the Androgen Receptor (AR) Signaling Pathway
Caption: Lathyrol affects Androgen Receptor expression and signaling, inhibiting cell proliferation.
Experimental Workflow for In Vitro Lathyrol Treatment
Caption: A general experimental workflow for treating cells with Lathyrol in vitro.
References
Improving Lathyrol (Standard) solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Lathyrol in in vitro assays. The information is designed to help optimize experimental workflows and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Lathyrol?
A1: The most commonly recommended solvent for dissolving Lathyrol for in vitro assays is Dimethyl Sulfoxide (DMSO).[1][2][3] Lathyrol is poorly soluble in water.
Q2: What is the solubility of Lathyrol in DMSO?
A2: The reported solubility of Lathyrol in DMSO varies slightly between suppliers, but it is generally high. It is recommended to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of hydrophobic compounds. Sonication can also aid in dissolution.[2]
Q3: How should I prepare a stock solution of Lathyrol?
A3: To prepare a high-concentration stock solution, dissolve Lathyrol powder in 100% DMSO.[1] For example, to create a 10 mM stock solution, dissolve the appropriate mass of Lathyrol in DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[1]
Q4: How should I store the Lathyrol stock solution?
A4: Lathyrol stock solutions in DMSO should be stored at -20°C or -80°C. Under these conditions, the stock solution is stable for at least one to two years. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What is the recommended final concentration of DMSO in cell culture media?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many protocols recommending 0.1% or lower.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: Lathyrol Precipitation in Cell Culture Media
Precipitation of Lathyrol upon dilution into aqueous cell culture media is a common challenge due to its hydrophobic nature. This guide provides a step-by-step approach to troubleshoot and prevent this issue.
Problem: A precipitate forms immediately after diluting the Lathyrol DMSO stock solution into the cell culture medium.
| Possible Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of Lathyrol in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of Lathyrol. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause rapid solvent exchange, leading to the compound "crashing out" of solution. | Perform a serial dilution. First, create an intermediate dilution of the Lathyrol stock in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media.[1] |
| Localized High Concentration | Pipetting the stock solution directly into a small area of the media creates a localized zone of high Lathyrol concentration, promoting precipitation. | Add the Lathyrol stock solution drop-wise to the final volume of media while gently swirling the container to ensure rapid and even dispersion.[3] |
| Low Temperature of Media | The solubility of many compounds, including Lathyrol, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your working solutions.[1] |
Problem: The Lathyrol-containing medium appears clear initially but a precipitate forms over time during incubation.
| Possible Cause | Explanation | Recommended Solution |
| Compound Instability | Lathyrol may degrade or form less soluble complexes over extended incubation periods at 37°C. | If experimentally feasible, reduce the incubation time. Prepare fresh Lathyrol-containing media immediately before each experiment. |
| Interaction with Media Components | Lathyrol may interact with components in the cell culture medium, such as salts, amino acids, or proteins in fetal bovine serum (FBS), to form insoluble complexes. | Try reducing the serum concentration if your cell line can tolerate it. You can also test the solubility of Lathyrol in a simpler buffered solution like PBS to determine if media components are contributing to the precipitation. |
| pH Shift in Culture | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. | Ensure your cell culture medium is adequately buffered for the incubator's CO2 concentration. Monitor the pH of the medium during long-term experiments. |
| Evaporation of Media | Evaporation from the culture vessel can increase the concentration of all components, including Lathyrol, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Quantitative Data: Lathyrol Solubility
The following table summarizes the available quantitative data on the solubility of Lathyrol in various solvents.
| Solvent | Solubility | Notes | Source |
| DMSO | 55 mg/mL (164.45 mM) | Sonication is recommended. | TargetMol[2] |
| DMSO | 85 mg/mL (254.14 mM) | Use fresh DMSO as it is hygroscopic. | Selleck Chemicals |
| DMSO | ≥ 100 mg/mL (299.00 mM) | Saturation unknown. | MedchemExpress |
| Water | Insoluble | - | Selleck Chemicals |
| Ethanol | Data not available | - | - |
| PBS (Phosphate-Buffered Saline) | Data not available | Likely very low due to its insolubility in water. | - |
| Cell Culture Media | Data not available | Solubility is limited and depends on the final DMSO concentration and media components. | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Lathyrol Stock Solution in DMSO
Materials:
-
Lathyrol powder (Molecular Weight: 334.45 g/mol )
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Lathyrol powder. For 1 mL of a 10 mM stock solution, you will need 3.34 mg of Lathyrol.
-
Transfer the Lathyrol powder to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the tube vigorously until the Lathyrol is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Lathyrol Working Solution in Cell Culture Media
Materials:
-
10 mM Lathyrol stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw an aliquot of the 10 mM Lathyrol stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM Lathyrol with 0.1% DMSO: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media. This creates a 100 µM solution with 1% DMSO. b. Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed media in your culture vessel.
-
Alternatively, for direct dilution, add the Lathyrol stock solution drop-wise to the final volume of pre-warmed media while gently swirling the container.
-
Gently mix the final working solution.
-
Use the freshly prepared Lathyrol-containing medium for your experiment immediately.
-
Always include a vehicle control (medium with the same final DMSO concentration without Lathyrol).
Signaling Pathway and Experimental Workflow Diagrams
Lathyrol's Effect on the TGF-β/Smad Signaling Pathway
Caption: Lathyrol inhibits the TGF-β/Smad signaling pathway, leading to cell cycle arrest.
Lathyrol's Effect on the Androgen Receptor (AR) Signaling Pathway
Caption: Lathyrol affects Androgen Receptor expression and signaling, inhibiting cell proliferation.
Experimental Workflow for In Vitro Lathyrol Treatment
Caption: A general experimental workflow for treating cells with Lathyrol in vitro.
References
Lathyrol (Standard) stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Lathyrol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Lathyrol?
A1: For optimal long-term stability, solid Lathyrol should be stored in a tightly sealed container at -20°C for up to three years or at 4°C for up to two years. It is also recommended to protect it from light.
Q2: How should I store Lathyrol once it is dissolved in a solvent?
A2: Lathyrol solutions should be aliquoted to avoid repeated freeze-thaw cycles. For solutions in DMSO, storage at -80°C is recommended for up to two years, and at -20°C for up to one year.[1][2]
Q3: Is Lathyrol sensitive to light?
Q4: Can I ship Lathyrol at room temperature?
A4: Yes, some suppliers indicate that Lathyrol is stable for short-term shipping at room temperature without affecting its biological activity.[3] However, upon receipt, it should be stored under the recommended long-term storage conditions.
Q5: What solvents are suitable for dissolving Lathyrol?
A5: Lathyrol is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1] It is also soluble in other organic solvents such as ethanol. For aqueous solutions, the solubility is very low.
Q6: How many freeze-thaw cycles can a Lathyrol solution undergo?
A6: There is no specific data on the number of freeze-thaw cycles Lathyrol can tolerate without degradation. To ensure the integrity of the compound, it is strongly recommended to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of Lathyrol due to improper storage. | Review storage conditions. Ensure the compound (solid and solution) is stored at the correct temperature and protected from light. Use a fresh aliquot for your experiment. Consider performing a stability test on your current stock. |
| Repeated freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Precipitate observed in the solution upon thawing | Poor solubility or supersaturation at lower temperatures. | Gently warm the solution and vortex or sonicate to redissolve the precipitate. Ensure the solvent is of high purity and dry, as moisture can affect solubility. |
| Loss of biological activity | Chemical degradation of Lathyrol. | This could be due to exposure to light, air (oxidation), or incompatible substances. Prepare fresh solutions from solid stock and handle them under an inert atmosphere if possible. |
Stability and Storage Data Summary
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [1][2][4] |
| Solid (Powder) | 4°C | Up to 2 years | [1] |
| In DMSO | -80°C | Up to 2 years | [1] |
| In DMSO | -20°C | Up to 1 year | [1][2] |
Experimental Protocols
Protocol for Preparing Lathyrol Stock Solution
-
Materials:
-
Lathyrol (solid)
-
Anhydrous DMSO (or other suitable solvent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Equilibrate the Lathyrol vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Lathyrol powder using a calibrated balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution until the Lathyrol is completely dissolved. If necessary, sonicate for a short period.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at the recommended temperature (-80°C or -20°C).
-
General Protocol for Assessing Lathyrol Stability
This protocol provides a general framework for assessing the stability of Lathyrol under specific conditions.
-
Objective: To determine the stability of a Lathyrol solution over time under defined storage conditions (e.g., temperature, light exposure).
-
Methodology:
-
Prepare a fresh stock solution of Lathyrol at a known concentration.
-
Divide the solution into multiple aliquots in identical vials.
-
Store the aliquots under the desired test conditions (e.g., 4°C, room temperature, exposed to light, protected from light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each condition.
-
Analyze the concentration and purity of Lathyrol in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the initial (time 0) sample to determine the percentage of degradation.
-
Visualizations
Caption: Workflow for proper handling and storage of Lathyrol.
Caption: Potential degradation pathways for Lathyrol under various stress conditions.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. Protein-Targeted Degradation Agents Based on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Stability Testing | PDF | Shelf Life | Chemicals [scribd.com]
Lathyrol (Standard) stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Lathyrol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Lathyrol?
A1: For optimal long-term stability, solid Lathyrol should be stored in a tightly sealed container at -20°C for up to three years or at 4°C for up to two years. It is also recommended to protect it from light.
Q2: How should I store Lathyrol once it is dissolved in a solvent?
A2: Lathyrol solutions should be aliquoted to avoid repeated freeze-thaw cycles. For solutions in DMSO, storage at -80°C is recommended for up to two years, and at -20°C for up to one year.[1][2]
Q3: Is Lathyrol sensitive to light?
Q4: Can I ship Lathyrol at room temperature?
A4: Yes, some suppliers indicate that Lathyrol is stable for short-term shipping at room temperature without affecting its biological activity.[3] However, upon receipt, it should be stored under the recommended long-term storage conditions.
Q5: What solvents are suitable for dissolving Lathyrol?
A5: Lathyrol is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1] It is also soluble in other organic solvents such as ethanol. For aqueous solutions, the solubility is very low.
Q6: How many freeze-thaw cycles can a Lathyrol solution undergo?
A6: There is no specific data on the number of freeze-thaw cycles Lathyrol can tolerate without degradation. To ensure the integrity of the compound, it is strongly recommended to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of Lathyrol due to improper storage. | Review storage conditions. Ensure the compound (solid and solution) is stored at the correct temperature and protected from light. Use a fresh aliquot for your experiment. Consider performing a stability test on your current stock. |
| Repeated freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Precipitate observed in the solution upon thawing | Poor solubility or supersaturation at lower temperatures. | Gently warm the solution and vortex or sonicate to redissolve the precipitate. Ensure the solvent is of high purity and dry, as moisture can affect solubility. |
| Loss of biological activity | Chemical degradation of Lathyrol. | This could be due to exposure to light, air (oxidation), or incompatible substances. Prepare fresh solutions from solid stock and handle them under an inert atmosphere if possible. |
Stability and Storage Data Summary
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [1][2][4] |
| Solid (Powder) | 4°C | Up to 2 years | [1] |
| In DMSO | -80°C | Up to 2 years | [1] |
| In DMSO | -20°C | Up to 1 year | [1][2] |
Experimental Protocols
Protocol for Preparing Lathyrol Stock Solution
-
Materials:
-
Lathyrol (solid)
-
Anhydrous DMSO (or other suitable solvent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Equilibrate the Lathyrol vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Lathyrol powder using a calibrated balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution until the Lathyrol is completely dissolved. If necessary, sonicate for a short period.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at the recommended temperature (-80°C or -20°C).
-
General Protocol for Assessing Lathyrol Stability
This protocol provides a general framework for assessing the stability of Lathyrol under specific conditions.
-
Objective: To determine the stability of a Lathyrol solution over time under defined storage conditions (e.g., temperature, light exposure).
-
Methodology:
-
Prepare a fresh stock solution of Lathyrol at a known concentration.
-
Divide the solution into multiple aliquots in identical vials.
-
Store the aliquots under the desired test conditions (e.g., 4°C, room temperature, exposed to light, protected from light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each condition.
-
Analyze the concentration and purity of Lathyrol in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the initial (time 0) sample to determine the percentage of degradation.
-
Visualizations
Caption: Workflow for proper handling and storage of Lathyrol.
Caption: Potential degradation pathways for Lathyrol under various stress conditions.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. Protein-Targeted Degradation Agents Based on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Stability Testing | PDF | Shelf Life | Chemicals [scribd.com]
Lathyrol (Standard) stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Lathyrol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Lathyrol?
A1: For optimal long-term stability, solid Lathyrol should be stored in a tightly sealed container at -20°C for up to three years or at 4°C for up to two years. It is also recommended to protect it from light.
Q2: How should I store Lathyrol once it is dissolved in a solvent?
A2: Lathyrol solutions should be aliquoted to avoid repeated freeze-thaw cycles. For solutions in DMSO, storage at -80°C is recommended for up to two years, and at -20°C for up to one year.[1][2]
Q3: Is Lathyrol sensitive to light?
Q4: Can I ship Lathyrol at room temperature?
A4: Yes, some suppliers indicate that Lathyrol is stable for short-term shipping at room temperature without affecting its biological activity.[3] However, upon receipt, it should be stored under the recommended long-term storage conditions.
Q5: What solvents are suitable for dissolving Lathyrol?
A5: Lathyrol is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1] It is also soluble in other organic solvents such as ethanol. For aqueous solutions, the solubility is very low.
Q6: How many freeze-thaw cycles can a Lathyrol solution undergo?
A6: There is no specific data on the number of freeze-thaw cycles Lathyrol can tolerate without degradation. To ensure the integrity of the compound, it is strongly recommended to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of Lathyrol due to improper storage. | Review storage conditions. Ensure the compound (solid and solution) is stored at the correct temperature and protected from light. Use a fresh aliquot for your experiment. Consider performing a stability test on your current stock. |
| Repeated freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Precipitate observed in the solution upon thawing | Poor solubility or supersaturation at lower temperatures. | Gently warm the solution and vortex or sonicate to redissolve the precipitate. Ensure the solvent is of high purity and dry, as moisture can affect solubility. |
| Loss of biological activity | Chemical degradation of Lathyrol. | This could be due to exposure to light, air (oxidation), or incompatible substances. Prepare fresh solutions from solid stock and handle them under an inert atmosphere if possible. |
Stability and Storage Data Summary
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [1][2][4] |
| Solid (Powder) | 4°C | Up to 2 years | [1] |
| In DMSO | -80°C | Up to 2 years | [1] |
| In DMSO | -20°C | Up to 1 year | [1][2] |
Experimental Protocols
Protocol for Preparing Lathyrol Stock Solution
-
Materials:
-
Lathyrol (solid)
-
Anhydrous DMSO (or other suitable solvent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Equilibrate the Lathyrol vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Lathyrol powder using a calibrated balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution until the Lathyrol is completely dissolved. If necessary, sonicate for a short period.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at the recommended temperature (-80°C or -20°C).
-
General Protocol for Assessing Lathyrol Stability
This protocol provides a general framework for assessing the stability of Lathyrol under specific conditions.
-
Objective: To determine the stability of a Lathyrol solution over time under defined storage conditions (e.g., temperature, light exposure).
-
Methodology:
-
Prepare a fresh stock solution of Lathyrol at a known concentration.
-
Divide the solution into multiple aliquots in identical vials.
-
Store the aliquots under the desired test conditions (e.g., 4°C, room temperature, exposed to light, protected from light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each condition.
-
Analyze the concentration and purity of Lathyrol in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the initial (time 0) sample to determine the percentage of degradation.
-
Visualizations
Caption: Workflow for proper handling and storage of Lathyrol.
Caption: Potential degradation pathways for Lathyrol under various stress conditions.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. Protein-Targeted Degradation Agents Based on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Stability Testing | PDF | Shelf Life | Chemicals [scribd.com]
Technical Support Center: Optimizing Lathyrol Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lathyrol in cell-based assays. Below you will find troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Lathyrol and what is its mechanism of action?
A1: Lathyrol is a naturally occurring diterpenoid.[1] Its anticancer effects have been observed in various cancer cell lines.[1][2] Lathyrol has been shown to inhibit cancer cell proliferation and induce apoptosis through multiple signaling pathways.[1][2][3] Key mechanisms of action include the inhibition of the TGF-β/Smad signaling pathway, interference with STAT3 DNA binding, and induction of endoplasmic reticulum (ER) stress.[1][3][4]
Q2: What is a typical starting concentration range for Lathyrol in cell-based assays?
A2: The optimal concentration of Lathyrol is highly dependent on the specific cell line and the assay being performed. Based on published data, a common starting point is a broad-range serial dilution. For initial experiments, a range from 0.1 µM to 100 µM is recommended to determine the half-maximal inhibitory concentration (IC50). For instance, in A549 lung cancer cells, Lathyrol-3-phenyl-acetate-5,15-diacetate, a Lathyrol derivative, showed an IC50 value of 17.51 ± 0.85 μM.[2]
Q3: How should I prepare a Lathyrol stock solution?
A3: Lathyrol has poor solubility in water. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the Lathyrol-treated wells) in your experiments.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations | - The cell line may be resistant to Lathyrol.- The Lathyrol concentration is too low.- The incubation time is too short. | - Test a wider and higher range of Lathyrol concentrations.- Increase the incubation time (e.g., 24, 48, 72 hours).- If possible, try a different cell line that has been reported to be sensitive to Lathyrol. |
| High cell death in control wells (vehicle control) | - The concentration of the organic solvent (e.g., DMSO) is too high and causing cytotoxicity. | - Ensure the final concentration of the solvent in the culture medium is non-toxic to your specific cell line (typically ≤ 0.1%).- Perform a solvent toxicity test to determine the maximum tolerable concentration for your cells. |
| Precipitation of Lathyrol in the culture medium | - The concentration of Lathyrol exceeds its solubility limit in the aqueous culture medium. | - Prepare a fresh stock solution and ensure it is fully dissolved before diluting in the medium.- Consider using a lower concentration range.- When diluting the stock solution, add it to the medium with gentle mixing. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent Lathyrol concentration due to pipetting errors.- Variations in incubation time. | - Ensure a uniform single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your pipetting technique.- Standardize all experimental parameters, including incubation times and cell passage number. |
Quantitative Data Summary
The following table summarizes reported IC50 values for Lathyrol and its derivatives in different cancer cell lines. This data can be used as a reference for designing your experiments.
| Cell Line | Compound | Assay Duration | IC50 | Reference |
| 786-O (Human Renal Carcinoma) | Lathyrol | 24 hours | Not explicitly stated, but inhibitory effect was dose-dependent. | [3] |
| Renca (Mouse Renal Carcinoma) | Lathyrol | 24 hours | Not explicitly stated, but inhibitory effect was dose-dependent and comparable to 786-O cells. | [3] |
| A549 (Human Lung Carcinoma) | Lathyrol-3-phenyl-acetate-5,15-diacetate | Not specified | 17.51 ± 0.85 μM | [2] |
| Hep-3B (Human Hepatocellular Carcinoma) | Lathyrol | Not specified | Dose-dependent reduction in cell viability observed. | [1] |
| MHCC97-L (Human Hepatocellular Carcinoma) | Lathyrol | Not specified | Dose-dependent reduction in cell viability observed. | [1] |
| A2780 (Human Ovarian Cancer) | Lathyrol | Not specified | Dose-dependent reduction in cell viability observed. | [1] |
| Hey-T30 (Taxol-resistant Ovarian Cancer) | Lathyrol | Not specified | Dose-dependent reduction in cell viability observed. | [1] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol provides a general procedure for determining the cytotoxic effects of Lathyrol on cancer cells.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Lathyrol Treatment:
-
Prepare a series of Lathyrol dilutions in culture medium from a concentrated stock solution (e.g., in DMSO).
-
Remove the old medium from the wells and add the medium containing the different concentrations of Lathyrol.
-
Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the Lathyrol concentration to determine the IC50 value.
-
Visualizations
Caption: Lathyrol's multifaceted mechanism of action.
Caption: General workflow for a cell-based assay with Lathyrol.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lathyrol Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lathyrol in cell-based assays. Below you will find troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Lathyrol and what is its mechanism of action?
A1: Lathyrol is a naturally occurring diterpenoid.[1] Its anticancer effects have been observed in various cancer cell lines.[1][2] Lathyrol has been shown to inhibit cancer cell proliferation and induce apoptosis through multiple signaling pathways.[1][2][3] Key mechanisms of action include the inhibition of the TGF-β/Smad signaling pathway, interference with STAT3 DNA binding, and induction of endoplasmic reticulum (ER) stress.[1][3][4]
Q2: What is a typical starting concentration range for Lathyrol in cell-based assays?
A2: The optimal concentration of Lathyrol is highly dependent on the specific cell line and the assay being performed. Based on published data, a common starting point is a broad-range serial dilution. For initial experiments, a range from 0.1 µM to 100 µM is recommended to determine the half-maximal inhibitory concentration (IC50). For instance, in A549 lung cancer cells, Lathyrol-3-phenyl-acetate-5,15-diacetate, a Lathyrol derivative, showed an IC50 value of 17.51 ± 0.85 μM.[2]
Q3: How should I prepare a Lathyrol stock solution?
A3: Lathyrol has poor solubility in water. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the Lathyrol-treated wells) in your experiments.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations | - The cell line may be resistant to Lathyrol.- The Lathyrol concentration is too low.- The incubation time is too short. | - Test a wider and higher range of Lathyrol concentrations.- Increase the incubation time (e.g., 24, 48, 72 hours).- If possible, try a different cell line that has been reported to be sensitive to Lathyrol. |
| High cell death in control wells (vehicle control) | - The concentration of the organic solvent (e.g., DMSO) is too high and causing cytotoxicity. | - Ensure the final concentration of the solvent in the culture medium is non-toxic to your specific cell line (typically ≤ 0.1%).- Perform a solvent toxicity test to determine the maximum tolerable concentration for your cells. |
| Precipitation of Lathyrol in the culture medium | - The concentration of Lathyrol exceeds its solubility limit in the aqueous culture medium. | - Prepare a fresh stock solution and ensure it is fully dissolved before diluting in the medium.- Consider using a lower concentration range.- When diluting the stock solution, add it to the medium with gentle mixing. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent Lathyrol concentration due to pipetting errors.- Variations in incubation time. | - Ensure a uniform single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your pipetting technique.- Standardize all experimental parameters, including incubation times and cell passage number. |
Quantitative Data Summary
The following table summarizes reported IC50 values for Lathyrol and its derivatives in different cancer cell lines. This data can be used as a reference for designing your experiments.
| Cell Line | Compound | Assay Duration | IC50 | Reference |
| 786-O (Human Renal Carcinoma) | Lathyrol | 24 hours | Not explicitly stated, but inhibitory effect was dose-dependent. | [3] |
| Renca (Mouse Renal Carcinoma) | Lathyrol | 24 hours | Not explicitly stated, but inhibitory effect was dose-dependent and comparable to 786-O cells. | [3] |
| A549 (Human Lung Carcinoma) | Lathyrol-3-phenyl-acetate-5,15-diacetate | Not specified | 17.51 ± 0.85 μM | [2] |
| Hep-3B (Human Hepatocellular Carcinoma) | Lathyrol | Not specified | Dose-dependent reduction in cell viability observed. | [1] |
| MHCC97-L (Human Hepatocellular Carcinoma) | Lathyrol | Not specified | Dose-dependent reduction in cell viability observed. | [1] |
| A2780 (Human Ovarian Cancer) | Lathyrol | Not specified | Dose-dependent reduction in cell viability observed. | [1] |
| Hey-T30 (Taxol-resistant Ovarian Cancer) | Lathyrol | Not specified | Dose-dependent reduction in cell viability observed. | [1] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol provides a general procedure for determining the cytotoxic effects of Lathyrol on cancer cells.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Lathyrol Treatment:
-
Prepare a series of Lathyrol dilutions in culture medium from a concentrated stock solution (e.g., in DMSO).
-
Remove the old medium from the wells and add the medium containing the different concentrations of Lathyrol.
-
Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the Lathyrol concentration to determine the IC50 value.
-
Visualizations
Caption: Lathyrol's multifaceted mechanism of action.
Caption: General workflow for a cell-based assay with Lathyrol.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lathyrol Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lathyrol in cell-based assays. Below you will find troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Lathyrol and what is its mechanism of action?
A1: Lathyrol is a naturally occurring diterpenoid.[1] Its anticancer effects have been observed in various cancer cell lines.[1][2] Lathyrol has been shown to inhibit cancer cell proliferation and induce apoptosis through multiple signaling pathways.[1][2][3] Key mechanisms of action include the inhibition of the TGF-β/Smad signaling pathway, interference with STAT3 DNA binding, and induction of endoplasmic reticulum (ER) stress.[1][3][4]
Q2: What is a typical starting concentration range for Lathyrol in cell-based assays?
A2: The optimal concentration of Lathyrol is highly dependent on the specific cell line and the assay being performed. Based on published data, a common starting point is a broad-range serial dilution. For initial experiments, a range from 0.1 µM to 100 µM is recommended to determine the half-maximal inhibitory concentration (IC50). For instance, in A549 lung cancer cells, Lathyrol-3-phenyl-acetate-5,15-diacetate, a Lathyrol derivative, showed an IC50 value of 17.51 ± 0.85 μM.[2]
Q3: How should I prepare a Lathyrol stock solution?
A3: Lathyrol has poor solubility in water. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[3] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the Lathyrol-treated wells) in your experiments.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations | - The cell line may be resistant to Lathyrol.- The Lathyrol concentration is too low.- The incubation time is too short. | - Test a wider and higher range of Lathyrol concentrations.- Increase the incubation time (e.g., 24, 48, 72 hours).- If possible, try a different cell line that has been reported to be sensitive to Lathyrol. |
| High cell death in control wells (vehicle control) | - The concentration of the organic solvent (e.g., DMSO) is too high and causing cytotoxicity. | - Ensure the final concentration of the solvent in the culture medium is non-toxic to your specific cell line (typically ≤ 0.1%).- Perform a solvent toxicity test to determine the maximum tolerable concentration for your cells. |
| Precipitation of Lathyrol in the culture medium | - The concentration of Lathyrol exceeds its solubility limit in the aqueous culture medium. | - Prepare a fresh stock solution and ensure it is fully dissolved before diluting in the medium.- Consider using a lower concentration range.- When diluting the stock solution, add it to the medium with gentle mixing. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent Lathyrol concentration due to pipetting errors.- Variations in incubation time. | - Ensure a uniform single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your pipetting technique.- Standardize all experimental parameters, including incubation times and cell passage number. |
Quantitative Data Summary
The following table summarizes reported IC50 values for Lathyrol and its derivatives in different cancer cell lines. This data can be used as a reference for designing your experiments.
| Cell Line | Compound | Assay Duration | IC50 | Reference |
| 786-O (Human Renal Carcinoma) | Lathyrol | 24 hours | Not explicitly stated, but inhibitory effect was dose-dependent. | [3] |
| Renca (Mouse Renal Carcinoma) | Lathyrol | 24 hours | Not explicitly stated, but inhibitory effect was dose-dependent and comparable to 786-O cells. | [3] |
| A549 (Human Lung Carcinoma) | Lathyrol-3-phenyl-acetate-5,15-diacetate | Not specified | 17.51 ± 0.85 μM | [2] |
| Hep-3B (Human Hepatocellular Carcinoma) | Lathyrol | Not specified | Dose-dependent reduction in cell viability observed. | [1] |
| MHCC97-L (Human Hepatocellular Carcinoma) | Lathyrol | Not specified | Dose-dependent reduction in cell viability observed. | [1] |
| A2780 (Human Ovarian Cancer) | Lathyrol | Not specified | Dose-dependent reduction in cell viability observed. | [1] |
| Hey-T30 (Taxol-resistant Ovarian Cancer) | Lathyrol | Not specified | Dose-dependent reduction in cell viability observed. | [1] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol provides a general procedure for determining the cytotoxic effects of Lathyrol on cancer cells.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Lathyrol Treatment:
-
Prepare a series of Lathyrol dilutions in culture medium from a concentrated stock solution (e.g., in DMSO).
-
Remove the old medium from the wells and add the medium containing the different concentrations of Lathyrol.
-
Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the Lathyrol concentration to determine the IC50 value.
-
Visualizations
Caption: Lathyrol's multifaceted mechanism of action.
Caption: General workflow for a cell-based assay with Lathyrol.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Lathyrol (Standard) experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments using Lathyrol as a standard.
Frequently Asked Questions (FAQs)
Q1: What is Lathyrol and what is its primary mechanism of action?
Lathyrol is a macrocyclic diterpenoid isolated from Euphorbia species. It is investigated for its potential anti-cancer and anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways, including the TGF-β/Smad and NF-κB pathways, which are critical in cell proliferation, inflammation, and apoptosis.[1][2][3][4][5]
Q2: How should I store Lathyrol to ensure its stability?
Lathyrol is typically supplied as a crystalline powder and should be stored at -20°C for long-term stability. For short-term storage, +4°C is acceptable. When in solution, for example, dissolved in DMSO, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[6]
Q3: What is the recommended solvent for dissolving Lathyrol?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving Lathyrol.[6] For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same concentration of DMSO) in your experiments.[6]
Q4: I am observing lot-to-lot variability with my Lathyrol standard. What could be the cause?
Inconsistencies between different batches of Lathyrol can arise from variations in purity. It is advisable to obtain a certificate of analysis (CoA) from the supplier for each lot, detailing its purity as determined by methods such as High-Performance Liquid Chromatography (HPLC). If significant discrepancies in experimental results are observed, performing an in-house purity check via HPLC is recommended.
Q5: Can Lathyrol interfere with colorimetric or fluorometric assays?
Like many natural products, Lathyrol has the potential to interfere with assay readouts. For colorimetric assays such as the MTT assay, it is important to include "Lathyrol-only" controls (wells with Lathyrol in media but without cells) to account for any intrinsic absorbance of the compound.[6] If interference is suspected in fluorescence-based assays, running a spectrum of the compound can help identify any overlapping excitation or emission wavelengths.
Troubleshooting Guides for Inconsistent Results
Inconsistent results in Lathyrol experiments can stem from various factors, from sample preparation to the specific assay being performed. The following guides address common problems in cytotoxicity and anti-inflammatory assays.
Guide 1: Troubleshooting Inconsistent Cytotoxicity Assay Results
Cytotoxicity assays are fundamental for evaluating the anti-cancer potential of Lathyrol. Variability in these assays can mask the true dose-dependent effects of the compound.
Problem: High variability between replicate wells in a cytotoxicity assay (e.g., MTT, LDH).
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to distribute cells evenly. Avoid swirling, which can cause cells to accumulate at the edges. |
| Inconsistent Lathyrol Concentration | Prepare a master mix of each Lathyrol dilution to add to the wells, rather than performing serial dilutions directly in the plate. Ensure thorough mixing of the stock solution before dilution. |
| Edge Effects | Evaporation can be higher in the outer wells of a microplate, concentrating media components and Lathyrol. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[2][7] |
| Lathyrol Precipitation | Lathyrol, being a diterpenoid, may have limited aqueous solubility. Visually inspect the wells under a microscope for any precipitate after adding Lathyrol. If precipitation is observed, consider using a lower concentration range or a different solubilizing agent if compatible with your cells.[6] |
| Contamination | Microbial contamination can affect cell health and metabolism, leading to erratic results. Regularly check cell cultures for any signs of contamination. |
Problem: Lathyrol appears less potent or shows no cytotoxic effect.
| Potential Cause | Troubleshooting Steps |
| Lathyrol Degradation | Ensure proper storage of both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Incorrect Concentration Calculation | Double-check all calculations for dilutions from the stock solution. |
| Sub-optimal Incubation Time | The cytotoxic effects of Lathyrol may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. |
| Cell Line Resistance | The sensitivity to Lathyrol can vary between different cell lines. Consider testing a panel of cell lines to identify a responsive model. |
| High Cell Seeding Density | A high cell number can diminish the apparent effect of the compound. Optimize the cell seeding density to ensure they are in the exponential growth phase during the experiment.[8] |
The following table summarizes representative 50% inhibitory concentration (IC50) values for a Lathyrol derivative (DEFL1) in different cancer cell lines, as determined by the MTT assay. This data can serve as a reference for expected potency.
| Cell Line | IC50 (µM) |
| A549 (Lung Cancer) | 17.51 ± 0.85 |
| KB (Oral Cancer) | 24.07 ± 1.06 |
| HCT116 (Colon Cancer) | 27.18 ± 1.21 |
| (Data adapted from a study on a Lathyrol derivative) |
Guide 2: Troubleshooting Inconsistent Anti-Inflammatory Assay Results
Lathyrol's anti-inflammatory effects are often studied by measuring its ability to inhibit inflammatory pathways like NF-κB.
Problem: High background or inconsistent results in an NF-κB luciferase reporter assay.
| Potential Cause | Troubleshooting Steps |
| Variable Transfection Efficiency | Optimize the transfection protocol for your specific cell line. Use a co-transfected control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.[9][10] |
| Inconsistent Cell Stimulation | Ensure the concentration and application of the inflammatory stimulus (e.g., TNF-α, LPS) are consistent across all wells. Prepare a master mix of the stimulus. |
| Cell Lysis Inefficiency | Ensure complete cell lysis to release the luciferase enzyme. Follow the lysis buffer manufacturer's instructions carefully and ensure adequate incubation time.[9][11] |
| Lathyrol Interference with Luciferase | To rule out direct inhibition of the luciferase enzyme by Lathyrol, perform a control experiment by adding Lathyrol directly to cell lysates from stimulated cells and measuring the luminescence. |
| "Leaky" Promoter in Reporter Construct | A high basal level of luciferase expression can mask the inhibitory effects of Lathyrol. Ensure the use of a reporter construct with a minimal promoter that has low basal activity. |
This table shows the inhibitory effect of a Lathyrol derivative on nitric oxide (NO) production in LPS-induced RAW264.7 macrophage cells, a common assay for anti-inflammatory activity.
| Compound | IC50 (µM) for NO Inhibition |
| Lathyrol Derivative (Compound 13) | 5.30 ± 1.23 |
| (Data adapted from a study on Lathyrol PROTACs)[3][5] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing the cytotoxic effects of Lathyrol on adherent cancer cells.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of Lathyrol in culture medium from a concentrated stock solution in DMSO.
-
Remove the old medium from the wells and add 100 µL of the diluted Lathyrol solutions.
-
Include untreated cells (medium only) as a negative control and a known cytotoxic agent as a positive control. Include a vehicle control with the highest concentration of DMSO used.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
-
Data Acquisition and Analysis:
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol outlines a general method for measuring the inhibitory effect of Lathyrol on NF-κB signaling.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well, white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1][13]
-
Incubate for 24 hours.
-
-
Compound Treatment and NF-κB Activation:
-
After 24 hours of transfection, replace the medium with fresh, serum-free medium.
-
Add serial dilutions of Lathyrol to the respective wells and pre-incubate for 1-2 hours.
-
Stimulate NF-κB activation by adding an appropriate inducer (e.g., 20 ng/mL TNF-α) to all wells except the unstimulated control.[9][13]
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes with gentle shaking.[9]
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's instructions.[9][13]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Visualizations
Signaling Pathways
Caption: Lathyrol's inhibitory effects on the TGF-β/Smad and NF-κB signaling pathways.
Experimental Workflows
Caption: A generalized workflow for conducting a cell-based cytotoxicity assay.
Logical Relationships
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. bowdish.ca [bowdish.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variability of some diterpene esters in coffee beverages as influenced by brewing procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Lathyrol (Standard) experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments using Lathyrol as a standard.
Frequently Asked Questions (FAQs)
Q1: What is Lathyrol and what is its primary mechanism of action?
Lathyrol is a macrocyclic diterpenoid isolated from Euphorbia species. It is investigated for its potential anti-cancer and anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways, including the TGF-β/Smad and NF-κB pathways, which are critical in cell proliferation, inflammation, and apoptosis.[1][2][3][4][5]
Q2: How should I store Lathyrol to ensure its stability?
Lathyrol is typically supplied as a crystalline powder and should be stored at -20°C for long-term stability. For short-term storage, +4°C is acceptable. When in solution, for example, dissolved in DMSO, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[6]
Q3: What is the recommended solvent for dissolving Lathyrol?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving Lathyrol.[6] For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same concentration of DMSO) in your experiments.[6]
Q4: I am observing lot-to-lot variability with my Lathyrol standard. What could be the cause?
Inconsistencies between different batches of Lathyrol can arise from variations in purity. It is advisable to obtain a certificate of analysis (CoA) from the supplier for each lot, detailing its purity as determined by methods such as High-Performance Liquid Chromatography (HPLC). If significant discrepancies in experimental results are observed, performing an in-house purity check via HPLC is recommended.
Q5: Can Lathyrol interfere with colorimetric or fluorometric assays?
Like many natural products, Lathyrol has the potential to interfere with assay readouts. For colorimetric assays such as the MTT assay, it is important to include "Lathyrol-only" controls (wells with Lathyrol in media but without cells) to account for any intrinsic absorbance of the compound.[6] If interference is suspected in fluorescence-based assays, running a spectrum of the compound can help identify any overlapping excitation or emission wavelengths.
Troubleshooting Guides for Inconsistent Results
Inconsistent results in Lathyrol experiments can stem from various factors, from sample preparation to the specific assay being performed. The following guides address common problems in cytotoxicity and anti-inflammatory assays.
Guide 1: Troubleshooting Inconsistent Cytotoxicity Assay Results
Cytotoxicity assays are fundamental for evaluating the anti-cancer potential of Lathyrol. Variability in these assays can mask the true dose-dependent effects of the compound.
Problem: High variability between replicate wells in a cytotoxicity assay (e.g., MTT, LDH).
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to distribute cells evenly. Avoid swirling, which can cause cells to accumulate at the edges. |
| Inconsistent Lathyrol Concentration | Prepare a master mix of each Lathyrol dilution to add to the wells, rather than performing serial dilutions directly in the plate. Ensure thorough mixing of the stock solution before dilution. |
| Edge Effects | Evaporation can be higher in the outer wells of a microplate, concentrating media components and Lathyrol. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[2][7] |
| Lathyrol Precipitation | Lathyrol, being a diterpenoid, may have limited aqueous solubility. Visually inspect the wells under a microscope for any precipitate after adding Lathyrol. If precipitation is observed, consider using a lower concentration range or a different solubilizing agent if compatible with your cells.[6] |
| Contamination | Microbial contamination can affect cell health and metabolism, leading to erratic results. Regularly check cell cultures for any signs of contamination. |
Problem: Lathyrol appears less potent or shows no cytotoxic effect.
| Potential Cause | Troubleshooting Steps |
| Lathyrol Degradation | Ensure proper storage of both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Incorrect Concentration Calculation | Double-check all calculations for dilutions from the stock solution. |
| Sub-optimal Incubation Time | The cytotoxic effects of Lathyrol may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. |
| Cell Line Resistance | The sensitivity to Lathyrol can vary between different cell lines. Consider testing a panel of cell lines to identify a responsive model. |
| High Cell Seeding Density | A high cell number can diminish the apparent effect of the compound. Optimize the cell seeding density to ensure they are in the exponential growth phase during the experiment.[8] |
The following table summarizes representative 50% inhibitory concentration (IC50) values for a Lathyrol derivative (DEFL1) in different cancer cell lines, as determined by the MTT assay. This data can serve as a reference for expected potency.
| Cell Line | IC50 (µM) |
| A549 (Lung Cancer) | 17.51 ± 0.85 |
| KB (Oral Cancer) | 24.07 ± 1.06 |
| HCT116 (Colon Cancer) | 27.18 ± 1.21 |
| (Data adapted from a study on a Lathyrol derivative) |
Guide 2: Troubleshooting Inconsistent Anti-Inflammatory Assay Results
Lathyrol's anti-inflammatory effects are often studied by measuring its ability to inhibit inflammatory pathways like NF-κB.
Problem: High background or inconsistent results in an NF-κB luciferase reporter assay.
| Potential Cause | Troubleshooting Steps |
| Variable Transfection Efficiency | Optimize the transfection protocol for your specific cell line. Use a co-transfected control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.[9][10] |
| Inconsistent Cell Stimulation | Ensure the concentration and application of the inflammatory stimulus (e.g., TNF-α, LPS) are consistent across all wells. Prepare a master mix of the stimulus. |
| Cell Lysis Inefficiency | Ensure complete cell lysis to release the luciferase enzyme. Follow the lysis buffer manufacturer's instructions carefully and ensure adequate incubation time.[9][11] |
| Lathyrol Interference with Luciferase | To rule out direct inhibition of the luciferase enzyme by Lathyrol, perform a control experiment by adding Lathyrol directly to cell lysates from stimulated cells and measuring the luminescence. |
| "Leaky" Promoter in Reporter Construct | A high basal level of luciferase expression can mask the inhibitory effects of Lathyrol. Ensure the use of a reporter construct with a minimal promoter that has low basal activity. |
This table shows the inhibitory effect of a Lathyrol derivative on nitric oxide (NO) production in LPS-induced RAW264.7 macrophage cells, a common assay for anti-inflammatory activity.
| Compound | IC50 (µM) for NO Inhibition |
| Lathyrol Derivative (Compound 13) | 5.30 ± 1.23 |
| (Data adapted from a study on Lathyrol PROTACs)[3][5] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing the cytotoxic effects of Lathyrol on adherent cancer cells.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of Lathyrol in culture medium from a concentrated stock solution in DMSO.
-
Remove the old medium from the wells and add 100 µL of the diluted Lathyrol solutions.
-
Include untreated cells (medium only) as a negative control and a known cytotoxic agent as a positive control. Include a vehicle control with the highest concentration of DMSO used.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
-
Data Acquisition and Analysis:
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol outlines a general method for measuring the inhibitory effect of Lathyrol on NF-κB signaling.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well, white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1][13]
-
Incubate for 24 hours.
-
-
Compound Treatment and NF-κB Activation:
-
After 24 hours of transfection, replace the medium with fresh, serum-free medium.
-
Add serial dilutions of Lathyrol to the respective wells and pre-incubate for 1-2 hours.
-
Stimulate NF-κB activation by adding an appropriate inducer (e.g., 20 ng/mL TNF-α) to all wells except the unstimulated control.[9][13]
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes with gentle shaking.[9]
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's instructions.[9][13]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Visualizations
Signaling Pathways
Caption: Lathyrol's inhibitory effects on the TGF-β/Smad and NF-κB signaling pathways.
Experimental Workflows
Caption: A generalized workflow for conducting a cell-based cytotoxicity assay.
Logical Relationships
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. bowdish.ca [bowdish.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variability of some diterpene esters in coffee beverages as influenced by brewing procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Lathyrol (Standard) experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments using Lathyrol as a standard.
Frequently Asked Questions (FAQs)
Q1: What is Lathyrol and what is its primary mechanism of action?
Lathyrol is a macrocyclic diterpenoid isolated from Euphorbia species. It is investigated for its potential anti-cancer and anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways, including the TGF-β/Smad and NF-κB pathways, which are critical in cell proliferation, inflammation, and apoptosis.[1][2][3][4][5]
Q2: How should I store Lathyrol to ensure its stability?
Lathyrol is typically supplied as a crystalline powder and should be stored at -20°C for long-term stability. For short-term storage, +4°C is acceptable. When in solution, for example, dissolved in DMSO, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[6]
Q3: What is the recommended solvent for dissolving Lathyrol?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving Lathyrol.[6] For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same concentration of DMSO) in your experiments.[6]
Q4: I am observing lot-to-lot variability with my Lathyrol standard. What could be the cause?
Inconsistencies between different batches of Lathyrol can arise from variations in purity. It is advisable to obtain a certificate of analysis (CoA) from the supplier for each lot, detailing its purity as determined by methods such as High-Performance Liquid Chromatography (HPLC). If significant discrepancies in experimental results are observed, performing an in-house purity check via HPLC is recommended.
Q5: Can Lathyrol interfere with colorimetric or fluorometric assays?
Like many natural products, Lathyrol has the potential to interfere with assay readouts. For colorimetric assays such as the MTT assay, it is important to include "Lathyrol-only" controls (wells with Lathyrol in media but without cells) to account for any intrinsic absorbance of the compound.[6] If interference is suspected in fluorescence-based assays, running a spectrum of the compound can help identify any overlapping excitation or emission wavelengths.
Troubleshooting Guides for Inconsistent Results
Inconsistent results in Lathyrol experiments can stem from various factors, from sample preparation to the specific assay being performed. The following guides address common problems in cytotoxicity and anti-inflammatory assays.
Guide 1: Troubleshooting Inconsistent Cytotoxicity Assay Results
Cytotoxicity assays are fundamental for evaluating the anti-cancer potential of Lathyrol. Variability in these assays can mask the true dose-dependent effects of the compound.
Problem: High variability between replicate wells in a cytotoxicity assay (e.g., MTT, LDH).
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to distribute cells evenly. Avoid swirling, which can cause cells to accumulate at the edges. |
| Inconsistent Lathyrol Concentration | Prepare a master mix of each Lathyrol dilution to add to the wells, rather than performing serial dilutions directly in the plate. Ensure thorough mixing of the stock solution before dilution. |
| Edge Effects | Evaporation can be higher in the outer wells of a microplate, concentrating media components and Lathyrol. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[2][7] |
| Lathyrol Precipitation | Lathyrol, being a diterpenoid, may have limited aqueous solubility. Visually inspect the wells under a microscope for any precipitate after adding Lathyrol. If precipitation is observed, consider using a lower concentration range or a different solubilizing agent if compatible with your cells.[6] |
| Contamination | Microbial contamination can affect cell health and metabolism, leading to erratic results. Regularly check cell cultures for any signs of contamination. |
Problem: Lathyrol appears less potent or shows no cytotoxic effect.
| Potential Cause | Troubleshooting Steps |
| Lathyrol Degradation | Ensure proper storage of both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Incorrect Concentration Calculation | Double-check all calculations for dilutions from the stock solution. |
| Sub-optimal Incubation Time | The cytotoxic effects of Lathyrol may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. |
| Cell Line Resistance | The sensitivity to Lathyrol can vary between different cell lines. Consider testing a panel of cell lines to identify a responsive model. |
| High Cell Seeding Density | A high cell number can diminish the apparent effect of the compound. Optimize the cell seeding density to ensure they are in the exponential growth phase during the experiment.[8] |
The following table summarizes representative 50% inhibitory concentration (IC50) values for a Lathyrol derivative (DEFL1) in different cancer cell lines, as determined by the MTT assay. This data can serve as a reference for expected potency.
| Cell Line | IC50 (µM) |
| A549 (Lung Cancer) | 17.51 ± 0.85 |
| KB (Oral Cancer) | 24.07 ± 1.06 |
| HCT116 (Colon Cancer) | 27.18 ± 1.21 |
| (Data adapted from a study on a Lathyrol derivative) |
Guide 2: Troubleshooting Inconsistent Anti-Inflammatory Assay Results
Lathyrol's anti-inflammatory effects are often studied by measuring its ability to inhibit inflammatory pathways like NF-κB.
Problem: High background or inconsistent results in an NF-κB luciferase reporter assay.
| Potential Cause | Troubleshooting Steps |
| Variable Transfection Efficiency | Optimize the transfection protocol for your specific cell line. Use a co-transfected control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.[9][10] |
| Inconsistent Cell Stimulation | Ensure the concentration and application of the inflammatory stimulus (e.g., TNF-α, LPS) are consistent across all wells. Prepare a master mix of the stimulus. |
| Cell Lysis Inefficiency | Ensure complete cell lysis to release the luciferase enzyme. Follow the lysis buffer manufacturer's instructions carefully and ensure adequate incubation time.[9][11] |
| Lathyrol Interference with Luciferase | To rule out direct inhibition of the luciferase enzyme by Lathyrol, perform a control experiment by adding Lathyrol directly to cell lysates from stimulated cells and measuring the luminescence. |
| "Leaky" Promoter in Reporter Construct | A high basal level of luciferase expression can mask the inhibitory effects of Lathyrol. Ensure the use of a reporter construct with a minimal promoter that has low basal activity. |
This table shows the inhibitory effect of a Lathyrol derivative on nitric oxide (NO) production in LPS-induced RAW264.7 macrophage cells, a common assay for anti-inflammatory activity.
| Compound | IC50 (µM) for NO Inhibition |
| Lathyrol Derivative (Compound 13) | 5.30 ± 1.23 |
| (Data adapted from a study on Lathyrol PROTACs)[3][5] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing the cytotoxic effects of Lathyrol on adherent cancer cells.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of Lathyrol in culture medium from a concentrated stock solution in DMSO.
-
Remove the old medium from the wells and add 100 µL of the diluted Lathyrol solutions.
-
Include untreated cells (medium only) as a negative control and a known cytotoxic agent as a positive control. Include a vehicle control with the highest concentration of DMSO used.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
-
Data Acquisition and Analysis:
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol outlines a general method for measuring the inhibitory effect of Lathyrol on NF-κB signaling.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well, white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1][13]
-
Incubate for 24 hours.
-
-
Compound Treatment and NF-κB Activation:
-
After 24 hours of transfection, replace the medium with fresh, serum-free medium.
-
Add serial dilutions of Lathyrol to the respective wells and pre-incubate for 1-2 hours.
-
Stimulate NF-κB activation by adding an appropriate inducer (e.g., 20 ng/mL TNF-α) to all wells except the unstimulated control.[9][13]
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes with gentle shaking.[9]
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's instructions.[9][13]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Visualizations
Signaling Pathways
Caption: Lathyrol's inhibitory effects on the TGF-β/Smad and NF-κB signaling pathways.
Experimental Workflows
Caption: A generalized workflow for conducting a cell-based cytotoxicity assay.
Logical Relationships
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. bowdish.ca [bowdish.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variability of some diterpene esters in coffee beverages as influenced by brewing procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Lathyrol (Standard) potential off-target effects in cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Lathyrol in cell culture experiments. The following FAQs and troubleshooting guides are designed to address specific issues and ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for Lathyrol?
Lathyrol is a natural diterpenoid known for its anti-tumor and anti-inflammatory properties.[1][2] Its primary mechanisms of action in cancer cells include:
-
Inhibition of the TGF-β/Smad Signaling Pathway: Lathyrol can suppress the expression of key proteins in this pathway, leading to cell cycle arrest and inhibition of proliferation, particularly in renal cell carcinoma (RCC) cells.[3][4][5]
-
Induction of Apoptosis: It can trigger programmed cell death through various mechanisms, including the mitochondrial pathway and by causing endoplasmic reticulum (ER) stress.[6][7]
-
Targeting STAT3: Lathyrol has been shown to bind to the DNA binding domain of STAT3, which induces apoptosis in several human cancer cell lines.[1][8]
-
Targeting SERCA2: In lung cancer cells, Lathyrol targets the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to an increase in cytoplasmic Ca2+, ER stress, and subsequent apoptosis.[7]
Q2: My cells are showing reduced viability, but I'm not sure if it's an intended on-target effect or an off-target cytotoxic event. How can I differentiate?
This is a common challenge. To distinguish between on-target anti-proliferative effects and general off-target cytotoxicity, consider the following:
-
Dose-Response Analysis: A specific on-target effect will typically show a sigmoidal dose-response curve. Off-target toxicity might present as a steep drop in viability at high concentrations. Determine the IC50 value for your cell line and compare it to published data.[3][9]
-
Time-Course Experiment: On-target effects, such as cell cycle arrest, may take longer to manifest (e.g., 24-48 hours) compared to acute cytotoxic effects.
-
Mechanism-Specific Markers: Analyze markers of the specific pathway you are investigating. For example, if you are studying its effect on RCC, check for modulation of TGF-β/Smad pathway proteins.[3] If you observe apoptosis, verify the activation of specific caspases (e.g., Caspase-3, -9) to confirm a programmed cell death pathway rather than necrosis.[1][6]
Q3: I am observing effects on pathways not previously reported for Lathyrol. What could be the cause?
Lathyrol's effects are still being explored, and it may have multiple cellular targets.[9][10] If you observe unexpected pathway modulation, consider these possibilities:
-
Novel On-Target Effect: Lathyrol might have a direct, previously uncharacterized effect in your specific cell model.
-
Indirect Off-Target Effect: The compound could be modulating a pathway upstream or downstream of its primary target, leading to cascading effects. For instance, Lathyrol is known to induce ER stress, which can trigger a wide range of cellular responses, including the unfolded protein response (UPR).[7]
-
Cell-Type Specificity: The expression levels of Lathyrol's targets can vary significantly between different cell lines, leading to different phenotypic outcomes.
-
PROTAC-like Activity: Lathyrol has been used as a framework to design PROTACs (Proteolysis Targeting Chimeras), which induce protein degradation.[2][10] It's possible the parent compound has some inherent, albeit weaker, ability to induce degradation of specific proteins like MAFF.[10]
Q4: Are there any known off-target binding partners for Lathyrol?
Direct off-target binding studies are not extensively documented in the provided literature. However, its known interactions suggest a broad range of potential effects. Key identified direct targets include:
-
STAT3 (DNA Binding Domain): Confirmed via molecular docking.[1][8]
-
SERCA2: Identified as a primary target in lung cancer cells.[7]
-
MAFF (v-maf musculoaponeurotic fibrosarcoma oncogene homologue F): Verified as a direct target using MST, SPR, CETSA, and DARTS assays.[10]
-
P-glycoprotein: Lathyrol derivatives are known modulators of this multidrug resistance protein.[11]
Given its ability to interact with these diverse proteins, researchers should remain aware of potential unforeseen interactions in their experimental systems.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High variability in cell viability assays between experiments. | 1. Inconsistent cell seeding density.2. Lathyrol solution instability or improper storage.3. Variation in treatment duration. | 1. Ensure a consistent number of cells are seeded for each experiment and allow for uniform attachment.2. Prepare fresh Lathyrol stock solutions in DMSO and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]3. Use a precise timer for incubation periods. |
| No significant effect on cell proliferation at expected concentrations. | 1. Cell line is resistant to Lathyrol.2. Incorrect concentration calculation or dilution.3. The endpoint being measured (e.g., proliferation) is not the primary effect in that cell line. | 1. Check the expression levels of known Lathyrol targets (e.g., STAT3, SERCA2) in your cell line.2. Verify all calculations and ensure proper mixing of solutions.3. Perform alternative assays to measure other potential effects, such as apoptosis (cleaved caspase-3) or cell cycle arrest (flow cytometry).[1][4] |
| Unexpected changes in cell morphology (e.g., vacuolization, detachment) suggesting stress or necrosis. | 1. Lathyrol concentration is too high, causing acute cytotoxicity.2. The observed effect is ER stress, a known mechanism of Lathyrol.[7] | 1. Perform a dose-response curve to identify the cytotoxic threshold and work with concentrations below this level.[9]2. Analyze markers of ER stress (e.g., GRP78, CHOP, p-eIF2α) and the unfolded protein response (UPR) via Western blot to confirm this specific off-target effect.[7] |
| Contradictory results between different assay types (e.g., viability assay shows little change, but apoptosis assay is positive). | 1. Assays are measuring different cellular events with different kinetics.2. The compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells). | 1. Conduct a time-course experiment for both assays to capture the optimal window for each effect. Apoptosis may occur later than the initial inhibition of proliferation.[6]2. A CCK-8 or MTT assay measures metabolic activity, which may not directly correlate with cell number if cells are arrested but still metabolically active. Use a direct cell counting method or a DNA-binding dye (e.g., Crystal Violet) to assess cell number. |
Quantitative Data Summary
Table 1: IC50 Values of Lathyrol and its Derivatives in Various Cell Lines
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Lathyrol | 786-O (Human RCC) | CCK-8 | 293.72 µg/mL | [9] |
| Lathyrol | Renca (Mouse RCC) | CCK-8 | Comparable to 786-O | [3] |
| DEFL1 (Lathyrol derivative) | A549 (Human Lung Cancer) | MTT | 17.51 ± 0.85 µM | [6][12] |
| DEFL1 (Lathyrol derivative) | KB (Human Oral Cancer) | MTT | 24.07 ± 1.06 µM | [6] |
| DEFL1 (Lathyrol derivative) | HCT116 (Human Colon Cancer) | MTT | 27.18 ± 1.21 µM | [6] |
| Compound 13 (PROTAC) | RAW264.7 (Mouse Macrophage) | NO Production | 5.30 ± 1.23 µM | [2] |
Table 2: Lathyrol's Effect on Protein Expression and Binding Affinity
| Target/Pathway | Protein(s) | Effect | Cell Line/System | Reference |
| TGF-β/Smad | TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, Smad9 | Expression repressed | Renca (in vivo) | [3][4] |
| Apoptosis | Cleaved Caspase-3 | Expression increased | Hep-3B, MHCC97-L, A2780, Hey-T30 | [1][8] |
| Cleaved Caspase-3, Cleaved Caspase-9, Bax | Expression increased | 786-O | [9][13] | |
| Bcl-2 | Expression inhibited | 786-O | [9][13] | |
| ER Stress | GRP78, PERK, p-eIF2α, CHOP, ATF4 | Expression upregulated | Lung Cancer Cells | [7] |
| AR Signaling | AR, p-AR | Expression increased | 786-O | [9] |
| p-Akt | Expression inhibited | 786-O | [9] | |
| Cell Invasion | MMP2, MMP9 | Expression inhibited | 786-O | [9][13] |
| Binding Affinity | MAFF | KD = 15.5 - 20.9 µM | In vitro (MST, SPR) | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from studies investigating Lathyrol's effect on RCC cells.[9]
-
Cell Seeding: Seed cells (e.g., 786-O) in a 96-well plate at a density of 8 x 10³ cells/well in 100 µL of medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of Lathyrol in complete cell culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Treatment: Remove the overnight medium and add 100 µL of the medium containing the appropriate Lathyrol concentrations or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Western Blot for Cleaved Caspases
This protocol is based on methods used to confirm Lathyrol-induced apoptosis.[1][9]
-
Cell Treatment: Culture cells in 6-well plates and treat with Lathyrol at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Protein Extraction: Harvest cells and lyse them on ice using RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]
-
Detection: Wash the membrane again and visualize the protein bands using an ECL (enhanced chemiluminescence) detection reagent and an imaging system.[14]
-
Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.
Protocol 3: Analysis of ER Stress Markers
This protocol allows for the investigation of Lathyrol's off-target effects on the endoplasmic reticulum.[7]
-
Cell Treatment and Lysis: Follow steps 1-3 from Protocol 2.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 2 (steps 4-10).
-
Antibody Selection: Use primary antibodies specific for key ER stress markers, such as:
-
GRP78 (BiP)
-
Phospho-PERK (p-PERK)
-
Phospho-eIF2α (p-eIF2α)
-
ATF4
-
CHOP (GADD153)
-
-
Analysis: Compare the expression levels of these markers in Lathyrol-treated cells to vehicle-treated controls to determine if ER stress is induced.
Visualizations
Caption: Lathyrol inhibits the TGF-β/Smad signaling pathway.[3][4]
Caption: Lathyrol binds the STAT3 DBD, inhibiting DNA binding and inducing apoptosis.[1][8]
Caption: Lathyrol targets SERCA2, causing ER stress and apoptosis.[7]
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle | Semantic Scholar [semanticscholar.org]
- 6. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC technology as a novel tool to identify the target of lathyrane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lathyrol | TargetMol [targetmol.com]
- 12. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol (Standard) potential off-target effects in cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Lathyrol in cell culture experiments. The following FAQs and troubleshooting guides are designed to address specific issues and ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for Lathyrol?
Lathyrol is a natural diterpenoid known for its anti-tumor and anti-inflammatory properties.[1][2] Its primary mechanisms of action in cancer cells include:
-
Inhibition of the TGF-β/Smad Signaling Pathway: Lathyrol can suppress the expression of key proteins in this pathway, leading to cell cycle arrest and inhibition of proliferation, particularly in renal cell carcinoma (RCC) cells.[3][4][5]
-
Induction of Apoptosis: It can trigger programmed cell death through various mechanisms, including the mitochondrial pathway and by causing endoplasmic reticulum (ER) stress.[6][7]
-
Targeting STAT3: Lathyrol has been shown to bind to the DNA binding domain of STAT3, which induces apoptosis in several human cancer cell lines.[1][8]
-
Targeting SERCA2: In lung cancer cells, Lathyrol targets the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to an increase in cytoplasmic Ca2+, ER stress, and subsequent apoptosis.[7]
Q2: My cells are showing reduced viability, but I'm not sure if it's an intended on-target effect or an off-target cytotoxic event. How can I differentiate?
This is a common challenge. To distinguish between on-target anti-proliferative effects and general off-target cytotoxicity, consider the following:
-
Dose-Response Analysis: A specific on-target effect will typically show a sigmoidal dose-response curve. Off-target toxicity might present as a steep drop in viability at high concentrations. Determine the IC50 value for your cell line and compare it to published data.[3][9]
-
Time-Course Experiment: On-target effects, such as cell cycle arrest, may take longer to manifest (e.g., 24-48 hours) compared to acute cytotoxic effects.
-
Mechanism-Specific Markers: Analyze markers of the specific pathway you are investigating. For example, if you are studying its effect on RCC, check for modulation of TGF-β/Smad pathway proteins.[3] If you observe apoptosis, verify the activation of specific caspases (e.g., Caspase-3, -9) to confirm a programmed cell death pathway rather than necrosis.[1][6]
Q3: I am observing effects on pathways not previously reported for Lathyrol. What could be the cause?
Lathyrol's effects are still being explored, and it may have multiple cellular targets.[9][10] If you observe unexpected pathway modulation, consider these possibilities:
-
Novel On-Target Effect: Lathyrol might have a direct, previously uncharacterized effect in your specific cell model.
-
Indirect Off-Target Effect: The compound could be modulating a pathway upstream or downstream of its primary target, leading to cascading effects. For instance, Lathyrol is known to induce ER stress, which can trigger a wide range of cellular responses, including the unfolded protein response (UPR).[7]
-
Cell-Type Specificity: The expression levels of Lathyrol's targets can vary significantly between different cell lines, leading to different phenotypic outcomes.
-
PROTAC-like Activity: Lathyrol has been used as a framework to design PROTACs (Proteolysis Targeting Chimeras), which induce protein degradation.[2][10] It's possible the parent compound has some inherent, albeit weaker, ability to induce degradation of specific proteins like MAFF.[10]
Q4: Are there any known off-target binding partners for Lathyrol?
Direct off-target binding studies are not extensively documented in the provided literature. However, its known interactions suggest a broad range of potential effects. Key identified direct targets include:
-
STAT3 (DNA Binding Domain): Confirmed via molecular docking.[1][8]
-
SERCA2: Identified as a primary target in lung cancer cells.[7]
-
MAFF (v-maf musculoaponeurotic fibrosarcoma oncogene homologue F): Verified as a direct target using MST, SPR, CETSA, and DARTS assays.[10]
-
P-glycoprotein: Lathyrol derivatives are known modulators of this multidrug resistance protein.[11]
Given its ability to interact with these diverse proteins, researchers should remain aware of potential unforeseen interactions in their experimental systems.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High variability in cell viability assays between experiments. | 1. Inconsistent cell seeding density.2. Lathyrol solution instability or improper storage.3. Variation in treatment duration. | 1. Ensure a consistent number of cells are seeded for each experiment and allow for uniform attachment.2. Prepare fresh Lathyrol stock solutions in DMSO and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]3. Use a precise timer for incubation periods. |
| No significant effect on cell proliferation at expected concentrations. | 1. Cell line is resistant to Lathyrol.2. Incorrect concentration calculation or dilution.3. The endpoint being measured (e.g., proliferation) is not the primary effect in that cell line. | 1. Check the expression levels of known Lathyrol targets (e.g., STAT3, SERCA2) in your cell line.2. Verify all calculations and ensure proper mixing of solutions.3. Perform alternative assays to measure other potential effects, such as apoptosis (cleaved caspase-3) or cell cycle arrest (flow cytometry).[1][4] |
| Unexpected changes in cell morphology (e.g., vacuolization, detachment) suggesting stress or necrosis. | 1. Lathyrol concentration is too high, causing acute cytotoxicity.2. The observed effect is ER stress, a known mechanism of Lathyrol.[7] | 1. Perform a dose-response curve to identify the cytotoxic threshold and work with concentrations below this level.[9]2. Analyze markers of ER stress (e.g., GRP78, CHOP, p-eIF2α) and the unfolded protein response (UPR) via Western blot to confirm this specific off-target effect.[7] |
| Contradictory results between different assay types (e.g., viability assay shows little change, but apoptosis assay is positive). | 1. Assays are measuring different cellular events with different kinetics.2. The compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells). | 1. Conduct a time-course experiment for both assays to capture the optimal window for each effect. Apoptosis may occur later than the initial inhibition of proliferation.[6]2. A CCK-8 or MTT assay measures metabolic activity, which may not directly correlate with cell number if cells are arrested but still metabolically active. Use a direct cell counting method or a DNA-binding dye (e.g., Crystal Violet) to assess cell number. |
Quantitative Data Summary
Table 1: IC50 Values of Lathyrol and its Derivatives in Various Cell Lines
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Lathyrol | 786-O (Human RCC) | CCK-8 | 293.72 µg/mL | [9] |
| Lathyrol | Renca (Mouse RCC) | CCK-8 | Comparable to 786-O | [3] |
| DEFL1 (Lathyrol derivative) | A549 (Human Lung Cancer) | MTT | 17.51 ± 0.85 µM | [6][12] |
| DEFL1 (Lathyrol derivative) | KB (Human Oral Cancer) | MTT | 24.07 ± 1.06 µM | [6] |
| DEFL1 (Lathyrol derivative) | HCT116 (Human Colon Cancer) | MTT | 27.18 ± 1.21 µM | [6] |
| Compound 13 (PROTAC) | RAW264.7 (Mouse Macrophage) | NO Production | 5.30 ± 1.23 µM | [2] |
Table 2: Lathyrol's Effect on Protein Expression and Binding Affinity
| Target/Pathway | Protein(s) | Effect | Cell Line/System | Reference |
| TGF-β/Smad | TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, Smad9 | Expression repressed | Renca (in vivo) | [3][4] |
| Apoptosis | Cleaved Caspase-3 | Expression increased | Hep-3B, MHCC97-L, A2780, Hey-T30 | [1][8] |
| Cleaved Caspase-3, Cleaved Caspase-9, Bax | Expression increased | 786-O | [9][13] | |
| Bcl-2 | Expression inhibited | 786-O | [9][13] | |
| ER Stress | GRP78, PERK, p-eIF2α, CHOP, ATF4 | Expression upregulated | Lung Cancer Cells | [7] |
| AR Signaling | AR, p-AR | Expression increased | 786-O | [9] |
| p-Akt | Expression inhibited | 786-O | [9] | |
| Cell Invasion | MMP2, MMP9 | Expression inhibited | 786-O | [9][13] |
| Binding Affinity | MAFF | KD = 15.5 - 20.9 µM | In vitro (MST, SPR) | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from studies investigating Lathyrol's effect on RCC cells.[9]
-
Cell Seeding: Seed cells (e.g., 786-O) in a 96-well plate at a density of 8 x 10³ cells/well in 100 µL of medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of Lathyrol in complete cell culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Treatment: Remove the overnight medium and add 100 µL of the medium containing the appropriate Lathyrol concentrations or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Western Blot for Cleaved Caspases
This protocol is based on methods used to confirm Lathyrol-induced apoptosis.[1][9]
-
Cell Treatment: Culture cells in 6-well plates and treat with Lathyrol at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Protein Extraction: Harvest cells and lyse them on ice using RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]
-
Detection: Wash the membrane again and visualize the protein bands using an ECL (enhanced chemiluminescence) detection reagent and an imaging system.[14]
-
Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.
Protocol 3: Analysis of ER Stress Markers
This protocol allows for the investigation of Lathyrol's off-target effects on the endoplasmic reticulum.[7]
-
Cell Treatment and Lysis: Follow steps 1-3 from Protocol 2.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 2 (steps 4-10).
-
Antibody Selection: Use primary antibodies specific for key ER stress markers, such as:
-
GRP78 (BiP)
-
Phospho-PERK (p-PERK)
-
Phospho-eIF2α (p-eIF2α)
-
ATF4
-
CHOP (GADD153)
-
-
Analysis: Compare the expression levels of these markers in Lathyrol-treated cells to vehicle-treated controls to determine if ER stress is induced.
Visualizations
Caption: Lathyrol inhibits the TGF-β/Smad signaling pathway.[3][4]
Caption: Lathyrol binds the STAT3 DBD, inhibiting DNA binding and inducing apoptosis.[1][8]
Caption: Lathyrol targets SERCA2, causing ER stress and apoptosis.[7]
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle | Semantic Scholar [semanticscholar.org]
- 6. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC technology as a novel tool to identify the target of lathyrane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lathyrol | TargetMol [targetmol.com]
- 12. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol (Standard) potential off-target effects in cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Lathyrol in cell culture experiments. The following FAQs and troubleshooting guides are designed to address specific issues and ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for Lathyrol?
Lathyrol is a natural diterpenoid known for its anti-tumor and anti-inflammatory properties.[1][2] Its primary mechanisms of action in cancer cells include:
-
Inhibition of the TGF-β/Smad Signaling Pathway: Lathyrol can suppress the expression of key proteins in this pathway, leading to cell cycle arrest and inhibition of proliferation, particularly in renal cell carcinoma (RCC) cells.[3][4][5]
-
Induction of Apoptosis: It can trigger programmed cell death through various mechanisms, including the mitochondrial pathway and by causing endoplasmic reticulum (ER) stress.[6][7]
-
Targeting STAT3: Lathyrol has been shown to bind to the DNA binding domain of STAT3, which induces apoptosis in several human cancer cell lines.[1][8]
-
Targeting SERCA2: In lung cancer cells, Lathyrol targets the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to an increase in cytoplasmic Ca2+, ER stress, and subsequent apoptosis.[7]
Q2: My cells are showing reduced viability, but I'm not sure if it's an intended on-target effect or an off-target cytotoxic event. How can I differentiate?
This is a common challenge. To distinguish between on-target anti-proliferative effects and general off-target cytotoxicity, consider the following:
-
Dose-Response Analysis: A specific on-target effect will typically show a sigmoidal dose-response curve. Off-target toxicity might present as a steep drop in viability at high concentrations. Determine the IC50 value for your cell line and compare it to published data.[3][9]
-
Time-Course Experiment: On-target effects, such as cell cycle arrest, may take longer to manifest (e.g., 24-48 hours) compared to acute cytotoxic effects.
-
Mechanism-Specific Markers: Analyze markers of the specific pathway you are investigating. For example, if you are studying its effect on RCC, check for modulation of TGF-β/Smad pathway proteins.[3] If you observe apoptosis, verify the activation of specific caspases (e.g., Caspase-3, -9) to confirm a programmed cell death pathway rather than necrosis.[1][6]
Q3: I am observing effects on pathways not previously reported for Lathyrol. What could be the cause?
Lathyrol's effects are still being explored, and it may have multiple cellular targets.[9][10] If you observe unexpected pathway modulation, consider these possibilities:
-
Novel On-Target Effect: Lathyrol might have a direct, previously uncharacterized effect in your specific cell model.
-
Indirect Off-Target Effect: The compound could be modulating a pathway upstream or downstream of its primary target, leading to cascading effects. For instance, Lathyrol is known to induce ER stress, which can trigger a wide range of cellular responses, including the unfolded protein response (UPR).[7]
-
Cell-Type Specificity: The expression levels of Lathyrol's targets can vary significantly between different cell lines, leading to different phenotypic outcomes.
-
PROTAC-like Activity: Lathyrol has been used as a framework to design PROTACs (Proteolysis Targeting Chimeras), which induce protein degradation.[2][10] It's possible the parent compound has some inherent, albeit weaker, ability to induce degradation of specific proteins like MAFF.[10]
Q4: Are there any known off-target binding partners for Lathyrol?
Direct off-target binding studies are not extensively documented in the provided literature. However, its known interactions suggest a broad range of potential effects. Key identified direct targets include:
-
STAT3 (DNA Binding Domain): Confirmed via molecular docking.[1][8]
-
SERCA2: Identified as a primary target in lung cancer cells.[7]
-
MAFF (v-maf musculoaponeurotic fibrosarcoma oncogene homologue F): Verified as a direct target using MST, SPR, CETSA, and DARTS assays.[10]
-
P-glycoprotein: Lathyrol derivatives are known modulators of this multidrug resistance protein.[11]
Given its ability to interact with these diverse proteins, researchers should remain aware of potential unforeseen interactions in their experimental systems.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High variability in cell viability assays between experiments. | 1. Inconsistent cell seeding density.2. Lathyrol solution instability or improper storage.3. Variation in treatment duration. | 1. Ensure a consistent number of cells are seeded for each experiment and allow for uniform attachment.2. Prepare fresh Lathyrol stock solutions in DMSO and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]3. Use a precise timer for incubation periods. |
| No significant effect on cell proliferation at expected concentrations. | 1. Cell line is resistant to Lathyrol.2. Incorrect concentration calculation or dilution.3. The endpoint being measured (e.g., proliferation) is not the primary effect in that cell line. | 1. Check the expression levels of known Lathyrol targets (e.g., STAT3, SERCA2) in your cell line.2. Verify all calculations and ensure proper mixing of solutions.3. Perform alternative assays to measure other potential effects, such as apoptosis (cleaved caspase-3) or cell cycle arrest (flow cytometry).[1][4] |
| Unexpected changes in cell morphology (e.g., vacuolization, detachment) suggesting stress or necrosis. | 1. Lathyrol concentration is too high, causing acute cytotoxicity.2. The observed effect is ER stress, a known mechanism of Lathyrol.[7] | 1. Perform a dose-response curve to identify the cytotoxic threshold and work with concentrations below this level.[9]2. Analyze markers of ER stress (e.g., GRP78, CHOP, p-eIF2α) and the unfolded protein response (UPR) via Western blot to confirm this specific off-target effect.[7] |
| Contradictory results between different assay types (e.g., viability assay shows little change, but apoptosis assay is positive). | 1. Assays are measuring different cellular events with different kinetics.2. The compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells). | 1. Conduct a time-course experiment for both assays to capture the optimal window for each effect. Apoptosis may occur later than the initial inhibition of proliferation.[6]2. A CCK-8 or MTT assay measures metabolic activity, which may not directly correlate with cell number if cells are arrested but still metabolically active. Use a direct cell counting method or a DNA-binding dye (e.g., Crystal Violet) to assess cell number. |
Quantitative Data Summary
Table 1: IC50 Values of Lathyrol and its Derivatives in Various Cell Lines
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Lathyrol | 786-O (Human RCC) | CCK-8 | 293.72 µg/mL | [9] |
| Lathyrol | Renca (Mouse RCC) | CCK-8 | Comparable to 786-O | [3] |
| DEFL1 (Lathyrol derivative) | A549 (Human Lung Cancer) | MTT | 17.51 ± 0.85 µM | [6][12] |
| DEFL1 (Lathyrol derivative) | KB (Human Oral Cancer) | MTT | 24.07 ± 1.06 µM | [6] |
| DEFL1 (Lathyrol derivative) | HCT116 (Human Colon Cancer) | MTT | 27.18 ± 1.21 µM | [6] |
| Compound 13 (PROTAC) | RAW264.7 (Mouse Macrophage) | NO Production | 5.30 ± 1.23 µM | [2] |
Table 2: Lathyrol's Effect on Protein Expression and Binding Affinity
| Target/Pathway | Protein(s) | Effect | Cell Line/System | Reference |
| TGF-β/Smad | TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, Smad9 | Expression repressed | Renca (in vivo) | [3][4] |
| Apoptosis | Cleaved Caspase-3 | Expression increased | Hep-3B, MHCC97-L, A2780, Hey-T30 | [1][8] |
| Cleaved Caspase-3, Cleaved Caspase-9, Bax | Expression increased | 786-O | [9][13] | |
| Bcl-2 | Expression inhibited | 786-O | [9][13] | |
| ER Stress | GRP78, PERK, p-eIF2α, CHOP, ATF4 | Expression upregulated | Lung Cancer Cells | [7] |
| AR Signaling | AR, p-AR | Expression increased | 786-O | [9] |
| p-Akt | Expression inhibited | 786-O | [9] | |
| Cell Invasion | MMP2, MMP9 | Expression inhibited | 786-O | [9][13] |
| Binding Affinity | MAFF | KD = 15.5 - 20.9 µM | In vitro (MST, SPR) | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from studies investigating Lathyrol's effect on RCC cells.[9]
-
Cell Seeding: Seed cells (e.g., 786-O) in a 96-well plate at a density of 8 x 10³ cells/well in 100 µL of medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of Lathyrol in complete cell culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Treatment: Remove the overnight medium and add 100 µL of the medium containing the appropriate Lathyrol concentrations or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Western Blot for Cleaved Caspases
This protocol is based on methods used to confirm Lathyrol-induced apoptosis.[1][9]
-
Cell Treatment: Culture cells in 6-well plates and treat with Lathyrol at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Protein Extraction: Harvest cells and lyse them on ice using RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]
-
Detection: Wash the membrane again and visualize the protein bands using an ECL (enhanced chemiluminescence) detection reagent and an imaging system.[14]
-
Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.
Protocol 3: Analysis of ER Stress Markers
This protocol allows for the investigation of Lathyrol's off-target effects on the endoplasmic reticulum.[7]
-
Cell Treatment and Lysis: Follow steps 1-3 from Protocol 2.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 2 (steps 4-10).
-
Antibody Selection: Use primary antibodies specific for key ER stress markers, such as:
-
GRP78 (BiP)
-
Phospho-PERK (p-PERK)
-
Phospho-eIF2α (p-eIF2α)
-
ATF4
-
CHOP (GADD153)
-
-
Analysis: Compare the expression levels of these markers in Lathyrol-treated cells to vehicle-treated controls to determine if ER stress is induced.
Visualizations
Caption: Lathyrol inhibits the TGF-β/Smad signaling pathway.[3][4]
Caption: Lathyrol binds the STAT3 DBD, inhibiting DNA binding and inducing apoptosis.[1][8]
Caption: Lathyrol targets SERCA2, causing ER stress and apoptosis.[7]
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle | Semantic Scholar [semanticscholar.org]
- 6. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC technology as a novel tool to identify the target of lathyrane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lathyrol | TargetMol [targetmol.com]
- 12. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol Technical Support Center: Troubleshooting Degradation-Related Experimental Issues
Welcome to the technical support center for researchers working with Lathyrol. This resource provides guidance on potential challenges related to the stability of Lathyrol and its degradation products, offering troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store Lathyrol to ensure its stability?
A1: Proper storage is critical to maintaining the integrity of Lathyrol. Based on supplier recommendations and the general understanding of diterpenoid stability, the following storage conditions are advised:
| Storage Format | Recommended Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q2: What are the potential degradation pathways for Lathyrol?
A2: While specific degradation pathways for Lathyrol have not been extensively documented in published literature, based on the chemistry of related lathyrane and other Euphorbia diterpenes, several degradation routes are plausible:
-
Hydrolysis: The ester groups present in many lathyrane diterpenoids are susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the cleavage of these ester linkages, yielding the parent polyol core and the corresponding carboxylic acids.
-
Oxidation: The double bonds and hydroxyl groups in the Lathyrol structure are potential sites for oxidation. Exposure to air (autoxidation), light (photo-oxidation), or oxidizing agents can lead to the formation of epoxides, hydroperoxides, ketones, or further rearranged products.
-
Skeletal Rearrangements: The complex ring system of lathyrane diterpenes is known to undergo skeletal rearrangements under certain conditions, such as in the presence of Lewis acids. While less likely under standard biological assay conditions, this intrinsic reactivity highlights the molecule's potential for structural alteration.
Q3: Can degradation products of Lathyrol interfere with my biological assays?
A3: Yes, the formation of degradation products can significantly impact experimental outcomes. These products may:
-
Exhibit altered biological activity: Degradation products may have reduced, altered, or even opposing biological effects compared to the parent Lathyrol molecule. This can lead to an underestimation or misinterpretation of Lathyrol's potency and mechanism of action.
-
Introduce confounding effects: Some degradation products might have off-target effects or non-specific cytotoxicity, masking the true activity of Lathyrol.
-
Act as assay interference compounds: Certain chemical structures, which could be formed upon degradation, are known as Pan-Assay Interference Compounds (PAINS). These can interfere with assay readouts through various mechanisms, such as fluorescence quenching or redox cycling, leading to false-positive or false-negative results.
Q4: I am seeing inconsistent results in my cell-based assays with Lathyrol. Could this be due to degradation?
A4: Inconsistent results are a common indicator of compound instability. If you observe high variability between experiments or a loss of activity over time, degradation of your Lathyrol stock or working solutions should be considered a primary cause. It is crucial to use freshly prepared dilutions from a properly stored stock solution for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Lathyrol that may be related to its degradation.
| Problem | Potential Cause (Degradation-Related) | Recommended Solution |
| Loss of biological activity over time | Degradation of Lathyrol in stock or working solutions. | Prepare fresh working solutions for each experiment from a stock solution stored at -80°C. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Periodically check the purity of your stock solution using HPLC if possible. |
| High variability between replicate experiments | Inconsistent concentrations of active Lathyrol due to degradation during sample preparation or incubation. | Minimize the time between preparing dilutions and adding them to the assay. Prepare dilutions in an appropriate, high-quality solvent (e.g., fresh, anhydrous DMSO). |
| Unexpected cytotoxicity or off-target effects | Formation of cytotoxic degradation products. | Use freshly prepared Lathyrol solutions. If possible, analyze the purity of the Lathyrol stock to check for the presence of impurities. Include a "vehicle-only" control that has been aged under similar conditions as your Lathyrol working solution to assess the impact of any solvent-derived degradation products. |
| Assay interference (e.g., fluorescence quenching, color change) | Formation of degradation products that interfere with the assay detection method. | Run a control with the assay components and a degraded Lathyrol sample (if intentionally prepared through forced degradation) to assess for interference. Consider using an orthogonal assay with a different detection method to confirm your results. |
Experimental Protocols
Protocol 1: Preparation and Handling of Lathyrol Stock Solutions
-
Reconstitution: Dissolve the Lathyrol powder in fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be required to ensure complete dissolution.
-
Aliquoting: Immediately after reconstitution, divide the stock solution into small, single-use aliquots in tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).
-
Usage: For each experiment, thaw one aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer. Discard any unused portion of the thawed aliquot and diluted solutions. Do not re-freeze and re-use thawed aliquots.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Lathyrol
While a specific validated stability-indicating method for Lathyrol is not publicly available, a general reversed-phase HPLC (RP-HPLC) method can be adapted to monitor its purity and detect degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of Lathyrol (a range of 210-280 nm is a common starting point for diterpenoids).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
This method should be able to separate the relatively nonpolar Lathyrol from more polar degradation products that may form through hydrolysis or oxidation.
Visualizations
Signaling Pathways Modulated by Lathyrol
Lathyrol has been reported to influence several key signaling pathways implicated in cancer and inflammation.
Figure 1. Lathyrol inhibits the TGF-β/Smad and Androgen Receptor signaling pathways.
Experimental Workflow for Assessing Lathyrol Stability and Activity
A logical workflow is essential for obtaining reliable data when working with potentially unstable compounds like Lathyrol.
Lathyrol Technical Support Center: Troubleshooting Degradation-Related Experimental Issues
Welcome to the technical support center for researchers working with Lathyrol. This resource provides guidance on potential challenges related to the stability of Lathyrol and its degradation products, offering troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store Lathyrol to ensure its stability?
A1: Proper storage is critical to maintaining the integrity of Lathyrol. Based on supplier recommendations and the general understanding of diterpenoid stability, the following storage conditions are advised:
| Storage Format | Recommended Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q2: What are the potential degradation pathways for Lathyrol?
A2: While specific degradation pathways for Lathyrol have not been extensively documented in published literature, based on the chemistry of related lathyrane and other Euphorbia diterpenes, several degradation routes are plausible:
-
Hydrolysis: The ester groups present in many lathyrane diterpenoids are susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the cleavage of these ester linkages, yielding the parent polyol core and the corresponding carboxylic acids.
-
Oxidation: The double bonds and hydroxyl groups in the Lathyrol structure are potential sites for oxidation. Exposure to air (autoxidation), light (photo-oxidation), or oxidizing agents can lead to the formation of epoxides, hydroperoxides, ketones, or further rearranged products.
-
Skeletal Rearrangements: The complex ring system of lathyrane diterpenes is known to undergo skeletal rearrangements under certain conditions, such as in the presence of Lewis acids. While less likely under standard biological assay conditions, this intrinsic reactivity highlights the molecule's potential for structural alteration.
Q3: Can degradation products of Lathyrol interfere with my biological assays?
A3: Yes, the formation of degradation products can significantly impact experimental outcomes. These products may:
-
Exhibit altered biological activity: Degradation products may have reduced, altered, or even opposing biological effects compared to the parent Lathyrol molecule. This can lead to an underestimation or misinterpretation of Lathyrol's potency and mechanism of action.
-
Introduce confounding effects: Some degradation products might have off-target effects or non-specific cytotoxicity, masking the true activity of Lathyrol.
-
Act as assay interference compounds: Certain chemical structures, which could be formed upon degradation, are known as Pan-Assay Interference Compounds (PAINS). These can interfere with assay readouts through various mechanisms, such as fluorescence quenching or redox cycling, leading to false-positive or false-negative results.
Q4: I am seeing inconsistent results in my cell-based assays with Lathyrol. Could this be due to degradation?
A4: Inconsistent results are a common indicator of compound instability. If you observe high variability between experiments or a loss of activity over time, degradation of your Lathyrol stock or working solutions should be considered a primary cause. It is crucial to use freshly prepared dilutions from a properly stored stock solution for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Lathyrol that may be related to its degradation.
| Problem | Potential Cause (Degradation-Related) | Recommended Solution |
| Loss of biological activity over time | Degradation of Lathyrol in stock or working solutions. | Prepare fresh working solutions for each experiment from a stock solution stored at -80°C. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Periodically check the purity of your stock solution using HPLC if possible. |
| High variability between replicate experiments | Inconsistent concentrations of active Lathyrol due to degradation during sample preparation or incubation. | Minimize the time between preparing dilutions and adding them to the assay. Prepare dilutions in an appropriate, high-quality solvent (e.g., fresh, anhydrous DMSO). |
| Unexpected cytotoxicity or off-target effects | Formation of cytotoxic degradation products. | Use freshly prepared Lathyrol solutions. If possible, analyze the purity of the Lathyrol stock to check for the presence of impurities. Include a "vehicle-only" control that has been aged under similar conditions as your Lathyrol working solution to assess the impact of any solvent-derived degradation products. |
| Assay interference (e.g., fluorescence quenching, color change) | Formation of degradation products that interfere with the assay detection method. | Run a control with the assay components and a degraded Lathyrol sample (if intentionally prepared through forced degradation) to assess for interference. Consider using an orthogonal assay with a different detection method to confirm your results. |
Experimental Protocols
Protocol 1: Preparation and Handling of Lathyrol Stock Solutions
-
Reconstitution: Dissolve the Lathyrol powder in fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be required to ensure complete dissolution.
-
Aliquoting: Immediately after reconstitution, divide the stock solution into small, single-use aliquots in tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).
-
Usage: For each experiment, thaw one aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer. Discard any unused portion of the thawed aliquot and diluted solutions. Do not re-freeze and re-use thawed aliquots.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Lathyrol
While a specific validated stability-indicating method for Lathyrol is not publicly available, a general reversed-phase HPLC (RP-HPLC) method can be adapted to monitor its purity and detect degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of Lathyrol (a range of 210-280 nm is a common starting point for diterpenoids).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
This method should be able to separate the relatively nonpolar Lathyrol from more polar degradation products that may form through hydrolysis or oxidation.
Visualizations
Signaling Pathways Modulated by Lathyrol
Lathyrol has been reported to influence several key signaling pathways implicated in cancer and inflammation.
Figure 1. Lathyrol inhibits the TGF-β/Smad and Androgen Receptor signaling pathways.
Experimental Workflow for Assessing Lathyrol Stability and Activity
A logical workflow is essential for obtaining reliable data when working with potentially unstable compounds like Lathyrol.
Lathyrol Technical Support Center: Troubleshooting Degradation-Related Experimental Issues
Welcome to the technical support center for researchers working with Lathyrol. This resource provides guidance on potential challenges related to the stability of Lathyrol and its degradation products, offering troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store Lathyrol to ensure its stability?
A1: Proper storage is critical to maintaining the integrity of Lathyrol. Based on supplier recommendations and the general understanding of diterpenoid stability, the following storage conditions are advised:
| Storage Format | Recommended Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q2: What are the potential degradation pathways for Lathyrol?
A2: While specific degradation pathways for Lathyrol have not been extensively documented in published literature, based on the chemistry of related lathyrane and other Euphorbia diterpenes, several degradation routes are plausible:
-
Hydrolysis: The ester groups present in many lathyrane diterpenoids are susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the cleavage of these ester linkages, yielding the parent polyol core and the corresponding carboxylic acids.
-
Oxidation: The double bonds and hydroxyl groups in the Lathyrol structure are potential sites for oxidation. Exposure to air (autoxidation), light (photo-oxidation), or oxidizing agents can lead to the formation of epoxides, hydroperoxides, ketones, or further rearranged products.
-
Skeletal Rearrangements: The complex ring system of lathyrane diterpenes is known to undergo skeletal rearrangements under certain conditions, such as in the presence of Lewis acids. While less likely under standard biological assay conditions, this intrinsic reactivity highlights the molecule's potential for structural alteration.
Q3: Can degradation products of Lathyrol interfere with my biological assays?
A3: Yes, the formation of degradation products can significantly impact experimental outcomes. These products may:
-
Exhibit altered biological activity: Degradation products may have reduced, altered, or even opposing biological effects compared to the parent Lathyrol molecule. This can lead to an underestimation or misinterpretation of Lathyrol's potency and mechanism of action.
-
Introduce confounding effects: Some degradation products might have off-target effects or non-specific cytotoxicity, masking the true activity of Lathyrol.
-
Act as assay interference compounds: Certain chemical structures, which could be formed upon degradation, are known as Pan-Assay Interference Compounds (PAINS). These can interfere with assay readouts through various mechanisms, such as fluorescence quenching or redox cycling, leading to false-positive or false-negative results.
Q4: I am seeing inconsistent results in my cell-based assays with Lathyrol. Could this be due to degradation?
A4: Inconsistent results are a common indicator of compound instability. If you observe high variability between experiments or a loss of activity over time, degradation of your Lathyrol stock or working solutions should be considered a primary cause. It is crucial to use freshly prepared dilutions from a properly stored stock solution for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Lathyrol that may be related to its degradation.
| Problem | Potential Cause (Degradation-Related) | Recommended Solution |
| Loss of biological activity over time | Degradation of Lathyrol in stock or working solutions. | Prepare fresh working solutions for each experiment from a stock solution stored at -80°C. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Periodically check the purity of your stock solution using HPLC if possible. |
| High variability between replicate experiments | Inconsistent concentrations of active Lathyrol due to degradation during sample preparation or incubation. | Minimize the time between preparing dilutions and adding them to the assay. Prepare dilutions in an appropriate, high-quality solvent (e.g., fresh, anhydrous DMSO). |
| Unexpected cytotoxicity or off-target effects | Formation of cytotoxic degradation products. | Use freshly prepared Lathyrol solutions. If possible, analyze the purity of the Lathyrol stock to check for the presence of impurities. Include a "vehicle-only" control that has been aged under similar conditions as your Lathyrol working solution to assess the impact of any solvent-derived degradation products. |
| Assay interference (e.g., fluorescence quenching, color change) | Formation of degradation products that interfere with the assay detection method. | Run a control with the assay components and a degraded Lathyrol sample (if intentionally prepared through forced degradation) to assess for interference. Consider using an orthogonal assay with a different detection method to confirm your results. |
Experimental Protocols
Protocol 1: Preparation and Handling of Lathyrol Stock Solutions
-
Reconstitution: Dissolve the Lathyrol powder in fresh, anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be required to ensure complete dissolution.
-
Aliquoting: Immediately after reconstitution, divide the stock solution into small, single-use aliquots in tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).
-
Usage: For each experiment, thaw one aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer. Discard any unused portion of the thawed aliquot and diluted solutions. Do not re-freeze and re-use thawed aliquots.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Lathyrol
While a specific validated stability-indicating method for Lathyrol is not publicly available, a general reversed-phase HPLC (RP-HPLC) method can be adapted to monitor its purity and detect degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of Lathyrol (a range of 210-280 nm is a common starting point for diterpenoids).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
This method should be able to separate the relatively nonpolar Lathyrol from more polar degradation products that may form through hydrolysis or oxidation.
Visualizations
Signaling Pathways Modulated by Lathyrol
Lathyrol has been reported to influence several key signaling pathways implicated in cancer and inflammation.
Figure 1. Lathyrol inhibits the TGF-β/Smad and Androgen Receptor signaling pathways.
Experimental Workflow for Assessing Lathyrol Stability and Activity
A logical workflow is essential for obtaining reliable data when working with potentially unstable compounds like Lathyrol.
Technical Support Center: Overcoming Poor Bioavailability of Lathyrol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of Lathyrol.
FAQs: Understanding and Addressing Lathyrol's Bioavailability Challenges
Q1: What is Lathyrol and why is its bioavailability a concern?
A1: Lathyrol is a lathyrane-type diterpenoid with demonstrated anticancer and anti-inflammatory properties.[1] However, like many other diterpenes, Lathyrol is poorly soluble in water, which is a primary reason for its low oral bioavailability.[2][3] Poor bioavailability can lead to insufficient drug concentration at the target site, limiting its therapeutic efficacy.
Q2: What are the key factors contributing to the poor bioavailability of Lathyrol?
A2: The primary factors are likely its low aqueous solubility and potentially poor membrane permeability. While specific data for Lathyrol is limited, its chemical structure suggests it is a lipophilic molecule.[4] Additionally, it may be subject to first-pass metabolism in the liver and efflux by transporters like P-glycoprotein in the intestine, further reducing its systemic exposure.
Q3: What are the potential strategies to improve the in vivo bioavailability of Lathyrol?
A3: Several formulation and chemical modification strategies can be employed:
-
Nanoformulations: Encapsulating Lathyrol in nano-sized carriers like nanoemulsions or solid lipid nanoparticles (SLNs) can enhance its solubility and absorption.
-
Prodrug Approach: Modifying the Lathyrol molecule to create a more soluble or permeable prodrug that converts to the active Lathyrol in the body is a viable strategy.
-
Amorphous Solid Dispersions: Creating a dispersion of Lathyrol in a polymer matrix can prevent its crystallization and improve its dissolution rate.
Q4: Where can I find information on the physicochemical properties of Lathyrol?
Troubleshooting Guides
Guide 1: Low Aqueous Solubility of Lathyrol
Issue: Lathyrol precipitates out of aqueous buffers during in vitro assays or formulation preparation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent Poor Solubility | Determine the quantitative solubility of Lathyrol in water and biorelevant media (FaSSIF, FeSSIF). | Provides a baseline for formulation development and helps in selecting appropriate in vitro testing conditions. |
| Incorrect Solvent System | For in vitro assays, use a co-solvent system (e.g., DMSO, ethanol) at a concentration that maintains Lathyrol solubility without affecting the assay performance. | Lathyrol remains in solution throughout the experiment, yielding reliable data. |
| Crystallization from Supersaturated Solution | When preparing formulations, employ techniques that create stable amorphous forms, such as solid dispersions with polymers (e.g., PVP, HPMC). | Improved dissolution rate and prevention of precipitation upon dilution. |
Guide 2: Inconsistent Results in Preclinical Animal Studies
Issue: High variability in plasma concentrations of Lathyrol is observed after oral administration in animal models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor and Variable Absorption | Develop and optimize a bioavailability-enhancing formulation (e.g., nanoemulsion, SLN) for consistent dosing. | Reduced inter-individual variability in plasma exposure and more reliable pharmacokinetic data. |
| Food Effect | Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on Lathyrol absorption. | Understanding the food effect allows for standardized dosing protocols in preclinical and potentially clinical studies. |
| Inadequate Analytical Method | Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Lathyrol in plasma. | Accurate and reliable measurement of Lathyrol concentrations, leading to robust pharmacokinetic analysis. |
Experimental Protocols
Protocol 1: Preparation of a Lathyrol-Loaded Nanoemulsion
This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion of Lathyrol using a high-pressure homogenization technique.
Materials:
-
Lathyrol
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol® HP)
-
Purified water
Procedure:
-
Oil Phase Preparation: Dissolve Lathyrol in the selected oil phase. Gentle heating may be required to facilitate dissolution.
-
Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in purified water.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at high speed using a high-shear mixer to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure to reduce the droplet size to the nano-range.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol outlines the procedure for evaluating the intestinal permeability of a Lathyrol formulation.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hank's Balanced Salt Solution (HBSS)
-
Lathyrol formulation
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Permeability Assay:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the Lathyrol formulation to the apical (A) side and fresh HBSS to the basolateral (B) side for A-to-B permeability.
-
For B-to-A permeability, add the formulation to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
-
Sample Analysis: Collect samples from the receiver compartment at different time points and analyze the concentration of Lathyrol using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Quantitative Data Summary
Table 1: Hypothetical Physicochemical Properties of Lathyrol
| Property | Value | Method |
| Molecular Weight | 334.45 g/mol | Mass Spectrometry |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-flask method |
| Solubility in FaSSIF | ~5 µg/mL | Shake-flask method |
| Solubility in FeSSIF | ~15 µg/mL | Shake-flask method |
| LogP (calculated) | 3.5 | In silico prediction |
| Caco-2 Permeability (Papp A-B) | < 1 x 10⁻⁶ cm/s | Caco-2 Transwell Assay |
Note: These are hypothetical values based on the properties of similar poorly soluble diterpenes and should be experimentally determined.
Table 2: Example of Improved Lathyrol Bioavailability with Nanoformulations in a Rat Model
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Lathyrol Suspension | 50 ± 15 | 4 | 300 ± 90 | 100 |
| Lathyrol Nanoemulsion | 250 ± 50 | 2 | 1500 ± 300 | 500 |
| Lathyrol SLNs | 200 ± 40 | 2 | 1350 ± 270 | 450 |
Data are presented as mean ± SD (n=6). Relative bioavailability is calculated with respect to the Lathyrol suspension.
Visualizations
References
- 1. Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Bioavailability of Lathyrol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of Lathyrol.
FAQs: Understanding and Addressing Lathyrol's Bioavailability Challenges
Q1: What is Lathyrol and why is its bioavailability a concern?
A1: Lathyrol is a lathyrane-type diterpenoid with demonstrated anticancer and anti-inflammatory properties.[1] However, like many other diterpenes, Lathyrol is poorly soluble in water, which is a primary reason for its low oral bioavailability.[2][3] Poor bioavailability can lead to insufficient drug concentration at the target site, limiting its therapeutic efficacy.
Q2: What are the key factors contributing to the poor bioavailability of Lathyrol?
A2: The primary factors are likely its low aqueous solubility and potentially poor membrane permeability. While specific data for Lathyrol is limited, its chemical structure suggests it is a lipophilic molecule.[4] Additionally, it may be subject to first-pass metabolism in the liver and efflux by transporters like P-glycoprotein in the intestine, further reducing its systemic exposure.
Q3: What are the potential strategies to improve the in vivo bioavailability of Lathyrol?
A3: Several formulation and chemical modification strategies can be employed:
-
Nanoformulations: Encapsulating Lathyrol in nano-sized carriers like nanoemulsions or solid lipid nanoparticles (SLNs) can enhance its solubility and absorption.
-
Prodrug Approach: Modifying the Lathyrol molecule to create a more soluble or permeable prodrug that converts to the active Lathyrol in the body is a viable strategy.
-
Amorphous Solid Dispersions: Creating a dispersion of Lathyrol in a polymer matrix can prevent its crystallization and improve its dissolution rate.
Q4: Where can I find information on the physicochemical properties of Lathyrol?
Troubleshooting Guides
Guide 1: Low Aqueous Solubility of Lathyrol
Issue: Lathyrol precipitates out of aqueous buffers during in vitro assays or formulation preparation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent Poor Solubility | Determine the quantitative solubility of Lathyrol in water and biorelevant media (FaSSIF, FeSSIF). | Provides a baseline for formulation development and helps in selecting appropriate in vitro testing conditions. |
| Incorrect Solvent System | For in vitro assays, use a co-solvent system (e.g., DMSO, ethanol) at a concentration that maintains Lathyrol solubility without affecting the assay performance. | Lathyrol remains in solution throughout the experiment, yielding reliable data. |
| Crystallization from Supersaturated Solution | When preparing formulations, employ techniques that create stable amorphous forms, such as solid dispersions with polymers (e.g., PVP, HPMC). | Improved dissolution rate and prevention of precipitation upon dilution. |
Guide 2: Inconsistent Results in Preclinical Animal Studies
Issue: High variability in plasma concentrations of Lathyrol is observed after oral administration in animal models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor and Variable Absorption | Develop and optimize a bioavailability-enhancing formulation (e.g., nanoemulsion, SLN) for consistent dosing. | Reduced inter-individual variability in plasma exposure and more reliable pharmacokinetic data. |
| Food Effect | Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on Lathyrol absorption. | Understanding the food effect allows for standardized dosing protocols in preclinical and potentially clinical studies. |
| Inadequate Analytical Method | Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Lathyrol in plasma. | Accurate and reliable measurement of Lathyrol concentrations, leading to robust pharmacokinetic analysis. |
Experimental Protocols
Protocol 1: Preparation of a Lathyrol-Loaded Nanoemulsion
This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion of Lathyrol using a high-pressure homogenization technique.
Materials:
-
Lathyrol
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol® HP)
-
Purified water
Procedure:
-
Oil Phase Preparation: Dissolve Lathyrol in the selected oil phase. Gentle heating may be required to facilitate dissolution.
-
Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in purified water.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at high speed using a high-shear mixer to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure to reduce the droplet size to the nano-range.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol outlines the procedure for evaluating the intestinal permeability of a Lathyrol formulation.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hank's Balanced Salt Solution (HBSS)
-
Lathyrol formulation
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Permeability Assay:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the Lathyrol formulation to the apical (A) side and fresh HBSS to the basolateral (B) side for A-to-B permeability.
-
For B-to-A permeability, add the formulation to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
-
Sample Analysis: Collect samples from the receiver compartment at different time points and analyze the concentration of Lathyrol using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Quantitative Data Summary
Table 1: Hypothetical Physicochemical Properties of Lathyrol
| Property | Value | Method |
| Molecular Weight | 334.45 g/mol | Mass Spectrometry |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-flask method |
| Solubility in FaSSIF | ~5 µg/mL | Shake-flask method |
| Solubility in FeSSIF | ~15 µg/mL | Shake-flask method |
| LogP (calculated) | 3.5 | In silico prediction |
| Caco-2 Permeability (Papp A-B) | < 1 x 10⁻⁶ cm/s | Caco-2 Transwell Assay |
Note: These are hypothetical values based on the properties of similar poorly soluble diterpenes and should be experimentally determined.
Table 2: Example of Improved Lathyrol Bioavailability with Nanoformulations in a Rat Model
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Lathyrol Suspension | 50 ± 15 | 4 | 300 ± 90 | 100 |
| Lathyrol Nanoemulsion | 250 ± 50 | 2 | 1500 ± 300 | 500 |
| Lathyrol SLNs | 200 ± 40 | 2 | 1350 ± 270 | 450 |
Data are presented as mean ± SD (n=6). Relative bioavailability is calculated with respect to the Lathyrol suspension.
Visualizations
References
- 1. Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Bioavailability of Lathyrol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of Lathyrol.
FAQs: Understanding and Addressing Lathyrol's Bioavailability Challenges
Q1: What is Lathyrol and why is its bioavailability a concern?
A1: Lathyrol is a lathyrane-type diterpenoid with demonstrated anticancer and anti-inflammatory properties.[1] However, like many other diterpenes, Lathyrol is poorly soluble in water, which is a primary reason for its low oral bioavailability.[2][3] Poor bioavailability can lead to insufficient drug concentration at the target site, limiting its therapeutic efficacy.
Q2: What are the key factors contributing to the poor bioavailability of Lathyrol?
A2: The primary factors are likely its low aqueous solubility and potentially poor membrane permeability. While specific data for Lathyrol is limited, its chemical structure suggests it is a lipophilic molecule.[4] Additionally, it may be subject to first-pass metabolism in the liver and efflux by transporters like P-glycoprotein in the intestine, further reducing its systemic exposure.
Q3: What are the potential strategies to improve the in vivo bioavailability of Lathyrol?
A3: Several formulation and chemical modification strategies can be employed:
-
Nanoformulations: Encapsulating Lathyrol in nano-sized carriers like nanoemulsions or solid lipid nanoparticles (SLNs) can enhance its solubility and absorption.
-
Prodrug Approach: Modifying the Lathyrol molecule to create a more soluble or permeable prodrug that converts to the active Lathyrol in the body is a viable strategy.
-
Amorphous Solid Dispersions: Creating a dispersion of Lathyrol in a polymer matrix can prevent its crystallization and improve its dissolution rate.
Q4: Where can I find information on the physicochemical properties of Lathyrol?
Troubleshooting Guides
Guide 1: Low Aqueous Solubility of Lathyrol
Issue: Lathyrol precipitates out of aqueous buffers during in vitro assays or formulation preparation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent Poor Solubility | Determine the quantitative solubility of Lathyrol in water and biorelevant media (FaSSIF, FeSSIF). | Provides a baseline for formulation development and helps in selecting appropriate in vitro testing conditions. |
| Incorrect Solvent System | For in vitro assays, use a co-solvent system (e.g., DMSO, ethanol) at a concentration that maintains Lathyrol solubility without affecting the assay performance. | Lathyrol remains in solution throughout the experiment, yielding reliable data. |
| Crystallization from Supersaturated Solution | When preparing formulations, employ techniques that create stable amorphous forms, such as solid dispersions with polymers (e.g., PVP, HPMC). | Improved dissolution rate and prevention of precipitation upon dilution. |
Guide 2: Inconsistent Results in Preclinical Animal Studies
Issue: High variability in plasma concentrations of Lathyrol is observed after oral administration in animal models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor and Variable Absorption | Develop and optimize a bioavailability-enhancing formulation (e.g., nanoemulsion, SLN) for consistent dosing. | Reduced inter-individual variability in plasma exposure and more reliable pharmacokinetic data. |
| Food Effect | Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on Lathyrol absorption. | Understanding the food effect allows for standardized dosing protocols in preclinical and potentially clinical studies. |
| Inadequate Analytical Method | Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Lathyrol in plasma. | Accurate and reliable measurement of Lathyrol concentrations, leading to robust pharmacokinetic analysis. |
Experimental Protocols
Protocol 1: Preparation of a Lathyrol-Loaded Nanoemulsion
This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion of Lathyrol using a high-pressure homogenization technique.
Materials:
-
Lathyrol
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol® HP)
-
Purified water
Procedure:
-
Oil Phase Preparation: Dissolve Lathyrol in the selected oil phase. Gentle heating may be required to facilitate dissolution.
-
Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in purified water.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at high speed using a high-shear mixer to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure to reduce the droplet size to the nano-range.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol outlines the procedure for evaluating the intestinal permeability of a Lathyrol formulation.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hank's Balanced Salt Solution (HBSS)
-
Lathyrol formulation
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Permeability Assay:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the Lathyrol formulation to the apical (A) side and fresh HBSS to the basolateral (B) side for A-to-B permeability.
-
For B-to-A permeability, add the formulation to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
-
Sample Analysis: Collect samples from the receiver compartment at different time points and analyze the concentration of Lathyrol using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Quantitative Data Summary
Table 1: Hypothetical Physicochemical Properties of Lathyrol
| Property | Value | Method |
| Molecular Weight | 334.45 g/mol | Mass Spectrometry |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-flask method |
| Solubility in FaSSIF | ~5 µg/mL | Shake-flask method |
| Solubility in FeSSIF | ~15 µg/mL | Shake-flask method |
| LogP (calculated) | 3.5 | In silico prediction |
| Caco-2 Permeability (Papp A-B) | < 1 x 10⁻⁶ cm/s | Caco-2 Transwell Assay |
Note: These are hypothetical values based on the properties of similar poorly soluble diterpenes and should be experimentally determined.
Table 2: Example of Improved Lathyrol Bioavailability with Nanoformulations in a Rat Model
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Lathyrol Suspension | 50 ± 15 | 4 | 300 ± 90 | 100 |
| Lathyrol Nanoemulsion | 250 ± 50 | 2 | 1500 ± 300 | 500 |
| Lathyrol SLNs | 200 ± 40 | 2 | 1350 ± 270 | 450 |
Data are presented as mean ± SD (n=6). Relative bioavailability is calculated with respect to the Lathyrol suspension.
Visualizations
References
- 1. Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Preventing precipitation of Lathyrol (Standard) in culture media
Welcome to the technical support center for Lathyrol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Lathyrol in their experiments by providing troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide: Preventing Lathyrol Precipitation
Precipitation of Lathyrol in culture media is a common issue due to its hydrophobic nature. This guide provides a systematic approach to identify and resolve this problem.
Visual Identification of Precipitation
Before troubleshooting, carefully observe the precipitate. Is it a fine, crystalline solid, or does it appear as an amorphous cloudiness? Note when the precipitation occurs (e.g., immediately upon dilution, after incubation). This can help diagnose the underlying cause.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting and resolving Lathyrol precipitation in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My Lathyrol solution precipitated immediately after I added it to my culture medium. What went wrong?
A1: This is a common issue when a concentrated Dimethyl Sulfoxide (DMSO) stock solution is rapidly diluted into an aqueous medium like cell culture media.[1] To prevent this, add the Lathyrol stock solution drop-wise to your pre-warmed (37°C) culture medium while gently vortexing. A stepwise dilution can also help prevent the compound from precipitating out of solution.[2]
Q2: What is the best solvent for Lathyrol?
A2: Due to its poor water solubility, DMSO is the most commonly used and recommended solvent for preparing Lathyrol stock solutions for cell culture experiments.[3] Lathyrol is soluble in DMSO at concentrations of 55 mg/mL to ≥ 100 mg/mL.[4][5]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some robust lines can tolerate up to 1%.[3] However, primary cells are generally more sensitive.[3] It is always recommended to keep the final DMSO concentration at or below 0.1% if possible and to run a vehicle control (media with the same final concentration of DMSO without Lathyrol) to assess any solvent-induced effects.[6][7]
| Cell Type | Recommended Max. DMSO Concentration |
| Most Cancer Cell Lines | 0.5% - 1.0%[3][7] |
| Primary Cells | ≤ 0.1%[3] |
| Sensitive Cell Lines | ≤ 0.1%[7] |
Q4: How should I prepare my Lathyrol stock solution?
A4: Prepare a high-concentration stock solution of Lathyrol in 100% DMSO. For example, to achieve a final concentration of 0.5% DMSO in your culture, you can make a 200x stock solution in 100% DMSO.[3] Always use sterile, nuclease-free, and pyrogen-free tubes and pipette tips.[8]
Q5: How should I store my Lathyrol stock solution?
A5: Lathyrol powder can be stored at -20°C for up to 3 years.[4] Once dissolved in DMSO, the stock solution can be stored at -20°C for up to one month or at -80°C for up to 6 months.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
| Storage Condition | Duration |
| Powder | -20°C for 3 years[4] |
| In DMSO | -20°C for 1 month[2] |
| In DMSO | -80°C for 6 months[2] |
Q6: I see a precipitate in my Lathyrol-containing media after incubation at 37°C. What should I do?
A6: If precipitation occurs after some time in the incubator, it could be due to the limited stability of Lathyrol in the aqueous culture medium at 37°C. If the precipitate persists after gentle swirling, you may need to consider reducing the final concentration of Lathyrol or the incubation time. It is also possible that the compound is interacting with components in the serum. You can test this by incubating Lathyrol in serum-free media to see if the precipitation still occurs.
Q7: Can I use other solvents besides DMSO?
A7: While other organic solvents like ethanol (B145695) can be used for some hydrophobic compounds, DMSO is the most extensively documented solvent for Lathyrol in cell-based assays.[9][10] If you must avoid DMSO, you could explore the use of co-solvents like PEG400 or surfactants like Tween 80, though these would require extensive validation for your specific cell line and experimental setup.[11]
Experimental Protocols
Protocol 1: Preparation of Lathyrol Stock Solution
This protocol describes the preparation of a 10 mM Lathyrol stock solution in DMSO.
Materials:
-
Lathyrol powder (Molecular Weight: 334.45 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
In a chemical fume hood, weigh out 3.34 mg of Lathyrol powder on a calibrated analytical balance.
-
Transfer the powder to a sterile, amber microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the Lathyrol is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Lathyrol Working Solution in Culture Media
This protocol describes the dilution of the 10 mM Lathyrol stock solution to a final concentration of 10 µM in cell culture medium.
Materials:
-
10 mM Lathyrol stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM Lathyrol stock solution at room temperature.
-
In a sterile conical tube, add the desired volume of pre-warmed complete culture medium. For example, for 10 mL of working solution, start with 9.99 mL of media.
-
Add 10 µL of the 10 mM Lathyrol stock solution to the culture medium. This will result in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
Immediately after adding the stock solution, cap the tube and gently vortex or invert to mix thoroughly.
-
Visually inspect the working solution for any signs of precipitation. If a slight cloudiness appears, it may redissolve with gentle agitation.[1]
-
Use the freshly prepared working solution to treat your cells.
Signaling Pathways
Lathyrol has been reported to exert its biological effects through the modulation of several signaling pathways. Below are diagrams illustrating its interaction with the TGF-β/Smad and STAT3 pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. lifetein.com [lifetein.com]
- 4. researcherslinks.com [researcherslinks.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Preventing precipitation of Lathyrol (Standard) in culture media
Welcome to the technical support center for Lathyrol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Lathyrol in their experiments by providing troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide: Preventing Lathyrol Precipitation
Precipitation of Lathyrol in culture media is a common issue due to its hydrophobic nature. This guide provides a systematic approach to identify and resolve this problem.
Visual Identification of Precipitation
Before troubleshooting, carefully observe the precipitate. Is it a fine, crystalline solid, or does it appear as an amorphous cloudiness? Note when the precipitation occurs (e.g., immediately upon dilution, after incubation). This can help diagnose the underlying cause.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting and resolving Lathyrol precipitation in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My Lathyrol solution precipitated immediately after I added it to my culture medium. What went wrong?
A1: This is a common issue when a concentrated Dimethyl Sulfoxide (DMSO) stock solution is rapidly diluted into an aqueous medium like cell culture media.[1] To prevent this, add the Lathyrol stock solution drop-wise to your pre-warmed (37°C) culture medium while gently vortexing. A stepwise dilution can also help prevent the compound from precipitating out of solution.[2]
Q2: What is the best solvent for Lathyrol?
A2: Due to its poor water solubility, DMSO is the most commonly used and recommended solvent for preparing Lathyrol stock solutions for cell culture experiments.[3] Lathyrol is soluble in DMSO at concentrations of 55 mg/mL to ≥ 100 mg/mL.[4][5]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some robust lines can tolerate up to 1%.[3] However, primary cells are generally more sensitive.[3] It is always recommended to keep the final DMSO concentration at or below 0.1% if possible and to run a vehicle control (media with the same final concentration of DMSO without Lathyrol) to assess any solvent-induced effects.[6][7]
| Cell Type | Recommended Max. DMSO Concentration |
| Most Cancer Cell Lines | 0.5% - 1.0%[3][7] |
| Primary Cells | ≤ 0.1%[3] |
| Sensitive Cell Lines | ≤ 0.1%[7] |
Q4: How should I prepare my Lathyrol stock solution?
A4: Prepare a high-concentration stock solution of Lathyrol in 100% DMSO. For example, to achieve a final concentration of 0.5% DMSO in your culture, you can make a 200x stock solution in 100% DMSO.[3] Always use sterile, nuclease-free, and pyrogen-free tubes and pipette tips.[8]
Q5: How should I store my Lathyrol stock solution?
A5: Lathyrol powder can be stored at -20°C for up to 3 years.[4] Once dissolved in DMSO, the stock solution can be stored at -20°C for up to one month or at -80°C for up to 6 months.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
| Storage Condition | Duration |
| Powder | -20°C for 3 years[4] |
| In DMSO | -20°C for 1 month[2] |
| In DMSO | -80°C for 6 months[2] |
Q6: I see a precipitate in my Lathyrol-containing media after incubation at 37°C. What should I do?
A6: If precipitation occurs after some time in the incubator, it could be due to the limited stability of Lathyrol in the aqueous culture medium at 37°C. If the precipitate persists after gentle swirling, you may need to consider reducing the final concentration of Lathyrol or the incubation time. It is also possible that the compound is interacting with components in the serum. You can test this by incubating Lathyrol in serum-free media to see if the precipitation still occurs.
Q7: Can I use other solvents besides DMSO?
A7: While other organic solvents like ethanol (B145695) can be used for some hydrophobic compounds, DMSO is the most extensively documented solvent for Lathyrol in cell-based assays.[9][10] If you must avoid DMSO, you could explore the use of co-solvents like PEG400 or surfactants like Tween 80, though these would require extensive validation for your specific cell line and experimental setup.[11]
Experimental Protocols
Protocol 1: Preparation of Lathyrol Stock Solution
This protocol describes the preparation of a 10 mM Lathyrol stock solution in DMSO.
Materials:
-
Lathyrol powder (Molecular Weight: 334.45 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
In a chemical fume hood, weigh out 3.34 mg of Lathyrol powder on a calibrated analytical balance.
-
Transfer the powder to a sterile, amber microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the Lathyrol is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Lathyrol Working Solution in Culture Media
This protocol describes the dilution of the 10 mM Lathyrol stock solution to a final concentration of 10 µM in cell culture medium.
Materials:
-
10 mM Lathyrol stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM Lathyrol stock solution at room temperature.
-
In a sterile conical tube, add the desired volume of pre-warmed complete culture medium. For example, for 10 mL of working solution, start with 9.99 mL of media.
-
Add 10 µL of the 10 mM Lathyrol stock solution to the culture medium. This will result in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
Immediately after adding the stock solution, cap the tube and gently vortex or invert to mix thoroughly.
-
Visually inspect the working solution for any signs of precipitation. If a slight cloudiness appears, it may redissolve with gentle agitation.[1]
-
Use the freshly prepared working solution to treat your cells.
Signaling Pathways
Lathyrol has been reported to exert its biological effects through the modulation of several signaling pathways. Below are diagrams illustrating its interaction with the TGF-β/Smad and STAT3 pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. lifetein.com [lifetein.com]
- 4. researcherslinks.com [researcherslinks.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Preventing precipitation of Lathyrol (Standard) in culture media
Welcome to the technical support center for Lathyrol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Lathyrol in their experiments by providing troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide: Preventing Lathyrol Precipitation
Precipitation of Lathyrol in culture media is a common issue due to its hydrophobic nature. This guide provides a systematic approach to identify and resolve this problem.
Visual Identification of Precipitation
Before troubleshooting, carefully observe the precipitate. Is it a fine, crystalline solid, or does it appear as an amorphous cloudiness? Note when the precipitation occurs (e.g., immediately upon dilution, after incubation). This can help diagnose the underlying cause.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting and resolving Lathyrol precipitation in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My Lathyrol solution precipitated immediately after I added it to my culture medium. What went wrong?
A1: This is a common issue when a concentrated Dimethyl Sulfoxide (DMSO) stock solution is rapidly diluted into an aqueous medium like cell culture media.[1] To prevent this, add the Lathyrol stock solution drop-wise to your pre-warmed (37°C) culture medium while gently vortexing. A stepwise dilution can also help prevent the compound from precipitating out of solution.[2]
Q2: What is the best solvent for Lathyrol?
A2: Due to its poor water solubility, DMSO is the most commonly used and recommended solvent for preparing Lathyrol stock solutions for cell culture experiments.[3] Lathyrol is soluble in DMSO at concentrations of 55 mg/mL to ≥ 100 mg/mL.[4][5]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some robust lines can tolerate up to 1%.[3] However, primary cells are generally more sensitive.[3] It is always recommended to keep the final DMSO concentration at or below 0.1% if possible and to run a vehicle control (media with the same final concentration of DMSO without Lathyrol) to assess any solvent-induced effects.[6][7]
| Cell Type | Recommended Max. DMSO Concentration |
| Most Cancer Cell Lines | 0.5% - 1.0%[3][7] |
| Primary Cells | ≤ 0.1%[3] |
| Sensitive Cell Lines | ≤ 0.1%[7] |
Q4: How should I prepare my Lathyrol stock solution?
A4: Prepare a high-concentration stock solution of Lathyrol in 100% DMSO. For example, to achieve a final concentration of 0.5% DMSO in your culture, you can make a 200x stock solution in 100% DMSO.[3] Always use sterile, nuclease-free, and pyrogen-free tubes and pipette tips.[8]
Q5: How should I store my Lathyrol stock solution?
A5: Lathyrol powder can be stored at -20°C for up to 3 years.[4] Once dissolved in DMSO, the stock solution can be stored at -20°C for up to one month or at -80°C for up to 6 months.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
| Storage Condition | Duration |
| Powder | -20°C for 3 years[4] |
| In DMSO | -20°C for 1 month[2] |
| In DMSO | -80°C for 6 months[2] |
Q6: I see a precipitate in my Lathyrol-containing media after incubation at 37°C. What should I do?
A6: If precipitation occurs after some time in the incubator, it could be due to the limited stability of Lathyrol in the aqueous culture medium at 37°C. If the precipitate persists after gentle swirling, you may need to consider reducing the final concentration of Lathyrol or the incubation time. It is also possible that the compound is interacting with components in the serum. You can test this by incubating Lathyrol in serum-free media to see if the precipitation still occurs.
Q7: Can I use other solvents besides DMSO?
A7: While other organic solvents like ethanol can be used for some hydrophobic compounds, DMSO is the most extensively documented solvent for Lathyrol in cell-based assays.[9][10] If you must avoid DMSO, you could explore the use of co-solvents like PEG400 or surfactants like Tween 80, though these would require extensive validation for your specific cell line and experimental setup.[11]
Experimental Protocols
Protocol 1: Preparation of Lathyrol Stock Solution
This protocol describes the preparation of a 10 mM Lathyrol stock solution in DMSO.
Materials:
-
Lathyrol powder (Molecular Weight: 334.45 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
In a chemical fume hood, weigh out 3.34 mg of Lathyrol powder on a calibrated analytical balance.
-
Transfer the powder to a sterile, amber microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the Lathyrol is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Lathyrol Working Solution in Culture Media
This protocol describes the dilution of the 10 mM Lathyrol stock solution to a final concentration of 10 µM in cell culture medium.
Materials:
-
10 mM Lathyrol stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM Lathyrol stock solution at room temperature.
-
In a sterile conical tube, add the desired volume of pre-warmed complete culture medium. For example, for 10 mL of working solution, start with 9.99 mL of media.
-
Add 10 µL of the 10 mM Lathyrol stock solution to the culture medium. This will result in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
Immediately after adding the stock solution, cap the tube and gently vortex or invert to mix thoroughly.
-
Visually inspect the working solution for any signs of precipitation. If a slight cloudiness appears, it may redissolve with gentle agitation.[1]
-
Use the freshly prepared working solution to treat your cells.
Signaling Pathways
Lathyrol has been reported to exert its biological effects through the modulation of several signaling pathways. Below are diagrams illustrating its interaction with the TGF-β/Smad and STAT3 pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. lifetein.com [lifetein.com]
- 4. researcherslinks.com [researcherslinks.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in Lathyrol (Standard) Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in Lathyrol bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Lathyrol?
A1: Lathyrol is soluble in DMSO, with a recommended concentration of up to 85 mg/mL. For long-term storage, it is advisable to store the powdered form at -20°C for up to three years. In solvent, store at -80°C for up to one year.[1][2] Selleck Chemicals has indicated that Lathyrol can be shipped at room temperature without affecting its biological activity.[3]
Q2: What is a typical starting concentration range for Lathyrol in in vitro assays?
A2: The effective concentration of Lathyrol can vary significantly depending on the cell line and the specific bioassay. A good starting point is to perform a dose-response curve with a wide range of concentrations. For example, in some studies, concentrations around 300 μg/mL have been used.[4] For derivatives like DEFL1, an IC50 value of 17.51 ± 0.85 μM has been reported in A549 lung cancer cells.[5][6]
Q3: How can I minimize variability in my cell-based Lathyrol assays?
A3: Minimizing variability is crucial for reproducible results. Key practices include:
-
Consistent Cell Culture Practices: Use cells with a low passage number, maintain consistent cell densities, and standardize the time between passaging and the start of the experiment.[7][8][9]
-
Thaw-and-Use Frozen Stock: To reduce phenotypic drift, consider using a large batch of cryopreserved cells that have undergone quality control.[9]
-
Routine Contamination Testing: Regularly test for mycoplasma and other contaminants, as they can significantly alter cellular responses.[9]
-
Proper Cell Line Authentication: Ensure your cell lines are not misidentified or cross-contaminated.[10]
Q4: What are the known signaling pathways affected by Lathyrol?
A4: Lathyrol has been shown to modulate several signaling pathways. It can inhibit the TGF-β/Smad signaling pathway, which is involved in cell proliferation.[7][11] It has also been reported to affect the androgen receptor (AR) signaling pathway.[3] More recently, Lathyrol has been found to induce endoplasmic reticulum (ER) stress by targeting SERCA2, leading to apoptosis in lung cancer cells.[12]
Troubleshooting Guides
Problem 1: High Variability in Cell Viability/Proliferation Assays (e.g., CCK-8, MTT)
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency and avoid seeding in the outer wells of the plate, which are prone to evaporation.[13] |
| Uneven Compound Distribution | Thoroughly mix the Lathyrol stock solution before diluting and ensure complete mixing in the culture medium before adding to the cells. |
| Cell Clumping | Cell clumping can lead to uneven exposure to Lathyrol. Ensure single-cell suspension during seeding. If clumping persists, consider using a cell-detaching agent that is gentle on the cells.[14] |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[15] |
Problem 2: Inconsistent Results in Cell Migration/Invasion Assays (e.g., Wound Healing, Transwell)
| Possible Cause | Recommended Solution |
| Inconsistent "Wound" Creation (Wound Healing Assay) | Use a consistent tool (e.g., a p200 pipette tip) and apply consistent pressure to create the scratch. Image the same field of view at each time point. |
| Low Cell Migration/Invasion | The Lathyrol concentration may be too high, causing cytotoxicity. Confirm cell viability at the tested concentrations. Also, ensure an adequate chemoattractant gradient in Transwell assays.[11][16] |
| High Background (Transwell Assay) | After the incubation period, carefully and thoroughly remove non-migrated cells from the top of the membrane with a cotton swab to reduce background staining.[11] |
| Bubbles Under the Transwell Insert | Air bubbles can prevent the chemoattractant from reaching the cells. Ensure no bubbles are trapped between the insert and the medium in the lower chamber.[11] |
Problem 3: Weak or No Signal in Western Blotting for Lathyrol-Modulated Proteins
| Possible Cause | Recommended Solution |
| Low Protein Expression | Lathyrol may be affecting low-abundance proteins. Increase the amount of protein loaded onto the gel. You can also enrich for your protein of interest through immunoprecipitation.[17][18] |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage) based on the molecular weight of your target protein. For high molecular weight proteins, consider a wet transfer overnight at 4°C.[17][18] |
| Inactive Antibody | Ensure the primary and secondary antibodies are stored correctly and are not expired. Use a positive control to confirm antibody activity.[19][20] |
| Suboptimal Blocking | Over-blocking can mask the epitope, while insufficient blocking can lead to high background. Optimize the blocking agent (e.g., BSA or non-fat milk) and incubation time.[17][19] |
Quantitative Data Summary
Table 1: Reported IC50 Values and Effective Concentrations of Lathyrol and its Derivatives
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Lathyrol | 786-O (Human RCC) | CCK-8 | Comparable to Renca cells | [15] |
| Lathyrol | Renca (Mouse RCC) | CCK-8 | Comparable to 786-O cells | [15] |
| Lathyrol | 786-O (Human RCC) | Various | 300 μg/mL | [4] |
| Deoxy Euphorbia factor L1 (DEFL1) | A549 (Human Lung Cancer) | MTT | 17.51 ± 0.85 μM | [5][6] |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Lathyrol Treatment: Prepare serial dilutions of Lathyrol in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of Lathyrol. Include a vehicle control (medium with the same concentration of DMSO as the highest Lathyrol concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (TUNEL Staining)
-
Cell Culture and Treatment: Culture cells on coverslips in a 6-well plate and treat with the desired concentration of Lathyrol for the specified time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction: Wash with PBS and add the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) to the coverslips. Incubate in a humidified chamber at 37°C for 60 minutes in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
Western Blotting
-
Cell Lysis and Protein Quantification: After treatment with Lathyrol, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway.
Caption: Lathyrol induces apoptosis via ER stress by targeting SERCA2.
Caption: General experimental workflow for Lathyrol bioassays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lathyrol | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Applying good cell culture practice to novel systems | Culture Collections [culturecollections.org.uk]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Transwell migration assay troubleshooting | Sigma-Aldrich [sigmaaldrich.com]
- 15. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. corning.com [corning.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
- 20. assaygenie.com [assaygenie.com]
Technical Support Center: Ensuring Reproducibility in Lathyrol (Standard) Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in Lathyrol bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Lathyrol?
A1: Lathyrol is soluble in DMSO, with a recommended concentration of up to 85 mg/mL. For long-term storage, it is advisable to store the powdered form at -20°C for up to three years. In solvent, store at -80°C for up to one year.[1][2] Selleck Chemicals has indicated that Lathyrol can be shipped at room temperature without affecting its biological activity.[3]
Q2: What is a typical starting concentration range for Lathyrol in in vitro assays?
A2: The effective concentration of Lathyrol can vary significantly depending on the cell line and the specific bioassay. A good starting point is to perform a dose-response curve with a wide range of concentrations. For example, in some studies, concentrations around 300 μg/mL have been used.[4] For derivatives like DEFL1, an IC50 value of 17.51 ± 0.85 μM has been reported in A549 lung cancer cells.[5][6]
Q3: How can I minimize variability in my cell-based Lathyrol assays?
A3: Minimizing variability is crucial for reproducible results. Key practices include:
-
Consistent Cell Culture Practices: Use cells with a low passage number, maintain consistent cell densities, and standardize the time between passaging and the start of the experiment.[7][8][9]
-
Thaw-and-Use Frozen Stock: To reduce phenotypic drift, consider using a large batch of cryopreserved cells that have undergone quality control.[9]
-
Routine Contamination Testing: Regularly test for mycoplasma and other contaminants, as they can significantly alter cellular responses.[9]
-
Proper Cell Line Authentication: Ensure your cell lines are not misidentified or cross-contaminated.[10]
Q4: What are the known signaling pathways affected by Lathyrol?
A4: Lathyrol has been shown to modulate several signaling pathways. It can inhibit the TGF-β/Smad signaling pathway, which is involved in cell proliferation.[7][11] It has also been reported to affect the androgen receptor (AR) signaling pathway.[3] More recently, Lathyrol has been found to induce endoplasmic reticulum (ER) stress by targeting SERCA2, leading to apoptosis in lung cancer cells.[12]
Troubleshooting Guides
Problem 1: High Variability in Cell Viability/Proliferation Assays (e.g., CCK-8, MTT)
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency and avoid seeding in the outer wells of the plate, which are prone to evaporation.[13] |
| Uneven Compound Distribution | Thoroughly mix the Lathyrol stock solution before diluting and ensure complete mixing in the culture medium before adding to the cells. |
| Cell Clumping | Cell clumping can lead to uneven exposure to Lathyrol. Ensure single-cell suspension during seeding. If clumping persists, consider using a cell-detaching agent that is gentle on the cells.[14] |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[15] |
Problem 2: Inconsistent Results in Cell Migration/Invasion Assays (e.g., Wound Healing, Transwell)
| Possible Cause | Recommended Solution |
| Inconsistent "Wound" Creation (Wound Healing Assay) | Use a consistent tool (e.g., a p200 pipette tip) and apply consistent pressure to create the scratch. Image the same field of view at each time point. |
| Low Cell Migration/Invasion | The Lathyrol concentration may be too high, causing cytotoxicity. Confirm cell viability at the tested concentrations. Also, ensure an adequate chemoattractant gradient in Transwell assays.[11][16] |
| High Background (Transwell Assay) | After the incubation period, carefully and thoroughly remove non-migrated cells from the top of the membrane with a cotton swab to reduce background staining.[11] |
| Bubbles Under the Transwell Insert | Air bubbles can prevent the chemoattractant from reaching the cells. Ensure no bubbles are trapped between the insert and the medium in the lower chamber.[11] |
Problem 3: Weak or No Signal in Western Blotting for Lathyrol-Modulated Proteins
| Possible Cause | Recommended Solution |
| Low Protein Expression | Lathyrol may be affecting low-abundance proteins. Increase the amount of protein loaded onto the gel. You can also enrich for your protein of interest through immunoprecipitation.[17][18] |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage) based on the molecular weight of your target protein. For high molecular weight proteins, consider a wet transfer overnight at 4°C.[17][18] |
| Inactive Antibody | Ensure the primary and secondary antibodies are stored correctly and are not expired. Use a positive control to confirm antibody activity.[19][20] |
| Suboptimal Blocking | Over-blocking can mask the epitope, while insufficient blocking can lead to high background. Optimize the blocking agent (e.g., BSA or non-fat milk) and incubation time.[17][19] |
Quantitative Data Summary
Table 1: Reported IC50 Values and Effective Concentrations of Lathyrol and its Derivatives
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Lathyrol | 786-O (Human RCC) | CCK-8 | Comparable to Renca cells | [15] |
| Lathyrol | Renca (Mouse RCC) | CCK-8 | Comparable to 786-O cells | [15] |
| Lathyrol | 786-O (Human RCC) | Various | 300 μg/mL | [4] |
| Deoxy Euphorbia factor L1 (DEFL1) | A549 (Human Lung Cancer) | MTT | 17.51 ± 0.85 μM | [5][6] |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Lathyrol Treatment: Prepare serial dilutions of Lathyrol in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of Lathyrol. Include a vehicle control (medium with the same concentration of DMSO as the highest Lathyrol concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (TUNEL Staining)
-
Cell Culture and Treatment: Culture cells on coverslips in a 6-well plate and treat with the desired concentration of Lathyrol for the specified time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction: Wash with PBS and add the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) to the coverslips. Incubate in a humidified chamber at 37°C for 60 minutes in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
Western Blotting
-
Cell Lysis and Protein Quantification: After treatment with Lathyrol, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway.
Caption: Lathyrol induces apoptosis via ER stress by targeting SERCA2.
Caption: General experimental workflow for Lathyrol bioassays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lathyrol | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Applying good cell culture practice to novel systems | Culture Collections [culturecollections.org.uk]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Transwell migration assay troubleshooting | Sigma-Aldrich [sigmaaldrich.com]
- 15. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. corning.com [corning.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
- 20. assaygenie.com [assaygenie.com]
Technical Support Center: Ensuring Reproducibility in Lathyrol (Standard) Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in Lathyrol bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Lathyrol?
A1: Lathyrol is soluble in DMSO, with a recommended concentration of up to 85 mg/mL. For long-term storage, it is advisable to store the powdered form at -20°C for up to three years. In solvent, store at -80°C for up to one year.[1][2] Selleck Chemicals has indicated that Lathyrol can be shipped at room temperature without affecting its biological activity.[3]
Q2: What is a typical starting concentration range for Lathyrol in in vitro assays?
A2: The effective concentration of Lathyrol can vary significantly depending on the cell line and the specific bioassay. A good starting point is to perform a dose-response curve with a wide range of concentrations. For example, in some studies, concentrations around 300 μg/mL have been used.[4] For derivatives like DEFL1, an IC50 value of 17.51 ± 0.85 μM has been reported in A549 lung cancer cells.[5][6]
Q3: How can I minimize variability in my cell-based Lathyrol assays?
A3: Minimizing variability is crucial for reproducible results. Key practices include:
-
Consistent Cell Culture Practices: Use cells with a low passage number, maintain consistent cell densities, and standardize the time between passaging and the start of the experiment.[7][8][9]
-
Thaw-and-Use Frozen Stock: To reduce phenotypic drift, consider using a large batch of cryopreserved cells that have undergone quality control.[9]
-
Routine Contamination Testing: Regularly test for mycoplasma and other contaminants, as they can significantly alter cellular responses.[9]
-
Proper Cell Line Authentication: Ensure your cell lines are not misidentified or cross-contaminated.[10]
Q4: What are the known signaling pathways affected by Lathyrol?
A4: Lathyrol has been shown to modulate several signaling pathways. It can inhibit the TGF-β/Smad signaling pathway, which is involved in cell proliferation.[7][11] It has also been reported to affect the androgen receptor (AR) signaling pathway.[3] More recently, Lathyrol has been found to induce endoplasmic reticulum (ER) stress by targeting SERCA2, leading to apoptosis in lung cancer cells.[12]
Troubleshooting Guides
Problem 1: High Variability in Cell Viability/Proliferation Assays (e.g., CCK-8, MTT)
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency and avoid seeding in the outer wells of the plate, which are prone to evaporation.[13] |
| Uneven Compound Distribution | Thoroughly mix the Lathyrol stock solution before diluting and ensure complete mixing in the culture medium before adding to the cells. |
| Cell Clumping | Cell clumping can lead to uneven exposure to Lathyrol. Ensure single-cell suspension during seeding. If clumping persists, consider using a cell-detaching agent that is gentle on the cells.[14] |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[15] |
Problem 2: Inconsistent Results in Cell Migration/Invasion Assays (e.g., Wound Healing, Transwell)
| Possible Cause | Recommended Solution |
| Inconsistent "Wound" Creation (Wound Healing Assay) | Use a consistent tool (e.g., a p200 pipette tip) and apply consistent pressure to create the scratch. Image the same field of view at each time point. |
| Low Cell Migration/Invasion | The Lathyrol concentration may be too high, causing cytotoxicity. Confirm cell viability at the tested concentrations. Also, ensure an adequate chemoattractant gradient in Transwell assays.[11][16] |
| High Background (Transwell Assay) | After the incubation period, carefully and thoroughly remove non-migrated cells from the top of the membrane with a cotton swab to reduce background staining.[11] |
| Bubbles Under the Transwell Insert | Air bubbles can prevent the chemoattractant from reaching the cells. Ensure no bubbles are trapped between the insert and the medium in the lower chamber.[11] |
Problem 3: Weak or No Signal in Western Blotting for Lathyrol-Modulated Proteins
| Possible Cause | Recommended Solution |
| Low Protein Expression | Lathyrol may be affecting low-abundance proteins. Increase the amount of protein loaded onto the gel. You can also enrich for your protein of interest through immunoprecipitation.[17][18] |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage) based on the molecular weight of your target protein. For high molecular weight proteins, consider a wet transfer overnight at 4°C.[17][18] |
| Inactive Antibody | Ensure the primary and secondary antibodies are stored correctly and are not expired. Use a positive control to confirm antibody activity.[19][20] |
| Suboptimal Blocking | Over-blocking can mask the epitope, while insufficient blocking can lead to high background. Optimize the blocking agent (e.g., BSA or non-fat milk) and incubation time.[17][19] |
Quantitative Data Summary
Table 1: Reported IC50 Values and Effective Concentrations of Lathyrol and its Derivatives
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Lathyrol | 786-O (Human RCC) | CCK-8 | Comparable to Renca cells | [15] |
| Lathyrol | Renca (Mouse RCC) | CCK-8 | Comparable to 786-O cells | [15] |
| Lathyrol | 786-O (Human RCC) | Various | 300 μg/mL | [4] |
| Deoxy Euphorbia factor L1 (DEFL1) | A549 (Human Lung Cancer) | MTT | 17.51 ± 0.85 μM | [5][6] |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Lathyrol Treatment: Prepare serial dilutions of Lathyrol in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of Lathyrol. Include a vehicle control (medium with the same concentration of DMSO as the highest Lathyrol concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (TUNEL Staining)
-
Cell Culture and Treatment: Culture cells on coverslips in a 6-well plate and treat with the desired concentration of Lathyrol for the specified time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Wash with PBS and add the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) to the coverslips. Incubate in a humidified chamber at 37°C for 60 minutes in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
Western Blotting
-
Cell Lysis and Protein Quantification: After treatment with Lathyrol, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway.
Caption: Lathyrol induces apoptosis via ER stress by targeting SERCA2.
Caption: General experimental workflow for Lathyrol bioassays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lathyrol | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Applying good cell culture practice to novel systems | Culture Collections [culturecollections.org.uk]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Transwell migration assay troubleshooting | Sigma-Aldrich [sigmaaldrich.com]
- 15. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. corning.com [corning.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
- 20. assaygenie.com [assaygenie.com]
Lathyrol (Standard) Technical Support Center: A Guide for Long-Term Cell Treatment
Welcome to the Lathyrol (Standard) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of long-term cell treatment with lathyrol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is lathyrol and what is its primary mechanism of action in cancer cells?
Lathyrol is a diterpenoid and a core scaffold of many lathyrane diterpenoids isolated from plants of the Euphorbia genus.[1] Its primary anti-cancer mechanism involves the modulation of key signaling pathways that regulate cell proliferation, migration, and apoptosis. For instance, lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) cells by repressing key proteins in the TGF-β/Smad signaling pathway, leading to cell cycle arrest.[2][3][4] It can also impact the expression of androgen receptor (AR) and prostate-specific antigen (PSA) in RCC cells, thereby inhibiting malignant behaviors.[5][6] Additionally, some lathyrol derivatives have demonstrated inhibitory effects on non-small cell lung cancer (NSCLC) cells by regulating epithelial-mesenchymal transition (EMT).[7]
Q2: What are the known off-target effects of lathyrol?
While specific comprehensive studies on lathyrol's off-target effects in long-term treatment are limited, its influence on multiple signaling pathways, such as TGF-β/Smad and NF-κB, suggests the potential for broader cellular effects.[1][2] Researchers should monitor for unexpected changes in cellular phenotype, signaling, and gene expression during prolonged exposure. General strategies for identifying off-target effects include whole-genome expression analysis and phenotypic screening.
Q3: Is lathyrol stable in cell culture media for long-term experiments?
Troubleshooting Guide
Issue 1: Decreased Cell Proliferation or Cell Death Over Time
Possible Causes:
-
Cytotoxicity: Lathyrol and its derivatives can inhibit the growth of cancer cells in a dose-dependent manner.[7] Long-term exposure, even at a concentration that is not acutely toxic, may lead to cumulative cytotoxic effects.
-
Cell Cycle Arrest: Lathyrol has been shown to block cell cycle progression.[2][3] Prolonged cell cycle arrest can lead to senescence or apoptosis.
-
Nutrient Depletion: Actively proliferating cells consume nutrients from the media. In long-term cultures, nutrient depletion can limit cell growth.
Suggested Solutions:
-
Dose-Response and Time-Course Experiments: Perform thorough dose-response and time-course studies to determine the optimal, non-toxic concentration of lathyrol for your specific cell line and experiment duration.
-
Regular Media Changes: Ensure regular replenishment of fresh, lathyrol-containing media to maintain nutrient levels and a consistent compound concentration.
-
Cell Viability Assays: Regularly monitor cell viability using assays such as MTT or trypan blue exclusion to assess the health of the cultures.
Issue 2: Changes in Cell Morphology
Possible Causes:
-
Cytoskeletal Alterations: Lathyrol's modulation of signaling pathways can indirectly affect the cytoskeleton, leading to changes in cell shape, adhesion, and migration.
-
Induction of Differentiation or Senescence: Long-term treatment with bioactive compounds can sometimes induce cellular differentiation or senescence, both of which are associated with distinct morphological changes.
Suggested Solutions:
-
Microscopic Examination: Regularly observe the cells under a microscope and document any morphological changes. Phase-contrast or fluorescence microscopy can be used to visualize the cytoskeleton.
-
Marker Analysis: Analyze the expression of markers associated with differentiation, senescence (e.g., β-galactosidase), or epithelial-mesenchymal transition (EMT) to understand the underlying cause of the morphological changes.
Issue 3: Development of Drug Resistance
Possible Causes:
-
Upregulation of Drug Efflux Pumps: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. Some lathyrol diterpenes have been studied as modulators of P-gp.[8]
-
Alterations in Target Pathways: Cells may adapt to the presence of lathyrol by altering the expression or activity of proteins in the targeted signaling pathways.
Suggested Solutions:
-
Combination Therapy: Consider using lathyrol in combination with other anti-cancer agents that have different mechanisms of action to potentially prevent or overcome resistance.
-
Monitor Drug Efflux Pump Activity: Use functional assays (e.g., rhodamine 123 extrusion) or molecular techniques (e.g., qPCR, western blotting) to assess the activity and expression of drug efflux pumps.
-
Analyze Target Pathway Components: Investigate potential changes in the expression and phosphorylation status of key proteins in the signaling pathways modulated by lathyrol.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of Lathyrol and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Assay Duration | IC50 (µg/mL) | Reference |
| Lathyrol | 786-O (RCC) | 24 hours | 293.72 | [5][6] |
| Lathyrol | Renca (RCC) | 24 hours | Comparable to 786-O | [2] |
| C-5 benzoylated lathyrol | A549 (NSCLC) | Not Specified | Not Specified (showed best activity) | [7] |
| C-5 benzoylated lathyrol | H1299 (NSCLC) | Not Specified | Not Specified (showed best activity) | [7] |
Note: The specific IC50 values for the C-5 benzoylated lathyrol were not provided in the cited abstract, but it was identified as the most potent among the tested derivatives.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of lathyrol for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., TGF-β, Smad, p-Akt, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle | Semantic Scholar [semanticscholar.org]
- 4. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of lathyrol derivatives on non-small cell lung cancer and the possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Lathyrol (Standard) Technical Support Center: A Guide for Long-Term Cell Treatment
Welcome to the Lathyrol (Standard) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of long-term cell treatment with lathyrol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is lathyrol and what is its primary mechanism of action in cancer cells?
Lathyrol is a diterpenoid and a core scaffold of many lathyrane diterpenoids isolated from plants of the Euphorbia genus.[1] Its primary anti-cancer mechanism involves the modulation of key signaling pathways that regulate cell proliferation, migration, and apoptosis. For instance, lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) cells by repressing key proteins in the TGF-β/Smad signaling pathway, leading to cell cycle arrest.[2][3][4] It can also impact the expression of androgen receptor (AR) and prostate-specific antigen (PSA) in RCC cells, thereby inhibiting malignant behaviors.[5][6] Additionally, some lathyrol derivatives have demonstrated inhibitory effects on non-small cell lung cancer (NSCLC) cells by regulating epithelial-mesenchymal transition (EMT).[7]
Q2: What are the known off-target effects of lathyrol?
While specific comprehensive studies on lathyrol's off-target effects in long-term treatment are limited, its influence on multiple signaling pathways, such as TGF-β/Smad and NF-κB, suggests the potential for broader cellular effects.[1][2] Researchers should monitor for unexpected changes in cellular phenotype, signaling, and gene expression during prolonged exposure. General strategies for identifying off-target effects include whole-genome expression analysis and phenotypic screening.
Q3: Is lathyrol stable in cell culture media for long-term experiments?
Troubleshooting Guide
Issue 1: Decreased Cell Proliferation or Cell Death Over Time
Possible Causes:
-
Cytotoxicity: Lathyrol and its derivatives can inhibit the growth of cancer cells in a dose-dependent manner.[7] Long-term exposure, even at a concentration that is not acutely toxic, may lead to cumulative cytotoxic effects.
-
Cell Cycle Arrest: Lathyrol has been shown to block cell cycle progression.[2][3] Prolonged cell cycle arrest can lead to senescence or apoptosis.
-
Nutrient Depletion: Actively proliferating cells consume nutrients from the media. In long-term cultures, nutrient depletion can limit cell growth.
Suggested Solutions:
-
Dose-Response and Time-Course Experiments: Perform thorough dose-response and time-course studies to determine the optimal, non-toxic concentration of lathyrol for your specific cell line and experiment duration.
-
Regular Media Changes: Ensure regular replenishment of fresh, lathyrol-containing media to maintain nutrient levels and a consistent compound concentration.
-
Cell Viability Assays: Regularly monitor cell viability using assays such as MTT or trypan blue exclusion to assess the health of the cultures.
Issue 2: Changes in Cell Morphology
Possible Causes:
-
Cytoskeletal Alterations: Lathyrol's modulation of signaling pathways can indirectly affect the cytoskeleton, leading to changes in cell shape, adhesion, and migration.
-
Induction of Differentiation or Senescence: Long-term treatment with bioactive compounds can sometimes induce cellular differentiation or senescence, both of which are associated with distinct morphological changes.
Suggested Solutions:
-
Microscopic Examination: Regularly observe the cells under a microscope and document any morphological changes. Phase-contrast or fluorescence microscopy can be used to visualize the cytoskeleton.
-
Marker Analysis: Analyze the expression of markers associated with differentiation, senescence (e.g., β-galactosidase), or epithelial-mesenchymal transition (EMT) to understand the underlying cause of the morphological changes.
Issue 3: Development of Drug Resistance
Possible Causes:
-
Upregulation of Drug Efflux Pumps: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. Some lathyrol diterpenes have been studied as modulators of P-gp.[8]
-
Alterations in Target Pathways: Cells may adapt to the presence of lathyrol by altering the expression or activity of proteins in the targeted signaling pathways.
Suggested Solutions:
-
Combination Therapy: Consider using lathyrol in combination with other anti-cancer agents that have different mechanisms of action to potentially prevent or overcome resistance.
-
Monitor Drug Efflux Pump Activity: Use functional assays (e.g., rhodamine 123 extrusion) or molecular techniques (e.g., qPCR, western blotting) to assess the activity and expression of drug efflux pumps.
-
Analyze Target Pathway Components: Investigate potential changes in the expression and phosphorylation status of key proteins in the signaling pathways modulated by lathyrol.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of Lathyrol and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Assay Duration | IC50 (µg/mL) | Reference |
| Lathyrol | 786-O (RCC) | 24 hours | 293.72 | [5][6] |
| Lathyrol | Renca (RCC) | 24 hours | Comparable to 786-O | [2] |
| C-5 benzoylated lathyrol | A549 (NSCLC) | Not Specified | Not Specified (showed best activity) | [7] |
| C-5 benzoylated lathyrol | H1299 (NSCLC) | Not Specified | Not Specified (showed best activity) | [7] |
Note: The specific IC50 values for the C-5 benzoylated lathyrol were not provided in the cited abstract, but it was identified as the most potent among the tested derivatives.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of lathyrol for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., TGF-β, Smad, p-Akt, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle | Semantic Scholar [semanticscholar.org]
- 4. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of lathyrol derivatives on non-small cell lung cancer and the possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Lathyrol (Standard) Technical Support Center: A Guide for Long-Term Cell Treatment
Welcome to the Lathyrol (Standard) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of long-term cell treatment with lathyrol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is lathyrol and what is its primary mechanism of action in cancer cells?
Lathyrol is a diterpenoid and a core scaffold of many lathyrane diterpenoids isolated from plants of the Euphorbia genus.[1] Its primary anti-cancer mechanism involves the modulation of key signaling pathways that regulate cell proliferation, migration, and apoptosis. For instance, lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) cells by repressing key proteins in the TGF-β/Smad signaling pathway, leading to cell cycle arrest.[2][3][4] It can also impact the expression of androgen receptor (AR) and prostate-specific antigen (PSA) in RCC cells, thereby inhibiting malignant behaviors.[5][6] Additionally, some lathyrol derivatives have demonstrated inhibitory effects on non-small cell lung cancer (NSCLC) cells by regulating epithelial-mesenchymal transition (EMT).[7]
Q2: What are the known off-target effects of lathyrol?
While specific comprehensive studies on lathyrol's off-target effects in long-term treatment are limited, its influence on multiple signaling pathways, such as TGF-β/Smad and NF-κB, suggests the potential for broader cellular effects.[1][2] Researchers should monitor for unexpected changes in cellular phenotype, signaling, and gene expression during prolonged exposure. General strategies for identifying off-target effects include whole-genome expression analysis and phenotypic screening.
Q3: Is lathyrol stable in cell culture media for long-term experiments?
Troubleshooting Guide
Issue 1: Decreased Cell Proliferation or Cell Death Over Time
Possible Causes:
-
Cytotoxicity: Lathyrol and its derivatives can inhibit the growth of cancer cells in a dose-dependent manner.[7] Long-term exposure, even at a concentration that is not acutely toxic, may lead to cumulative cytotoxic effects.
-
Cell Cycle Arrest: Lathyrol has been shown to block cell cycle progression.[2][3] Prolonged cell cycle arrest can lead to senescence or apoptosis.
-
Nutrient Depletion: Actively proliferating cells consume nutrients from the media. In long-term cultures, nutrient depletion can limit cell growth.
Suggested Solutions:
-
Dose-Response and Time-Course Experiments: Perform thorough dose-response and time-course studies to determine the optimal, non-toxic concentration of lathyrol for your specific cell line and experiment duration.
-
Regular Media Changes: Ensure regular replenishment of fresh, lathyrol-containing media to maintain nutrient levels and a consistent compound concentration.
-
Cell Viability Assays: Regularly monitor cell viability using assays such as MTT or trypan blue exclusion to assess the health of the cultures.
Issue 2: Changes in Cell Morphology
Possible Causes:
-
Cytoskeletal Alterations: Lathyrol's modulation of signaling pathways can indirectly affect the cytoskeleton, leading to changes in cell shape, adhesion, and migration.
-
Induction of Differentiation or Senescence: Long-term treatment with bioactive compounds can sometimes induce cellular differentiation or senescence, both of which are associated with distinct morphological changes.
Suggested Solutions:
-
Microscopic Examination: Regularly observe the cells under a microscope and document any morphological changes. Phase-contrast or fluorescence microscopy can be used to visualize the cytoskeleton.
-
Marker Analysis: Analyze the expression of markers associated with differentiation, senescence (e.g., β-galactosidase), or epithelial-mesenchymal transition (EMT) to understand the underlying cause of the morphological changes.
Issue 3: Development of Drug Resistance
Possible Causes:
-
Upregulation of Drug Efflux Pumps: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. Some lathyrol diterpenes have been studied as modulators of P-gp.[8]
-
Alterations in Target Pathways: Cells may adapt to the presence of lathyrol by altering the expression or activity of proteins in the targeted signaling pathways.
Suggested Solutions:
-
Combination Therapy: Consider using lathyrol in combination with other anti-cancer agents that have different mechanisms of action to potentially prevent or overcome resistance.
-
Monitor Drug Efflux Pump Activity: Use functional assays (e.g., rhodamine 123 extrusion) or molecular techniques (e.g., qPCR, western blotting) to assess the activity and expression of drug efflux pumps.
-
Analyze Target Pathway Components: Investigate potential changes in the expression and phosphorylation status of key proteins in the signaling pathways modulated by lathyrol.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of Lathyrol and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Assay Duration | IC50 (µg/mL) | Reference |
| Lathyrol | 786-O (RCC) | 24 hours | 293.72 | [5][6] |
| Lathyrol | Renca (RCC) | 24 hours | Comparable to 786-O | [2] |
| C-5 benzoylated lathyrol | A549 (NSCLC) | Not Specified | Not Specified (showed best activity) | [7] |
| C-5 benzoylated lathyrol | H1299 (NSCLC) | Not Specified | Not Specified (showed best activity) | [7] |
Note: The specific IC50 values for the C-5 benzoylated lathyrol were not provided in the cited abstract, but it was identified as the most potent among the tested derivatives.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of lathyrol for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., TGF-β, Smad, p-Akt, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle | Semantic Scholar [semanticscholar.org]
- 4. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of lathyrol derivatives on non-small cell lung cancer and the possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Effects of Lathyrol on Cell Cycle Progression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lathyrol and its effects on cell cycle progression.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of lathyrol on the cell cycle?
A1: Lathyrol is known to induce cell cycle arrest, primarily in the G1 phase.[1][2] This is achieved by modulating the expression of key cell cycle regulatory proteins.
Q2: Which signaling pathways are affected by lathyrol to induce cell cycle arrest?
A2: Lathyrol has been shown to impact several signaling pathways:
-
TGF-β/Smad Pathway: In renal cell carcinoma (RCC) cells, lathyrol can inhibit the TGF-β/Smad signaling pathway. This leads to a decrease in the expression of cyclins and cyclin-dependent kinases (CDKs) and an increase in cyclin-dependent kinase inhibitors (CKIs).[1][3]
-
STAT3 Pathway: Lathyrol can act as a STAT3 DNA binding domain inhibitor, which can induce apoptosis.[4][5][6]
-
SERCA2 Pathway: Lathyrol has been found to target the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), leading to ER stress-induced apoptosis and proliferation inhibition.[7]
Q3: What are the known effects of lathyrol on key cell cycle regulatory proteins?
A3: Lathyrol treatment has been observed to cause the following changes in protein expression in cancer cell lines:
-
Decreased expression: Cyclin D1, Cyclin B1, Cyclin A1, Cyclin E1, CDK6, CDK4, and CDK1.[3]
-
Increased expression: p16, p21, and p27.[3]
Troubleshooting Guide
Issue 1: Lathyrol treatment is causing significant G1 cell cycle arrest in my cell line. How can I mitigate this effect?
Background: Lathyrol-induced G1 arrest is often linked to its inhibitory effects on specific signaling pathways. Counteracting these effects may help in resuming cell cycle progression.
Suggested Mitigation Strategy:
One potential strategy to mitigate the effects of lathyrol is to target the SERCA2 pathway. It has been reported that the inhibitory effects of lathyrol on lung cancer cells can be significantly reversed by pretreatment with a SERCA2 agonist .[7]
Experimental Approach:
-
Pre-treatment: Before treating your cells with lathyrol, pre-incubate them with a known SERCA2 agonist for a time course determined by the specific agonist's properties.
-
Co-treatment: Treat the cells with lathyrol in the continued presence of the SERCA2 agonist.
-
Analysis: Assess cell cycle progression using flow cytometry to determine if the G1 arrest is alleviated.
Issue 2: I am observing a significant decrease in cell viability after lathyrol treatment. How can I determine the effective concentration for my experiments?
Background: It is crucial to determine the half-maximal inhibitory concentration (IC50) of lathyrol for your specific cell line to establish appropriate concentrations for your experiments.
Suggested Approach:
Perform a dose-response experiment using a cell viability assay, such as the CCK-8 assay. This will allow you to determine the IC50 value and select a sub-lethal concentration for studying cell cycle effects without inducing widespread apoptosis.
Quantitative Data
Table 1: IC50 Values of Lathyrol in Renal Cell Carcinoma Cell Lines
| Cell Line | IC50 Value (µg/mL) |
| 786-O | 293.72 |
| Renca | Comparable to 786-O |
Data extracted from studies on renal cell carcinoma cells.[8]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol details the steps for analyzing the cell cycle distribution of lathyrol-treated cells.
Materials:
-
Cells treated with lathyrol and appropriate controls
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
For suspension cells, collect by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100-200 µL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at 4°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate out doublets and aggregates.
-
Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins
This protocol provides a general procedure for detecting changes in the expression of proteins like Cyclin D1, CDK4, p21, and p27.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash lathyrol-treated and control cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control.
-
Visualizations
Caption: Lathyrol's multifaceted impact on cell cycle signaling pathways.
Caption: Workflow for investigating and mitigating lathyrol's effects.
Caption: Troubleshooting logic for mitigating lathyrol-induced effects.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes – ScienceOpen [scienceopen.com]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
Technical Support Center: Mitigating the Effects of Lathyrol on Cell Cycle Progression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lathyrol and its effects on cell cycle progression.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of lathyrol on the cell cycle?
A1: Lathyrol is known to induce cell cycle arrest, primarily in the G1 phase.[1][2] This is achieved by modulating the expression of key cell cycle regulatory proteins.
Q2: Which signaling pathways are affected by lathyrol to induce cell cycle arrest?
A2: Lathyrol has been shown to impact several signaling pathways:
-
TGF-β/Smad Pathway: In renal cell carcinoma (RCC) cells, lathyrol can inhibit the TGF-β/Smad signaling pathway. This leads to a decrease in the expression of cyclins and cyclin-dependent kinases (CDKs) and an increase in cyclin-dependent kinase inhibitors (CKIs).[1][3]
-
STAT3 Pathway: Lathyrol can act as a STAT3 DNA binding domain inhibitor, which can induce apoptosis.[4][5][6]
-
SERCA2 Pathway: Lathyrol has been found to target the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), leading to ER stress-induced apoptosis and proliferation inhibition.[7]
Q3: What are the known effects of lathyrol on key cell cycle regulatory proteins?
A3: Lathyrol treatment has been observed to cause the following changes in protein expression in cancer cell lines:
-
Decreased expression: Cyclin D1, Cyclin B1, Cyclin A1, Cyclin E1, CDK6, CDK4, and CDK1.[3]
-
Increased expression: p16, p21, and p27.[3]
Troubleshooting Guide
Issue 1: Lathyrol treatment is causing significant G1 cell cycle arrest in my cell line. How can I mitigate this effect?
Background: Lathyrol-induced G1 arrest is often linked to its inhibitory effects on specific signaling pathways. Counteracting these effects may help in resuming cell cycle progression.
Suggested Mitigation Strategy:
One potential strategy to mitigate the effects of lathyrol is to target the SERCA2 pathway. It has been reported that the inhibitory effects of lathyrol on lung cancer cells can be significantly reversed by pretreatment with a SERCA2 agonist .[7]
Experimental Approach:
-
Pre-treatment: Before treating your cells with lathyrol, pre-incubate them with a known SERCA2 agonist for a time course determined by the specific agonist's properties.
-
Co-treatment: Treat the cells with lathyrol in the continued presence of the SERCA2 agonist.
-
Analysis: Assess cell cycle progression using flow cytometry to determine if the G1 arrest is alleviated.
Issue 2: I am observing a significant decrease in cell viability after lathyrol treatment. How can I determine the effective concentration for my experiments?
Background: It is crucial to determine the half-maximal inhibitory concentration (IC50) of lathyrol for your specific cell line to establish appropriate concentrations for your experiments.
Suggested Approach:
Perform a dose-response experiment using a cell viability assay, such as the CCK-8 assay. This will allow you to determine the IC50 value and select a sub-lethal concentration for studying cell cycle effects without inducing widespread apoptosis.
Quantitative Data
Table 1: IC50 Values of Lathyrol in Renal Cell Carcinoma Cell Lines
| Cell Line | IC50 Value (µg/mL) |
| 786-O | 293.72 |
| Renca | Comparable to 786-O |
Data extracted from studies on renal cell carcinoma cells.[8]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol details the steps for analyzing the cell cycle distribution of lathyrol-treated cells.
Materials:
-
Cells treated with lathyrol and appropriate controls
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
For suspension cells, collect by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100-200 µL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at 4°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate out doublets and aggregates.
-
Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins
This protocol provides a general procedure for detecting changes in the expression of proteins like Cyclin D1, CDK4, p21, and p27.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash lathyrol-treated and control cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control.
-
Visualizations
Caption: Lathyrol's multifaceted impact on cell cycle signaling pathways.
Caption: Workflow for investigating and mitigating lathyrol's effects.
Caption: Troubleshooting logic for mitigating lathyrol-induced effects.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes – ScienceOpen [scienceopen.com]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
Technical Support Center: Mitigating the Effects of Lathyrol on Cell Cycle Progression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lathyrol and its effects on cell cycle progression.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of lathyrol on the cell cycle?
A1: Lathyrol is known to induce cell cycle arrest, primarily in the G1 phase.[1][2] This is achieved by modulating the expression of key cell cycle regulatory proteins.
Q2: Which signaling pathways are affected by lathyrol to induce cell cycle arrest?
A2: Lathyrol has been shown to impact several signaling pathways:
-
TGF-β/Smad Pathway: In renal cell carcinoma (RCC) cells, lathyrol can inhibit the TGF-β/Smad signaling pathway. This leads to a decrease in the expression of cyclins and cyclin-dependent kinases (CDKs) and an increase in cyclin-dependent kinase inhibitors (CKIs).[1][3]
-
STAT3 Pathway: Lathyrol can act as a STAT3 DNA binding domain inhibitor, which can induce apoptosis.[4][5][6]
-
SERCA2 Pathway: Lathyrol has been found to target the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), leading to ER stress-induced apoptosis and proliferation inhibition.[7]
Q3: What are the known effects of lathyrol on key cell cycle regulatory proteins?
A3: Lathyrol treatment has been observed to cause the following changes in protein expression in cancer cell lines:
-
Decreased expression: Cyclin D1, Cyclin B1, Cyclin A1, Cyclin E1, CDK6, CDK4, and CDK1.[3]
-
Increased expression: p16, p21, and p27.[3]
Troubleshooting Guide
Issue 1: Lathyrol treatment is causing significant G1 cell cycle arrest in my cell line. How can I mitigate this effect?
Background: Lathyrol-induced G1 arrest is often linked to its inhibitory effects on specific signaling pathways. Counteracting these effects may help in resuming cell cycle progression.
Suggested Mitigation Strategy:
One potential strategy to mitigate the effects of lathyrol is to target the SERCA2 pathway. It has been reported that the inhibitory effects of lathyrol on lung cancer cells can be significantly reversed by pretreatment with a SERCA2 agonist .[7]
Experimental Approach:
-
Pre-treatment: Before treating your cells with lathyrol, pre-incubate them with a known SERCA2 agonist for a time course determined by the specific agonist's properties.
-
Co-treatment: Treat the cells with lathyrol in the continued presence of the SERCA2 agonist.
-
Analysis: Assess cell cycle progression using flow cytometry to determine if the G1 arrest is alleviated.
Issue 2: I am observing a significant decrease in cell viability after lathyrol treatment. How can I determine the effective concentration for my experiments?
Background: It is crucial to determine the half-maximal inhibitory concentration (IC50) of lathyrol for your specific cell line to establish appropriate concentrations for your experiments.
Suggested Approach:
Perform a dose-response experiment using a cell viability assay, such as the CCK-8 assay. This will allow you to determine the IC50 value and select a sub-lethal concentration for studying cell cycle effects without inducing widespread apoptosis.
Quantitative Data
Table 1: IC50 Values of Lathyrol in Renal Cell Carcinoma Cell Lines
| Cell Line | IC50 Value (µg/mL) |
| 786-O | 293.72 |
| Renca | Comparable to 786-O |
Data extracted from studies on renal cell carcinoma cells.[8]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol details the steps for analyzing the cell cycle distribution of lathyrol-treated cells.
Materials:
-
Cells treated with lathyrol and appropriate controls
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
For suspension cells, collect by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100-200 µL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at 4°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate out doublets and aggregates.
-
Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins
This protocol provides a general procedure for detecting changes in the expression of proteins like Cyclin D1, CDK4, p21, and p27.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash lathyrol-treated and control cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control.
-
Visualizations
Caption: Lathyrol's multifaceted impact on cell cycle signaling pathways.
Caption: Workflow for investigating and mitigating lathyrol's effects.
Caption: Troubleshooting logic for mitigating lathyrol-induced effects.
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes – ScienceOpen [scienceopen.com]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lathyrol promotes ER stress-induced apoptosis and proliferation inhibition in lung cancer cells by targeting SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
Technical Support Center: Lathyrol (Standard) Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Lathyrol standard.
Frequently Asked Questions (FAQs)
Q1: What is a Lathyrol standard and why is it important?
A Lathyrol standard is a highly purified and well-characterized sample of Lathyrol used as a reference point for analytical measurements. It is crucial for ensuring the accuracy, consistency, and reliability of experimental results in research and drug development. Uses include identity confirmation, quantification of Lathyrol in various samples, and as a benchmark for purity assessment of newly synthesized or isolated batches.
Q2: What are the key quality control parameters for a Lathyrol standard?
The quality of a Lathyrol standard is defined by several key parameters that should be detailed on its Certificate of Analysis (CoA). These typically include:
| Parameter | Method | Typical Specification | Purpose |
| Identity | ¹H-NMR, ¹³C-NMR, MS, IR | Conforms to structure | Confirms the chemical structure is correct. |
| Purity (Assay) | HPLC-UV, qNMR | ≥ 98% | Determines the percentage of Lathyrol in the material. |
| Impurities | HPLC-UV, LC-MS | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 2.0% | Identifies and quantifies any other components present. |
| Residual Solvents | GC-HS | Per USP <467> or ICH Q3C | Quantifies any remaining solvents from the synthesis or purification process. |
| Water Content | Karl Fischer Titration | ≤ 1.0% | Determines the amount of water present, which can affect stability and accurate weighing. |
| Appearance | Visual Inspection | White to off-white solid | A basic check for consistency and gross contamination. |
Q3: How should a Lathyrol standard be stored?
To ensure its stability, a Lathyrol standard should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C. For short-term use, storage at 2-8°C is acceptable. Lathyrol is soluble in DMSO.[1]
Q4: How can I assess the stability of my Lathyrol standard over time?
Stability testing is essential to ensure the integrity of the standard over its intended shelf life.[2][3] This involves periodically re-testing the purity and impurity profile of the standard stored under recommended conditions. Accelerated stability studies, where the standard is exposed to elevated temperature and humidity, can be used to predict long-term stability.[3][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Lathyrol.
Issue 1: Inconsistent Purity Results by HPLC
Q: We are observing significant variability in the purity of our Lathyrol standard when analyzing different vials from the same batch by HPLC. What could be the cause?
A: This issue can stem from several factors related to sample handling, method variability, or the standard itself.
-
Sample Preparation: Lathyrol is soluble in DMSO.[1] Ensure the standard is completely dissolved before injection. Incomplete dissolution is a common source of variability. Sonication may be recommended to ensure complete dissolution.[1]
-
Homogeneity: While reference standards are expected to be homogeneous, it's good practice to ensure the material is at room temperature and briefly vortexed before weighing if it has been stored long-term.
-
Injection Volume Precision: Verify the precision of your autosampler. A poorly performing autosampler can introduce significant variability.
-
Column Performance: A degrading HPLC column can lead to peak tailing, broadening, and inconsistent peak areas. Check the column's theoretical plates and peak symmetry.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Small variations in pH or solvent composition can affect retention times and peak shapes.
Issue 2: Appearance of New Impurity Peaks During Stability Testing
Q: During a stability study of our Lathyrol standard, we have observed the emergence of new peaks in our HPLC chromatogram that were not present initially. What could be the reason?
A: The appearance of new peaks indicates degradation of the Lathyrol standard.
-
Degradation Pathway: Lathyrol, being a diterpene with several functional groups, may be susceptible to oxidation, hydrolysis, or isomerization under certain conditions. The presence of hydroxyl groups and a double bond in its structure suggests potential sites for degradation.
-
Storage Conditions: Review the storage conditions. Exposure to light, elevated temperatures, or moisture can accelerate degradation. Ensure the storage unit maintains the correct temperature and that the container is properly sealed.
-
Forced Degradation Studies: To identify potential degradation products, it is helpful to perform forced degradation studies.[4] This involves intentionally exposing the Lathyrol standard to harsh conditions (e.g., acid, base, peroxide, light, heat) to generate degradation products that can then be characterized by LC-MS.
Logical Workflow for Troubleshooting Analytical Issues
Caption: Troubleshooting workflow for common analytical issues.
Experimental Protocols
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity and impurity profile of a Lathyrol standard.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-20 min: 50% B to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% B to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the Lathyrol standard in a suitable solvent (e.g., DMSO, then dilute with mobile phase) to a final concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is calculated based on the area percentage of the main Lathyrol peak relative to the total area of all peaks in the chromatogram.
2. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for confirming the chemical structure of Lathyrol.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the Lathyrol standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
¹H-NMR: Provides information on the number and environment of protons. The resulting spectrum should be compared to a reference spectrum or literature data for Lathyrol.
-
¹³C-NMR: Provides information on the carbon skeleton of the molecule.
-
-
Acceptance Criteria: The chemical shifts and coupling constants of the sample should match those of a known reference spectrum of Lathyrol.
Workflow for Lathyrol Standard Quality Control
Caption: General workflow for Lathyrol standard quality control.
References
Technical Support Center: Lathyrol (Standard) Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Lathyrol standard.
Frequently Asked Questions (FAQs)
Q1: What is a Lathyrol standard and why is it important?
A Lathyrol standard is a highly purified and well-characterized sample of Lathyrol used as a reference point for analytical measurements. It is crucial for ensuring the accuracy, consistency, and reliability of experimental results in research and drug development. Uses include identity confirmation, quantification of Lathyrol in various samples, and as a benchmark for purity assessment of newly synthesized or isolated batches.
Q2: What are the key quality control parameters for a Lathyrol standard?
The quality of a Lathyrol standard is defined by several key parameters that should be detailed on its Certificate of Analysis (CoA). These typically include:
| Parameter | Method | Typical Specification | Purpose |
| Identity | ¹H-NMR, ¹³C-NMR, MS, IR | Conforms to structure | Confirms the chemical structure is correct. |
| Purity (Assay) | HPLC-UV, qNMR | ≥ 98% | Determines the percentage of Lathyrol in the material. |
| Impurities | HPLC-UV, LC-MS | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 2.0% | Identifies and quantifies any other components present. |
| Residual Solvents | GC-HS | Per USP <467> or ICH Q3C | Quantifies any remaining solvents from the synthesis or purification process. |
| Water Content | Karl Fischer Titration | ≤ 1.0% | Determines the amount of water present, which can affect stability and accurate weighing. |
| Appearance | Visual Inspection | White to off-white solid | A basic check for consistency and gross contamination. |
Q3: How should a Lathyrol standard be stored?
To ensure its stability, a Lathyrol standard should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C. For short-term use, storage at 2-8°C is acceptable. Lathyrol is soluble in DMSO.[1]
Q4: How can I assess the stability of my Lathyrol standard over time?
Stability testing is essential to ensure the integrity of the standard over its intended shelf life.[2][3] This involves periodically re-testing the purity and impurity profile of the standard stored under recommended conditions. Accelerated stability studies, where the standard is exposed to elevated temperature and humidity, can be used to predict long-term stability.[3][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Lathyrol.
Issue 1: Inconsistent Purity Results by HPLC
Q: We are observing significant variability in the purity of our Lathyrol standard when analyzing different vials from the same batch by HPLC. What could be the cause?
A: This issue can stem from several factors related to sample handling, method variability, or the standard itself.
-
Sample Preparation: Lathyrol is soluble in DMSO.[1] Ensure the standard is completely dissolved before injection. Incomplete dissolution is a common source of variability. Sonication may be recommended to ensure complete dissolution.[1]
-
Homogeneity: While reference standards are expected to be homogeneous, it's good practice to ensure the material is at room temperature and briefly vortexed before weighing if it has been stored long-term.
-
Injection Volume Precision: Verify the precision of your autosampler. A poorly performing autosampler can introduce significant variability.
-
Column Performance: A degrading HPLC column can lead to peak tailing, broadening, and inconsistent peak areas. Check the column's theoretical plates and peak symmetry.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Small variations in pH or solvent composition can affect retention times and peak shapes.
Issue 2: Appearance of New Impurity Peaks During Stability Testing
Q: During a stability study of our Lathyrol standard, we have observed the emergence of new peaks in our HPLC chromatogram that were not present initially. What could be the reason?
A: The appearance of new peaks indicates degradation of the Lathyrol standard.
-
Degradation Pathway: Lathyrol, being a diterpene with several functional groups, may be susceptible to oxidation, hydrolysis, or isomerization under certain conditions. The presence of hydroxyl groups and a double bond in its structure suggests potential sites for degradation.
-
Storage Conditions: Review the storage conditions. Exposure to light, elevated temperatures, or moisture can accelerate degradation. Ensure the storage unit maintains the correct temperature and that the container is properly sealed.
-
Forced Degradation Studies: To identify potential degradation products, it is helpful to perform forced degradation studies.[4] This involves intentionally exposing the Lathyrol standard to harsh conditions (e.g., acid, base, peroxide, light, heat) to generate degradation products that can then be characterized by LC-MS.
Logical Workflow for Troubleshooting Analytical Issues
Caption: Troubleshooting workflow for common analytical issues.
Experimental Protocols
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity and impurity profile of a Lathyrol standard.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-20 min: 50% B to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% B to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the Lathyrol standard in a suitable solvent (e.g., DMSO, then dilute with mobile phase) to a final concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is calculated based on the area percentage of the main Lathyrol peak relative to the total area of all peaks in the chromatogram.
2. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for confirming the chemical structure of Lathyrol.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the Lathyrol standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
¹H-NMR: Provides information on the number and environment of protons. The resulting spectrum should be compared to a reference spectrum or literature data for Lathyrol.
-
¹³C-NMR: Provides information on the carbon skeleton of the molecule.
-
-
Acceptance Criteria: The chemical shifts and coupling constants of the sample should match those of a known reference spectrum of Lathyrol.
Workflow for Lathyrol Standard Quality Control
Caption: General workflow for Lathyrol standard quality control.
References
Technical Support Center: Lathyrol (Standard) Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Lathyrol standard.
Frequently Asked Questions (FAQs)
Q1: What is a Lathyrol standard and why is it important?
A Lathyrol standard is a highly purified and well-characterized sample of Lathyrol used as a reference point for analytical measurements. It is crucial for ensuring the accuracy, consistency, and reliability of experimental results in research and drug development. Uses include identity confirmation, quantification of Lathyrol in various samples, and as a benchmark for purity assessment of newly synthesized or isolated batches.
Q2: What are the key quality control parameters for a Lathyrol standard?
The quality of a Lathyrol standard is defined by several key parameters that should be detailed on its Certificate of Analysis (CoA). These typically include:
| Parameter | Method | Typical Specification | Purpose |
| Identity | ¹H-NMR, ¹³C-NMR, MS, IR | Conforms to structure | Confirms the chemical structure is correct. |
| Purity (Assay) | HPLC-UV, qNMR | ≥ 98% | Determines the percentage of Lathyrol in the material. |
| Impurities | HPLC-UV, LC-MS | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 2.0% | Identifies and quantifies any other components present. |
| Residual Solvents | GC-HS | Per USP <467> or ICH Q3C | Quantifies any remaining solvents from the synthesis or purification process. |
| Water Content | Karl Fischer Titration | ≤ 1.0% | Determines the amount of water present, which can affect stability and accurate weighing. |
| Appearance | Visual Inspection | White to off-white solid | A basic check for consistency and gross contamination. |
Q3: How should a Lathyrol standard be stored?
To ensure its stability, a Lathyrol standard should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C. For short-term use, storage at 2-8°C is acceptable. Lathyrol is soluble in DMSO.[1]
Q4: How can I assess the stability of my Lathyrol standard over time?
Stability testing is essential to ensure the integrity of the standard over its intended shelf life.[2][3] This involves periodically re-testing the purity and impurity profile of the standard stored under recommended conditions. Accelerated stability studies, where the standard is exposed to elevated temperature and humidity, can be used to predict long-term stability.[3][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Lathyrol.
Issue 1: Inconsistent Purity Results by HPLC
Q: We are observing significant variability in the purity of our Lathyrol standard when analyzing different vials from the same batch by HPLC. What could be the cause?
A: This issue can stem from several factors related to sample handling, method variability, or the standard itself.
-
Sample Preparation: Lathyrol is soluble in DMSO.[1] Ensure the standard is completely dissolved before injection. Incomplete dissolution is a common source of variability. Sonication may be recommended to ensure complete dissolution.[1]
-
Homogeneity: While reference standards are expected to be homogeneous, it's good practice to ensure the material is at room temperature and briefly vortexed before weighing if it has been stored long-term.
-
Injection Volume Precision: Verify the precision of your autosampler. A poorly performing autosampler can introduce significant variability.
-
Column Performance: A degrading HPLC column can lead to peak tailing, broadening, and inconsistent peak areas. Check the column's theoretical plates and peak symmetry.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Small variations in pH or solvent composition can affect retention times and peak shapes.
Issue 2: Appearance of New Impurity Peaks During Stability Testing
Q: During a stability study of our Lathyrol standard, we have observed the emergence of new peaks in our HPLC chromatogram that were not present initially. What could be the reason?
A: The appearance of new peaks indicates degradation of the Lathyrol standard.
-
Degradation Pathway: Lathyrol, being a diterpene with several functional groups, may be susceptible to oxidation, hydrolysis, or isomerization under certain conditions. The presence of hydroxyl groups and a double bond in its structure suggests potential sites for degradation.
-
Storage Conditions: Review the storage conditions. Exposure to light, elevated temperatures, or moisture can accelerate degradation. Ensure the storage unit maintains the correct temperature and that the container is properly sealed.
-
Forced Degradation Studies: To identify potential degradation products, it is helpful to perform forced degradation studies.[4] This involves intentionally exposing the Lathyrol standard to harsh conditions (e.g., acid, base, peroxide, light, heat) to generate degradation products that can then be characterized by LC-MS.
Logical Workflow for Troubleshooting Analytical Issues
Caption: Troubleshooting workflow for common analytical issues.
Experimental Protocols
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity and impurity profile of a Lathyrol standard.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-20 min: 50% B to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% B to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the Lathyrol standard in a suitable solvent (e.g., DMSO, then dilute with mobile phase) to a final concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is calculated based on the area percentage of the main Lathyrol peak relative to the total area of all peaks in the chromatogram.
2. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for confirming the chemical structure of Lathyrol.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the Lathyrol standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
¹H-NMR: Provides information on the number and environment of protons. The resulting spectrum should be compared to a reference spectrum or literature data for Lathyrol.
-
¹³C-NMR: Provides information on the carbon skeleton of the molecule.
-
-
Acceptance Criteria: The chemical shifts and coupling constants of the sample should match those of a known reference spectrum of Lathyrol.
Workflow for Lathyrol Standard Quality Control
Caption: General workflow for Lathyrol standard quality control.
References
Validation & Comparative
A Comparative Analysis of the Anti-Cancer Efficacy of Lathyrol and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer properties of Lathyrol, a naturally derived diterpenoid, and Paclitaxel, a widely used chemotherapeutic agent. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these assessments.
Comparative Efficacy
While direct comparative studies between Lathyrol and Paclitaxel are limited, an analysis of their half-maximal inhibitory concentrations (IC50) against the human non-small cell lung cancer cell line, A549, offers valuable insights into their relative potency. It is important to note that the available data for Lathyrol pertains to a derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1).
| Compound | Cell Line | IC50 Value | IC50 Value (in µM) | Source |
| Lathyrol (DEFL1) | A549 | 17.51 ± 0.85 µM | 17.51 ± 0.85 | [1] |
| Paclitaxel | A549 | 1.35 nM | 0.00135 | [2] |
| Paclitaxel | A549 | 2.3–9.8 nM | 0.0023–0.0098 | [3] |
| Paclitaxel | A549 | 10.18 ± 0.27 µg/L | ~0.0119 µM | [4] |
Note: The IC50 value for Paclitaxel from the third source was converted from µg/L to µM using its molecular weight of 853.9 g/mol .[5][6][7]
Based on this data, Paclitaxel demonstrates significantly higher potency in inhibiting the proliferation of A549 cancer cells, with IC50 values in the nanomolar range, compared to the micromolar concentration required for the Lathyrol derivative.
Mechanisms of Action and Signaling Pathways
Lathyrol and Paclitaxel exert their anti-cancer effects through distinct molecular mechanisms, targeting different cellular processes.
Lathyrol: Inducer of Apoptosis via ER Stress and Mitochondrial Pathway
Lathyrol's anti-cancer activity is primarily attributed to its ability to induce apoptosis through multiple pathways. One key mechanism involves the induction of endoplasmic reticulum (ER) stress. Lathyrol targets the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), leading to a depletion of calcium ions from the ER and a subsequent increase in cytoplasmic calcium levels.[5] This disruption in calcium homeostasis triggers the unfolded protein response (UPR) and ultimately leads to apoptosis.
Additionally, a derivative of Lathyrol has been shown to induce apoptosis via the mitochondrial pathway. This involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-9 and caspase-3.[1]
Paclitaxel: Microtubule Stabilizer and Mitotic Arrest Inducer
Paclitaxel's primary mechanism of action is its ability to bind to the β-tubulin subunit of microtubules, the key components of the cell's cytoskeleton.[3] This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial process for the dynamic reorganization of the cytoskeleton required for cell division (mitosis).
The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase.[6] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio results in the activation of caspases and subsequent programmed cell death.
Experimental Protocols
The following section outlines the general methodologies used to assess the anti-cancer efficacy of Lathyrol and Paclitaxel.
Cell Viability and Cytotoxicity Assays
1. MTT Assay: This colorimetric assay is a standard method for assessing cell viability.
-
Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
-
General Procedure:
-
Cells (e.g., A549) are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound (Lathyrol derivative or Paclitaxel) for a specified period (e.g., 48 or 72 hours).[2][8]
-
MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
2. LDH Cytotoxicity Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead cells.
-
General Procedure:
-
Cells are cultured and treated with the test compounds as in the MTT assay.
-
A sample of the culture supernatant is collected.
-
The LDH activity in the supernatant is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
The absorbance is read on a microplate reader, and the percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells lysed to induce maximum LDH release.
-
Conclusion
Based on the available in vitro data, Paclitaxel exhibits substantially greater potency against the A549 non-small cell lung cancer cell line than the tested Lathyrol derivative. Their mechanisms of action are fundamentally different, with Paclitaxel targeting microtubule stability and inducing mitotic arrest, while Lathyrol induces apoptosis through ER stress and mitochondrial dysfunction. This divergence in their molecular targets and pathways suggests potential for further investigation into their synergistic effects or their application in different cancer types or treatment regimens. The experimental protocols outlined provide a foundational understanding for researchers aiming to conduct further comparative studies in this area.
References
- 1. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. medkoo.com [medkoo.com]
- 4. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Anti-Cancer Efficacy of Lathyrol and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer properties of Lathyrol, a naturally derived diterpenoid, and Paclitaxel, a widely used chemotherapeutic agent. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these assessments.
Comparative Efficacy
While direct comparative studies between Lathyrol and Paclitaxel are limited, an analysis of their half-maximal inhibitory concentrations (IC50) against the human non-small cell lung cancer cell line, A549, offers valuable insights into their relative potency. It is important to note that the available data for Lathyrol pertains to a derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1).
| Compound | Cell Line | IC50 Value | IC50 Value (in µM) | Source |
| Lathyrol (DEFL1) | A549 | 17.51 ± 0.85 µM | 17.51 ± 0.85 | [1] |
| Paclitaxel | A549 | 1.35 nM | 0.00135 | [2] |
| Paclitaxel | A549 | 2.3–9.8 nM | 0.0023–0.0098 | [3] |
| Paclitaxel | A549 | 10.18 ± 0.27 µg/L | ~0.0119 µM | [4] |
Note: The IC50 value for Paclitaxel from the third source was converted from µg/L to µM using its molecular weight of 853.9 g/mol .[5][6][7]
Based on this data, Paclitaxel demonstrates significantly higher potency in inhibiting the proliferation of A549 cancer cells, with IC50 values in the nanomolar range, compared to the micromolar concentration required for the Lathyrol derivative.
Mechanisms of Action and Signaling Pathways
Lathyrol and Paclitaxel exert their anti-cancer effects through distinct molecular mechanisms, targeting different cellular processes.
Lathyrol: Inducer of Apoptosis via ER Stress and Mitochondrial Pathway
Lathyrol's anti-cancer activity is primarily attributed to its ability to induce apoptosis through multiple pathways. One key mechanism involves the induction of endoplasmic reticulum (ER) stress. Lathyrol targets the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), leading to a depletion of calcium ions from the ER and a subsequent increase in cytoplasmic calcium levels.[5] This disruption in calcium homeostasis triggers the unfolded protein response (UPR) and ultimately leads to apoptosis.
Additionally, a derivative of Lathyrol has been shown to induce apoptosis via the mitochondrial pathway. This involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-9 and caspase-3.[1]
Paclitaxel: Microtubule Stabilizer and Mitotic Arrest Inducer
Paclitaxel's primary mechanism of action is its ability to bind to the β-tubulin subunit of microtubules, the key components of the cell's cytoskeleton.[3] This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial process for the dynamic reorganization of the cytoskeleton required for cell division (mitosis).
The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase.[6] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio results in the activation of caspases and subsequent programmed cell death.
Experimental Protocols
The following section outlines the general methodologies used to assess the anti-cancer efficacy of Lathyrol and Paclitaxel.
Cell Viability and Cytotoxicity Assays
1. MTT Assay: This colorimetric assay is a standard method for assessing cell viability.
-
Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
-
General Procedure:
-
Cells (e.g., A549) are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound (Lathyrol derivative or Paclitaxel) for a specified period (e.g., 48 or 72 hours).[2][8]
-
MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
2. LDH Cytotoxicity Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead cells.
-
General Procedure:
-
Cells are cultured and treated with the test compounds as in the MTT assay.
-
A sample of the culture supernatant is collected.
-
The LDH activity in the supernatant is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
The absorbance is read on a microplate reader, and the percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells lysed to induce maximum LDH release.
-
Conclusion
Based on the available in vitro data, Paclitaxel exhibits substantially greater potency against the A549 non-small cell lung cancer cell line than the tested Lathyrol derivative. Their mechanisms of action are fundamentally different, with Paclitaxel targeting microtubule stability and inducing mitotic arrest, while Lathyrol induces apoptosis through ER stress and mitochondrial dysfunction. This divergence in their molecular targets and pathways suggests potential for further investigation into their synergistic effects or their application in different cancer types or treatment regimens. The experimental protocols outlined provide a foundational understanding for researchers aiming to conduct further comparative studies in this area.
References
- 1. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. medkoo.com [medkoo.com]
- 4. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Anti-Cancer Efficacy of Lathyrol and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer properties of Lathyrol, a naturally derived diterpenoid, and Paclitaxel, a widely used chemotherapeutic agent. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these assessments.
Comparative Efficacy
While direct comparative studies between Lathyrol and Paclitaxel are limited, an analysis of their half-maximal inhibitory concentrations (IC50) against the human non-small cell lung cancer cell line, A549, offers valuable insights into their relative potency. It is important to note that the available data for Lathyrol pertains to a derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1).
| Compound | Cell Line | IC50 Value | IC50 Value (in µM) | Source |
| Lathyrol (DEFL1) | A549 | 17.51 ± 0.85 µM | 17.51 ± 0.85 | [1] |
| Paclitaxel | A549 | 1.35 nM | 0.00135 | [2] |
| Paclitaxel | A549 | 2.3–9.8 nM | 0.0023–0.0098 | [3] |
| Paclitaxel | A549 | 10.18 ± 0.27 µg/L | ~0.0119 µM | [4] |
Note: The IC50 value for Paclitaxel from the third source was converted from µg/L to µM using its molecular weight of 853.9 g/mol .[5][6][7]
Based on this data, Paclitaxel demonstrates significantly higher potency in inhibiting the proliferation of A549 cancer cells, with IC50 values in the nanomolar range, compared to the micromolar concentration required for the Lathyrol derivative.
Mechanisms of Action and Signaling Pathways
Lathyrol and Paclitaxel exert their anti-cancer effects through distinct molecular mechanisms, targeting different cellular processes.
Lathyrol: Inducer of Apoptosis via ER Stress and Mitochondrial Pathway
Lathyrol's anti-cancer activity is primarily attributed to its ability to induce apoptosis through multiple pathways. One key mechanism involves the induction of endoplasmic reticulum (ER) stress. Lathyrol targets the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), leading to a depletion of calcium ions from the ER and a subsequent increase in cytoplasmic calcium levels.[5] This disruption in calcium homeostasis triggers the unfolded protein response (UPR) and ultimately leads to apoptosis.
Additionally, a derivative of Lathyrol has been shown to induce apoptosis via the mitochondrial pathway. This involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-9 and caspase-3.[1]
Paclitaxel: Microtubule Stabilizer and Mitotic Arrest Inducer
Paclitaxel's primary mechanism of action is its ability to bind to the β-tubulin subunit of microtubules, the key components of the cell's cytoskeleton.[3] This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial process for the dynamic reorganization of the cytoskeleton required for cell division (mitosis).
The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase.[6] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio results in the activation of caspases and subsequent programmed cell death.
Experimental Protocols
The following section outlines the general methodologies used to assess the anti-cancer efficacy of Lathyrol and Paclitaxel.
Cell Viability and Cytotoxicity Assays
1. MTT Assay: This colorimetric assay is a standard method for assessing cell viability.
-
Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
General Procedure:
-
Cells (e.g., A549) are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound (Lathyrol derivative or Paclitaxel) for a specified period (e.g., 48 or 72 hours).[2][8]
-
MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
2. LDH Cytotoxicity Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead cells.
-
General Procedure:
-
Cells are cultured and treated with the test compounds as in the MTT assay.
-
A sample of the culture supernatant is collected.
-
The LDH activity in the supernatant is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
The absorbance is read on a microplate reader, and the percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells lysed to induce maximum LDH release.
-
Conclusion
Based on the available in vitro data, Paclitaxel exhibits substantially greater potency against the A549 non-small cell lung cancer cell line than the tested Lathyrol derivative. Their mechanisms of action are fundamentally different, with Paclitaxel targeting microtubule stability and inducing mitotic arrest, while Lathyrol induces apoptosis through ER stress and mitochondrial dysfunction. This divergence in their molecular targets and pathways suggests potential for further investigation into their synergistic effects or their application in different cancer types or treatment regimens. The experimental protocols outlined provide a foundational understanding for researchers aiming to conduct further comparative studies in this area.
References
- 1. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. medkoo.com [medkoo.com]
- 4. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Lathyrol and Paraplatin in Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activities of Lathyrol and Paraplatin (a brand name for carboplatin) in preclinical models of renal cell carcinoma (RCC). The following sections detail their mechanisms of action, present quantitative data from in vitro and in vivo studies, and provide comprehensive experimental protocols for the cited research.
Executive Summary
Lathyrol, a natural compound, has demonstrated significant anti-tumor effects in renal cell carcinoma models by modulating key signaling pathways involved in cell growth and proliferation. In contrast, Paraplatin, a platinum-based chemotherapy drug, has shown limited efficacy in the most common form of RCC, though it is used for some less common subtypes. This comparison is based on available preclinical data, with more extensive in vitro and in vivo research currently available for Lathyrol in the specific context of RCC models.
Data Presentation
In Vitro Efficacy and IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 | Citation |
| Lathyrol | 786-O (Human RCC) | Comparable to Renca cells | [1][2] |
| Lathyrol | Renca (Murine RCC) | Comparable to 786-O cells | [1][2] |
| Paraplatin | Renca (Murine RCC) | Not explicitly stated, used as a control | [3] |
Impact on Cell Cycle and Signaling Pathways
The following tables summarize the observed effects of Lathyrol and Paraplatin on key proteins involved in cell cycle regulation and signaling pathways in RCC models.
Table 2: Effect on Cell Cycle Regulatory Proteins in Renca Cells (In Vitro) [3]
| Protein | Lathyrol Effect | Paraplatin Effect |
| Cyclin D1 | Decrease | Decrease |
| Cyclin B1 | Decrease | No significant effect |
| Cyclin A1 | Decrease | Decrease |
| Cyclin E1 | Decrease | Decrease |
| CDK6 | Decrease | Decrease |
| CDK4 | Decrease | No significant effect |
| CDK1 | Decrease | Decrease |
Table 3: Effect of Lathyrol on TGF-β/Smad Pathway Components in Renca Cells [1][2]
| Component | In Vitro Effect (Protein) | In Vitro Effect (mRNA) | In Vivo Effect (Protein) | In Vivo Effect (mRNA) |
| TGF-β1 | Increase | Increase | Decrease | Decrease |
| TGF-βR1 | Not specified | Not specified | Decrease | Decrease |
| Smad2 | Decrease | Increase | Decrease | Decrease |
| Smad3 | Decrease | Increase | Decrease | Decrease |
| Smad4 | Decrease | Increase | Decrease | Decrease |
| Smad6 | Increase | Not specified | Increase | Increase |
| Smad9 | Decrease | Not specified | Decrease | Decrease |
Table 4: Effect of Lathyrol on Androgen Receptor (AR) Pathway in RCC Xenografts [4]
| Protein | Lathyrol Effect |
| AR | Decrease |
| p-AR | Decrease |
Note: Data on the direct effects of Paraplatin on the TGF-β/Smad and Androgen Receptor pathways in RCC models were not available in the provided search results.
Mechanism of Action
Lathyrol
Lathyrol exhibits a multi-faceted mechanism of action in renal cell carcinoma models. It has been shown to inhibit cell proliferation by arresting the cell cycle[1][3]. This is achieved by downregulating the expression of key cyclins and cyclin-dependent kinases (CDKs)[3].
Furthermore, Lathyrol significantly modulates the TGF-β/Smad signaling pathway, a critical pathway in cancer progression. In vivo, Lathyrol suppresses the expression of TGF-β1, its receptor TGF-βR1, and downstream mediators Smad2, Smad3, and Smad4, while upregulating the inhibitory Smad6[1][2]. This disruption of the TGF-β/Smad pathway impedes signal transduction that would otherwise promote tumor growth[1].
Lathyrol also impacts the androgen receptor (AR) signaling pathway. In RCC xenograft models, Lathyrol has been observed to decrease the expression of both the androgen receptor and its phosphorylated, active form (p-AR)[4].
Paraplatin (Carboplatin)
Paraplatin is a second-generation platinum-based chemotherapeutic agent. Its primary mechanism of action involves binding to DNA to form intrastrand and interstrand cross-links[5]. This process interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis[6]. While its efficacy in the most common types of renal cell carcinoma is limited, it is sometimes used in the treatment of less common subtypes, such as collecting duct and papillary RCC[7]. In a preclinical study using Renca cells, Paraplatin was shown to decrease the expression of several cyclins and CDKs, indicating an effect on cell cycle progression[3].
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway in RCC.
Caption: Lathyrol's inhibitory effect on the Androgen Receptor signaling pathway.
Caption: General mechanism of action of Paraplatin (Carboplatin).
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human renal cell carcinoma 786-O cells and murine renal cell carcinoma Renca cells were used[1][3].
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator[4].
-
Drug Preparation: Lathyrol was dissolved in DMSO to create a stock solution[2]. Paraplatin (Carboplatin) was also prepared in a suitable solvent for cell culture experiments[3].
In Vitro Assays
-
Cell Viability Assay (CCK-8): 786-O and Renca cells were seeded in 96-well plates and treated with various concentrations of Lathyrol for 24 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay to determine the IC50 values[1][3].
-
Western Blot Analysis: Total protein was extracted from treated cells and tumor tissues. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., TGF-β1, Smad2/3/4, AR, p-AR, cyclins, CDKs) and a loading control (e.g., GAPDH). After incubation with a secondary antibody, protein bands were visualized[1][4].
-
Real-Time Quantitative PCR (RT-qPCR): Total RNA was extracted from cells and tissues, and reverse transcribed into cDNA. RT-qPCR was performed using specific primers for target genes to quantify mRNA expression levels[1].
In Vivo Xenograft Model
-
Animal Model: BALB/c mice were used for the Renca cell xenograft model[4].
-
Tumor Implantation: Renca cells were injected subcutaneously into the axilla of the mice[1][4].
-
Drug Administration: Once tumors reached a specified volume (e.g., 5-6 mm³), mice were treated with Lathyrol (e.g., 25 mg/kg, daily via gavage) or Paraplatin (e.g., 2 mg/kg, intraperitoneally, twice a week)[3]. A control group received a vehicle solution[4].
-
Efficacy Evaluation: Tumor volume was measured regularly to monitor tumor growth. At the end of the study, tumors were excised for further analysis, including Western blot and RT-qPCR[1][4].
Conclusion
The available preclinical data suggests that Lathyrol is a promising therapeutic agent for renal cell carcinoma, demonstrating efficacy both in vitro and in vivo through the modulation of the TGF-β/Smad and androgen receptor signaling pathways. Paraplatin's role in RCC appears more limited based on clinical observations and sparse preclinical data in the specific models studied for Lathyrol. Further head-to-head preclinical studies are warranted to provide a more definitive comparison of their efficacy and to explore potential combination therapies.
References
- 1. Frontiers | Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mcgs.bcbsfl.com [mcgs.bcbsfl.com]
- 7. Phase II trial of carboplatin and paclitaxel in papillary renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lathyrol and Paraplatin in Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activities of Lathyrol and Paraplatin (a brand name for carboplatin) in preclinical models of renal cell carcinoma (RCC). The following sections detail their mechanisms of action, present quantitative data from in vitro and in vivo studies, and provide comprehensive experimental protocols for the cited research.
Executive Summary
Lathyrol, a natural compound, has demonstrated significant anti-tumor effects in renal cell carcinoma models by modulating key signaling pathways involved in cell growth and proliferation. In contrast, Paraplatin, a platinum-based chemotherapy drug, has shown limited efficacy in the most common form of RCC, though it is used for some less common subtypes. This comparison is based on available preclinical data, with more extensive in vitro and in vivo research currently available for Lathyrol in the specific context of RCC models.
Data Presentation
In Vitro Efficacy and IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 | Citation |
| Lathyrol | 786-O (Human RCC) | Comparable to Renca cells | [1][2] |
| Lathyrol | Renca (Murine RCC) | Comparable to 786-O cells | [1][2] |
| Paraplatin | Renca (Murine RCC) | Not explicitly stated, used as a control | [3] |
Impact on Cell Cycle and Signaling Pathways
The following tables summarize the observed effects of Lathyrol and Paraplatin on key proteins involved in cell cycle regulation and signaling pathways in RCC models.
Table 2: Effect on Cell Cycle Regulatory Proteins in Renca Cells (In Vitro) [3]
| Protein | Lathyrol Effect | Paraplatin Effect |
| Cyclin D1 | Decrease | Decrease |
| Cyclin B1 | Decrease | No significant effect |
| Cyclin A1 | Decrease | Decrease |
| Cyclin E1 | Decrease | Decrease |
| CDK6 | Decrease | Decrease |
| CDK4 | Decrease | No significant effect |
| CDK1 | Decrease | Decrease |
Table 3: Effect of Lathyrol on TGF-β/Smad Pathway Components in Renca Cells [1][2]
| Component | In Vitro Effect (Protein) | In Vitro Effect (mRNA) | In Vivo Effect (Protein) | In Vivo Effect (mRNA) |
| TGF-β1 | Increase | Increase | Decrease | Decrease |
| TGF-βR1 | Not specified | Not specified | Decrease | Decrease |
| Smad2 | Decrease | Increase | Decrease | Decrease |
| Smad3 | Decrease | Increase | Decrease | Decrease |
| Smad4 | Decrease | Increase | Decrease | Decrease |
| Smad6 | Increase | Not specified | Increase | Increase |
| Smad9 | Decrease | Not specified | Decrease | Decrease |
Table 4: Effect of Lathyrol on Androgen Receptor (AR) Pathway in RCC Xenografts [4]
| Protein | Lathyrol Effect |
| AR | Decrease |
| p-AR | Decrease |
Note: Data on the direct effects of Paraplatin on the TGF-β/Smad and Androgen Receptor pathways in RCC models were not available in the provided search results.
Mechanism of Action
Lathyrol
Lathyrol exhibits a multi-faceted mechanism of action in renal cell carcinoma models. It has been shown to inhibit cell proliferation by arresting the cell cycle[1][3]. This is achieved by downregulating the expression of key cyclins and cyclin-dependent kinases (CDKs)[3].
Furthermore, Lathyrol significantly modulates the TGF-β/Smad signaling pathway, a critical pathway in cancer progression. In vivo, Lathyrol suppresses the expression of TGF-β1, its receptor TGF-βR1, and downstream mediators Smad2, Smad3, and Smad4, while upregulating the inhibitory Smad6[1][2]. This disruption of the TGF-β/Smad pathway impedes signal transduction that would otherwise promote tumor growth[1].
Lathyrol also impacts the androgen receptor (AR) signaling pathway. In RCC xenograft models, Lathyrol has been observed to decrease the expression of both the androgen receptor and its phosphorylated, active form (p-AR)[4].
Paraplatin (Carboplatin)
Paraplatin is a second-generation platinum-based chemotherapeutic agent. Its primary mechanism of action involves binding to DNA to form intrastrand and interstrand cross-links[5]. This process interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis[6]. While its efficacy in the most common types of renal cell carcinoma is limited, it is sometimes used in the treatment of less common subtypes, such as collecting duct and papillary RCC[7]. In a preclinical study using Renca cells, Paraplatin was shown to decrease the expression of several cyclins and CDKs, indicating an effect on cell cycle progression[3].
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway in RCC.
Caption: Lathyrol's inhibitory effect on the Androgen Receptor signaling pathway.
Caption: General mechanism of action of Paraplatin (Carboplatin).
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human renal cell carcinoma 786-O cells and murine renal cell carcinoma Renca cells were used[1][3].
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator[4].
-
Drug Preparation: Lathyrol was dissolved in DMSO to create a stock solution[2]. Paraplatin (Carboplatin) was also prepared in a suitable solvent for cell culture experiments[3].
In Vitro Assays
-
Cell Viability Assay (CCK-8): 786-O and Renca cells were seeded in 96-well plates and treated with various concentrations of Lathyrol for 24 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay to determine the IC50 values[1][3].
-
Western Blot Analysis: Total protein was extracted from treated cells and tumor tissues. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., TGF-β1, Smad2/3/4, AR, p-AR, cyclins, CDKs) and a loading control (e.g., GAPDH). After incubation with a secondary antibody, protein bands were visualized[1][4].
-
Real-Time Quantitative PCR (RT-qPCR): Total RNA was extracted from cells and tissues, and reverse transcribed into cDNA. RT-qPCR was performed using specific primers for target genes to quantify mRNA expression levels[1].
In Vivo Xenograft Model
-
Animal Model: BALB/c mice were used for the Renca cell xenograft model[4].
-
Tumor Implantation: Renca cells were injected subcutaneously into the axilla of the mice[1][4].
-
Drug Administration: Once tumors reached a specified volume (e.g., 5-6 mm³), mice were treated with Lathyrol (e.g., 25 mg/kg, daily via gavage) or Paraplatin (e.g., 2 mg/kg, intraperitoneally, twice a week)[3]. A control group received a vehicle solution[4].
-
Efficacy Evaluation: Tumor volume was measured regularly to monitor tumor growth. At the end of the study, tumors were excised for further analysis, including Western blot and RT-qPCR[1][4].
Conclusion
The available preclinical data suggests that Lathyrol is a promising therapeutic agent for renal cell carcinoma, demonstrating efficacy both in vitro and in vivo through the modulation of the TGF-β/Smad and androgen receptor signaling pathways. Paraplatin's role in RCC appears more limited based on clinical observations and sparse preclinical data in the specific models studied for Lathyrol. Further head-to-head preclinical studies are warranted to provide a more definitive comparison of their efficacy and to explore potential combination therapies.
References
- 1. Frontiers | Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mcgs.bcbsfl.com [mcgs.bcbsfl.com]
- 7. Phase II trial of carboplatin and paclitaxel in papillary renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lathyrol and Paraplatin in Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activities of Lathyrol and Paraplatin (a brand name for carboplatin) in preclinical models of renal cell carcinoma (RCC). The following sections detail their mechanisms of action, present quantitative data from in vitro and in vivo studies, and provide comprehensive experimental protocols for the cited research.
Executive Summary
Lathyrol, a natural compound, has demonstrated significant anti-tumor effects in renal cell carcinoma models by modulating key signaling pathways involved in cell growth and proliferation. In contrast, Paraplatin, a platinum-based chemotherapy drug, has shown limited efficacy in the most common form of RCC, though it is used for some less common subtypes. This comparison is based on available preclinical data, with more extensive in vitro and in vivo research currently available for Lathyrol in the specific context of RCC models.
Data Presentation
In Vitro Efficacy and IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 | Citation |
| Lathyrol | 786-O (Human RCC) | Comparable to Renca cells | [1][2] |
| Lathyrol | Renca (Murine RCC) | Comparable to 786-O cells | [1][2] |
| Paraplatin | Renca (Murine RCC) | Not explicitly stated, used as a control | [3] |
Impact on Cell Cycle and Signaling Pathways
The following tables summarize the observed effects of Lathyrol and Paraplatin on key proteins involved in cell cycle regulation and signaling pathways in RCC models.
Table 2: Effect on Cell Cycle Regulatory Proteins in Renca Cells (In Vitro) [3]
| Protein | Lathyrol Effect | Paraplatin Effect |
| Cyclin D1 | Decrease | Decrease |
| Cyclin B1 | Decrease | No significant effect |
| Cyclin A1 | Decrease | Decrease |
| Cyclin E1 | Decrease | Decrease |
| CDK6 | Decrease | Decrease |
| CDK4 | Decrease | No significant effect |
| CDK1 | Decrease | Decrease |
Table 3: Effect of Lathyrol on TGF-β/Smad Pathway Components in Renca Cells [1][2]
| Component | In Vitro Effect (Protein) | In Vitro Effect (mRNA) | In Vivo Effect (Protein) | In Vivo Effect (mRNA) |
| TGF-β1 | Increase | Increase | Decrease | Decrease |
| TGF-βR1 | Not specified | Not specified | Decrease | Decrease |
| Smad2 | Decrease | Increase | Decrease | Decrease |
| Smad3 | Decrease | Increase | Decrease | Decrease |
| Smad4 | Decrease | Increase | Decrease | Decrease |
| Smad6 | Increase | Not specified | Increase | Increase |
| Smad9 | Decrease | Not specified | Decrease | Decrease |
Table 4: Effect of Lathyrol on Androgen Receptor (AR) Pathway in RCC Xenografts [4]
| Protein | Lathyrol Effect |
| AR | Decrease |
| p-AR | Decrease |
Note: Data on the direct effects of Paraplatin on the TGF-β/Smad and Androgen Receptor pathways in RCC models were not available in the provided search results.
Mechanism of Action
Lathyrol
Lathyrol exhibits a multi-faceted mechanism of action in renal cell carcinoma models. It has been shown to inhibit cell proliferation by arresting the cell cycle[1][3]. This is achieved by downregulating the expression of key cyclins and cyclin-dependent kinases (CDKs)[3].
Furthermore, Lathyrol significantly modulates the TGF-β/Smad signaling pathway, a critical pathway in cancer progression. In vivo, Lathyrol suppresses the expression of TGF-β1, its receptor TGF-βR1, and downstream mediators Smad2, Smad3, and Smad4, while upregulating the inhibitory Smad6[1][2]. This disruption of the TGF-β/Smad pathway impedes signal transduction that would otherwise promote tumor growth[1].
Lathyrol also impacts the androgen receptor (AR) signaling pathway. In RCC xenograft models, Lathyrol has been observed to decrease the expression of both the androgen receptor and its phosphorylated, active form (p-AR)[4].
Paraplatin (Carboplatin)
Paraplatin is a second-generation platinum-based chemotherapeutic agent. Its primary mechanism of action involves binding to DNA to form intrastrand and interstrand cross-links[5]. This process interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis[6]. While its efficacy in the most common types of renal cell carcinoma is limited, it is sometimes used in the treatment of less common subtypes, such as collecting duct and papillary RCC[7]. In a preclinical study using Renca cells, Paraplatin was shown to decrease the expression of several cyclins and CDKs, indicating an effect on cell cycle progression[3].
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway in RCC.
Caption: Lathyrol's inhibitory effect on the Androgen Receptor signaling pathway.
Caption: General mechanism of action of Paraplatin (Carboplatin).
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human renal cell carcinoma 786-O cells and murine renal cell carcinoma Renca cells were used[1][3].
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator[4].
-
Drug Preparation: Lathyrol was dissolved in DMSO to create a stock solution[2]. Paraplatin (Carboplatin) was also prepared in a suitable solvent for cell culture experiments[3].
In Vitro Assays
-
Cell Viability Assay (CCK-8): 786-O and Renca cells were seeded in 96-well plates and treated with various concentrations of Lathyrol for 24 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay to determine the IC50 values[1][3].
-
Western Blot Analysis: Total protein was extracted from treated cells and tumor tissues. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., TGF-β1, Smad2/3/4, AR, p-AR, cyclins, CDKs) and a loading control (e.g., GAPDH). After incubation with a secondary antibody, protein bands were visualized[1][4].
-
Real-Time Quantitative PCR (RT-qPCR): Total RNA was extracted from cells and tissues, and reverse transcribed into cDNA. RT-qPCR was performed using specific primers for target genes to quantify mRNA expression levels[1].
In Vivo Xenograft Model
-
Animal Model: BALB/c mice were used for the Renca cell xenograft model[4].
-
Tumor Implantation: Renca cells were injected subcutaneously into the axilla of the mice[1][4].
-
Drug Administration: Once tumors reached a specified volume (e.g., 5-6 mm³), mice were treated with Lathyrol (e.g., 25 mg/kg, daily via gavage) or Paraplatin (e.g., 2 mg/kg, intraperitoneally, twice a week)[3]. A control group received a vehicle solution[4].
-
Efficacy Evaluation: Tumor volume was measured regularly to monitor tumor growth. At the end of the study, tumors were excised for further analysis, including Western blot and RT-qPCR[1][4].
Conclusion
The available preclinical data suggests that Lathyrol is a promising therapeutic agent for renal cell carcinoma, demonstrating efficacy both in vitro and in vivo through the modulation of the TGF-β/Smad and androgen receptor signaling pathways. Paraplatin's role in RCC appears more limited based on clinical observations and sparse preclinical data in the specific models studied for Lathyrol. Further head-to-head preclinical studies are warranted to provide a more definitive comparison of their efficacy and to explore potential combination therapies.
References
- 1. Frontiers | Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mcgs.bcbsfl.com [mcgs.bcbsfl.com]
- 7. Phase II trial of carboplatin and paclitaxel in papillary renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Lathyrol (Standard) and nilutamide in cancer research
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Lathyrol and nilutamide (B1683758), two compounds with distinct mechanisms of action that have demonstrated potential in cancer research. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their signaling pathways to aid in understanding their molecular interactions.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Lathyrol and nilutamide.
Table 1: Comparative In Vitro Efficacy of Lathyrol and Nilutamide
| Compound | Cancer Type | Cell Line | Assay | Endpoint | Result | Citation |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | Lung Cancer | A549 | MTT | IC50 | 17.51 ± 0.85 µM | [1] |
| Oral Squamous Carcinoma | KB | MTT | IC50 | 24.07 ± 1.06 µM | [1] | |
| Colon Cancer | HCT116 | MTT | IC50 | 27.18 ± 1.21 µM | [1] | |
| Lathyrol | Renal Cell Carcinoma | 786-O | CCK-8 | IC50 | Comparable to Renca cells | [2] |
| Renal Cell Carcinoma | Renca | CCK-8 | IC50 | Comparable to 786-O cells | [2] | |
| Nilutamide | Prostate Cancer | - | Androgen Receptor Binding | IC50 | 412 nM | [3] |
| Renal Cell Carcinoma | 786-O | CCK-8 | Inhibition | Significant reduction in proliferation | ||
| Prostate Cancer | LNCaP | Cell Viability | IC50 | Not explicitly stated, but showed sensitivity | [4] | |
| Prostate Cancer | PC3 | Cell Viability | IC50 | Not explicitly stated, but showed sensitivity | [4][5] | |
| Prostate Cancer | DU145 | Cell Viability | IC50 | Not explicitly stated, but showed sensitivity | [4][5][6] |
Note: A direct comparison of IC50 values across different studies and cell lines should be made with caution due to variations in experimental conditions. Data for a direct head-to-head IC50 comparison in the same cancer cell lines is limited.
Table 2: Comparative In Vivo Efficacy of Lathyrol and Nilutamide
| Compound | Cancer Type | Model | Treatment | Outcome | Citation |
| Lathyrol | Renal Cell Carcinoma | Renca cell xenograft in mice | 0.02 g/kg Lathyrol solution, once a day for 14 days | Significant inhibition of tumor proliferation compared to the model group. | [7] |
| Nilutamide | Metastatic Prostate Cancer | Human clinical trial (in combination with orchiectomy) | Oral administration | Improved response rate, prolonged progression-free survival and overall survival compared to placebo. | [8] |
| Nilutamide | Metastatic Prostate Cancer | Human clinical trial (monotherapy) | Oral administration | Objective response rate of 38.5%. Median progression-free survival of 9 months and median survival of 23 months. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of Lathyrol and nilutamide are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Cells are treated with various concentrations of Lathyrol or nilutamide and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with media alone are included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Wound Healing (Scratch) Assay
This assay is used to evaluate cell migration and potential anti-migratory effects of the compounds.
-
Cell Monolayer Formation: Cells are seeded in a culture plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a straight scratch or "wound" in the cell monolayer.
-
Compound Treatment: The cells are washed to remove detached cells, and fresh media containing the test compound (Lathyrol or nilutamide) at various concentrations is added. A control group receives media without the compound.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, 24, 48 hours) using a microscope.
-
Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated. A delay in wound closure in the treated groups compared to the control group indicates an inhibitory effect on cell migration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This method is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with Lathyrol or nilutamide for a specified duration.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Data Interpretation: The flow cytometry data allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by Lathyrol and nilutamide.
Nilutamide: Androgen Receptor Antagonism
Nilutamide's primary mechanism of action is the competitive inhibition of the androgen receptor (AR).[10][11][12] By binding to the AR, nilutamide prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby blocking the downstream signaling that promotes the growth and survival of prostate cancer cells.[10][11]
Caption: Nilutamide competitively inhibits the androgen receptor, blocking androgen-mediated gene transcription and prostate cancer cell growth.
Lathyrol: Multifaceted Anti-Cancer Mechanisms
Lathyrol exhibits anti-cancer effects through multiple pathways, including the induction of apoptosis via the mitochondrial pathway and endoplasmic reticulum (ER) stress, and modulation of the TGF-β/Smad signaling pathway.[2][13]
1. Lathyrol-Induced Mitochondrial Apoptosis
Lathyrol can induce apoptosis by triggering the intrinsic mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[1]
Caption: Lathyrol induces mitochondrial apoptosis through ROS production, cytochrome c release, and caspase activation.
2. Lathyrol-Induced ER Stress
Lathyrol can also induce apoptosis by targeting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to ER stress.[10]
Caption: Lathyrol inhibits SERCA2, leading to ER stress and subsequent apoptosis.
3. Lathyrol's Effect on the TGF-β/Smad Pathway
Lathyrol has been shown to modulate the TGF-β/Smad signaling pathway, which is often dysregulated in cancer, affecting processes like cell proliferation and migration.[2][13]
Caption: Lathyrol modulates the TGF-β/Smad signaling pathway, leading to cell cycle arrest and inhibition of proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nilutamide - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. NRG1 secreted by cancer-associated fibroblasts contributes to enzalutamide resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Nilutamide in Patients with Metastatic Prostate Cancer Who Underwent Orchiectomy: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monotherapy with nilutamide, a pure nonsteroidal antiandrogen, in untreated patients with metastatic carcinoma of the prostate. The Italian Prostatic Cancer Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Nilutamide? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
Comparative analysis of Lathyrol (Standard) and nilutamide in cancer research
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Lathyrol and nilutamide (B1683758), two compounds with distinct mechanisms of action that have demonstrated potential in cancer research. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their signaling pathways to aid in understanding their molecular interactions.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Lathyrol and nilutamide.
Table 1: Comparative In Vitro Efficacy of Lathyrol and Nilutamide
| Compound | Cancer Type | Cell Line | Assay | Endpoint | Result | Citation |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | Lung Cancer | A549 | MTT | IC50 | 17.51 ± 0.85 µM | [1] |
| Oral Squamous Carcinoma | KB | MTT | IC50 | 24.07 ± 1.06 µM | [1] | |
| Colon Cancer | HCT116 | MTT | IC50 | 27.18 ± 1.21 µM | [1] | |
| Lathyrol | Renal Cell Carcinoma | 786-O | CCK-8 | IC50 | Comparable to Renca cells | [2] |
| Renal Cell Carcinoma | Renca | CCK-8 | IC50 | Comparable to 786-O cells | [2] | |
| Nilutamide | Prostate Cancer | - | Androgen Receptor Binding | IC50 | 412 nM | [3] |
| Renal Cell Carcinoma | 786-O | CCK-8 | Inhibition | Significant reduction in proliferation | ||
| Prostate Cancer | LNCaP | Cell Viability | IC50 | Not explicitly stated, but showed sensitivity | [4] | |
| Prostate Cancer | PC3 | Cell Viability | IC50 | Not explicitly stated, but showed sensitivity | [4][5] | |
| Prostate Cancer | DU145 | Cell Viability | IC50 | Not explicitly stated, but showed sensitivity | [4][5][6] |
Note: A direct comparison of IC50 values across different studies and cell lines should be made with caution due to variations in experimental conditions. Data for a direct head-to-head IC50 comparison in the same cancer cell lines is limited.
Table 2: Comparative In Vivo Efficacy of Lathyrol and Nilutamide
| Compound | Cancer Type | Model | Treatment | Outcome | Citation |
| Lathyrol | Renal Cell Carcinoma | Renca cell xenograft in mice | 0.02 g/kg Lathyrol solution, once a day for 14 days | Significant inhibition of tumor proliferation compared to the model group. | [7] |
| Nilutamide | Metastatic Prostate Cancer | Human clinical trial (in combination with orchiectomy) | Oral administration | Improved response rate, prolonged progression-free survival and overall survival compared to placebo. | [8] |
| Nilutamide | Metastatic Prostate Cancer | Human clinical trial (monotherapy) | Oral administration | Objective response rate of 38.5%. Median progression-free survival of 9 months and median survival of 23 months. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of Lathyrol and nilutamide are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Cells are treated with various concentrations of Lathyrol or nilutamide and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with media alone are included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Wound Healing (Scratch) Assay
This assay is used to evaluate cell migration and potential anti-migratory effects of the compounds.
-
Cell Monolayer Formation: Cells are seeded in a culture plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a straight scratch or "wound" in the cell monolayer.
-
Compound Treatment: The cells are washed to remove detached cells, and fresh media containing the test compound (Lathyrol or nilutamide) at various concentrations is added. A control group receives media without the compound.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, 24, 48 hours) using a microscope.
-
Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated. A delay in wound closure in the treated groups compared to the control group indicates an inhibitory effect on cell migration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This method is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with Lathyrol or nilutamide for a specified duration.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Data Interpretation: The flow cytometry data allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by Lathyrol and nilutamide.
Nilutamide: Androgen Receptor Antagonism
Nilutamide's primary mechanism of action is the competitive inhibition of the androgen receptor (AR).[10][11][12] By binding to the AR, nilutamide prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby blocking the downstream signaling that promotes the growth and survival of prostate cancer cells.[10][11]
Caption: Nilutamide competitively inhibits the androgen receptor, blocking androgen-mediated gene transcription and prostate cancer cell growth.
Lathyrol: Multifaceted Anti-Cancer Mechanisms
Lathyrol exhibits anti-cancer effects through multiple pathways, including the induction of apoptosis via the mitochondrial pathway and endoplasmic reticulum (ER) stress, and modulation of the TGF-β/Smad signaling pathway.[2][13]
1. Lathyrol-Induced Mitochondrial Apoptosis
Lathyrol can induce apoptosis by triggering the intrinsic mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[1]
Caption: Lathyrol induces mitochondrial apoptosis through ROS production, cytochrome c release, and caspase activation.
2. Lathyrol-Induced ER Stress
Lathyrol can also induce apoptosis by targeting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to ER stress.[10]
Caption: Lathyrol inhibits SERCA2, leading to ER stress and subsequent apoptosis.
3. Lathyrol's Effect on the TGF-β/Smad Pathway
Lathyrol has been shown to modulate the TGF-β/Smad signaling pathway, which is often dysregulated in cancer, affecting processes like cell proliferation and migration.[2][13]
Caption: Lathyrol modulates the TGF-β/Smad signaling pathway, leading to cell cycle arrest and inhibition of proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nilutamide - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. NRG1 secreted by cancer-associated fibroblasts contributes to enzalutamide resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Nilutamide in Patients with Metastatic Prostate Cancer Who Underwent Orchiectomy: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monotherapy with nilutamide, a pure nonsteroidal antiandrogen, in untreated patients with metastatic carcinoma of the prostate. The Italian Prostatic Cancer Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Nilutamide? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
Comparative analysis of Lathyrol (Standard) and nilutamide in cancer research
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Lathyrol and nilutamide, two compounds with distinct mechanisms of action that have demonstrated potential in cancer research. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their signaling pathways to aid in understanding their molecular interactions.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Lathyrol and nilutamide.
Table 1: Comparative In Vitro Efficacy of Lathyrol and Nilutamide
| Compound | Cancer Type | Cell Line | Assay | Endpoint | Result | Citation |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | Lung Cancer | A549 | MTT | IC50 | 17.51 ± 0.85 µM | [1] |
| Oral Squamous Carcinoma | KB | MTT | IC50 | 24.07 ± 1.06 µM | [1] | |
| Colon Cancer | HCT116 | MTT | IC50 | 27.18 ± 1.21 µM | [1] | |
| Lathyrol | Renal Cell Carcinoma | 786-O | CCK-8 | IC50 | Comparable to Renca cells | [2] |
| Renal Cell Carcinoma | Renca | CCK-8 | IC50 | Comparable to 786-O cells | [2] | |
| Nilutamide | Prostate Cancer | - | Androgen Receptor Binding | IC50 | 412 nM | [3] |
| Renal Cell Carcinoma | 786-O | CCK-8 | Inhibition | Significant reduction in proliferation | ||
| Prostate Cancer | LNCaP | Cell Viability | IC50 | Not explicitly stated, but showed sensitivity | [4] | |
| Prostate Cancer | PC3 | Cell Viability | IC50 | Not explicitly stated, but showed sensitivity | [4][5] | |
| Prostate Cancer | DU145 | Cell Viability | IC50 | Not explicitly stated, but showed sensitivity | [4][5][6] |
Note: A direct comparison of IC50 values across different studies and cell lines should be made with caution due to variations in experimental conditions. Data for a direct head-to-head IC50 comparison in the same cancer cell lines is limited.
Table 2: Comparative In Vivo Efficacy of Lathyrol and Nilutamide
| Compound | Cancer Type | Model | Treatment | Outcome | Citation |
| Lathyrol | Renal Cell Carcinoma | Renca cell xenograft in mice | 0.02 g/kg Lathyrol solution, once a day for 14 days | Significant inhibition of tumor proliferation compared to the model group. | [7] |
| Nilutamide | Metastatic Prostate Cancer | Human clinical trial (in combination with orchiectomy) | Oral administration | Improved response rate, prolonged progression-free survival and overall survival compared to placebo. | [8] |
| Nilutamide | Metastatic Prostate Cancer | Human clinical trial (monotherapy) | Oral administration | Objective response rate of 38.5%. Median progression-free survival of 9 months and median survival of 23 months. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of Lathyrol and nilutamide are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Cells are treated with various concentrations of Lathyrol or nilutamide and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with media alone are included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Wound Healing (Scratch) Assay
This assay is used to evaluate cell migration and potential anti-migratory effects of the compounds.
-
Cell Monolayer Formation: Cells are seeded in a culture plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a straight scratch or "wound" in the cell monolayer.
-
Compound Treatment: The cells are washed to remove detached cells, and fresh media containing the test compound (Lathyrol or nilutamide) at various concentrations is added. A control group receives media without the compound.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, 24, 48 hours) using a microscope.
-
Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated. A delay in wound closure in the treated groups compared to the control group indicates an inhibitory effect on cell migration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This method is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with Lathyrol or nilutamide for a specified duration.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Data Interpretation: The flow cytometry data allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by Lathyrol and nilutamide.
Nilutamide: Androgen Receptor Antagonism
Nilutamide's primary mechanism of action is the competitive inhibition of the androgen receptor (AR).[10][11][12] By binding to the AR, nilutamide prevents the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby blocking the downstream signaling that promotes the growth and survival of prostate cancer cells.[10][11]
Caption: Nilutamide competitively inhibits the androgen receptor, blocking androgen-mediated gene transcription and prostate cancer cell growth.
Lathyrol: Multifaceted Anti-Cancer Mechanisms
Lathyrol exhibits anti-cancer effects through multiple pathways, including the induction of apoptosis via the mitochondrial pathway and endoplasmic reticulum (ER) stress, and modulation of the TGF-β/Smad signaling pathway.[2][13]
1. Lathyrol-Induced Mitochondrial Apoptosis
Lathyrol can induce apoptosis by triggering the intrinsic mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[1]
Caption: Lathyrol induces mitochondrial apoptosis through ROS production, cytochrome c release, and caspase activation.
2. Lathyrol-Induced ER Stress
Lathyrol can also induce apoptosis by targeting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to ER stress.[10]
Caption: Lathyrol inhibits SERCA2, leading to ER stress and subsequent apoptosis.
3. Lathyrol's Effect on the TGF-β/Smad Pathway
Lathyrol has been shown to modulate the TGF-β/Smad signaling pathway, which is often dysregulated in cancer, affecting processes like cell proliferation and migration.[2][13]
Caption: Lathyrol modulates the TGF-β/Smad signaling pathway, leading to cell cycle arrest and inhibition of proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nilutamide - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. NRG1 secreted by cancer-associated fibroblasts contributes to enzalutamide resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. Lathyrol reduces the RCC invasion and incidence of EMT via affecting the expression of AR and SPHK2 in RCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Nilutamide in Patients with Metastatic Prostate Cancer Who Underwent Orchiectomy: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monotherapy with nilutamide, a pure nonsteroidal antiandrogen, in untreated patients with metastatic carcinoma of the prostate. The Italian Prostatic Cancer Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Nilutamide? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
Validating the Mechanism of Action of Lathyrol: A Comparative Guide Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the proposed mechanisms of action of Lathyrol, a naturally occurring diterpenoid, using genetic knockout strategies. As the precise molecular pathways of many natural products remain to be fully elucidated, rigorous validation is a critical step in the drug development process. This document outlines hypothetical experimental designs, expected outcomes, and detailed protocols to objectively assess Lathyrol's engagement with its putative molecular targets.
Proposed Mechanisms of Action of Lathyrol
Lathyrol has been reported to exert its biological effects through several signaling pathways. The primary proposed mechanisms include:
-
Inhibition of the TGF-β/Smad Pathway: Lathyrol has been shown to suppress the expression of key proteins in the TGF-β/Smad signaling cascade, leading to cell cycle arrest and an anti-proliferative effect in renal cell carcinoma.[1]
-
Modulation of the Androgen Receptor (AR) Signaling Pathway: Studies suggest that Lathyrol can affect the expression of the androgen receptor and prostate-specific antigen (PSA), thereby inhibiting the malignant behavior of cancer cells.[2]
-
Inhibition of STAT3: Lathyrol is proposed to act as a STAT3 DNA binding domain inhibitor, which induces apoptosis in various cancer cell lines without affecting the phosphorylation or dimerization of STAT3.[3][4]
-
Direct Binding to MAFF: Using PROTAC technology, V-maf musculoaponeurotic fibrosarcoma oncogene homolog F (MAFF) has been identified as a direct binding target of Lathyrol.[5][6]
-
Activation of Protein Kinase C (PKC): While not directly shown for Lathyrol, related compounds have been demonstrated to activate PKC, suggesting a potential role for this pathway.[7]
Comparative Validation Using Genetic Knockouts
To systematically validate these proposed mechanisms, a series of experiments comparing the effects of Lathyrol on wild-type (WT) cells versus isogenic cell lines with specific gene knockouts (KO) is proposed. Below are the experimental frameworks for each target.
Validating STAT3 as a Mediator of Lathyrol-Induced Apoptosis
Hypothesis: The apoptotic effect of Lathyrol is dependent on the presence of STAT3.
Experimental Design: Compare the dose-response effect of Lathyrol on cell viability and apoptosis in a STAT3 wild-type cancer cell line (e.g., A549) versus its corresponding STAT3-KO cell line.
Predicted Outcomes: If the hypothesis is correct, the STAT3-KO cells will exhibit significant resistance to Lathyrol-induced apoptosis compared to the wild-type cells. This would be reflected in a higher IC50 value and a lower percentage of apoptotic cells at a given concentration of Lathyrol.
| Cell Line | Treatment | IC50 (µM) for Cell Viability | % Apoptotic Cells (at 20 µM Lathyrol) |
| A549 WT | Lathyrol | 15.2 ± 1.8 | 45.6 ± 3.2% |
| A549 STAT3-KO | Lathyrol | > 100 | 8.2 ± 1.5% |
| A549 WT | Vehicle (DMSO) | N/A | 5.1 ± 0.9% |
| A549 STAT3-KO | Vehicle (DMSO) | N/A | 5.3 ± 1.1% |
Table 1: Hypothetical data comparing the effect of Lathyrol on wild-type and STAT3-KO cancer cells. The predicted data illustrates a STAT3-dependent effect.
Validating the TGF-β Receptor 2 (TGFBR2) in Lathyrol's Anti-Proliferative Action
Hypothesis: Lathyrol's ability to inhibit cell proliferation is mediated through the TGF-β signaling pathway, requiring TGFBR2.
Experimental Design: Assess the anti-proliferative effects of Lathyrol in a renal cell carcinoma line (e.g., Renca) and its TGFBR2-KO counterpart.
Predicted Outcomes: The TGFBR2-KO cells should show reduced sensitivity to the anti-proliferative effects of Lathyrol. Furthermore, Lathyrol's ability to decrease the expression of downstream targets like Smad2/3 would be abrogated in the knockout cells.
| Cell Line | Treatment | Inhibition of Proliferation (at 10 µM Lathyrol) | p-Smad2 Levels (Relative to Vehicle) |
| Renca WT | Lathyrol | 62.4 ± 4.5% | 0.35 ± 0.08 |
| Renca TGFBR2-KO | Lathyrol | 10.1 ± 2.1% | 0.95 ± 0.12 |
| Renca WT | Vehicle (DMSO) | 0% | 1.00 |
| Renca TGFBR2-KO | Vehicle (DMSO) | 0% | 1.00 |
Table 2: Predicted comparative data for Lathyrol's effect on wild-type and TGFBR2-KO cells, suggesting a dependence on the TGF-β pathway.
Visualizing the Validation Workflow and Signaling Pathways
To clearly illustrate the experimental logic and the molecular pathways , the following diagrams are provided.
Caption: Experimental workflow for validating Lathyrol's mechanism of action.
Caption: Proposed signaling pathways for Lathyrol's mechanism of action.
Detailed Experimental Protocols
CRISPR/Cas9-Mediated Gene Knockout
This protocol provides a general framework for generating a knockout cell line. Optimization will be required for specific cell lines and target genes.
-
sgRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the target gene using a web-based tool (e.g., CHOPCHOP). Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the sgRNA/Cas9 plasmid into the wild-type cell line using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Selection: 48 hours post-transfection, select for transfected cells by adding puromycin (B1679871) to the culture medium at a pre-determined optimal concentration.
-
Single-Cell Cloning: After selection, isolate single cells into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).[8][9]
-
Expansion and Validation: Expand the resulting clones and validate the knockout at the genomic level by PCR and Sanger sequencing to identify frameshift-inducing insertions/deletions (indels). Confirm the absence of the target protein by Western blot.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed both wild-type and knockout cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Lathyrol (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][6][10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values.
Apoptosis (Annexin V/PI) Assay
-
Cell Seeding and Treatment: Seed wild-type and knockout cells in 6-well plates. Once they reach ~70% confluency, treat with Lathyrol at the desired concentration (e.g., 20 µM) or vehicle for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[5]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
-
Protein Extraction: After treatment with Lathyrol or vehicle, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a specific primary antibody against the target protein (e.g., p-Smad2, STAT3, β-actin) overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control like β-actin or GAPDH.
Conclusion
The use of genetic knockouts provides a powerful and precise method for validating the mechanism of action of therapeutic compounds like Lathyrol. By comparing the cellular response to Lathyrol in wild-type versus knockout models, researchers can definitively establish the on-target effects of the compound. The experimental frameworks and protocols outlined in this guide offer a systematic approach to objectively assess the molecular pathways engaged by Lathyrol, thereby providing crucial data to support its further development as a potential therapeutic agent.
References
- 1. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]
- 2. MTT Assay Protocol for Lab Use | PDF [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. genemedi.net [genemedi.net]
- 9. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. algentbio.com [algentbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validating the Mechanism of Action of Lathyrol: A Comparative Guide Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the proposed mechanisms of action of Lathyrol, a naturally occurring diterpenoid, using genetic knockout strategies. As the precise molecular pathways of many natural products remain to be fully elucidated, rigorous validation is a critical step in the drug development process. This document outlines hypothetical experimental designs, expected outcomes, and detailed protocols to objectively assess Lathyrol's engagement with its putative molecular targets.
Proposed Mechanisms of Action of Lathyrol
Lathyrol has been reported to exert its biological effects through several signaling pathways. The primary proposed mechanisms include:
-
Inhibition of the TGF-β/Smad Pathway: Lathyrol has been shown to suppress the expression of key proteins in the TGF-β/Smad signaling cascade, leading to cell cycle arrest and an anti-proliferative effect in renal cell carcinoma.[1]
-
Modulation of the Androgen Receptor (AR) Signaling Pathway: Studies suggest that Lathyrol can affect the expression of the androgen receptor and prostate-specific antigen (PSA), thereby inhibiting the malignant behavior of cancer cells.[2]
-
Inhibition of STAT3: Lathyrol is proposed to act as a STAT3 DNA binding domain inhibitor, which induces apoptosis in various cancer cell lines without affecting the phosphorylation or dimerization of STAT3.[3][4]
-
Direct Binding to MAFF: Using PROTAC technology, V-maf musculoaponeurotic fibrosarcoma oncogene homolog F (MAFF) has been identified as a direct binding target of Lathyrol.[5][6]
-
Activation of Protein Kinase C (PKC): While not directly shown for Lathyrol, related compounds have been demonstrated to activate PKC, suggesting a potential role for this pathway.[7]
Comparative Validation Using Genetic Knockouts
To systematically validate these proposed mechanisms, a series of experiments comparing the effects of Lathyrol on wild-type (WT) cells versus isogenic cell lines with specific gene knockouts (KO) is proposed. Below are the experimental frameworks for each target.
Validating STAT3 as a Mediator of Lathyrol-Induced Apoptosis
Hypothesis: The apoptotic effect of Lathyrol is dependent on the presence of STAT3.
Experimental Design: Compare the dose-response effect of Lathyrol on cell viability and apoptosis in a STAT3 wild-type cancer cell line (e.g., A549) versus its corresponding STAT3-KO cell line.
Predicted Outcomes: If the hypothesis is correct, the STAT3-KO cells will exhibit significant resistance to Lathyrol-induced apoptosis compared to the wild-type cells. This would be reflected in a higher IC50 value and a lower percentage of apoptotic cells at a given concentration of Lathyrol.
| Cell Line | Treatment | IC50 (µM) for Cell Viability | % Apoptotic Cells (at 20 µM Lathyrol) |
| A549 WT | Lathyrol | 15.2 ± 1.8 | 45.6 ± 3.2% |
| A549 STAT3-KO | Lathyrol | > 100 | 8.2 ± 1.5% |
| A549 WT | Vehicle (DMSO) | N/A | 5.1 ± 0.9% |
| A549 STAT3-KO | Vehicle (DMSO) | N/A | 5.3 ± 1.1% |
Table 1: Hypothetical data comparing the effect of Lathyrol on wild-type and STAT3-KO cancer cells. The predicted data illustrates a STAT3-dependent effect.
Validating the TGF-β Receptor 2 (TGFBR2) in Lathyrol's Anti-Proliferative Action
Hypothesis: Lathyrol's ability to inhibit cell proliferation is mediated through the TGF-β signaling pathway, requiring TGFBR2.
Experimental Design: Assess the anti-proliferative effects of Lathyrol in a renal cell carcinoma line (e.g., Renca) and its TGFBR2-KO counterpart.
Predicted Outcomes: The TGFBR2-KO cells should show reduced sensitivity to the anti-proliferative effects of Lathyrol. Furthermore, Lathyrol's ability to decrease the expression of downstream targets like Smad2/3 would be abrogated in the knockout cells.
| Cell Line | Treatment | Inhibition of Proliferation (at 10 µM Lathyrol) | p-Smad2 Levels (Relative to Vehicle) |
| Renca WT | Lathyrol | 62.4 ± 4.5% | 0.35 ± 0.08 |
| Renca TGFBR2-KO | Lathyrol | 10.1 ± 2.1% | 0.95 ± 0.12 |
| Renca WT | Vehicle (DMSO) | 0% | 1.00 |
| Renca TGFBR2-KO | Vehicle (DMSO) | 0% | 1.00 |
Table 2: Predicted comparative data for Lathyrol's effect on wild-type and TGFBR2-KO cells, suggesting a dependence on the TGF-β pathway.
Visualizing the Validation Workflow and Signaling Pathways
To clearly illustrate the experimental logic and the molecular pathways , the following diagrams are provided.
Caption: Experimental workflow for validating Lathyrol's mechanism of action.
Caption: Proposed signaling pathways for Lathyrol's mechanism of action.
Detailed Experimental Protocols
CRISPR/Cas9-Mediated Gene Knockout
This protocol provides a general framework for generating a knockout cell line. Optimization will be required for specific cell lines and target genes.
-
sgRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the target gene using a web-based tool (e.g., CHOPCHOP). Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the sgRNA/Cas9 plasmid into the wild-type cell line using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Selection: 48 hours post-transfection, select for transfected cells by adding puromycin (B1679871) to the culture medium at a pre-determined optimal concentration.
-
Single-Cell Cloning: After selection, isolate single cells into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).[8][9]
-
Expansion and Validation: Expand the resulting clones and validate the knockout at the genomic level by PCR and Sanger sequencing to identify frameshift-inducing insertions/deletions (indels). Confirm the absence of the target protein by Western blot.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed both wild-type and knockout cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Lathyrol (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][6][10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values.
Apoptosis (Annexin V/PI) Assay
-
Cell Seeding and Treatment: Seed wild-type and knockout cells in 6-well plates. Once they reach ~70% confluency, treat with Lathyrol at the desired concentration (e.g., 20 µM) or vehicle for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[5]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
-
Protein Extraction: After treatment with Lathyrol or vehicle, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a specific primary antibody against the target protein (e.g., p-Smad2, STAT3, β-actin) overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control like β-actin or GAPDH.
Conclusion
The use of genetic knockouts provides a powerful and precise method for validating the mechanism of action of therapeutic compounds like Lathyrol. By comparing the cellular response to Lathyrol in wild-type versus knockout models, researchers can definitively establish the on-target effects of the compound. The experimental frameworks and protocols outlined in this guide offer a systematic approach to objectively assess the molecular pathways engaged by Lathyrol, thereby providing crucial data to support its further development as a potential therapeutic agent.
References
- 1. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]
- 2. MTT Assay Protocol for Lab Use | PDF [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. genemedi.net [genemedi.net]
- 9. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. algentbio.com [algentbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validating the Mechanism of Action of Lathyrol: A Comparative Guide Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the proposed mechanisms of action of Lathyrol, a naturally occurring diterpenoid, using genetic knockout strategies. As the precise molecular pathways of many natural products remain to be fully elucidated, rigorous validation is a critical step in the drug development process. This document outlines hypothetical experimental designs, expected outcomes, and detailed protocols to objectively assess Lathyrol's engagement with its putative molecular targets.
Proposed Mechanisms of Action of Lathyrol
Lathyrol has been reported to exert its biological effects through several signaling pathways. The primary proposed mechanisms include:
-
Inhibition of the TGF-β/Smad Pathway: Lathyrol has been shown to suppress the expression of key proteins in the TGF-β/Smad signaling cascade, leading to cell cycle arrest and an anti-proliferative effect in renal cell carcinoma.[1]
-
Modulation of the Androgen Receptor (AR) Signaling Pathway: Studies suggest that Lathyrol can affect the expression of the androgen receptor and prostate-specific antigen (PSA), thereby inhibiting the malignant behavior of cancer cells.[2]
-
Inhibition of STAT3: Lathyrol is proposed to act as a STAT3 DNA binding domain inhibitor, which induces apoptosis in various cancer cell lines without affecting the phosphorylation or dimerization of STAT3.[3][4]
-
Direct Binding to MAFF: Using PROTAC technology, V-maf musculoaponeurotic fibrosarcoma oncogene homolog F (MAFF) has been identified as a direct binding target of Lathyrol.[5][6]
-
Activation of Protein Kinase C (PKC): While not directly shown for Lathyrol, related compounds have been demonstrated to activate PKC, suggesting a potential role for this pathway.[7]
Comparative Validation Using Genetic Knockouts
To systematically validate these proposed mechanisms, a series of experiments comparing the effects of Lathyrol on wild-type (WT) cells versus isogenic cell lines with specific gene knockouts (KO) is proposed. Below are the experimental frameworks for each target.
Validating STAT3 as a Mediator of Lathyrol-Induced Apoptosis
Hypothesis: The apoptotic effect of Lathyrol is dependent on the presence of STAT3.
Experimental Design: Compare the dose-response effect of Lathyrol on cell viability and apoptosis in a STAT3 wild-type cancer cell line (e.g., A549) versus its corresponding STAT3-KO cell line.
Predicted Outcomes: If the hypothesis is correct, the STAT3-KO cells will exhibit significant resistance to Lathyrol-induced apoptosis compared to the wild-type cells. This would be reflected in a higher IC50 value and a lower percentage of apoptotic cells at a given concentration of Lathyrol.
| Cell Line | Treatment | IC50 (µM) for Cell Viability | % Apoptotic Cells (at 20 µM Lathyrol) |
| A549 WT | Lathyrol | 15.2 ± 1.8 | 45.6 ± 3.2% |
| A549 STAT3-KO | Lathyrol | > 100 | 8.2 ± 1.5% |
| A549 WT | Vehicle (DMSO) | N/A | 5.1 ± 0.9% |
| A549 STAT3-KO | Vehicle (DMSO) | N/A | 5.3 ± 1.1% |
Table 1: Hypothetical data comparing the effect of Lathyrol on wild-type and STAT3-KO cancer cells. The predicted data illustrates a STAT3-dependent effect.
Validating the TGF-β Receptor 2 (TGFBR2) in Lathyrol's Anti-Proliferative Action
Hypothesis: Lathyrol's ability to inhibit cell proliferation is mediated through the TGF-β signaling pathway, requiring TGFBR2.
Experimental Design: Assess the anti-proliferative effects of Lathyrol in a renal cell carcinoma line (e.g., Renca) and its TGFBR2-KO counterpart.
Predicted Outcomes: The TGFBR2-KO cells should show reduced sensitivity to the anti-proliferative effects of Lathyrol. Furthermore, Lathyrol's ability to decrease the expression of downstream targets like Smad2/3 would be abrogated in the knockout cells.
| Cell Line | Treatment | Inhibition of Proliferation (at 10 µM Lathyrol) | p-Smad2 Levels (Relative to Vehicle) |
| Renca WT | Lathyrol | 62.4 ± 4.5% | 0.35 ± 0.08 |
| Renca TGFBR2-KO | Lathyrol | 10.1 ± 2.1% | 0.95 ± 0.12 |
| Renca WT | Vehicle (DMSO) | 0% | 1.00 |
| Renca TGFBR2-KO | Vehicle (DMSO) | 0% | 1.00 |
Table 2: Predicted comparative data for Lathyrol's effect on wild-type and TGFBR2-KO cells, suggesting a dependence on the TGF-β pathway.
Visualizing the Validation Workflow and Signaling Pathways
To clearly illustrate the experimental logic and the molecular pathways , the following diagrams are provided.
Caption: Experimental workflow for validating Lathyrol's mechanism of action.
Caption: Proposed signaling pathways for Lathyrol's mechanism of action.
Detailed Experimental Protocols
CRISPR/Cas9-Mediated Gene Knockout
This protocol provides a general framework for generating a knockout cell line. Optimization will be required for specific cell lines and target genes.
-
sgRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the target gene using a web-based tool (e.g., CHOPCHOP). Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the sgRNA/Cas9 plasmid into the wild-type cell line using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Selection: 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Single-Cell Cloning: After selection, isolate single cells into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).[8][9]
-
Expansion and Validation: Expand the resulting clones and validate the knockout at the genomic level by PCR and Sanger sequencing to identify frameshift-inducing insertions/deletions (indels). Confirm the absence of the target protein by Western blot.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed both wild-type and knockout cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Lathyrol (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][6][10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values.
Apoptosis (Annexin V/PI) Assay
-
Cell Seeding and Treatment: Seed wild-type and knockout cells in 6-well plates. Once they reach ~70% confluency, treat with Lathyrol at the desired concentration (e.g., 20 µM) or vehicle for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[5]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
-
Protein Extraction: After treatment with Lathyrol or vehicle, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a specific primary antibody against the target protein (e.g., p-Smad2, STAT3, β-actin) overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control like β-actin or GAPDH.
Conclusion
The use of genetic knockouts provides a powerful and precise method for validating the mechanism of action of therapeutic compounds like Lathyrol. By comparing the cellular response to Lathyrol in wild-type versus knockout models, researchers can definitively establish the on-target effects of the compound. The experimental frameworks and protocols outlined in this guide offer a systematic approach to objectively assess the molecular pathways engaged by Lathyrol, thereby providing crucial data to support its further development as a potential therapeutic agent.
References
- 1. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]
- 2. MTT Assay Protocol for Lab Use | PDF [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. genemedi.net [genemedi.net]
- 9. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. algentbio.com [algentbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Lathyrol's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of the anti-cancer effects of Lathyrol, a natural diterpenoid, across various human cancer cell lines. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on Lathyrol's mechanisms of action, potency, and the experimental methodologies used for its evaluation.
Abstract
Lathyrol has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, including lung, renal, liver, and ovarian cancers. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as STAT3, TGF-β/Smad, and the androgen receptor (AR) pathway, as well as the induction of endoplasmic reticulum (ER) stress. This guide synthesizes the available quantitative data, details the underlying molecular pathways, and provides standardized protocols for the key experimental assays cited.
Comparative Efficacy of Lathyrol
The inhibitory effects of Lathyrol and its derivatives have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While direct IC50 values for Lathyrol are not uniformly available across all studies, existing data for a derivative and comparative statements provide valuable insights.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| A549 | Lung Cancer | DEFL1 (Lathyrol derivative) | 17.51 ± 0.85 | |
| KB | Oral Epidermoid Carcinoma | DEFL1 (Lathyrol derivative) | 24.07 ± 1.06 | |
| HCT116 | Colon Cancer | DEFL1 (Lathyrol derivative) | 27.18 ± 1.21 | |
| 786-O | Renal Cell Carcinoma | Lathyrol | Comparable to Renca cells | |
| Renca | Renal Cell Carcinoma | Lathyrol | Comparable to 786-O cells | |
| Hep-3B | Liver Cancer | Lathyrol | Dose-dependent viability reduction | |
| MHCC97-L | Liver Cancer | Lathyrol | Dose-dependent viability reduction | |
| A2780 | Ovarian Cancer | Lathyrol | Dose-dependent viability reduction | |
| Hey-T30 | Taxol-Resistant Ovarian Cancer | Lathyrol | Dose-dependent viability reduction |
Note: DEFL1 is lathyrol-3-phenylacetate-5,15-diacetate. The study on Hep-3B, MHCC97-L, A2780, and Hey-T30 cells demonstrated a dose-dependent reduction in cell viability but did not report specific IC50 values.
Mechanisms of Action: A Multi-Pathway Approach
Lathyrol exerts its anti-cancer effects by targeting several critical signaling pathways. The specific pathway modulated can vary depending on the cancer type, highlighting the compound's pleiotropic activity.
STAT3 Signaling Pathway
In multiple human cancer cells, including liver and ovarian cancer lines, Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain. This inhibition occurs without affecting STAT3 phosphorylation and dimerization. By binding to the DNA binding domain, Lathyrol prevents STAT3 from regulating the transcription of genes involved in cell proliferation and survival, ultimately leading to apoptosis, as evidenced by a significant increase in cleaved caspase-3 expression.
TGF-β/Smad Signaling Pathway in Renal Cell Carcinoma
In renal cell carcinoma (RCC) cells, such as the Renca cell line, Lathyrol has been shown to inhibit the TGF-β/Smad signaling pathway. It represses the expression of key proteins in this pathway, including TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4, thereby impeding signal transduction that would otherwise promote tumor growth and progression. This inhibition ultimately leads to cell cycle arrest and a reduction in RCC cell proliferation.
Endoplasmic Reticulum (ER) Stress in Lung Cancer
In lung cancer cells, Lathyrol induces apoptosis and inhibits proliferation by targeting the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2). By inhibiting SERCA2, Lathyrol disrupts calcium homeostasis, leading to ER stress. This is evidenced by the upregulation of ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4. The sustained ER stress ultimately triggers apoptotic pathways.
Androgen Receptor (AR) Signaling in Renal Cell Carcinoma
Lathyrol has also been found to inhibit the malignant behavior of RCC cells by affecting the androgen receptor (AR) signaling pathway. In 786-O cells, Lathyrol treatment leads to reduced proliferation, migration, and invasion, alongside an increase in apoptosis. This is associated with altered expression of AR and its downstream targets.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standardized protocols for the key assays used to evaluate the effects of Lathyrol.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Lathyrol and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, STAT3, p-STAT3, TGF-β, Smad proteins, GRP78, CHOP, AR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Harvesting: Harvest treated and control cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Harvest treated and control cells and resuspend them in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
Lathyrol presents as a promising anti-cancer agent with a broad spectrum of activity against various cancer cell lines. Its ability to modulate multiple key signaling pathways underscores its potential for further preclinical and clinical investigation. The provided data and protocols serve as a valuable resource for researchers aiming to build upon the current understanding of Lathyrol's therapeutic potential. Further studies are warranted to establish a more comprehensive quantitative profile of Lathyrol's efficacy and to explore its effects in combination with existing chemotherapeutic agents.
Lathyrol's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of the anti-cancer effects of Lathyrol, a natural diterpenoid, across various human cancer cell lines. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on Lathyrol's mechanisms of action, potency, and the experimental methodologies used for its evaluation.
Abstract
Lathyrol has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, including lung, renal, liver, and ovarian cancers. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as STAT3, TGF-β/Smad, and the androgen receptor (AR) pathway, as well as the induction of endoplasmic reticulum (ER) stress. This guide synthesizes the available quantitative data, details the underlying molecular pathways, and provides standardized protocols for the key experimental assays cited.
Comparative Efficacy of Lathyrol
The inhibitory effects of Lathyrol and its derivatives have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While direct IC50 values for Lathyrol are not uniformly available across all studies, existing data for a derivative and comparative statements provide valuable insights.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| A549 | Lung Cancer | DEFL1 (Lathyrol derivative) | 17.51 ± 0.85 | |
| KB | Oral Epidermoid Carcinoma | DEFL1 (Lathyrol derivative) | 24.07 ± 1.06 | |
| HCT116 | Colon Cancer | DEFL1 (Lathyrol derivative) | 27.18 ± 1.21 | |
| 786-O | Renal Cell Carcinoma | Lathyrol | Comparable to Renca cells | |
| Renca | Renal Cell Carcinoma | Lathyrol | Comparable to 786-O cells | |
| Hep-3B | Liver Cancer | Lathyrol | Dose-dependent viability reduction | |
| MHCC97-L | Liver Cancer | Lathyrol | Dose-dependent viability reduction | |
| A2780 | Ovarian Cancer | Lathyrol | Dose-dependent viability reduction | |
| Hey-T30 | Taxol-Resistant Ovarian Cancer | Lathyrol | Dose-dependent viability reduction |
Note: DEFL1 is lathyrol-3-phenylacetate-5,15-diacetate. The study on Hep-3B, MHCC97-L, A2780, and Hey-T30 cells demonstrated a dose-dependent reduction in cell viability but did not report specific IC50 values.
Mechanisms of Action: A Multi-Pathway Approach
Lathyrol exerts its anti-cancer effects by targeting several critical signaling pathways. The specific pathway modulated can vary depending on the cancer type, highlighting the compound's pleiotropic activity.
STAT3 Signaling Pathway
In multiple human cancer cells, including liver and ovarian cancer lines, Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain. This inhibition occurs without affecting STAT3 phosphorylation and dimerization. By binding to the DNA binding domain, Lathyrol prevents STAT3 from regulating the transcription of genes involved in cell proliferation and survival, ultimately leading to apoptosis, as evidenced by a significant increase in cleaved caspase-3 expression.
TGF-β/Smad Signaling Pathway in Renal Cell Carcinoma
In renal cell carcinoma (RCC) cells, such as the Renca cell line, Lathyrol has been shown to inhibit the TGF-β/Smad signaling pathway. It represses the expression of key proteins in this pathway, including TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4, thereby impeding signal transduction that would otherwise promote tumor growth and progression. This inhibition ultimately leads to cell cycle arrest and a reduction in RCC cell proliferation.
Endoplasmic Reticulum (ER) Stress in Lung Cancer
In lung cancer cells, Lathyrol induces apoptosis and inhibits proliferation by targeting the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2). By inhibiting SERCA2, Lathyrol disrupts calcium homeostasis, leading to ER stress. This is evidenced by the upregulation of ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4. The sustained ER stress ultimately triggers apoptotic pathways.
Androgen Receptor (AR) Signaling in Renal Cell Carcinoma
Lathyrol has also been found to inhibit the malignant behavior of RCC cells by affecting the androgen receptor (AR) signaling pathway. In 786-O cells, Lathyrol treatment leads to reduced proliferation, migration, and invasion, alongside an increase in apoptosis. This is associated with altered expression of AR and its downstream targets.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standardized protocols for the key assays used to evaluate the effects of Lathyrol.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Lathyrol and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, STAT3, p-STAT3, TGF-β, Smad proteins, GRP78, CHOP, AR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Harvesting: Harvest treated and control cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Harvest treated and control cells and resuspend them in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
Lathyrol presents as a promising anti-cancer agent with a broad spectrum of activity against various cancer cell lines. Its ability to modulate multiple key signaling pathways underscores its potential for further preclinical and clinical investigation. The provided data and protocols serve as a valuable resource for researchers aiming to build upon the current understanding of Lathyrol's therapeutic potential. Further studies are warranted to establish a more comprehensive quantitative profile of Lathyrol's efficacy and to explore its effects in combination with existing chemotherapeutic agents.
Lathyrol's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of the anti-cancer effects of Lathyrol, a natural diterpenoid, across various human cancer cell lines. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on Lathyrol's mechanisms of action, potency, and the experimental methodologies used for its evaluation.
Abstract
Lathyrol has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, including lung, renal, liver, and ovarian cancers. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as STAT3, TGF-β/Smad, and the androgen receptor (AR) pathway, as well as the induction of endoplasmic reticulum (ER) stress. This guide synthesizes the available quantitative data, details the underlying molecular pathways, and provides standardized protocols for the key experimental assays cited.
Comparative Efficacy of Lathyrol
The inhibitory effects of Lathyrol and its derivatives have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While direct IC50 values for Lathyrol are not uniformly available across all studies, existing data for a derivative and comparative statements provide valuable insights.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| A549 | Lung Cancer | DEFL1 (Lathyrol derivative) | 17.51 ± 0.85 | |
| KB | Oral Epidermoid Carcinoma | DEFL1 (Lathyrol derivative) | 24.07 ± 1.06 | |
| HCT116 | Colon Cancer | DEFL1 (Lathyrol derivative) | 27.18 ± 1.21 | |
| 786-O | Renal Cell Carcinoma | Lathyrol | Comparable to Renca cells | |
| Renca | Renal Cell Carcinoma | Lathyrol | Comparable to 786-O cells | |
| Hep-3B | Liver Cancer | Lathyrol | Dose-dependent viability reduction | |
| MHCC97-L | Liver Cancer | Lathyrol | Dose-dependent viability reduction | |
| A2780 | Ovarian Cancer | Lathyrol | Dose-dependent viability reduction | |
| Hey-T30 | Taxol-Resistant Ovarian Cancer | Lathyrol | Dose-dependent viability reduction |
Note: DEFL1 is lathyrol-3-phenylacetate-5,15-diacetate. The study on Hep-3B, MHCC97-L, A2780, and Hey-T30 cells demonstrated a dose-dependent reduction in cell viability but did not report specific IC50 values.
Mechanisms of Action: A Multi-Pathway Approach
Lathyrol exerts its anti-cancer effects by targeting several critical signaling pathways. The specific pathway modulated can vary depending on the cancer type, highlighting the compound's pleiotropic activity.
STAT3 Signaling Pathway
In multiple human cancer cells, including liver and ovarian cancer lines, Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain. This inhibition occurs without affecting STAT3 phosphorylation and dimerization. By binding to the DNA binding domain, Lathyrol prevents STAT3 from regulating the transcription of genes involved in cell proliferation and survival, ultimately leading to apoptosis, as evidenced by a significant increase in cleaved caspase-3 expression.
TGF-β/Smad Signaling Pathway in Renal Cell Carcinoma
In renal cell carcinoma (RCC) cells, such as the Renca cell line, Lathyrol has been shown to inhibit the TGF-β/Smad signaling pathway. It represses the expression of key proteins in this pathway, including TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4, thereby impeding signal transduction that would otherwise promote tumor growth and progression. This inhibition ultimately leads to cell cycle arrest and a reduction in RCC cell proliferation.
Endoplasmic Reticulum (ER) Stress in Lung Cancer
In lung cancer cells, Lathyrol induces apoptosis and inhibits proliferation by targeting the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2). By inhibiting SERCA2, Lathyrol disrupts calcium homeostasis, leading to ER stress. This is evidenced by the upregulation of ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4. The sustained ER stress ultimately triggers apoptotic pathways.
Androgen Receptor (AR) Signaling in Renal Cell Carcinoma
Lathyrol has also been found to inhibit the malignant behavior of RCC cells by affecting the androgen receptor (AR) signaling pathway. In 786-O cells, Lathyrol treatment leads to reduced proliferation, migration, and invasion, alongside an increase in apoptosis. This is associated with altered expression of AR and its downstream targets.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standardized protocols for the key assays used to evaluate the effects of Lathyrol.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Lathyrol and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, STAT3, p-STAT3, TGF-β, Smad proteins, GRP78, CHOP, AR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Harvesting: Harvest treated and control cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Harvest treated and control cells and resuspend them in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
Lathyrol presents as a promising anti-cancer agent with a broad spectrum of activity against various cancer cell lines. Its ability to modulate multiple key signaling pathways underscores its potential for further preclinical and clinical investigation. The provided data and protocols serve as a valuable resource for researchers aiming to build upon the current understanding of Lathyrol's therapeutic potential. Further studies are warranted to establish a more comprehensive quantitative profile of Lathyrol's efficacy and to explore its effects in combination with existing chemotherapeutic agents.
Lathyrol Target Validation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current target validation studies for Lathyrol, a diterpenoid with promising therapeutic potential. This document objectively compares Lathyrol's performance with alternative compounds and presents supporting experimental data, detailed methodologies, and visual representations of key biological pathways.
Executive Summary
Lathyrol, a naturally occurring diterpenoid, has demonstrated significant biological activity, particularly in the realms of oncology and the modulation of multidrug resistance. This guide summarizes the key findings from various studies to validate its molecular targets. The primary mechanisms of action for Lathyrol involve the induction of apoptosis in cancer cells through multiple signaling pathways, including the modulation of the TGF-β/Smad and STAT3 pathways. Furthermore, Lathyrol and its derivatives have been shown to reverse multidrug resistance in cancer cells, a significant hurdle in chemotherapy. This guide also explores its potential direct molecular targets, including the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2) and the MAFF protein. A comparative analysis with established compounds such as the protein kinase C (PKC) activator Ingenol Mebutate and the multidrug resistance modulator Verapamil (B1683045) is provided to contextualize Lathyrol's efficacy.
Comparative Performance Analysis
To provide a clear comparison of Lathyrol's efficacy, this section presents quantitative data on its anticancer activity and its ability to reverse multidrug resistance, benchmarked against relevant alternative compounds.
Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Lathyrol-3-phenylacetate-5,15-diacetate | A549 | Non-small cell lung cancer | 17.51 ± 0.85 | [1] |
| KB | Oral epidermoid carcinoma | 24.07 ± 1.06 | [1] | |
| HCT116 | Colorectal carcinoma | 27.18 ± 1.21 | [1] | |
| Ingenol Mebutate | A431 | Squamous cell carcinoma | ~0.1 | |
| Colo205 | Colorectal adenocarcinoma | ~0.3 |
Multidrug Resistance (MDR) Reversal
Lathyrol derivatives have demonstrated the ability to reverse P-glycoprotein-mediated multidrug resistance. The following table compares the MDR reversal activity of a Lathyrol derivative with Verapamil, a well-established MDR modulator. The reversal fold (RF) indicates the factor by which the cytotoxicity of an anticancer drug is increased in the presence of the modulator.
| Compound | Cell Line | Anticancer Drug | Reversal Fold (RF) | Citation |
| Lathyrol Derivative (Compound 19) | MCF-7/ADR | Adriamycin | 4.8 times more effective than Verapamil | |
| Verapamil | LoVo/ADR | Doxorubicin | 41.3 ± 5.0 |
Validated and Potential Molecular Targets
Lathyrol's therapeutic effects are attributed to its interaction with several key signaling pathways and direct binding to specific proteins.
Signaling Pathway Modulation
TGF-β/Smad Pathway: Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) by modulating the TGF-β/Smad signaling pathway. It appears to repress the expression of key proteins in this pathway, leading to cell cycle arrest.[2]
STAT3 Pathway: Studies suggest that Lathyrol acts as a potent inhibitor of the STAT3 DNA binding domain.[3][4] Molecular docking studies indicate a strong binding interaction, and importantly, Lathyrol does not appear to inhibit STAT3 phosphorylation, suggesting a distinct mechanism of action compared to many other STAT3 inhibitors.[3][4]
Direct Protein Targets
Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA2): Emerging evidence points to SERCA2 as a direct target of Lathyrol. By inhibiting SERCA2, Lathyrol is proposed to induce endoplasmic reticulum (ER) stress, leading to apoptosis in lung cancer cells. Further quantitative binding studies are needed to determine the precise binding affinity (Kd).
MAFF (v-maf musculoaponeurotic fibrosarcoma oncogene homolog F) Protein: Lathyrol has been identified as a binder of the MAFF protein. This interaction is thought to contribute to its anti-inflammatory and other cellular effects. Validation of this interaction has been supported by cellular thermal shift assays (CETSA) and drug affinity responsive target stability (DARTS) assays.
Signaling and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Lathyrol's multi-target signaling pathways.
Caption: Experimental workflow for Lathyrol target validation.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the findings presented, this section outlines the methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, KB, HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Lathyrol or control compounds for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the concentration of the compound.
Western Blot Analysis for TGF-β/Smad Pathway
-
Cell Lysis: Treat RCC cells with Lathyrol for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against TGF-β, p-Smad2/3, Smad2/3, and GAPDH (as a loading control). Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
STAT3 DNA-Binding Assay (EMSA)
-
Nuclear Extract Preparation: Treat cancer cells with Lathyrol and prepare nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with [γ-³²P]ATP.
-
Binding Reaction: Incubate the labeled probe with nuclear extracts in the presence or absence of Lathyrol in a binding buffer for 20-30 minutes at room temperature.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualization: Dry the gel and visualize the bands by autoradiography. A decrease in the intensity of the shifted band in the presence of Lathyrol indicates inhibition of STAT3 DNA binding.
Conclusion and Future Directions
The collective evidence strongly suggests that Lathyrol is a promising multi-target agent with significant potential in cancer therapy and for overcoming multidrug resistance. Its ability to modulate key signaling pathways like TGF-β/Smad and STAT3, coupled with its potential to directly interact with proteins like SERCA2 and MAFF, provides a solid foundation for its further development.
Future research should focus on several key areas. Firstly, direct comparative studies of Lathyrol and its derivatives against clinically relevant drugs like Ingenol Mebutate are crucial to ascertain its relative potency and therapeutic window. Secondly, more in-depth mechanistic studies are required to fully elucidate the downstream effects of Lathyrol's interaction with its identified targets. This includes comprehensive profiling of the cellular response to SERCA2 inhibition and MAFF binding. Finally, preclinical in vivo studies in relevant animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of Lathyrol, paving the way for potential clinical translation. The detailed protocols and comparative data provided in this guide aim to facilitate these future research endeavors.
References
- 1. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researcherslinks.com [researcherslinks.com]
- 3. researchgate.net [researchgate.net]
- 4. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Lathyrol Target Validation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current target validation studies for Lathyrol, a diterpenoid with promising therapeutic potential. This document objectively compares Lathyrol's performance with alternative compounds and presents supporting experimental data, detailed methodologies, and visual representations of key biological pathways.
Executive Summary
Lathyrol, a naturally occurring diterpenoid, has demonstrated significant biological activity, particularly in the realms of oncology and the modulation of multidrug resistance. This guide summarizes the key findings from various studies to validate its molecular targets. The primary mechanisms of action for Lathyrol involve the induction of apoptosis in cancer cells through multiple signaling pathways, including the modulation of the TGF-β/Smad and STAT3 pathways. Furthermore, Lathyrol and its derivatives have been shown to reverse multidrug resistance in cancer cells, a significant hurdle in chemotherapy. This guide also explores its potential direct molecular targets, including the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2) and the MAFF protein. A comparative analysis with established compounds such as the protein kinase C (PKC) activator Ingenol Mebutate and the multidrug resistance modulator Verapamil (B1683045) is provided to contextualize Lathyrol's efficacy.
Comparative Performance Analysis
To provide a clear comparison of Lathyrol's efficacy, this section presents quantitative data on its anticancer activity and its ability to reverse multidrug resistance, benchmarked against relevant alternative compounds.
Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Lathyrol-3-phenylacetate-5,15-diacetate | A549 | Non-small cell lung cancer | 17.51 ± 0.85 | [1] |
| KB | Oral epidermoid carcinoma | 24.07 ± 1.06 | [1] | |
| HCT116 | Colorectal carcinoma | 27.18 ± 1.21 | [1] | |
| Ingenol Mebutate | A431 | Squamous cell carcinoma | ~0.1 | |
| Colo205 | Colorectal adenocarcinoma | ~0.3 |
Multidrug Resistance (MDR) Reversal
Lathyrol derivatives have demonstrated the ability to reverse P-glycoprotein-mediated multidrug resistance. The following table compares the MDR reversal activity of a Lathyrol derivative with Verapamil, a well-established MDR modulator. The reversal fold (RF) indicates the factor by which the cytotoxicity of an anticancer drug is increased in the presence of the modulator.
| Compound | Cell Line | Anticancer Drug | Reversal Fold (RF) | Citation |
| Lathyrol Derivative (Compound 19) | MCF-7/ADR | Adriamycin | 4.8 times more effective than Verapamil | |
| Verapamil | LoVo/ADR | Doxorubicin | 41.3 ± 5.0 |
Validated and Potential Molecular Targets
Lathyrol's therapeutic effects are attributed to its interaction with several key signaling pathways and direct binding to specific proteins.
Signaling Pathway Modulation
TGF-β/Smad Pathway: Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) by modulating the TGF-β/Smad signaling pathway. It appears to repress the expression of key proteins in this pathway, leading to cell cycle arrest.[2]
STAT3 Pathway: Studies suggest that Lathyrol acts as a potent inhibitor of the STAT3 DNA binding domain.[3][4] Molecular docking studies indicate a strong binding interaction, and importantly, Lathyrol does not appear to inhibit STAT3 phosphorylation, suggesting a distinct mechanism of action compared to many other STAT3 inhibitors.[3][4]
Direct Protein Targets
Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA2): Emerging evidence points to SERCA2 as a direct target of Lathyrol. By inhibiting SERCA2, Lathyrol is proposed to induce endoplasmic reticulum (ER) stress, leading to apoptosis in lung cancer cells. Further quantitative binding studies are needed to determine the precise binding affinity (Kd).
MAFF (v-maf musculoaponeurotic fibrosarcoma oncogene homolog F) Protein: Lathyrol has been identified as a binder of the MAFF protein. This interaction is thought to contribute to its anti-inflammatory and other cellular effects. Validation of this interaction has been supported by cellular thermal shift assays (CETSA) and drug affinity responsive target stability (DARTS) assays.
Signaling and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Lathyrol's multi-target signaling pathways.
Caption: Experimental workflow for Lathyrol target validation.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the findings presented, this section outlines the methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, KB, HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Lathyrol or control compounds for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the concentration of the compound.
Western Blot Analysis for TGF-β/Smad Pathway
-
Cell Lysis: Treat RCC cells with Lathyrol for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against TGF-β, p-Smad2/3, Smad2/3, and GAPDH (as a loading control). Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
STAT3 DNA-Binding Assay (EMSA)
-
Nuclear Extract Preparation: Treat cancer cells with Lathyrol and prepare nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with [γ-³²P]ATP.
-
Binding Reaction: Incubate the labeled probe with nuclear extracts in the presence or absence of Lathyrol in a binding buffer for 20-30 minutes at room temperature.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualization: Dry the gel and visualize the bands by autoradiography. A decrease in the intensity of the shifted band in the presence of Lathyrol indicates inhibition of STAT3 DNA binding.
Conclusion and Future Directions
The collective evidence strongly suggests that Lathyrol is a promising multi-target agent with significant potential in cancer therapy and for overcoming multidrug resistance. Its ability to modulate key signaling pathways like TGF-β/Smad and STAT3, coupled with its potential to directly interact with proteins like SERCA2 and MAFF, provides a solid foundation for its further development.
Future research should focus on several key areas. Firstly, direct comparative studies of Lathyrol and its derivatives against clinically relevant drugs like Ingenol Mebutate are crucial to ascertain its relative potency and therapeutic window. Secondly, more in-depth mechanistic studies are required to fully elucidate the downstream effects of Lathyrol's interaction with its identified targets. This includes comprehensive profiling of the cellular response to SERCA2 inhibition and MAFF binding. Finally, preclinical in vivo studies in relevant animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of Lathyrol, paving the way for potential clinical translation. The detailed protocols and comparative data provided in this guide aim to facilitate these future research endeavors.
References
- 1. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researcherslinks.com [researcherslinks.com]
- 3. researchgate.net [researchgate.net]
- 4. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Lathyrol Target Validation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current target validation studies for Lathyrol, a diterpenoid with promising therapeutic potential. This document objectively compares Lathyrol's performance with alternative compounds and presents supporting experimental data, detailed methodologies, and visual representations of key biological pathways.
Executive Summary
Lathyrol, a naturally occurring diterpenoid, has demonstrated significant biological activity, particularly in the realms of oncology and the modulation of multidrug resistance. This guide summarizes the key findings from various studies to validate its molecular targets. The primary mechanisms of action for Lathyrol involve the induction of apoptosis in cancer cells through multiple signaling pathways, including the modulation of the TGF-β/Smad and STAT3 pathways. Furthermore, Lathyrol and its derivatives have been shown to reverse multidrug resistance in cancer cells, a significant hurdle in chemotherapy. This guide also explores its potential direct molecular targets, including the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2) and the MAFF protein. A comparative analysis with established compounds such as the protein kinase C (PKC) activator Ingenol Mebutate and the multidrug resistance modulator Verapamil is provided to contextualize Lathyrol's efficacy.
Comparative Performance Analysis
To provide a clear comparison of Lathyrol's efficacy, this section presents quantitative data on its anticancer activity and its ability to reverse multidrug resistance, benchmarked against relevant alternative compounds.
Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Lathyrol-3-phenylacetate-5,15-diacetate | A549 | Non-small cell lung cancer | 17.51 ± 0.85 | [1] |
| KB | Oral epidermoid carcinoma | 24.07 ± 1.06 | [1] | |
| HCT116 | Colorectal carcinoma | 27.18 ± 1.21 | [1] | |
| Ingenol Mebutate | A431 | Squamous cell carcinoma | ~0.1 | |
| Colo205 | Colorectal adenocarcinoma | ~0.3 |
Multidrug Resistance (MDR) Reversal
Lathyrol derivatives have demonstrated the ability to reverse P-glycoprotein-mediated multidrug resistance. The following table compares the MDR reversal activity of a Lathyrol derivative with Verapamil, a well-established MDR modulator. The reversal fold (RF) indicates the factor by which the cytotoxicity of an anticancer drug is increased in the presence of the modulator.
| Compound | Cell Line | Anticancer Drug | Reversal Fold (RF) | Citation |
| Lathyrol Derivative (Compound 19) | MCF-7/ADR | Adriamycin | 4.8 times more effective than Verapamil | |
| Verapamil | LoVo/ADR | Doxorubicin | 41.3 ± 5.0 |
Validated and Potential Molecular Targets
Lathyrol's therapeutic effects are attributed to its interaction with several key signaling pathways and direct binding to specific proteins.
Signaling Pathway Modulation
TGF-β/Smad Pathway: Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) by modulating the TGF-β/Smad signaling pathway. It appears to repress the expression of key proteins in this pathway, leading to cell cycle arrest.[2]
STAT3 Pathway: Studies suggest that Lathyrol acts as a potent inhibitor of the STAT3 DNA binding domain.[3][4] Molecular docking studies indicate a strong binding interaction, and importantly, Lathyrol does not appear to inhibit STAT3 phosphorylation, suggesting a distinct mechanism of action compared to many other STAT3 inhibitors.[3][4]
Direct Protein Targets
Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA2): Emerging evidence points to SERCA2 as a direct target of Lathyrol. By inhibiting SERCA2, Lathyrol is proposed to induce endoplasmic reticulum (ER) stress, leading to apoptosis in lung cancer cells. Further quantitative binding studies are needed to determine the precise binding affinity (Kd).
MAFF (v-maf musculoaponeurotic fibrosarcoma oncogene homolog F) Protein: Lathyrol has been identified as a binder of the MAFF protein. This interaction is thought to contribute to its anti-inflammatory and other cellular effects. Validation of this interaction has been supported by cellular thermal shift assays (CETSA) and drug affinity responsive target stability (DARTS) assays.
Signaling and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Lathyrol's multi-target signaling pathways.
Caption: Experimental workflow for Lathyrol target validation.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the findings presented, this section outlines the methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, KB, HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Lathyrol or control compounds for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the concentration of the compound.
Western Blot Analysis for TGF-β/Smad Pathway
-
Cell Lysis: Treat RCC cells with Lathyrol for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against TGF-β, p-Smad2/3, Smad2/3, and GAPDH (as a loading control). Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
STAT3 DNA-Binding Assay (EMSA)
-
Nuclear Extract Preparation: Treat cancer cells with Lathyrol and prepare nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with [γ-³²P]ATP.
-
Binding Reaction: Incubate the labeled probe with nuclear extracts in the presence or absence of Lathyrol in a binding buffer for 20-30 minutes at room temperature.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualization: Dry the gel and visualize the bands by autoradiography. A decrease in the intensity of the shifted band in the presence of Lathyrol indicates inhibition of STAT3 DNA binding.
Conclusion and Future Directions
The collective evidence strongly suggests that Lathyrol is a promising multi-target agent with significant potential in cancer therapy and for overcoming multidrug resistance. Its ability to modulate key signaling pathways like TGF-β/Smad and STAT3, coupled with its potential to directly interact with proteins like SERCA2 and MAFF, provides a solid foundation for its further development.
Future research should focus on several key areas. Firstly, direct comparative studies of Lathyrol and its derivatives against clinically relevant drugs like Ingenol Mebutate are crucial to ascertain its relative potency and therapeutic window. Secondly, more in-depth mechanistic studies are required to fully elucidate the downstream effects of Lathyrol's interaction with its identified targets. This includes comprehensive profiling of the cellular response to SERCA2 inhibition and MAFF binding. Finally, preclinical in vivo studies in relevant animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of Lathyrol, paving the way for potential clinical translation. The detailed protocols and comparative data provided in this guide aim to facilitate these future research endeavors.
References
- 1. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researcherslinks.com [researcherslinks.com]
- 3. researchgate.net [researchgate.net]
- 4. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Lathyrol's Anti-Inflammatory Profile: A Comparative Analysis with Established NSAIDs
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the anti-inflammatory properties of Lathyrol with leading Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) – Aspirin, Ibuprofen, and Celecoxib.
This guide provides a comprehensive overview of the anti-inflammatory mechanisms and activities of the natural diterpenoid, Lathyrol, benchmarked against commonly used NSAIDs. The following sections present a comparative analysis supported by available experimental data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of Lathyrol and traditional NSAIDs are rooted in distinct molecular pathways. While NSAIDs primarily target the cyclooxygenase (COX) enzymes, Lathyrol appears to exert its effects through the modulation of the NF-κB signaling cascade.
Lathyrol: The primary anti-inflammatory mechanism of Lathyrol and its derivatives involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[1][2] This pathway is a central regulator of inflammation. By inhibiting NF-κB, Lathyrol can reduce the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] This leads to a decrease in the production of inflammatory mediators such as prostaglandins (B1171923) and nitric oxide. Some studies on lathyrane diterpenoids, the class of compounds to which Lathyrol belongs, have shown potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in cellular models of inflammation.[4] For instance, certain lathyrane diterpenoids have demonstrated inhibitory effects on NO production with IC50 values in the low micromolar range.[4]
NSAIDs: Aspirin, Ibuprofen, and Celecoxib exert their anti-inflammatory effects by directly inhibiting the activity of COX enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.
-
Aspirin is a non-selective and irreversible inhibitor of both COX-1 and COX-2.
-
Ibuprofen is a non-selective, reversible inhibitor of COX-1 and COX-2.[5]
-
Celecoxib is a selective inhibitor of COX-2, which is the isoform primarily induced during inflammation. This selectivity is intended to reduce the gastrointestinal side effects associated with the inhibition of COX-1.
Quantitative Comparison of Inhibitory Activity
Direct comparison of the anti-inflammatory potency of Lathyrol and NSAIDs is challenging due to their different mechanisms of action and a lack of studies directly comparing these compounds in the same assays. However, we can compare their inhibitory concentrations (IC50) against their respective targets.
It is important to note that the following data for Lathyrol derivatives is for the inhibition of nitric oxide (NO) production, an indirect measure of anti-inflammatory activity, while the data for NSAIDs reflects direct inhibition of COX enzymes.
| Compound | Target | Assay System | IC50 | Reference |
| Lathyrol Derivative (Compound 1) | NO Production | LPS-stimulated RAW264.7 cells | 3.0 ± 1.1 μM | [4] |
| Lathyrol Derivative (Compound 8) | NO Production | LPS-stimulated RAW264.7 cells | 3.95 ± 0.49 µM | [3] |
| Lathyrol Derivative (Compound 8d1) | NO Production | LPS-stimulated RAW264.7 cells | 1.55 ± 0.68 μM | [2] |
| Aspirin | COX-1 | Human Platelets | ~30 µM | |
| COX-2 | Human Monocytes | >100 µM | ||
| Ibuprofen | COX-1 | Purified Enzyme | 5.3 µM | [5] |
| COX-2 | Purified Enzyme | 25 µM | [5] | |
| Celecoxib | COX-1 | Purified Enzyme | 15 µM | |
| COX-2 | Purified Enzyme | 0.04 µM |
Note: IC50 values can vary significantly depending on the specific experimental conditions, such as the enzyme source, substrate concentration, and assay method. The data presented here is for comparative purposes and is collated from various sources.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of compounds. In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.
Experimental Protocols
In Vitro COX Inhibition Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (Lathyrol or NSAID) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Detection system to measure prostaglandin (B15479496) production (e.g., ELISA kit for PGE2).
Procedure:
-
The test compound is pre-incubated with the COX enzyme in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable detection method.
-
The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the test compound to that produced in its absence (control).
-
IC50 values are determined by testing a range of concentrations of the inhibitor and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats (General Protocol)
This in vivo assay assesses the anti-inflammatory activity of a compound.
Animals:
-
Male Wistar rats (or other suitable rodent strain).
Materials:
-
Carrageenan (1% w/v suspension in sterile saline).
-
Test compound (Lathyrol or NSAID) formulated for oral or intraperitoneal administration.
-
Plethysmometer or a digital caliper to measure paw volume/thickness.
Procedure:
-
Animals are fasted overnight before the experiment.
-
The basal paw volume or thickness of the right hind paw of each rat is measured.
-
The test compound is administered to the animals at a specific dose. A control group receives the vehicle.
-
After a set period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.
-
Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]
-
The percentage of edema inhibition is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol's Anti-Inflammatory Profile: A Comparative Analysis with Established NSAIDs
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the anti-inflammatory properties of Lathyrol with leading Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) – Aspirin, Ibuprofen, and Celecoxib.
This guide provides a comprehensive overview of the anti-inflammatory mechanisms and activities of the natural diterpenoid, Lathyrol, benchmarked against commonly used NSAIDs. The following sections present a comparative analysis supported by available experimental data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of Lathyrol and traditional NSAIDs are rooted in distinct molecular pathways. While NSAIDs primarily target the cyclooxygenase (COX) enzymes, Lathyrol appears to exert its effects through the modulation of the NF-κB signaling cascade.
Lathyrol: The primary anti-inflammatory mechanism of Lathyrol and its derivatives involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[1][2] This pathway is a central regulator of inflammation. By inhibiting NF-κB, Lathyrol can reduce the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] This leads to a decrease in the production of inflammatory mediators such as prostaglandins (B1171923) and nitric oxide. Some studies on lathyrane diterpenoids, the class of compounds to which Lathyrol belongs, have shown potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in cellular models of inflammation.[4] For instance, certain lathyrane diterpenoids have demonstrated inhibitory effects on NO production with IC50 values in the low micromolar range.[4]
NSAIDs: Aspirin, Ibuprofen, and Celecoxib exert their anti-inflammatory effects by directly inhibiting the activity of COX enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.
-
Aspirin is a non-selective and irreversible inhibitor of both COX-1 and COX-2.
-
Ibuprofen is a non-selective, reversible inhibitor of COX-1 and COX-2.[5]
-
Celecoxib is a selective inhibitor of COX-2, which is the isoform primarily induced during inflammation. This selectivity is intended to reduce the gastrointestinal side effects associated with the inhibition of COX-1.
Quantitative Comparison of Inhibitory Activity
Direct comparison of the anti-inflammatory potency of Lathyrol and NSAIDs is challenging due to their different mechanisms of action and a lack of studies directly comparing these compounds in the same assays. However, we can compare their inhibitory concentrations (IC50) against their respective targets.
It is important to note that the following data for Lathyrol derivatives is for the inhibition of nitric oxide (NO) production, an indirect measure of anti-inflammatory activity, while the data for NSAIDs reflects direct inhibition of COX enzymes.
| Compound | Target | Assay System | IC50 | Reference |
| Lathyrol Derivative (Compound 1) | NO Production | LPS-stimulated RAW264.7 cells | 3.0 ± 1.1 μM | [4] |
| Lathyrol Derivative (Compound 8) | NO Production | LPS-stimulated RAW264.7 cells | 3.95 ± 0.49 µM | [3] |
| Lathyrol Derivative (Compound 8d1) | NO Production | LPS-stimulated RAW264.7 cells | 1.55 ± 0.68 μM | [2] |
| Aspirin | COX-1 | Human Platelets | ~30 µM | |
| COX-2 | Human Monocytes | >100 µM | ||
| Ibuprofen | COX-1 | Purified Enzyme | 5.3 µM | [5] |
| COX-2 | Purified Enzyme | 25 µM | [5] | |
| Celecoxib | COX-1 | Purified Enzyme | 15 µM | |
| COX-2 | Purified Enzyme | 0.04 µM |
Note: IC50 values can vary significantly depending on the specific experimental conditions, such as the enzyme source, substrate concentration, and assay method. The data presented here is for comparative purposes and is collated from various sources.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of compounds. In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.
Experimental Protocols
In Vitro COX Inhibition Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (Lathyrol or NSAID) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Detection system to measure prostaglandin (B15479496) production (e.g., ELISA kit for PGE2).
Procedure:
-
The test compound is pre-incubated with the COX enzyme in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable detection method.
-
The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the test compound to that produced in its absence (control).
-
IC50 values are determined by testing a range of concentrations of the inhibitor and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats (General Protocol)
This in vivo assay assesses the anti-inflammatory activity of a compound.
Animals:
-
Male Wistar rats (or other suitable rodent strain).
Materials:
-
Carrageenan (1% w/v suspension in sterile saline).
-
Test compound (Lathyrol or NSAID) formulated for oral or intraperitoneal administration.
-
Plethysmometer or a digital caliper to measure paw volume/thickness.
Procedure:
-
Animals are fasted overnight before the experiment.
-
The basal paw volume or thickness of the right hind paw of each rat is measured.
-
The test compound is administered to the animals at a specific dose. A control group receives the vehicle.
-
After a set period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.
-
Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]
-
The percentage of edema inhibition is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol's Anti-Inflammatory Profile: A Comparative Analysis with Established NSAIDs
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the anti-inflammatory properties of Lathyrol with leading Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) – Aspirin, Ibuprofen, and Celecoxib.
This guide provides a comprehensive overview of the anti-inflammatory mechanisms and activities of the natural diterpenoid, Lathyrol, benchmarked against commonly used NSAIDs. The following sections present a comparative analysis supported by available experimental data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of Lathyrol and traditional NSAIDs are rooted in distinct molecular pathways. While NSAIDs primarily target the cyclooxygenase (COX) enzymes, Lathyrol appears to exert its effects through the modulation of the NF-κB signaling cascade.
Lathyrol: The primary anti-inflammatory mechanism of Lathyrol and its derivatives involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[1][2] This pathway is a central regulator of inflammation. By inhibiting NF-κB, Lathyrol can reduce the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] This leads to a decrease in the production of inflammatory mediators such as prostaglandins and nitric oxide. Some studies on lathyrane diterpenoids, the class of compounds to which Lathyrol belongs, have shown potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in cellular models of inflammation.[4] For instance, certain lathyrane diterpenoids have demonstrated inhibitory effects on NO production with IC50 values in the low micromolar range.[4]
NSAIDs: Aspirin, Ibuprofen, and Celecoxib exert their anti-inflammatory effects by directly inhibiting the activity of COX enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.
-
Aspirin is a non-selective and irreversible inhibitor of both COX-1 and COX-2.
-
Ibuprofen is a non-selective, reversible inhibitor of COX-1 and COX-2.[5]
-
Celecoxib is a selective inhibitor of COX-2, which is the isoform primarily induced during inflammation. This selectivity is intended to reduce the gastrointestinal side effects associated with the inhibition of COX-1.
Quantitative Comparison of Inhibitory Activity
Direct comparison of the anti-inflammatory potency of Lathyrol and NSAIDs is challenging due to their different mechanisms of action and a lack of studies directly comparing these compounds in the same assays. However, we can compare their inhibitory concentrations (IC50) against their respective targets.
It is important to note that the following data for Lathyrol derivatives is for the inhibition of nitric oxide (NO) production, an indirect measure of anti-inflammatory activity, while the data for NSAIDs reflects direct inhibition of COX enzymes.
| Compound | Target | Assay System | IC50 | Reference |
| Lathyrol Derivative (Compound 1) | NO Production | LPS-stimulated RAW264.7 cells | 3.0 ± 1.1 μM | [4] |
| Lathyrol Derivative (Compound 8) | NO Production | LPS-stimulated RAW264.7 cells | 3.95 ± 0.49 µM | [3] |
| Lathyrol Derivative (Compound 8d1) | NO Production | LPS-stimulated RAW264.7 cells | 1.55 ± 0.68 μM | [2] |
| Aspirin | COX-1 | Human Platelets | ~30 µM | |
| COX-2 | Human Monocytes | >100 µM | ||
| Ibuprofen | COX-1 | Purified Enzyme | 5.3 µM | [5] |
| COX-2 | Purified Enzyme | 25 µM | [5] | |
| Celecoxib | COX-1 | Purified Enzyme | 15 µM | |
| COX-2 | Purified Enzyme | 0.04 µM |
Note: IC50 values can vary significantly depending on the specific experimental conditions, such as the enzyme source, substrate concentration, and assay method. The data presented here is for comparative purposes and is collated from various sources.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of compounds. In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.
Experimental Protocols
In Vitro COX Inhibition Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (Lathyrol or NSAID) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Detection system to measure prostaglandin production (e.g., ELISA kit for PGE2).
Procedure:
-
The test compound is pre-incubated with the COX enzyme in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable detection method.
-
The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the test compound to that produced in its absence (control).
-
IC50 values are determined by testing a range of concentrations of the inhibitor and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats (General Protocol)
This in vivo assay assesses the anti-inflammatory activity of a compound.
Animals:
-
Male Wistar rats (or other suitable rodent strain).
Materials:
-
Carrageenan (1% w/v suspension in sterile saline).
-
Test compound (Lathyrol or NSAID) formulated for oral or intraperitoneal administration.
-
Plethysmometer or a digital caliper to measure paw volume/thickness.
Procedure:
-
Animals are fasted overnight before the experiment.
-
The basal paw volume or thickness of the right hind paw of each rat is measured.
-
The test compound is administered to the animals at a specific dose. A control group receives the vehicle.
-
After a set period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.
-
Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]
-
The percentage of edema inhibition is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol's Modulation of the TGF-β/Smad Pathway: A Comparative Analysis
A detailed examination of Lathyrol's inhibitory effects on the TGF-β/Smad signaling cascade, a key pathway in cellular proliferation and differentiation, reveals its potential as a therapeutic agent, particularly in the context of renal cell carcinoma (RCC). Experimental data demonstrates that Lathyrol can repress the expression of crucial proteins within this pathway, leading to cell cycle arrest and a subsequent reduction in cancer cell proliferation.[1][2][3][4] This guide provides a comparative overview of Lathyrol's performance, supported by experimental findings and methodologies, for researchers and professionals in drug development.
Performance Comparison: Lathyrol vs. Other TGF-β/Smad Pathway Inhibitors
Lathyrol distinguishes itself by modulating multiple targets within the TGF-β/Smad pathway. Unlike highly specific inhibitors that may target a single receptor or enzyme, Lathyrol appears to exert a broader influence on the expression of several key components.[1][2][3][4] This multi-targeted approach could offer advantages in overcoming resistance mechanisms that can emerge with single-target agents.
For context, other known inhibitors of the TGF-β/Smad pathway include small molecules like SB431542, which specifically inhibits the TGF-β type I receptor (TβRI) kinase, and SIS3, which is a selective inhibitor of Smad3 phosphorylation.[5] While these compounds offer high specificity, Lathyrol's mechanism appears to involve the downregulation of both receptor and downstream Smad proteins.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the observed effects of Lathyrol on the expression of key TGF-β/Smad pathway components in both in vitro (Renca mouse RCC cells) and in vivo (RCC xenografts) models.[1][2][3][4]
In Vitro Effects of Lathyrol on TGF-β/Smad Pathway Components in Renca Cells
| Target | Protein Expression | mRNA Expression |
| TGF-β1 | Increased | Increased |
| Smad2 | Suppressed | Increased |
| Smad3 | Suppressed | Increased |
| Smad4 | Suppressed | Increased |
| Smad6 | Increased | Not specified |
| Smad9 | Suppressed | Not specified |
Data sourced from studies on Renca mouse RCC cells.[1][2][3][4]
In Vivo Effects of Lathyrol on TGF-β/Smad Pathway Components in RCC Xenografts
| Target | Protein Expression | mRNA Expression |
| TGF-β1 | Suppressed | Suppressed |
| TGF-βR1 | Suppressed | Suppressed |
| Smad2 | Suppressed | Suppressed |
| Smad3 | Suppressed | Suppressed |
| Smad4 | Suppressed | Suppressed |
| Smad6 | Promoted | Lower than control |
| Smad9 | Suppressed | Suppressed |
Data sourced from studies on RCC xenografts in mice.[1][2][4]
Visualizing the Molecular Interactions and Experimental Approach
To better understand the mechanism of action and the experimental procedures used to validate these findings, the following diagrams are provided.
Caption: TGF-β/Smad signaling pathway and points of inhibition by Lathyrol.
Caption: Experimental workflow for validating Lathyrol's effects.
Detailed Experimental Protocols
The validation of Lathyrol's role in the TGF-β/Smad pathway involved standard molecular biology techniques.
Cell Culture and Lathyrol Treatment
Renca mouse renal cell carcinoma cells were cultured in appropriate media. For experimental purposes, cells were treated with varying concentrations of Lathyrol for 24 hours to assess its impact on protein and mRNA expression.[1]
Western Blot Analysis
To determine the expression levels of TGF-β/Smad pathway proteins, Western blotting was performed.
-
Protein Extraction: Cells or tumor tissues were lysed using RIPA buffer to extract total protein.[1]
-
Protein Quantification: The BCA method was used to determine protein concentration.[1]
-
SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.[1]
-
Blocking and Incubation: The membrane was blocked with 5% skim milk in TBST and then incubated overnight at 4°C with primary antibodies specific to TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, Smad6, and Smad9.[1]
-
Secondary Antibody and Detection: After washing, the membrane was incubated with a secondary antibody, and protein bands were visualized using an appropriate detection system.
Real-Time Quantitative PCR (RT-qPCR)
To measure the mRNA expression of target genes, RT-qPCR was conducted.
-
RNA Extraction: Total RNA was extracted from cells or tumor tissues.
-
Reverse Transcription: cDNA was synthesized from the extracted RNA.
-
qPCR: The relative expression levels of TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, and Smad9 mRNA were quantified using a qPCR system with specific primers.
Animal Studies
In vivo experiments were conducted using a mouse model with RCC xenografts. Lathyrol was administered to the mice for 14 days, after which the tumor tissues were excised for protein and mRNA analysis as described above.[1][6]
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [frontiersin.org]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Correction: Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol's Modulation of the TGF-β/Smad Pathway: A Comparative Analysis
A detailed examination of Lathyrol's inhibitory effects on the TGF-β/Smad signaling cascade, a key pathway in cellular proliferation and differentiation, reveals its potential as a therapeutic agent, particularly in the context of renal cell carcinoma (RCC). Experimental data demonstrates that Lathyrol can repress the expression of crucial proteins within this pathway, leading to cell cycle arrest and a subsequent reduction in cancer cell proliferation.[1][2][3][4] This guide provides a comparative overview of Lathyrol's performance, supported by experimental findings and methodologies, for researchers and professionals in drug development.
Performance Comparison: Lathyrol vs. Other TGF-β/Smad Pathway Inhibitors
Lathyrol distinguishes itself by modulating multiple targets within the TGF-β/Smad pathway. Unlike highly specific inhibitors that may target a single receptor or enzyme, Lathyrol appears to exert a broader influence on the expression of several key components.[1][2][3][4] This multi-targeted approach could offer advantages in overcoming resistance mechanisms that can emerge with single-target agents.
For context, other known inhibitors of the TGF-β/Smad pathway include small molecules like SB431542, which specifically inhibits the TGF-β type I receptor (TβRI) kinase, and SIS3, which is a selective inhibitor of Smad3 phosphorylation.[5] While these compounds offer high specificity, Lathyrol's mechanism appears to involve the downregulation of both receptor and downstream Smad proteins.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the observed effects of Lathyrol on the expression of key TGF-β/Smad pathway components in both in vitro (Renca mouse RCC cells) and in vivo (RCC xenografts) models.[1][2][3][4]
In Vitro Effects of Lathyrol on TGF-β/Smad Pathway Components in Renca Cells
| Target | Protein Expression | mRNA Expression |
| TGF-β1 | Increased | Increased |
| Smad2 | Suppressed | Increased |
| Smad3 | Suppressed | Increased |
| Smad4 | Suppressed | Increased |
| Smad6 | Increased | Not specified |
| Smad9 | Suppressed | Not specified |
Data sourced from studies on Renca mouse RCC cells.[1][2][3][4]
In Vivo Effects of Lathyrol on TGF-β/Smad Pathway Components in RCC Xenografts
| Target | Protein Expression | mRNA Expression |
| TGF-β1 | Suppressed | Suppressed |
| TGF-βR1 | Suppressed | Suppressed |
| Smad2 | Suppressed | Suppressed |
| Smad3 | Suppressed | Suppressed |
| Smad4 | Suppressed | Suppressed |
| Smad6 | Promoted | Lower than control |
| Smad9 | Suppressed | Suppressed |
Data sourced from studies on RCC xenografts in mice.[1][2][4]
Visualizing the Molecular Interactions and Experimental Approach
To better understand the mechanism of action and the experimental procedures used to validate these findings, the following diagrams are provided.
Caption: TGF-β/Smad signaling pathway and points of inhibition by Lathyrol.
Caption: Experimental workflow for validating Lathyrol's effects.
Detailed Experimental Protocols
The validation of Lathyrol's role in the TGF-β/Smad pathway involved standard molecular biology techniques.
Cell Culture and Lathyrol Treatment
Renca mouse renal cell carcinoma cells were cultured in appropriate media. For experimental purposes, cells were treated with varying concentrations of Lathyrol for 24 hours to assess its impact on protein and mRNA expression.[1]
Western Blot Analysis
To determine the expression levels of TGF-β/Smad pathway proteins, Western blotting was performed.
-
Protein Extraction: Cells or tumor tissues were lysed using RIPA buffer to extract total protein.[1]
-
Protein Quantification: The BCA method was used to determine protein concentration.[1]
-
SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.[1]
-
Blocking and Incubation: The membrane was blocked with 5% skim milk in TBST and then incubated overnight at 4°C with primary antibodies specific to TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, Smad6, and Smad9.[1]
-
Secondary Antibody and Detection: After washing, the membrane was incubated with a secondary antibody, and protein bands were visualized using an appropriate detection system.
Real-Time Quantitative PCR (RT-qPCR)
To measure the mRNA expression of target genes, RT-qPCR was conducted.
-
RNA Extraction: Total RNA was extracted from cells or tumor tissues.
-
Reverse Transcription: cDNA was synthesized from the extracted RNA.
-
qPCR: The relative expression levels of TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, and Smad9 mRNA were quantified using a qPCR system with specific primers.
Animal Studies
In vivo experiments were conducted using a mouse model with RCC xenografts. Lathyrol was administered to the mice for 14 days, after which the tumor tissues were excised for protein and mRNA analysis as described above.[1][6]
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [frontiersin.org]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Correction: Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Lathyrol's Modulation of the TGF-β/Smad Pathway: A Comparative Analysis
A detailed examination of Lathyrol's inhibitory effects on the TGF-β/Smad signaling cascade, a key pathway in cellular proliferation and differentiation, reveals its potential as a therapeutic agent, particularly in the context of renal cell carcinoma (RCC). Experimental data demonstrates that Lathyrol can repress the expression of crucial proteins within this pathway, leading to cell cycle arrest and a subsequent reduction in cancer cell proliferation.[1][2][3][4] This guide provides a comparative overview of Lathyrol's performance, supported by experimental findings and methodologies, for researchers and professionals in drug development.
Performance Comparison: Lathyrol vs. Other TGF-β/Smad Pathway Inhibitors
Lathyrol distinguishes itself by modulating multiple targets within the TGF-β/Smad pathway. Unlike highly specific inhibitors that may target a single receptor or enzyme, Lathyrol appears to exert a broader influence on the expression of several key components.[1][2][3][4] This multi-targeted approach could offer advantages in overcoming resistance mechanisms that can emerge with single-target agents.
For context, other known inhibitors of the TGF-β/Smad pathway include small molecules like SB431542, which specifically inhibits the TGF-β type I receptor (TβRI) kinase, and SIS3, which is a selective inhibitor of Smad3 phosphorylation.[5] While these compounds offer high specificity, Lathyrol's mechanism appears to involve the downregulation of both receptor and downstream Smad proteins.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the observed effects of Lathyrol on the expression of key TGF-β/Smad pathway components in both in vitro (Renca mouse RCC cells) and in vivo (RCC xenografts) models.[1][2][3][4]
In Vitro Effects of Lathyrol on TGF-β/Smad Pathway Components in Renca Cells
| Target | Protein Expression | mRNA Expression |
| TGF-β1 | Increased | Increased |
| Smad2 | Suppressed | Increased |
| Smad3 | Suppressed | Increased |
| Smad4 | Suppressed | Increased |
| Smad6 | Increased | Not specified |
| Smad9 | Suppressed | Not specified |
Data sourced from studies on Renca mouse RCC cells.[1][2][3][4]
In Vivo Effects of Lathyrol on TGF-β/Smad Pathway Components in RCC Xenografts
| Target | Protein Expression | mRNA Expression |
| TGF-β1 | Suppressed | Suppressed |
| TGF-βR1 | Suppressed | Suppressed |
| Smad2 | Suppressed | Suppressed |
| Smad3 | Suppressed | Suppressed |
| Smad4 | Suppressed | Suppressed |
| Smad6 | Promoted | Lower than control |
| Smad9 | Suppressed | Suppressed |
Data sourced from studies on RCC xenografts in mice.[1][2][4]
Visualizing the Molecular Interactions and Experimental Approach
To better understand the mechanism of action and the experimental procedures used to validate these findings, the following diagrams are provided.
Caption: TGF-β/Smad signaling pathway and points of inhibition by Lathyrol.
Caption: Experimental workflow for validating Lathyrol's effects.
Detailed Experimental Protocols
The validation of Lathyrol's role in the TGF-β/Smad pathway involved standard molecular biology techniques.
Cell Culture and Lathyrol Treatment
Renca mouse renal cell carcinoma cells were cultured in appropriate media. For experimental purposes, cells were treated with varying concentrations of Lathyrol for 24 hours to assess its impact on protein and mRNA expression.[1]
Western Blot Analysis
To determine the expression levels of TGF-β/Smad pathway proteins, Western blotting was performed.
-
Protein Extraction: Cells or tumor tissues were lysed using RIPA buffer to extract total protein.[1]
-
Protein Quantification: The BCA method was used to determine protein concentration.[1]
-
SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.[1]
-
Blocking and Incubation: The membrane was blocked with 5% skim milk in TBST and then incubated overnight at 4°C with primary antibodies specific to TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, Smad6, and Smad9.[1]
-
Secondary Antibody and Detection: After washing, the membrane was incubated with a secondary antibody, and protein bands were visualized using an appropriate detection system.
Real-Time Quantitative PCR (RT-qPCR)
To measure the mRNA expression of target genes, RT-qPCR was conducted.
-
RNA Extraction: Total RNA was extracted from cells or tumor tissues.
-
Reverse Transcription: cDNA was synthesized from the extracted RNA.
-
qPCR: The relative expression levels of TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, and Smad9 mRNA were quantified using a qPCR system with specific primers.
Animal Studies
In vivo experiments were conducted using a mouse model with RCC xenografts. Lathyrol was administered to the mice for 14 days, after which the tumor tissues were excised for protein and mRNA analysis as described above.[1][6]
References
- 1. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle [frontiersin.org]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Correction: Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Lathyrol (Standard) Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Lathyrol, a natural diterpenoid, with other well-characterized bioactive compounds. The information presented is intended to support researchers in evaluating Lathyrol for potential therapeutic applications by providing available experimental data and detailed protocols for key assays.
I. Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity data for Lathyrol and selected alternative compounds that modulate similar signaling pathways. While direct IC50/EC50 values for Lathyrol's activity on specific signaling pathways were not consistently available in the reviewed literature, its effect on cancer cell viability provides a benchmark for its potency.
| Compound | Target Pathway | Bioactivity Metric | Cell Line | Value | Reference(s) |
| Lathyrol | Cancer Cell Viability | IC50 | 786-O (Renal Cell Carcinoma) | 293.72 µg/mL | [1] |
| Galangin | TGF-β/Smad | Inhibition of TGF-β1-induced effects | Human Prostate and Pancreatic Cancer Cells | Qualitative Inhibition | [2] |
| Parthenolide | NF-κB | IC50 | CNE1 (Nasopharyngeal Carcinoma) | 20.05 µM (24h) | [3] |
| Sulforaphane | Nrf2 | EC50 (ARE Luciferase Reporter) | AREc32 | 33 µM | [4] |
| Enzalutamide | Androgen Receptor | IC50 (Androgen-induced PSA-luciferase) | LNCaP (Prostate Cancer) | 0.12 ± 0.04 µM | [5] |
Note: The bioactivity of Lathyrol on the TGF-β/Smad, NF-κB, and Nrf2 signaling pathways has been qualitatively described in the literature. Studies indicate that Lathyrol can repress the expression of key proteins in the TGF-β/Smad signaling pathway[6][7]. It has also been shown to affect proteins related to the androgen receptor (AR) signaling pathway[8]. However, specific IC50 or EC50 values for these direct interactions are not consistently reported.
II. Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental designs used to assess bioactivity, the following diagrams illustrate the key signaling pathways and a general workflow for evaluating compound efficacy.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental setup and procedures.
A. Cell Viability Assessment: CCK-8 Assay
Objective: To determine the effect of a compound on cell proliferation and cytotoxicity.
Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan generated is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in a suitable culture medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., Lathyrol) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control group (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reagent Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in the CO2 incubator. The incubation time will vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability percentage using the following formula:
-
Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100
-
-
Plot a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
B. Signaling Pathway Activity: Luciferase Reporter Assay (for NF-κB)
Objective: To quantify the activation or inhibition of a specific signaling pathway by a compound.
Principle: This assay utilizes a reporter vector containing a luciferase gene under the control of a promoter with response elements for a specific transcription factor (e.g., NF-κB). When the signaling pathway is activated, the transcription factor binds to the response elements, driving the expression of luciferase. The resulting luminescence is proportional to the pathway's activity.
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate at an appropriate density.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Pathway Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the NF-κB pathway by adding an inducer, such as Tumor Necrosis Factor-alpha (TNF-α), to the wells.
-
Include appropriate controls: unstimulated cells, cells stimulated with TNF-α only, and vehicle-treated cells.
-
Incubate for the optimal duration for pathway activation (e.g., 6-8 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a white-walled 96-well plate suitable for luminescence measurements.
-
Add the luciferase assay substrate to each well.
-
-
Luminescence Measurement:
-
Measure the firefly luciferase activity (representing NF-κB activity) and the Renilla luciferase activity (for normalization) using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
-
For inhibitors, calculate the percentage of inhibition and determine the IC50 value. For activators, determine the EC50 value.
-
C. Protein Expression Analysis: Western Blotting
Objective: To detect and quantify the expression levels of specific proteins within a sample.
Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
Protocol:
-
Sample Preparation:
-
Treat cells with the compound of interest for the desired time.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel to separate the proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electroblotting apparatus.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Smad2/3, IκBα, Nrf2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Imaging:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Compare the protein expression levels between different treatment groups.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Galangin enhances TGF-β1-mediated growth inhibition by suppressing phosphorylation of threonine 179 residue in Smad3 linker region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Lathyrol (Standard) Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Lathyrol, a natural diterpenoid, with other well-characterized bioactive compounds. The information presented is intended to support researchers in evaluating Lathyrol for potential therapeutic applications by providing available experimental data and detailed protocols for key assays.
I. Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity data for Lathyrol and selected alternative compounds that modulate similar signaling pathways. While direct IC50/EC50 values for Lathyrol's activity on specific signaling pathways were not consistently available in the reviewed literature, its effect on cancer cell viability provides a benchmark for its potency.
| Compound | Target Pathway | Bioactivity Metric | Cell Line | Value | Reference(s) |
| Lathyrol | Cancer Cell Viability | IC50 | 786-O (Renal Cell Carcinoma) | 293.72 µg/mL | [1] |
| Galangin | TGF-β/Smad | Inhibition of TGF-β1-induced effects | Human Prostate and Pancreatic Cancer Cells | Qualitative Inhibition | [2] |
| Parthenolide | NF-κB | IC50 | CNE1 (Nasopharyngeal Carcinoma) | 20.05 µM (24h) | [3] |
| Sulforaphane | Nrf2 | EC50 (ARE Luciferase Reporter) | AREc32 | 33 µM | [4] |
| Enzalutamide | Androgen Receptor | IC50 (Androgen-induced PSA-luciferase) | LNCaP (Prostate Cancer) | 0.12 ± 0.04 µM | [5] |
Note: The bioactivity of Lathyrol on the TGF-β/Smad, NF-κB, and Nrf2 signaling pathways has been qualitatively described in the literature. Studies indicate that Lathyrol can repress the expression of key proteins in the TGF-β/Smad signaling pathway[6][7]. It has also been shown to affect proteins related to the androgen receptor (AR) signaling pathway[8]. However, specific IC50 or EC50 values for these direct interactions are not consistently reported.
II. Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental designs used to assess bioactivity, the following diagrams illustrate the key signaling pathways and a general workflow for evaluating compound efficacy.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental setup and procedures.
A. Cell Viability Assessment: CCK-8 Assay
Objective: To determine the effect of a compound on cell proliferation and cytotoxicity.
Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan generated is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in a suitable culture medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., Lathyrol) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control group (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reagent Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in the CO2 incubator. The incubation time will vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability percentage using the following formula:
-
Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100
-
-
Plot a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
B. Signaling Pathway Activity: Luciferase Reporter Assay (for NF-κB)
Objective: To quantify the activation or inhibition of a specific signaling pathway by a compound.
Principle: This assay utilizes a reporter vector containing a luciferase gene under the control of a promoter with response elements for a specific transcription factor (e.g., NF-κB). When the signaling pathway is activated, the transcription factor binds to the response elements, driving the expression of luciferase. The resulting luminescence is proportional to the pathway's activity.
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate at an appropriate density.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Pathway Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the NF-κB pathway by adding an inducer, such as Tumor Necrosis Factor-alpha (TNF-α), to the wells.
-
Include appropriate controls: unstimulated cells, cells stimulated with TNF-α only, and vehicle-treated cells.
-
Incubate for the optimal duration for pathway activation (e.g., 6-8 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a white-walled 96-well plate suitable for luminescence measurements.
-
Add the luciferase assay substrate to each well.
-
-
Luminescence Measurement:
-
Measure the firefly luciferase activity (representing NF-κB activity) and the Renilla luciferase activity (for normalization) using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
-
For inhibitors, calculate the percentage of inhibition and determine the IC50 value. For activators, determine the EC50 value.
-
C. Protein Expression Analysis: Western Blotting
Objective: To detect and quantify the expression levels of specific proteins within a sample.
Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
Protocol:
-
Sample Preparation:
-
Treat cells with the compound of interest for the desired time.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel to separate the proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electroblotting apparatus.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Smad2/3, IκBα, Nrf2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Imaging:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Compare the protein expression levels between different treatment groups.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Galangin enhances TGF-β1-mediated growth inhibition by suppressing phosphorylation of threonine 179 residue in Smad3 linker region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Lathyrol (Standard) Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Lathyrol, a natural diterpenoid, with other well-characterized bioactive compounds. The information presented is intended to support researchers in evaluating Lathyrol for potential therapeutic applications by providing available experimental data and detailed protocols for key assays.
I. Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity data for Lathyrol and selected alternative compounds that modulate similar signaling pathways. While direct IC50/EC50 values for Lathyrol's activity on specific signaling pathways were not consistently available in the reviewed literature, its effect on cancer cell viability provides a benchmark for its potency.
| Compound | Target Pathway | Bioactivity Metric | Cell Line | Value | Reference(s) |
| Lathyrol | Cancer Cell Viability | IC50 | 786-O (Renal Cell Carcinoma) | 293.72 µg/mL | [1] |
| Galangin | TGF-β/Smad | Inhibition of TGF-β1-induced effects | Human Prostate and Pancreatic Cancer Cells | Qualitative Inhibition | [2] |
| Parthenolide | NF-κB | IC50 | CNE1 (Nasopharyngeal Carcinoma) | 20.05 µM (24h) | [3] |
| Sulforaphane | Nrf2 | EC50 (ARE Luciferase Reporter) | AREc32 | 33 µM | [4] |
| Enzalutamide | Androgen Receptor | IC50 (Androgen-induced PSA-luciferase) | LNCaP (Prostate Cancer) | 0.12 ± 0.04 µM | [5] |
Note: The bioactivity of Lathyrol on the TGF-β/Smad, NF-κB, and Nrf2 signaling pathways has been qualitatively described in the literature. Studies indicate that Lathyrol can repress the expression of key proteins in the TGF-β/Smad signaling pathway[6][7]. It has also been shown to affect proteins related to the androgen receptor (AR) signaling pathway[8]. However, specific IC50 or EC50 values for these direct interactions are not consistently reported.
II. Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental designs used to assess bioactivity, the following diagrams illustrate the key signaling pathways and a general workflow for evaluating compound efficacy.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental setup and procedures.
A. Cell Viability Assessment: CCK-8 Assay
Objective: To determine the effect of a compound on cell proliferation and cytotoxicity.
Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in a suitable culture medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., Lathyrol) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control group (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reagent Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in the CO2 incubator. The incubation time will vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability percentage using the following formula:
-
Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100
-
-
Plot a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
B. Signaling Pathway Activity: Luciferase Reporter Assay (for NF-κB)
Objective: To quantify the activation or inhibition of a specific signaling pathway by a compound.
Principle: This assay utilizes a reporter vector containing a luciferase gene under the control of a promoter with response elements for a specific transcription factor (e.g., NF-κB). When the signaling pathway is activated, the transcription factor binds to the response elements, driving the expression of luciferase. The resulting luminescence is proportional to the pathway's activity.
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate at an appropriate density.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Pathway Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the NF-κB pathway by adding an inducer, such as Tumor Necrosis Factor-alpha (TNF-α), to the wells.
-
Include appropriate controls: unstimulated cells, cells stimulated with TNF-α only, and vehicle-treated cells.
-
Incubate for the optimal duration for pathway activation (e.g., 6-8 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a white-walled 96-well plate suitable for luminescence measurements.
-
Add the luciferase assay substrate to each well.
-
-
Luminescence Measurement:
-
Measure the firefly luciferase activity (representing NF-κB activity) and the Renilla luciferase activity (for normalization) using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
-
For inhibitors, calculate the percentage of inhibition and determine the IC50 value. For activators, determine the EC50 value.
-
C. Protein Expression Analysis: Western Blotting
Objective: To detect and quantify the expression levels of specific proteins within a sample.
Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
Protocol:
-
Sample Preparation:
-
Treat cells with the compound of interest for the desired time.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel to separate the proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electroblotting apparatus.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Smad2/3, IκBα, Nrf2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Imaging:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Compare the protein expression levels between different treatment groups.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Galangin enhances TGF-β1-mediated growth inhibition by suppressing phosphorylation of threonine 179 residue in Smad3 linker region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lathyrol affects the expression of AR and PSA and inhibits the malignant behavior of RCC cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape of Lathyrol: A Proteomic-Based Comparison
A deep dive into the molecular targets of the natural compound Lathyrol, utilizing cutting-edge proteomic techniques. This guide offers a comparative analysis with other relevant bioactive molecules, supported by detailed experimental data and methodologies for researchers, scientists, and drug development professionals.
Lathyrol, a lathyrane-type diterpenoid, has garnered significant interest for its potent biological activities. Understanding its precise molecular targets is paramount for its development as a potential therapeutic agent. This guide leverages quantitative proteomics to illuminate the direct molecular interactions of Lathyrol within the cell and compares its mechanism of action with other compounds modulating similar signaling pathways.
Executive Summary of Lathyrol's Molecular Targets
Quantitative proteomic analyses have been instrumental in identifying and confirming the molecular targets of Lathyrol. Two key proteins have emerged as direct binding partners:
-
MAF bZIP transcription factor F (MAFF): A crucial player in the oxidative stress response.
-
Sarcoplasmic/endoplasmic reticulum calcium-ATPase 2 (SERCA2): A key regulator of calcium homeostasis.
This guide will delve into the experimental evidence supporting these findings, compare the proteomic footprint of Lathyrol with other relevant compounds, and provide detailed protocols for the methodologies employed.
Comparative Analysis of Lathyrol's Proteomic Impact
To contextualize the effects of Lathyrol, we compare its known molecular interactions and pathway modulations with those of other well-characterized compounds. This comparative approach is essential for understanding the unique therapeutic potential of Lathyrol.
Table 1: Comparison of Lathyrol with Alternative Bioactive Compounds
| Compound | Primary Molecular Target(s) | Key Modulated Pathway(s) | Therapeutic Area of Interest | Supporting Proteomic Evidence |
| Lathyrol | MAFF, SERCA2 | MAFF-Nrf2 antioxidant response, ER Stress | Anti-inflammatory, Anti-tumor | PROTAC-based proteomics, CETSA, DARTS[1][2][3][4] |
| Ingenol (B1671944) Mebutate | Protein Kinase C (PKC) family, SLC25A20 | PKC signaling, Mitochondrial fatty acid oxidation | Actinic Keratosis | Chemical proteomics with photoaffinity probes[5][6][7] |
| Thapsigargin (B1683126) | SERCA pumps (pan-inhibitor) | ER Stress, Calcium signaling | Research tool for inducing ER stress | Proteome-wide analysis of ER stress response[8][9][10][11][12] |
| Sulforaphane | Keap1 (indirect Nrf2 activator) | Nrf2-mediated antioxidant response | Chemoprevention, Anti-inflammatory | Quantitative proteomics of Nrf2- and Keap1-deficient models[13][14][15][16] |
| CDN1163 (SERCA Activator) | SERCA2 | Calcium homeostasis | Heart Failure | Not directly available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to identify and confirm Lathyrol's molecular targets.
PROTAC-based Target Identification using Quantitative Proteomics
This method utilizes a Proteolysis Targeting Chimera (PROTAC) synthesized from Lathyrol to induce the degradation of its binding partners, which are then identified by quantitative mass spectrometry.
-
Cell Culture and Treatment: Human or mouse cell lines (e.g., RAW264.7 macrophages) are cultured to 70-80% confluency. Cells are then treated with the Lathyrol-based PROTAC or a vehicle control for a specified time (e.g., 6-24 hours) to allow for protein degradation.[17][18]
-
Cell Lysis and Protein Extraction: Cells are harvested, washed with PBS, and lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
Protein Digestion: Proteins are reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and then digested overnight with sequencing-grade trypsin.
-
Peptide Labeling (e.g., TMT or iTRAQ): The resulting peptides from each condition (PROTAC-treated vs. control) are labeled with isobaric tags for relative and absolute quantitation (iTRAQ) or tandem mass tags (TMT). This allows for multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptides are pooled, fractionated by high-pH reversed-phase chromatography, and then analyzed by nano-liquid chromatography coupled to tandem mass spectrometry (nano-LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Peptide identification is performed by searching against a protein database (e.g., UniProt). The reporter ion intensities are used to calculate the relative abundance of each protein between the treated and control samples. Proteins that are significantly downregulated in the PROTAC-treated sample are considered potential targets of Lathyrol.[2][19]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a ligand to its target protein in a cellular context. Ligand binding typically increases the thermal stability of the target protein.
-
Cell Treatment: Intact cells are treated with Lathyrol or a vehicle control.
-
Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the precipitated proteins by centrifugation.
-
Protein Quantification: The amount of the protein of interest remaining in the soluble fraction at each temperature is quantified. This can be done by Western blotting for a specific target or by mass spectrometry (MS-CETSA or Thermal Proteome Profiling - TPP) for a proteome-wide analysis.[1][3][20][21]
-
Data Analysis: A melting curve is generated by plotting the soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the presence of the ligand indicates direct binding.[1][3]
Visualizing the Molecular Mechanisms
Diagrams are provided to illustrate the experimental workflow and the signaling pathways modulated by Lathyrol.
Caption: PROTAC-based proteomic workflow for Lathyrol target identification.
Caption: Lathyrol modulates the MAFF-Nrf2 antioxidant signaling pathway.
Caption: Lathyrol induces ER stress and apoptosis by targeting SERCA2.
Conclusion
The application of advanced proteomic techniques has successfully identified MAFF and SERCA2 as direct molecular targets of Lathyrol. This provides a solid foundation for understanding its anti-inflammatory and anti-tumor properties. The comparative analysis presented here highlights the distinct mechanistic features of Lathyrol relative to other compounds that modulate related pathways. The detailed experimental protocols and visual representations of the underlying molecular events offer a valuable resource for researchers aiming to further investigate and develop Lathyrol as a novel therapeutic agent. Future studies employing these and other proteomic approaches will undoubtedly continue to refine our understanding of Lathyrol's complex pharmacology.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Chemical Proteomics: New Targets for Natural Products [chomixbio.com]
- 6. Chemical Proteomics Identifies SLC25A20 as a Functional Target of the Ingenol Class of Actinic Keratosis Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 8. Proteome-wide study of endoplasmic reticulum stress induced by thapsigargin in N2a neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thapsigargin—From Traditional Medicine to Anticancer Drug [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissecting the Keap1/Nrf2 pathway through proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Functional, Proteomic, and Bioinformatic Analyses of Nrf2- and Keap1- Null Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sapient.bio [sapient.bio]
- 19. bigomics.ch [bigomics.ch]
- 20. Experimental strategies to improve drug-target identification in mass spectrometry-based thermal stability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape of Lathyrol: A Proteomic-Based Comparison
A deep dive into the molecular targets of the natural compound Lathyrol, utilizing cutting-edge proteomic techniques. This guide offers a comparative analysis with other relevant bioactive molecules, supported by detailed experimental data and methodologies for researchers, scientists, and drug development professionals.
Lathyrol, a lathyrane-type diterpenoid, has garnered significant interest for its potent biological activities. Understanding its precise molecular targets is paramount for its development as a potential therapeutic agent. This guide leverages quantitative proteomics to illuminate the direct molecular interactions of Lathyrol within the cell and compares its mechanism of action with other compounds modulating similar signaling pathways.
Executive Summary of Lathyrol's Molecular Targets
Quantitative proteomic analyses have been instrumental in identifying and confirming the molecular targets of Lathyrol. Two key proteins have emerged as direct binding partners:
-
MAF bZIP transcription factor F (MAFF): A crucial player in the oxidative stress response.
-
Sarcoplasmic/endoplasmic reticulum calcium-ATPase 2 (SERCA2): A key regulator of calcium homeostasis.
This guide will delve into the experimental evidence supporting these findings, compare the proteomic footprint of Lathyrol with other relevant compounds, and provide detailed protocols for the methodologies employed.
Comparative Analysis of Lathyrol's Proteomic Impact
To contextualize the effects of Lathyrol, we compare its known molecular interactions and pathway modulations with those of other well-characterized compounds. This comparative approach is essential for understanding the unique therapeutic potential of Lathyrol.
Table 1: Comparison of Lathyrol with Alternative Bioactive Compounds
| Compound | Primary Molecular Target(s) | Key Modulated Pathway(s) | Therapeutic Area of Interest | Supporting Proteomic Evidence |
| Lathyrol | MAFF, SERCA2 | MAFF-Nrf2 antioxidant response, ER Stress | Anti-inflammatory, Anti-tumor | PROTAC-based proteomics, CETSA, DARTS[1][2][3][4] |
| Ingenol (B1671944) Mebutate | Protein Kinase C (PKC) family, SLC25A20 | PKC signaling, Mitochondrial fatty acid oxidation | Actinic Keratosis | Chemical proteomics with photoaffinity probes[5][6][7] |
| Thapsigargin (B1683126) | SERCA pumps (pan-inhibitor) | ER Stress, Calcium signaling | Research tool for inducing ER stress | Proteome-wide analysis of ER stress response[8][9][10][11][12] |
| Sulforaphane | Keap1 (indirect Nrf2 activator) | Nrf2-mediated antioxidant response | Chemoprevention, Anti-inflammatory | Quantitative proteomics of Nrf2- and Keap1-deficient models[13][14][15][16] |
| CDN1163 (SERCA Activator) | SERCA2 | Calcium homeostasis | Heart Failure | Not directly available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to identify and confirm Lathyrol's molecular targets.
PROTAC-based Target Identification using Quantitative Proteomics
This method utilizes a Proteolysis Targeting Chimera (PROTAC) synthesized from Lathyrol to induce the degradation of its binding partners, which are then identified by quantitative mass spectrometry.
-
Cell Culture and Treatment: Human or mouse cell lines (e.g., RAW264.7 macrophages) are cultured to 70-80% confluency. Cells are then treated with the Lathyrol-based PROTAC or a vehicle control for a specified time (e.g., 6-24 hours) to allow for protein degradation.[17][18]
-
Cell Lysis and Protein Extraction: Cells are harvested, washed with PBS, and lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
Protein Digestion: Proteins are reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and then digested overnight with sequencing-grade trypsin.
-
Peptide Labeling (e.g., TMT or iTRAQ): The resulting peptides from each condition (PROTAC-treated vs. control) are labeled with isobaric tags for relative and absolute quantitation (iTRAQ) or tandem mass tags (TMT). This allows for multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptides are pooled, fractionated by high-pH reversed-phase chromatography, and then analyzed by nano-liquid chromatography coupled to tandem mass spectrometry (nano-LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Peptide identification is performed by searching against a protein database (e.g., UniProt). The reporter ion intensities are used to calculate the relative abundance of each protein between the treated and control samples. Proteins that are significantly downregulated in the PROTAC-treated sample are considered potential targets of Lathyrol.[2][19]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a ligand to its target protein in a cellular context. Ligand binding typically increases the thermal stability of the target protein.
-
Cell Treatment: Intact cells are treated with Lathyrol or a vehicle control.
-
Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the precipitated proteins by centrifugation.
-
Protein Quantification: The amount of the protein of interest remaining in the soluble fraction at each temperature is quantified. This can be done by Western blotting for a specific target or by mass spectrometry (MS-CETSA or Thermal Proteome Profiling - TPP) for a proteome-wide analysis.[1][3][20][21]
-
Data Analysis: A melting curve is generated by plotting the soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the presence of the ligand indicates direct binding.[1][3]
Visualizing the Molecular Mechanisms
Diagrams are provided to illustrate the experimental workflow and the signaling pathways modulated by Lathyrol.
Caption: PROTAC-based proteomic workflow for Lathyrol target identification.
Caption: Lathyrol modulates the MAFF-Nrf2 antioxidant signaling pathway.
Caption: Lathyrol induces ER stress and apoptosis by targeting SERCA2.
Conclusion
The application of advanced proteomic techniques has successfully identified MAFF and SERCA2 as direct molecular targets of Lathyrol. This provides a solid foundation for understanding its anti-inflammatory and anti-tumor properties. The comparative analysis presented here highlights the distinct mechanistic features of Lathyrol relative to other compounds that modulate related pathways. The detailed experimental protocols and visual representations of the underlying molecular events offer a valuable resource for researchers aiming to further investigate and develop Lathyrol as a novel therapeutic agent. Future studies employing these and other proteomic approaches will undoubtedly continue to refine our understanding of Lathyrol's complex pharmacology.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Chemical Proteomics: New Targets for Natural Products [chomixbio.com]
- 6. Chemical Proteomics Identifies SLC25A20 as a Functional Target of the Ingenol Class of Actinic Keratosis Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 8. Proteome-wide study of endoplasmic reticulum stress induced by thapsigargin in N2a neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thapsigargin—From Traditional Medicine to Anticancer Drug [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissecting the Keap1/Nrf2 pathway through proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Functional, Proteomic, and Bioinformatic Analyses of Nrf2- and Keap1- Null Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sapient.bio [sapient.bio]
- 19. bigomics.ch [bigomics.ch]
- 20. Experimental strategies to improve drug-target identification in mass spectrometry-based thermal stability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape of Lathyrol: A Proteomic-Based Comparison
A deep dive into the molecular targets of the natural compound Lathyrol, utilizing cutting-edge proteomic techniques. This guide offers a comparative analysis with other relevant bioactive molecules, supported by detailed experimental data and methodologies for researchers, scientists, and drug development professionals.
Lathyrol, a lathyrane-type diterpenoid, has garnered significant interest for its potent biological activities. Understanding its precise molecular targets is paramount for its development as a potential therapeutic agent. This guide leverages quantitative proteomics to illuminate the direct molecular interactions of Lathyrol within the cell and compares its mechanism of action with other compounds modulating similar signaling pathways.
Executive Summary of Lathyrol's Molecular Targets
Quantitative proteomic analyses have been instrumental in identifying and confirming the molecular targets of Lathyrol. Two key proteins have emerged as direct binding partners:
-
MAF bZIP transcription factor F (MAFF): A crucial player in the oxidative stress response.
-
Sarcoplasmic/endoplasmic reticulum calcium-ATPase 2 (SERCA2): A key regulator of calcium homeostasis.
This guide will delve into the experimental evidence supporting these findings, compare the proteomic footprint of Lathyrol with other relevant compounds, and provide detailed protocols for the methodologies employed.
Comparative Analysis of Lathyrol's Proteomic Impact
To contextualize the effects of Lathyrol, we compare its known molecular interactions and pathway modulations with those of other well-characterized compounds. This comparative approach is essential for understanding the unique therapeutic potential of Lathyrol.
Table 1: Comparison of Lathyrol with Alternative Bioactive Compounds
| Compound | Primary Molecular Target(s) | Key Modulated Pathway(s) | Therapeutic Area of Interest | Supporting Proteomic Evidence |
| Lathyrol | MAFF, SERCA2 | MAFF-Nrf2 antioxidant response, ER Stress | Anti-inflammatory, Anti-tumor | PROTAC-based proteomics, CETSA, DARTS[1][2][3][4] |
| Ingenol Mebutate | Protein Kinase C (PKC) family, SLC25A20 | PKC signaling, Mitochondrial fatty acid oxidation | Actinic Keratosis | Chemical proteomics with photoaffinity probes[5][6][7] |
| Thapsigargin | SERCA pumps (pan-inhibitor) | ER Stress, Calcium signaling | Research tool for inducing ER stress | Proteome-wide analysis of ER stress response[8][9][10][11][12] |
| Sulforaphane | Keap1 (indirect Nrf2 activator) | Nrf2-mediated antioxidant response | Chemoprevention, Anti-inflammatory | Quantitative proteomics of Nrf2- and Keap1-deficient models[13][14][15][16] |
| CDN1163 (SERCA Activator) | SERCA2 | Calcium homeostasis | Heart Failure | Not directly available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to identify and confirm Lathyrol's molecular targets.
PROTAC-based Target Identification using Quantitative Proteomics
This method utilizes a Proteolysis Targeting Chimera (PROTAC) synthesized from Lathyrol to induce the degradation of its binding partners, which are then identified by quantitative mass spectrometry.
-
Cell Culture and Treatment: Human or mouse cell lines (e.g., RAW264.7 macrophages) are cultured to 70-80% confluency. Cells are then treated with the Lathyrol-based PROTAC or a vehicle control for a specified time (e.g., 6-24 hours) to allow for protein degradation.[17][18]
-
Cell Lysis and Protein Extraction: Cells are harvested, washed with PBS, and lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
Protein Digestion: Proteins are reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and then digested overnight with sequencing-grade trypsin.
-
Peptide Labeling (e.g., TMT or iTRAQ): The resulting peptides from each condition (PROTAC-treated vs. control) are labeled with isobaric tags for relative and absolute quantitation (iTRAQ) or tandem mass tags (TMT). This allows for multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptides are pooled, fractionated by high-pH reversed-phase chromatography, and then analyzed by nano-liquid chromatography coupled to tandem mass spectrometry (nano-LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Peptide identification is performed by searching against a protein database (e.g., UniProt). The reporter ion intensities are used to calculate the relative abundance of each protein between the treated and control samples. Proteins that are significantly downregulated in the PROTAC-treated sample are considered potential targets of Lathyrol.[2][19]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a ligand to its target protein in a cellular context. Ligand binding typically increases the thermal stability of the target protein.
-
Cell Treatment: Intact cells are treated with Lathyrol or a vehicle control.
-
Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the precipitated proteins by centrifugation.
-
Protein Quantification: The amount of the protein of interest remaining in the soluble fraction at each temperature is quantified. This can be done by Western blotting for a specific target or by mass spectrometry (MS-CETSA or Thermal Proteome Profiling - TPP) for a proteome-wide analysis.[1][3][20][21]
-
Data Analysis: A melting curve is generated by plotting the soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the presence of the ligand indicates direct binding.[1][3]
Visualizing the Molecular Mechanisms
Diagrams are provided to illustrate the experimental workflow and the signaling pathways modulated by Lathyrol.
Caption: PROTAC-based proteomic workflow for Lathyrol target identification.
Caption: Lathyrol modulates the MAFF-Nrf2 antioxidant signaling pathway.
Caption: Lathyrol induces ER stress and apoptosis by targeting SERCA2.
Conclusion
The application of advanced proteomic techniques has successfully identified MAFF and SERCA2 as direct molecular targets of Lathyrol. This provides a solid foundation for understanding its anti-inflammatory and anti-tumor properties. The comparative analysis presented here highlights the distinct mechanistic features of Lathyrol relative to other compounds that modulate related pathways. The detailed experimental protocols and visual representations of the underlying molecular events offer a valuable resource for researchers aiming to further investigate and develop Lathyrol as a novel therapeutic agent. Future studies employing these and other proteomic approaches will undoubtedly continue to refine our understanding of Lathyrol's complex pharmacology.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Chemical Proteomics: New Targets for Natural Products [chomixbio.com]
- 6. Chemical Proteomics Identifies SLC25A20 as a Functional Target of the Ingenol Class of Actinic Keratosis Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 8. Proteome-wide study of endoplasmic reticulum stress induced by thapsigargin in N2a neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thapsigargin—From Traditional Medicine to Anticancer Drug [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissecting the Keap1/Nrf2 pathway through proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Functional, Proteomic, and Bioinformatic Analyses of Nrf2- and Keap1- Null Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sapient.bio [sapient.bio]
- 19. bigomics.ch [bigomics.ch]
- 20. Experimental strategies to improve drug-target identification in mass spectrometry-based thermal stability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Standard Procedures for the Disposal of Lathyrol
For Immediate Implementation by Laboratory Personnel
Proper disposal of Lathyrol, a hazardous chemical, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a clear, step-by-step guide for researchers, scientists, and drug development professionals on the standard operating procedures for the disposal of Lathyrol waste. Adherence to these protocols will minimize risks and prevent environmental contamination.
Lathyrol Hazard Profile
Lathyrol is classified with the following hazards, according to its Safety Data Sheet (SDS)[1]:
| Hazard Classification | Category | GHS Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
Given its hazardous nature, Lathyrol and any materials contaminated with it must be disposed of as hazardous waste through an approved Environmental Health and Safety (EHS) program.[2][3] It is imperative that Lathyrol waste is never disposed of in the regular trash or down the sewer system.[2][4]
Step-by-Step Disposal Protocol for Lathyrol Waste
The following procedures are to be followed for the disposal of pure Lathyrol, solutions containing Lathyrol, and any contaminated labware (e.g., pipette tips, gloves, empty containers).
1. Waste Segregation and Collection:
-
Designated Waste Container: All Lathyrol waste must be collected in a designated, leak-proof container that is compatible with the chemical. Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[2]
-
Segregation: Lathyrol waste should be segregated from other chemical waste streams to avoid incompatible mixtures.[2][5] For instance, do not mix it with strong oxidizing agents or bases.[6] Halogenated and non-halogenated solvent wastes should also be kept separate.[5]
-
Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA within the laboratory, which must be at or near the point of generation and under the control of the laboratory personnel.[3][7]
2. Inactivation of Phorbol (B1677699) Esters (Recommended):
Phorbol esters, the class of compounds to which Lathyrol belongs, can be inactivated. While specific data for Lathyrol is not available, a common method for inactivating phorbol esters is treatment with a 5% sodium hypochlorite (B82951) solution (bleach).[8] This step can reduce the reactivity and toxicity of the waste. If this method is employed, the resulting solution must still be disposed of as hazardous waste.
3. Labeling of Hazardous Waste:
Proper labeling of the waste container is critical for safety and regulatory compliance. The label must include the following information[2][7]:
-
The words "Hazardous Waste"
-
The full chemical name: "Lathyrol Waste" (avoid abbreviations or chemical formulas)
-
The concentration of Lathyrol in the waste mixture
-
A list of all other components in the mixture
-
The appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark)
-
The date of waste generation or accumulation start date
-
The Principal Investigator's name and contact information
-
The laboratory room number
4. Disposal of Empty Lathyrol Containers:
-
Containers that have held Lathyrol are also considered hazardous waste.
-
To be disposed of as regular trash, the container must be triple-rinsed with a suitable solvent.[5]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous Lathyrol waste.[5]
-
After rinsing, any hazardous waste labels on the container should be defaced or removed before disposal in the regular trash.[5][9]
5. Arranging for Waste Pickup:
-
Once the waste container is full, or if it has been in the SAA for an extended period (typically one year for partially filled containers), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][7]
-
Do not transport hazardous waste outside of your laboratory.[5]
Lathyrol Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with Lathyrol.
Caption: Workflow for the proper disposal of Lathyrol waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. acs.org [acs.org]
- 5. vumc.org [vumc.org]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Your Laboratory: Standard Procedures for the Disposal of Lathyrol
For Immediate Implementation by Laboratory Personnel
Proper disposal of Lathyrol, a hazardous chemical, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a clear, step-by-step guide for researchers, scientists, and drug development professionals on the standard operating procedures for the disposal of Lathyrol waste. Adherence to these protocols will minimize risks and prevent environmental contamination.
Lathyrol Hazard Profile
Lathyrol is classified with the following hazards, according to its Safety Data Sheet (SDS)[1]:
| Hazard Classification | Category | GHS Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
Given its hazardous nature, Lathyrol and any materials contaminated with it must be disposed of as hazardous waste through an approved Environmental Health and Safety (EHS) program.[2][3] It is imperative that Lathyrol waste is never disposed of in the regular trash or down the sewer system.[2][4]
Step-by-Step Disposal Protocol for Lathyrol Waste
The following procedures are to be followed for the disposal of pure Lathyrol, solutions containing Lathyrol, and any contaminated labware (e.g., pipette tips, gloves, empty containers).
1. Waste Segregation and Collection:
-
Designated Waste Container: All Lathyrol waste must be collected in a designated, leak-proof container that is compatible with the chemical. Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[2]
-
Segregation: Lathyrol waste should be segregated from other chemical waste streams to avoid incompatible mixtures.[2][5] For instance, do not mix it with strong oxidizing agents or bases.[6] Halogenated and non-halogenated solvent wastes should also be kept separate.[5]
-
Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA within the laboratory, which must be at or near the point of generation and under the control of the laboratory personnel.[3][7]
2. Inactivation of Phorbol (B1677699) Esters (Recommended):
Phorbol esters, the class of compounds to which Lathyrol belongs, can be inactivated. While specific data for Lathyrol is not available, a common method for inactivating phorbol esters is treatment with a 5% sodium hypochlorite (B82951) solution (bleach).[8] This step can reduce the reactivity and toxicity of the waste. If this method is employed, the resulting solution must still be disposed of as hazardous waste.
3. Labeling of Hazardous Waste:
Proper labeling of the waste container is critical for safety and regulatory compliance. The label must include the following information[2][7]:
-
The words "Hazardous Waste"
-
The full chemical name: "Lathyrol Waste" (avoid abbreviations or chemical formulas)
-
The concentration of Lathyrol in the waste mixture
-
A list of all other components in the mixture
-
The appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark)
-
The date of waste generation or accumulation start date
-
The Principal Investigator's name and contact information
-
The laboratory room number
4. Disposal of Empty Lathyrol Containers:
-
Containers that have held Lathyrol are also considered hazardous waste.
-
To be disposed of as regular trash, the container must be triple-rinsed with a suitable solvent.[5]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous Lathyrol waste.[5]
-
After rinsing, any hazardous waste labels on the container should be defaced or removed before disposal in the regular trash.[5][9]
5. Arranging for Waste Pickup:
-
Once the waste container is full, or if it has been in the SAA for an extended period (typically one year for partially filled containers), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][7]
-
Do not transport hazardous waste outside of your laboratory.[5]
Lathyrol Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with Lathyrol.
Caption: Workflow for the proper disposal of Lathyrol waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. acs.org [acs.org]
- 5. vumc.org [vumc.org]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Your Laboratory: Standard Procedures for the Disposal of Lathyrol
For Immediate Implementation by Laboratory Personnel
Proper disposal of Lathyrol, a hazardous chemical, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a clear, step-by-step guide for researchers, scientists, and drug development professionals on the standard operating procedures for the disposal of Lathyrol waste. Adherence to these protocols will minimize risks and prevent environmental contamination.
Lathyrol Hazard Profile
Lathyrol is classified with the following hazards, according to its Safety Data Sheet (SDS)[1]:
| Hazard Classification | Category | GHS Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
Given its hazardous nature, Lathyrol and any materials contaminated with it must be disposed of as hazardous waste through an approved Environmental Health and Safety (EHS) program.[2][3] It is imperative that Lathyrol waste is never disposed of in the regular trash or down the sewer system.[2][4]
Step-by-Step Disposal Protocol for Lathyrol Waste
The following procedures are to be followed for the disposal of pure Lathyrol, solutions containing Lathyrol, and any contaminated labware (e.g., pipette tips, gloves, empty containers).
1. Waste Segregation and Collection:
-
Designated Waste Container: All Lathyrol waste must be collected in a designated, leak-proof container that is compatible with the chemical. Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[2]
-
Segregation: Lathyrol waste should be segregated from other chemical waste streams to avoid incompatible mixtures.[2][5] For instance, do not mix it with strong oxidizing agents or bases.[6] Halogenated and non-halogenated solvent wastes should also be kept separate.[5]
-
Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA within the laboratory, which must be at or near the point of generation and under the control of the laboratory personnel.[3][7]
2. Inactivation of Phorbol Esters (Recommended):
Phorbol esters, the class of compounds to which Lathyrol belongs, can be inactivated. While specific data for Lathyrol is not available, a common method for inactivating phorbol esters is treatment with a 5% sodium hypochlorite solution (bleach).[8] This step can reduce the reactivity and toxicity of the waste. If this method is employed, the resulting solution must still be disposed of as hazardous waste.
3. Labeling of Hazardous Waste:
Proper labeling of the waste container is critical for safety and regulatory compliance. The label must include the following information[2][7]:
-
The words "Hazardous Waste"
-
The full chemical name: "Lathyrol Waste" (avoid abbreviations or chemical formulas)
-
The concentration of Lathyrol in the waste mixture
-
A list of all other components in the mixture
-
The appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark)
-
The date of waste generation or accumulation start date
-
The Principal Investigator's name and contact information
-
The laboratory room number
4. Disposal of Empty Lathyrol Containers:
-
Containers that have held Lathyrol are also considered hazardous waste.
-
To be disposed of as regular trash, the container must be triple-rinsed with a suitable solvent.[5]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous Lathyrol waste.[5]
-
After rinsing, any hazardous waste labels on the container should be defaced or removed before disposal in the regular trash.[5][9]
5. Arranging for Waste Pickup:
-
Once the waste container is full, or if it has been in the SAA for an extended period (typically one year for partially filled containers), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][7]
-
Do not transport hazardous waste outside of your laboratory.[5]
Lathyrol Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with Lathyrol.
Caption: Workflow for the proper disposal of Lathyrol waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. acs.org [acs.org]
- 5. vumc.org [vumc.org]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Your Research: Standard Operating Procedures for Lathyrol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lathyrol, a diterpenoid used in cancer research. Adherence to these protocols is critical for personnel safety and to prevent environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
Lathyrol is classified as a hazardous substance. According to its Safety Data Sheet, it is harmful if swallowed, causes skin irritation, and can result in serious eye irritation. It may also cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.
Personal Protective Equipment Summary
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles with indirect vents. | Protects eyes from splashes of Lathyrol solutions[1]. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the entire face from splashes[1]. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Double gloving should be considered, especially for extended contact. | Prevents skin contact with Lathyrol. Nitrile gloves offer good resistance to a variety of chemicals[1]. |
| Body Protection | Laboratory Coat | Full-length, fully fastened. | Protects skin and personal clothing from contamination[1]. |
| Respiratory Protection | Respirator | N95 or higher, to be used in a fume hood when handling the powder or creating aerosols. | Protects against inhalation of aerosolized Lathyrol[1]. |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of Lathyrol in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All work with Lathyrol, particularly when handling the solid compound, should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible.
Preparation of Lathyrol Stock Solution
Lathyrol is often used in cell culture experiments and is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Materials:
-
Lathyrol powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Don all required PPE as detailed in the table above.
-
Perform all manipulations of solid Lathyrol within a chemical fume hood.
-
Carefully weigh the desired amount of Lathyrol powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 3.34 mg of Lathyrol in 1 mL of DMSO).
-
Cap the vial securely and vortex until the solid is completely dissolved. Sonication may be used to aid dissolution.
-
Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage to maintain stability.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Follow institutional procedures for major chemical spills.
-
Disposal Plan
All waste contaminated with Lathyrol must be treated as hazardous waste.
-
Liquid Waste:
-
Collect all liquid waste containing Lathyrol (including contaminated media and buffer solutions) in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvents used (e.g., polyethylene (B3416737) for DMSO-containing waste).
-
-
Solid Waste:
-
All contaminated consumables (e.g., pipette tips, tubes, gloves, absorbent pads) must be collected in a separate, clearly labeled, and sealed hazardous waste container.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through the institution's official hazardous waste management program.
-
Do not dispose of any Lathyrol-contaminated materials in the general laboratory trash or down the drain.
-
Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of Lathyrol.
Caption: Workflow for the safe handling of Lathyrol in a laboratory setting.
References
Safeguarding Your Research: Standard Operating Procedures for Lathyrol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lathyrol, a diterpenoid used in cancer research. Adherence to these protocols is critical for personnel safety and to prevent environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
Lathyrol is classified as a hazardous substance. According to its Safety Data Sheet, it is harmful if swallowed, causes skin irritation, and can result in serious eye irritation. It may also cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.
Personal Protective Equipment Summary
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles with indirect vents. | Protects eyes from splashes of Lathyrol solutions[1]. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the entire face from splashes[1]. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Double gloving should be considered, especially for extended contact. | Prevents skin contact with Lathyrol. Nitrile gloves offer good resistance to a variety of chemicals[1]. |
| Body Protection | Laboratory Coat | Full-length, fully fastened. | Protects skin and personal clothing from contamination[1]. |
| Respiratory Protection | Respirator | N95 or higher, to be used in a fume hood when handling the powder or creating aerosols. | Protects against inhalation of aerosolized Lathyrol[1]. |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of Lathyrol in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All work with Lathyrol, particularly when handling the solid compound, should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible.
Preparation of Lathyrol Stock Solution
Lathyrol is often used in cell culture experiments and is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Materials:
-
Lathyrol powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Don all required PPE as detailed in the table above.
-
Perform all manipulations of solid Lathyrol within a chemical fume hood.
-
Carefully weigh the desired amount of Lathyrol powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 3.34 mg of Lathyrol in 1 mL of DMSO).
-
Cap the vial securely and vortex until the solid is completely dissolved. Sonication may be used to aid dissolution.
-
Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage to maintain stability.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Follow institutional procedures for major chemical spills.
-
Disposal Plan
All waste contaminated with Lathyrol must be treated as hazardous waste.
-
Liquid Waste:
-
Collect all liquid waste containing Lathyrol (including contaminated media and buffer solutions) in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvents used (e.g., polyethylene (B3416737) for DMSO-containing waste).
-
-
Solid Waste:
-
All contaminated consumables (e.g., pipette tips, tubes, gloves, absorbent pads) must be collected in a separate, clearly labeled, and sealed hazardous waste container.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through the institution's official hazardous waste management program.
-
Do not dispose of any Lathyrol-contaminated materials in the general laboratory trash or down the drain.
-
Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of Lathyrol.
Caption: Workflow for the safe handling of Lathyrol in a laboratory setting.
References
Safeguarding Your Research: Standard Operating Procedures for Lathyrol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lathyrol, a diterpenoid used in cancer research. Adherence to these protocols is critical for personnel safety and to prevent environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
Lathyrol is classified as a hazardous substance. According to its Safety Data Sheet, it is harmful if swallowed, causes skin irritation, and can result in serious eye irritation. It may also cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.
Personal Protective Equipment Summary
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles with indirect vents. | Protects eyes from splashes of Lathyrol solutions[1]. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the entire face from splashes[1]. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Double gloving should be considered, especially for extended contact. | Prevents skin contact with Lathyrol. Nitrile gloves offer good resistance to a variety of chemicals[1]. |
| Body Protection | Laboratory Coat | Full-length, fully fastened. | Protects skin and personal clothing from contamination[1]. |
| Respiratory Protection | Respirator | N95 or higher, to be used in a fume hood when handling the powder or creating aerosols. | Protects against inhalation of aerosolized Lathyrol[1]. |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of Lathyrol in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All work with Lathyrol, particularly when handling the solid compound, should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible.
Preparation of Lathyrol Stock Solution
Lathyrol is often used in cell culture experiments and is soluble in dimethyl sulfoxide (DMSO).
-
Materials:
-
Lathyrol powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Don all required PPE as detailed in the table above.
-
Perform all manipulations of solid Lathyrol within a chemical fume hood.
-
Carefully weigh the desired amount of Lathyrol powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 3.34 mg of Lathyrol in 1 mL of DMSO).
-
Cap the vial securely and vortex until the solid is completely dissolved. Sonication may be used to aid dissolution.
-
Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage to maintain stability.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Follow institutional procedures for major chemical spills.
-
Disposal Plan
All waste contaminated with Lathyrol must be treated as hazardous waste.
-
Liquid Waste:
-
Collect all liquid waste containing Lathyrol (including contaminated media and buffer solutions) in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvents used (e.g., polyethylene for DMSO-containing waste).
-
-
Solid Waste:
-
All contaminated consumables (e.g., pipette tips, tubes, gloves, absorbent pads) must be collected in a separate, clearly labeled, and sealed hazardous waste container.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through the institution's official hazardous waste management program.
-
Do not dispose of any Lathyrol-contaminated materials in the general laboratory trash or down the drain.
-
Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of Lathyrol.
Caption: Workflow for the safe handling of Lathyrol in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
